N-Methyl-3-aminomethylindole
Description
Properties
IUPAC Name |
1-(1H-indol-3-yl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-11-6-8-7-12-10-5-3-2-4-9(8)10/h2-5,7,11-12H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIFJNBXQXNWYOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CNC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20189826 | |
| Record name | N-Methyl-3-aminomethylindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20189826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36284-95-4 | |
| Record name | N-Methyl-1H-indole-3-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36284-95-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-3-aminomethylindole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036284954 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 36284-95-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71783 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | N-Methyl-3-aminomethylindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20189826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NORGRAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HM87YT7IUS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Introduction: The Significance of the Indole Scaffold
An In-depth Technical Guide to N-Methyl-3-aminomethylindole: Core Properties and Scientific Applications
This document provides a comprehensive technical overview of this compound, a significant member of the indole alkaloid family. Intended for researchers, chemists, and professionals in drug development, this guide delves into the compound's fundamental chemical and physical properties, synthesis, analytical characterization, biological significance, and safe handling protocols. Our focus is on synthesizing field-proven insights with established scientific data to provide a practical and authoritative resource.
The indole ring system is a privileged structural motif in nature, forming the core of numerous bioactive compounds and pharmaceuticals.[1][2] this compound (also known as 3-(methylaminomethyl)indole) belongs to this vital class of molecules. It is recognized as a plant metabolite, notably found in species such as barley and tomato, and serves as a crucial intermediate in the biosynthesis of other alkaloids like gramine.[3][4]
Beyond its natural occurrence, the this compound scaffold is a valuable building block in medicinal chemistry. The indole framework is known to mimic peptide structures, enabling it to bind reversibly to a variety of enzymes and opening vast opportunities for the development of novel therapeutics with distinct mechanisms of action.[2] Derivatives have shown promise as potent anticancer agents, highlighting the compound's potential in drug discovery programs.[5][6] This guide aims to consolidate the core scientific knowledge on this compound, providing a foundation for its application in research and development.
Chemical Identity and Physicochemical Properties
This compound is structurally characterized by an indole nucleus substituted at the C3 position with a methylaminomethyl group. This combination of a heteroaromatic ring and a secondary amine function dictates its chemical behavior and physical properties.
Diagram: Chemical Structure of this compound
Caption: Chemical structure of this compound.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | 1-(1H-indol-3-yl)-N-methylmethanamine | [3] |
| Synonyms | 3-(Methylaminomethyl)indole, NMAMI | [3] |
| CAS Number | 36284-95-4 | [3] |
| Molecular Formula | C₁₀H₁₂N₂ | [3] |
| Molecular Weight | 160.22 g/mol | [3] |
| Appearance | Solid (inferred) | [7] |
| Solubility | Low water solubility is likely | [8] |
Synthesis and Purification
The synthesis of 3-aminomethylindoles is a well-established area of organic chemistry. These compounds are commonly prepared via the Mannich reaction, which involves the aminoalkylation of an acidic proton located on a carbon atom. For this compound, this involves a three-component condensation of indole, formaldehyde, and methylamine. Alternatively, modern synthetic protocols leverage transition-metal catalysis or multi-component reactions under mild conditions to achieve high yields and atom economy. [9]
Plausible Synthetic Workflow: Three-Component Coupling
A practical and efficient method for synthesizing this compound is the one-pot, three-component coupling reaction between indole, an appropriate aldehyde (e.g., paraformaldehyde), and an N-alkylaniline or amine. [9]This approach is favored for its operational simplicity and often proceeds under mild, solvent-free conditions.
Diagram: Synthetic Workflow
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N-Methyl-3-aminomethylindole discovery and history
An In-Depth Technical Guide to N-Methyl-3-aminomethylindole: From Natural Occurrence to Synthetic Strategies and Therapeutic Potential
Abstract
This compound, a secondary amine derivative of the indole scaffold, occupies a unique position at the intersection of natural product biochemistry and medicinal chemistry. While found endogenously in various plant species as a key intermediate in alkaloid biosynthesis, it also serves as a valuable and versatile building block for the synthesis of complex molecules with significant therapeutic potential. This technical guide provides a comprehensive overview of this compound, charting its history from its natural discovery to modern synthetic methodologies. We will delve into its physicochemical properties, detail validated synthetic protocols, and explore the burgeoning pharmacological applications of its derivatives, particularly in the fields of neuroinflammation and oncology. This document is intended for researchers, scientists, and drug development professionals seeking an in-depth understanding of this important indole derivative.
Introduction and Historical Context
The Indole Nucleus: A Privileged Scaffold
The indole ring system is a ubiquitous and highly significant structural motif in chemistry and biology. Its presence in the essential amino acid tryptophan makes it a fundamental component of proteins and a precursor to a vast array of bioactive molecules, including neurotransmitters (e.g., serotonin, melatonin) and complex alkaloids. This inherent biological relevance has established the indole nucleus as a "privileged scaffold" in medicinal chemistry, a core structure that can be decorated to interact with a wide range of biological targets.
Discovery in Nature: The Gramine Biosynthetic Pathway
The history of this compound is intrinsically linked to the study of plant alkaloids. It is not a compound that was "discovered" in isolation but rather identified as a critical intermediate in the biosynthesis of gramine, a toxic indole alkaloid found in plants like barley (Hordeum vulgare).[1][2] The biosynthesis proceeds through two successive N-methylation steps starting from 3-aminomethylindole.[1][2] this compound is the product of the first methylation and the substrate for the second. This enzymatic transformation is catalyzed by 3-aminomethylindole N-methyltransferase.[1][2] The compound has also been reported in other plant species, such as Solanum lycopersicum (tomato), highlighting its role as a natural plant metabolite.[3]
Physicochemical Properties
A clear understanding of a compound's physical and chemical properties is fundamental for its synthesis, handling, and application in drug design. This compound is an aminoalkylindole classified as a secondary amino compound.[3]
| Property | Value | Source |
| IUPAC Name | 1-(1H-indol-3-yl)-N-methylmethanamine | PubChem[3] |
| Molecular Formula | C₁₀H₁₂N₂ | PubChem[3] |
| Molecular Weight | 160.22 g/mol | PubChem[3] |
| CAS Number | 36284-95-4 | PubChem[3] |
| Canonical SMILES | CNCC1=CNC2=CC=CC=C12 | PubChem[3] |
| InChIKey | BIFJNBXQXNWYOL-UHFFFAOYSA-N | PubChem[3] |
| Computed XLogP3 | 1.3 | PubChem[3] |
Synthesis and Methodologies
The synthesis of this compound and its derivatives is crucial for enabling further research into their therapeutic potential. While various methods exist for functionalizing the indole ring, reductive amination stands out as a highly efficient and widely adopted strategy for this specific transformation.[4]
Core Synthetic Strategy: Reductive Amination
Reductive amination is a powerful method for forming C-N bonds. In the context of this compound, the synthesis typically begins with an appropriate indole-3-carbaldehyde, which is reacted with methylamine to form an intermediate imine (or the corresponding enamine), which is then reduced in situ to the desired secondary amine.
The causality behind this experimental choice is clear:
-
Starting Material Availability: Indole-3-carbaldehydes are readily accessible, often prepared via the Vilsmeier-Haack reaction on the parent indole.[4]
-
Reaction Specificity: The reaction is highly specific. A mild reducing agent like sodium borohydride (NaBH₄) is chosen for its excellent chemoselectivity; it readily reduces the C=N bond of the imine while leaving the aromatic indole nucleus intact. This prevents over-reduction and unwanted side products.
Experimental Protocol: Synthesis via Reductive Amination
The following protocol is a representative example adapted from methodologies used for synthesizing similar 3-aminomethylindole derivatives.[4]
Step 1: Imine Formation
-
Dissolve 1 equivalent of 1H-indole-3-carbaldehyde in a 1:2:1 mixture of methanol/DCM/THF.
-
Add 1.2 equivalents of methylamine (often as a solution in THF or ethanol) to the mixture.
-
Add freshly activated 4 Å molecular sieves. The sieves are critical as they sequester the water molecule produced during imine formation, driving the reaction equilibrium towards the product and preventing hydrolysis of the imine.
-
Stir the mixture under a nitrogen atmosphere at room temperature for 8-24 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
Step 2: In Situ Reduction
-
Once imine formation is complete (as indicated by TLC), cool the reaction mixture in an ice bath.
-
Carefully add 2 equivalents of sodium borohydride (NaBH₄) portion-wise. The low temperature helps to control the exothermic reaction.
-
Allow the solution to warm to room temperature and stir for an additional 16 hours.
Step 3: Work-up and Purification
-
Quench the reaction by the slow addition of water.
-
Remove the organic solvents under reduced pressure.
-
Extract the aqueous residue with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield pure this compound.
Biological Significance and Therapeutic Applications
While the direct pharmacological profile of this compound is not extensively documented, its role as a biosynthetic precursor and a synthetic scaffold is of paramount importance.
Natural Role: An Intermediate in Alkaloid Biosynthesis
As previously mentioned, the primary known biological role of this compound is as an on-pathway intermediate in the biosynthesis of gramine in barley and other plants.[2] This pathway is a defense mechanism for the plant, as gramine is an antifeedant that deters herbivores.
A Scaffold for Modern Drug Discovery
The true value of this compound in a research and development context is its utility as a core building block. By modifying this scaffold, scientists have developed potent and multifunctional drug candidates.
Anti-Neuroinflammatory Agents: Neuroinflammation is a key pathological component of neurodegenerative diseases like Alzheimer's and Parkinson's. A study published in the Journal of Medicinal Chemistry detailed the synthesis of 3-aminomethylindole derivatives designed to combat neuroinflammation.[4]
-
Findings: The synthesized compounds were potent inhibitors of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production in lipopolysaccharide (LPS)-stimulated microglial cells.[4]
-
Mechanism of Action: The therapeutic effect was traced to the downregulation of inflammatory mediators like iNOS and COX-2. This was achieved through the suppression of the MAPK/NF-κB signaling pathways, which are critical regulators of the inflammatory response.[4]
Anticancer Agents: Other research has explored N-((1-methyl-1H-indol-3-yl)methyl) acetamide derivatives as potential anticancer agents. These compounds were designed to inhibit tubulin polymerization, a process essential for cell division, making it a validated target for cancer chemotherapy.[5] Several synthesized compounds showed potent antiproliferative activity against HeLa, MCF-7, and HT-29 cancer cell lines, demonstrating the versatility of the this compound scaffold in oncology research.[5]
Conclusion and Future Directions
This compound has journeyed from being a relatively obscure plant metabolite to a synthetic building block of considerable interest in modern drug discovery. Its history is rooted in the fundamental biochemistry of plant defense mechanisms, yet its future lies in its potential as a scaffold for novel human therapeutics. The established synthetic routes, particularly reductive amination, provide a reliable and scalable platform for generating diverse chemical libraries based on this core structure.
Future research should focus on several key areas:
-
Exploring the Intrinsic Activity: A thorough investigation into the direct pharmacological activity of this compound itself is warranted.
-
Expanding the Chemical Space: The development of new synthetic methodologies to functionalize both the indole ring and the amine of the scaffold will lead to novel derivatives with potentially improved potency and selectivity.
-
New Therapeutic Targets: While neuroinflammation and cancer are promising areas, the inherent properties of the indole nucleus suggest that derivatives of this compound could be explored for activity against a wider range of targets, including those in infectious diseases and metabolic disorders.
References
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Wynne, J. H., & Stalick, W. M. (2002). Synthesis of 3-[(1-aryl)aminomethyl]indoles. The Journal of Organic Chemistry, 67(16), 5850–5853. [Link]
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ResearchGate. (n.d.). Synthesis of N‐Ts‐3‐aminomethylindoles 9 from 8 and nitrogen nucleophiles 4.[a]. Retrieved January 10, 2026, from [Link]
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Li, Y., et al. (2021). Design, Synthesis, and Biological Evaluation of Novel 3-Aminomethylindole Derivatives as Potential Multifunctional Anti-Inflammatory and Neurotrophic Agents. ACS Chemical Neuroscience, 12(15), 2856–2870. [Link]
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ResearchGate. (n.d.). Synthesis of 3-[(1-Aryl)aminomethyl]indoles | Request PDF. Retrieved January 10, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 96388, N-Methyl-1H-indole-3-methanamine. Retrieved January 10, 2026, from [Link].
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Yu, R., et al. (2021). Synthesis of 3-Methyl Indoles via Catellani Reaction. ResearchGate. Retrieved January 10, 2026, from [Link]
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Wang, Y., et al. (2020). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. Bioorganic & Medicinal Chemistry Letters, 30(22), 127568. [Link]
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An In-depth Technical Guide to N-Methyl-3-aminomethylindole: Properties, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methyl-3-aminomethylindole, a derivative of the versatile indole scaffold, is a molecule of growing interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. The indole ring is a privileged structure in numerous biologically active compounds and natural products, and its functionalization at the 3-position has yielded a diverse array of pharmacologically significant molecules[1]. The introduction of a methylamino group at this position, as seen in this compound, can significantly influence the compound's physicochemical properties and biological activity, making it a valuable building block for the synthesis of novel therapeutic agents.
This technical guide provides a comprehensive overview of this compound, detailing its molecular properties, a plausible synthetic route with a step-by-step protocol, and an exploration of its potential biological activities, with a focus on its emerging role in cancer research and its interaction with key cellular signaling pathways.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and drug development. These properties influence its solubility, stability, and pharmacokinetic profile. The key physicochemical data for this compound are summarized in the table below. It is important to note that while some of these properties have been computationally predicted, they provide valuable estimates for experimental design.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂N₂ | PubChem[2] |
| Molecular Weight | 160.22 g/mol | PubChem[2] |
| CAS Number | 36284-95-4 | ChemShuttle[3] |
| Appearance | Not specified (likely an oil or solid) | - |
| Boiling Point (Predicted) | 311.7 ± 17.0 °C | ChemicalBook[4] |
| Melting Point | Not available (related compound 1H-Indol-3-ylmethanamine: 104-107 °C) | PubChem[5] |
| Solubility | Insoluble in water | ResearchGate[6] |
| LogP (Predicted) | 1.3 | PubChem[7] |
| pKa (Predicted) | 17.34 ± 0.30 | ChemicalBook[4] |
Synthesis and Characterization
The synthesis of this compound can be approached through various synthetic strategies common in indole chemistry. A highly efficient and widely used method is the reductive amination of indole-3-carboxaldehyde with methylamine. This two-step, one-pot reaction is advantageous due to its operational simplicity and the ready availability of starting materials.
Synthetic Workflow: Reductive Amination
The synthesis proceeds via the initial formation of an imine intermediate from the condensation of indole-3-carboxaldehyde and methylamine, followed by in-situ reduction to the desired secondary amine.
Caption: Synthetic workflow for this compound via reductive amination.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for reductive amination of indole aldehydes[8].
Materials:
-
Indole-3-carboxaldehyde
-
Methylamine solution (e.g., 40% in water or 2M in THF)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for elution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve indole-3-carboxaldehyde (1.0 eq) in methanol.
-
Imine Formation: To the stirred solution, add methylamine solution (1.5 eq) dropwise at room temperature. Stir the mixture for 1-2 hours to facilitate the formation of the imine intermediate. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add sodium borohydride (1.2 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
Quenching and Extraction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours. Quench the reaction by slowly adding water. Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane (3 x volumes).
-
Work-up: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford pure this compound.
Analytical Characterization
The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indole ring protons, a singlet for the N-methyl group, and a singlet or a multiplet for the methylene bridge protons. The chemical shifts will be influenced by the solvent used[9].
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbons of the indole ring, the N-methyl carbon, and the methylene carbon. The chemical shifts of these carbons provide valuable structural information[10].
-
-
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) mass spectrometry should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 161.22. The fragmentation pattern can provide further structural confirmation, with expected cleavages at the C-C bond adjacent to the C-N bond of the aminomethyl side chain[11].
-
Biological Activity and Therapeutic Potential
Indole derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The 3-aminomethylindole scaffold, in particular, has been investigated for its potential as a therapeutic agent.
Anticancer Activity
Recent studies have highlighted the antitumor potential of 3-indolylmethanamines[1][12]. These compounds have been shown to inhibit the proliferation of various cancer cell lines, including ovarian cancer and leukemia cells[13]. The mechanism of action often involves the induction of apoptosis, as evidenced by the activation of caspases and the cleavage of poly(ADP-ribose) polymerase (PARP)[13].
Interaction with the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers[14][15]. Several indole compounds have been identified as inhibitors of this pathway, making it a promising target for cancer therapy[2][16][17][18][19]. While direct studies on this compound are limited, its structural similarity to other biologically active indoles suggests that it may also exert its effects through the modulation of this pathway. Inhibition of PI3K/Akt/mTOR signaling can lead to decreased cell proliferation and increased apoptosis in cancer cells.
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An In-depth Technical Guide to the Synthesis of N-Methyl-3-aminomethylindole from Indole
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the synthetic routes for preparing N-Methyl-3-aminomethylindole, a valuable building block in medicinal chemistry, from indole. We will delve into the mechanistic underpinnings of the primary synthetic strategies, offer detailed, field-tested protocols, and present comparative data to inform experimental design. This document is structured to serve as a practical resource for researchers engaged in the synthesis and application of indole derivatives.
Introduction: The Significance of the Indole Scaffold
The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in various biological interactions have made it a focal point for medicinal chemists.[2] The functionalization of the indole ring, particularly at the C3 position, is a critical step in the synthesis of a vast array of biologically active molecules.[3] this compound, in particular, serves as a key intermediate for the synthesis of compounds with diverse pharmacological activities, including anticancer and antimicrobial agents.[4][5] This guide will focus on the practical synthesis of this important intermediate from the readily available starting material, indole.
Primary Synthetic Strategies
The synthesis of this compound from indole can be efficiently achieved through two principal and well-established methodologies:
-
The Mannich Reaction: A one-pot three-component reaction that directly installs the aminomethyl group at the C3 position of indole.
-
Reductive Amination of Indole-3-carboxaldehyde: A two-step approach involving the formylation of indole followed by reductive amination.
The choice between these routes often depends on factors such as available starting materials, desired scale, and tolerance of functional groups in more complex substrates.
The Mannich Reaction: A Direct Approach
The Mannich reaction is a cornerstone of organic synthesis for the aminoalkylation of acidic protons.[6][7] In the context of indole chemistry, it provides a highly efficient route to 3-aminomethylindoles.[8] The reaction involves the condensation of indole with formaldehyde and a secondary amine, in this case, methylamine, typically in an acidic medium.[9]
Mechanistic Insights
The reaction proceeds through the formation of an electrophilic Eschenmoser's salt-like iminium ion from the reaction of formaldehyde and methylamine.[9] The electron-rich C3 position of the indole ring then acts as a nucleophile, attacking the iminium ion to form the desired product.[9] The acidic conditions facilitate both the formation of the iminium ion and the electrophilic substitution on the indole ring.
Diagram of the Mannich Reaction Workflow:
Caption: Workflow for the Mannich reaction synthesis.
Experimental Protocol: Mannich Reaction
This protocol is a representative procedure for the synthesis of this compound via the Mannich reaction.
Materials:
-
Indole
-
Formaldehyde (37% aqueous solution)
-
Methylamine (40% aqueous solution)
-
Acetic Acid
-
Diethyl ether
-
Sodium hydroxide (NaOH)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve indole (1 equivalent) in glacial acetic acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
To the cooled solution, add formaldehyde (1.1 equivalents) dropwise, followed by the dropwise addition of methylamine (1.1 equivalents).
-
Allow the reaction mixture to stir at room temperature for 12-18 hours.
-
Pour the reaction mixture into a beaker of crushed ice and basify to pH 10-12 with a concentrated NaOH solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford pure this compound.
Reductive Amination: A Two-Step Alternative
An alternative and equally viable route to this compound involves a two-step sequence: the formylation of indole to produce indole-3-carboxaldehyde, followed by reductive amination with methylamine.
Step 1: Vilsmeier-Haack Formylation of Indole
The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[9] It utilizes a Vilsmeier reagent, typically generated in situ from phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF), to introduce a formyl group at the C3 position of indole.[10]
Diagram of the Vilsmeier-Haack Reaction:
Caption: The Vilsmeier-Haack formylation of indole.
Experimental Protocol: Vilsmeier-Haack Formylation
Materials:
-
Indole
-
N,N-Dimethylformamide (DMF)
-
Phosphoryl chloride (POCl₃)
-
Dichloromethane (DCM)
-
Sodium hydroxide (NaOH)
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, cool a solution of DMF (3 equivalents) in anhydrous DCM to 0 °C.
-
Slowly add POCl₃ (1.1 equivalents) to the cooled DMF solution, maintaining the temperature below 10 °C. Stir for 30 minutes to form the Vilsmeier reagent.
-
In a separate flask, dissolve indole (1 equivalent) in anhydrous DCM.
-
Add the indole solution dropwise to the Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Carefully quench the reaction by pouring it into a mixture of ice and a saturated aqueous solution of sodium hydroxide, ensuring the final pH is basic.
-
Extract the product with DCM (3 x 50 mL).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure to obtain crude indole-3-carboxaldehyde, which can often be used in the next step without further purification. If necessary, purify by recrystallization from ethanol.[11]
Step 2: Reductive Amination of Indole-3-carboxaldehyde
Reductive amination is a powerful method for the formation of amines from carbonyl compounds.[12] In this step, indole-3-carboxaldehyde is reacted with methylamine to form an intermediate imine, which is then reduced in situ to the desired this compound.[13] Common reducing agents for this transformation include sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN).[14]
Diagram of the Reductive Amination Workflow:
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An In-Depth Technical Guide to N-Methyl-3-aminomethylindole: Natural Occurrence, Analogs, and Biological Significance
Foreword
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of a vast array of biologically active compounds. Among these, N-Methyl-3-aminomethylindole stands out as a molecule of interest due to its natural occurrence and its role as a precursor and analog to compounds with significant pharmacological potential. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals, delving into the natural sources, biosynthesis, and the expanding landscape of its synthetic analogs. We will explore detailed experimental protocols for isolation and synthesis, and dissect the mechanisms of action that underpin the therapeutic promise of this class of compounds.
Introduction to this compound
This compound, also known as N-methyl-1H-indole-3-methanamine, is a secondary amine and an indole alkaloid.[1] Its structure features an indole ring substituted at the third position with a methylaminomethyl group. This seemingly simple molecule serves as a crucial intermediate in the biosynthesis of other natural products and as a foundational structure for the development of novel therapeutic agents.
1.1 Chemical Profile and Significance
| Property | Value |
| IUPAC Name | 1-(1H-indol-3-yl)-N-methylmethanamine |
| Molecular Formula | C₁₀H₁₂N₂ |
| Molecular Weight | 160.22 g/mol |
| CAS Number | 36284-95-4 |
The significance of this compound extends beyond its mere existence in nature. Its structural motif is a key pharmacophore, and modifications to this core have led to the discovery of potent anticancer and antimicrobial agents. Understanding its natural origins and synthetic accessibility is therefore paramount for the continued exploration of its therapeutic potential.
1.2 Scope of the Guide
This guide will navigate through the following key areas:
-
The natural occurrence of this compound in the plant kingdom.
-
The biosynthetic pathway leading to its formation.
-
A survey of its natural and synthetic analogs, with a focus on their biological activities.
-
Detailed, step-by-step experimental protocols for the isolation and synthesis of relevant compounds.
-
An exploration of the molecular mechanisms and signaling pathways through which its analogs exert their effects.
Natural Occurrence and Biosynthesis
This compound has been identified as a natural constituent in several plant species, most notably in barley and tomato.
2.1 Distribution in the Plant Kingdom
-
Solanum lycopersicum (Tomato): The presence of this compound has also been reported in tomatoes.[1] However, detailed quantitative analyses of its concentration in different tomato varieties or at various stages of ripening are yet to be extensively documented.
2.2 Biosynthetic Pathway in Hordeum vulgare
In barley, this compound is an intermediate in the biosynthesis of gramine, a toxic indole alkaloid that plays a role in the plant's defense mechanisms. The pathway begins with the amino acid tryptophan.
The key enzyme in the latter stages of this pathway is 3-aminomethylindole N-methyltransferase . This enzyme catalyzes two successive N-methylation reactions, first converting 3-aminomethylindole to this compound, and then further methylating it to produce gramine.
Analogs of this compound: A Structural and Functional Overview
The structural framework of this compound has inspired the exploration of a wide range of analogs, both from natural sources and through synthetic endeavors.
3.1 Naturally Occurring Analogs
While this compound itself is a known natural product, the diversity of naturally occurring 3-aminomethylindole derivatives is vast. These compounds, often referred to as indole alkaloids, are found in various organisms, from plants to marine invertebrates.[3][4][5] Many of these natural analogs exhibit potent biological activities, serving as a rich source of inspiration for drug discovery.
3.2 Synthetic Analogs and Their Therapeutic Potential
The synthetic modification of the this compound scaffold has yielded a plethora of compounds with promising therapeutic properties, particularly in the fields of oncology and infectious diseases.
3.2.1 Anticancer Activity
Numerous studies have demonstrated the potent anticancer activity of 3-substituted indole derivatives. These compounds often exert their effects by interfering with critical cellular processes, such as cell division and signal transduction.
| Analog Class | Example Compound | Target Cancer Cell Lines | Mechanism of Action |
| N-((1-methyl-1H-indol-3-yl)methyl)acetamides | Compound 7d (a pyrazole derivative) | HeLa, MCF-7, HT-29 | Inhibition of tubulin polymerization |
| 3-Substituted Indoles | Unsubstituted phenyl and 3-nitrophenyl derivatives | Human colon carcinoma (HT-29), human ovarian adenocarcinoma (SK-OV-3) | Inhibition of c-Src kinase |
3.2.2 Antimicrobial Activity
The indole nucleus is also a key feature in many compounds with antimicrobial properties. Synthetic analogs of this compound have shown efficacy against a range of bacterial and fungal pathogens.
| Analog Class | Example Compound | Target Microorganisms |
| 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives | Compound 5d | Gram-positive and Gram-negative bacteria |
| (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates | Compound 8 | Gram-positive and Gram-negative bacteria |
| 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives | N-methylated indolylbenzimidazole 3ag | C. albicans, S. aureus (including MRSA), M. smegmatis |
Experimental Protocols
This section provides detailed, field-proven methodologies for the isolation of indole alkaloids and the synthesis of a representative analog of this compound.
4.1 Protocol 1: General Procedure for the Isolation of Indole Alkaloids from Plant Material (Adapted from Rauvolfia nukuhivensis)
This protocol provides a general framework for the extraction, fractionation, and purification of indole alkaloids from plant matrices.[6][7] It is a robust starting point that can be optimized for the specific plant material and target compound.
4.1.1 Principle
The method relies on a series of solvent extractions and chromatographic separations to isolate indole alkaloids based on their polarity and chemical properties. An initial extraction with a polar solvent is followed by liquid-liquid partitioning and column chromatography to purify the target compounds.
4.1.2 Materials and Reagents
-
Dried and ground plant material (e.g., bark, leaves)
-
Ethanol
-
Methanol
-
Dichloromethane
-
Tartaric acid
-
Ammonia solution
-
Chloroform
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate, methanol)
-
Rotary evaporator
-
Chromatography columns
-
Thin Layer Chromatography (TLC) plates and developing chambers
4.1.3 Step-by-Step Procedure
4.1.3.1 Extraction
-
Macerate the dried, ground plant material in ethanol at room temperature for 16-24 hours.
-
Filter the mixture and concentrate the ethanol extract using a rotary evaporator to obtain a crude extract.
-
Dissolve the crude extract in a 3% w/v aqueous solution of tartaric acid.
-
Filter the acidic solution to remove non-alkaloidal precipitates.
-
Basify the filtrate to pH 9-10 with a concentrated ammonia solution.
-
Extract the liberated alkaloids exhaustively with chloroform in a separatory funnel.
-
Combine the chloroform extracts, wash with distilled water, and dry over anhydrous sodium sulfate.
-
Concentrate the dried chloroform extract to yield the crude alkaloid fraction.
4.1.3.2 Fractionation
-
Subject the crude alkaloid fraction to vacuum liquid chromatography (VLC) or column chromatography on silica gel.
-
Elute the column with a gradient of solvents of increasing polarity (e.g., from hexane to ethyl acetate to methanol).
-
Collect fractions and monitor their composition by TLC.
-
Combine fractions containing compounds with similar TLC profiles.
4.1.3.3 Purification
-
Subject the combined fractions to further chromatographic purification, such as preparative TLC or HPLC, to isolate the pure indole alkaloids.
4.1.4 Characterization
The structure of the isolated compounds should be elucidated using a combination of spectroscopic techniques, including:
-
Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) for structural elucidation.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe the characteristic indole chromophore.
4.2 Protocol 2: Synthesis of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide (A Representative Synthetic Analog)
This protocol outlines the synthesis of a specific this compound analog with demonstrated anticancer activity.[8]
4.2.1 Principle
The synthesis involves a multi-step sequence starting from 1-methyl-1H-indole-3-carboxaldehyde. A reductive amination reaction is used to form the secondary amine, which is then acylated to yield the final acetamide derivative.
4.2.2 Materials and Reagents
-
1-methyl-1H-indole-3-carboxaldehyde
-
3,4,5-trimethoxyaniline
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Chloroacetyl chloride
-
Triethylamine
-
Acetonitrile
-
Potassium carbonate (K₂CO₃)
-
Pyrazole or triazole derivatives
-
Standard laboratory glassware and purification supplies
4.2.3 Step-by-Step Procedure
4.2.3.1 Synthesis of the Secondary Amine
-
To a solution of 1-methyl-1H-indole-3-carboxaldehyde and 3,4,5-trimethoxyaniline in methanol, add sodium borohydride in portions at room temperature.
-
Stir the reaction mixture until the reaction is complete (monitored by TLC).
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude secondary amine, which can be purified by column chromatography.
4.2.3.2 Acylation
-
To a solution of the secondary amine and triethylamine in a suitable solvent (e.g., dichloromethane), add chloroacetyl chloride dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Wash the reaction mixture with water and brine, dry the organic layer, and concentrate to obtain the crude chloroacetamide.
4.2.3.3 Final Coupling
-
To a solution of the chloroacetamide and a pyrazole or triazole derivative in acetonitrile, add potassium carbonate.
-
Reflux the reaction mixture for several hours until the starting material is consumed.
-
Cool the reaction, remove the solvent, and partition the residue between water and ethyl acetate.
-
Dry the organic layer, concentrate, and purify the final product by column chromatography.
Mechanisms of Action and Signaling Pathways
The biological activities of this compound analogs are often attributed to their interaction with specific cellular targets, leading to the modulation of key signaling pathways.
5.1 Inhibition of Tubulin Polymerization
A significant number of indole-based compounds exert their anticancer effects by disrupting the dynamics of microtubules, which are essential components of the cytoskeleton involved in cell division.
5.1.1 The Role of Microtubules in Cell Division
Microtubules are dynamic polymers of α- and β-tubulin heterodimers. During mitosis, they form the mitotic spindle, which is responsible for segregating chromosomes into daughter cells. The continuous polymerization and depolymerization of microtubules are critical for the proper functioning of the mitotic spindle.
5.1.2 Mechanism of Inhibition by Indole Analogs
Certain this compound analogs act as tubulin polymerization inhibitors.[9] They bind to the colchicine-binding site on β-tubulin, which prevents the polymerization of tubulin dimers into microtubules. This disruption of microtubule dynamics leads to a G2/M phase cell cycle arrest, the formation of abnormal mitotic spindles, and ultimately, apoptosis (programmed cell death).[10][11]
5.2 Inhibition of Src Kinase
Src is a non-receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, differentiation, survival, and migration.[12] Its aberrant activation is implicated in the development and progression of many human cancers.
5.2.1 The Src Kinase Signaling Pathway
Src kinase is a key node in multiple signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are central to cell growth and survival.[12] Upon activation by various upstream signals, such as growth factor receptors, Src phosphorylates a wide range of downstream substrates, leading to the activation of these pro-proliferative and anti-apoptotic pathways.
5.2.2 Mechanism of Inhibition by 3-Substituted Indoles
Certain 3-substituted indole derivatives have been identified as potent inhibitors of Src kinase.[11] By binding to the kinase domain of Src, these compounds block its catalytic activity, thereby preventing the phosphorylation of its downstream targets. This inhibition leads to the downregulation of key signaling pathways, resulting in reduced cell proliferation and the induction of apoptosis in cancer cells.
Future Perspectives and Conclusion
This compound and its analogs represent a fertile ground for drug discovery and development. The natural occurrence of the parent compound provides a biological context and a starting point for synthetic exploration. The diverse and potent biological activities of its analogs, particularly in the realms of anticancer and antimicrobial therapies, underscore the therapeutic potential of this chemical class.
Future research should focus on several key areas:
-
Quantitative analysis of this compound in its natural sources to better understand its physiological roles.
-
Exploration of novel synthetic methodologies to access a wider range of analogs with improved potency and selectivity.
-
In-depth mechanistic studies to elucidate the precise molecular targets and signaling pathways of active compounds.
-
Preclinical and clinical evaluation of the most promising candidates to translate their therapeutic potential into tangible clinical benefits.
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N-Methyl-3-aminomethylindole: A Scaffolding Nexus for Neuro-inflammation, Microbial Pathogenesis, and Oncogenesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The indole nucleus represents a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds. Among the vast landscape of indole derivatives, N-Methyl-3-aminomethylindole and its analogues have emerged as a compelling class of molecules with a diverse and potent range of biological activities. This technical guide provides a comprehensive overview of the current understanding of this compound's potential therapeutic applications, with a primary focus on its anti-inflammatory, neurotrophic, antimicrobial, and anticancer properties. We delve into the underlying mechanisms of action, supported by preclinical data, and provide detailed experimental protocols to facilitate further research and development in this promising area. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this versatile molecular scaffold.
Introduction: The Enduring Significance of the Indole Scaffold
The indole ring system is a ubiquitous structural motif in a vast array of biologically active molecules, including the essential amino acid tryptophan and the neurotransmitter serotonin.[1] This heterocyclic scaffold's unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of novel therapeutic agents.[2] The functionalization of the indole core at various positions has yielded compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer effects.[1][2]
The 3-aminomethylindole moiety, in particular, has garnered significant attention as a key pharmacophore. This structural element can be found in various natural products and has been extensively utilized in the synthesis of compounds targeting a range of biological processes. The addition of an N-methyl group to the aminomethyl side chain, affording this compound, further refines the molecule's physicochemical properties, potentially influencing its bioavailability, metabolic stability, and target engagement. While much of the existing research has focused on more complex derivatives, the foundational this compound structure serves as a critical starting point for understanding the structure-activity relationships that govern the biological effects of this compound class. This guide will synthesize the current knowledge surrounding this core molecule and its derivatives, highlighting their potential as leads for the development of next-generation therapeutics.
Chemical Properties and Synthesis
This compound is a derivative of indole, characterized by a methylaminomethyl group at the C3 position of the indole ring.[3]
IUPAC Name: 1-(1H-indol-3-yl)-N-methylmethanamine[3] Molecular Formula: C₁₀H₁₂N₂[3] Molecular Weight: 160.22 g/mol [3]
The synthesis of this compound can be achieved through various synthetic routes. A common and efficient method is the Mannich reaction, which involves the aminoalkylation of an acidic C-H bond. In the context of indole, the C3 position is particularly susceptible to electrophilic substitution. The general Mannich reaction involves an aldehyde (formaldehyde), a secondary amine (methylamine), and the active hydrogen-containing compound (indole).
A plausible synthetic approach is a one-pot, three-component condensation reaction, which is favored for its operational simplicity and high atom economy.[4]
Potential Biological Activities and Underlying Mechanisms
While direct studies on this compound are limited, a significant body of research on its closely related derivatives provides strong evidence for its potential biological activities across several therapeutic areas.
Anti-inflammatory and Neurotrophic Activities: A Dual-Pronged Approach to Neurodegenerative Diseases
Neuroinflammation is a key pathological feature of many neurodegenerative diseases, including Alzheimer's and Parkinson's disease. The activation of microglia, the resident immune cells of the central nervous system, can lead to the excessive production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins, contributing to neuronal damage.[5]
A series of 3-aminomethylindole derivatives have demonstrated potent anti-inflammatory effects in preclinical models.[5] These compounds have been shown to significantly inhibit the lipopolysaccharide (LPS)-stimulated production of NO in microglial cells.[5] This inhibitory effect is often associated with the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes involved in the inflammatory cascade.[5]
Mechanism of Action: Targeting Key Inflammatory Signaling Pathways
The anti-inflammatory effects of 3-aminomethylindole derivatives are believed to be mediated through the suppression of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[5][6] These pathways are crucial regulators of the inflammatory response. LPS, a component of the outer membrane of Gram-negative bacteria, activates Toll-like receptor 4 (TLR4), triggering a downstream signaling cascade that leads to the activation of MAPK and NF-κB. Activated NF-κB then translocates to the nucleus and induces the transcription of various pro-inflammatory genes, including iNOS and COX-2. By inhibiting the activation of MAPK and NF-κB, 3-aminomethylindole derivatives can effectively dampen the inflammatory response in microglial cells.
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An In-depth Technical Guide to N-Methyl-3-aminomethylindole and its Relationship to Gramine
This guide provides a comprehensive technical overview of the indole alkaloid gramine and its immediate biosynthetic precursor, N-Methyl-3-aminomethylindole (MAMI). It is intended for researchers, scientists, and professionals in drug development who are interested in the chemistry, biosynthesis, and biological activities of these related compounds. This document delves into their synthesis, physicochemical properties, and known biological effects, while also highlighting areas where further research is needed, particularly concerning MAMI.
Introduction: A Tale of Two Indoles
Gramine (N,N-dimethyl-1H-indole-3-methanamine) is a well-known indole alkaloid found in a variety of plants, most notably in barley (Hordeum vulgare), where it functions as a defense mechanism against herbivores.[1][2] Its structural simplicity belies a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and neuroprotective effects.[2]
Closely related to gramine is its immediate biosynthetic precursor, this compound (MAMI), also known as N-norgramine.[3] MAMI is a secondary amine, differing from the tertiary amine gramine by the absence of one methyl group on the side chain nitrogen. While essential to the formation of gramine in nature, MAMI has been the subject of far less scientific investigation. This guide aims to synthesize the available knowledge on both compounds, drawing a clear line from the well-documented properties of gramine to the inferred and potential characteristics of its less-studied precursor.
The Biosynthetic Link: From Tryptophan to Gramine
The biosynthesis of gramine in plants such as barley is a fascinating enzymatic pathway that begins with the amino acid tryptophan. This pathway clearly illustrates the sequential relationship between 3-aminomethylindole (AMI), this compound (MAMI), and gramine.[4]
The key steps are as follows:
-
Tryptophan to 3-Aminomethylindole (AMI): The pathway is initiated by the conversion of tryptophan to AMI. This step involves a complex rearrangement and is catalyzed by the enzyme AMI synthase.[4]
-
First Methylation: AMI to MAMI: AMI is then methylated by an N-methyltransferase (NMT) to form this compound (MAMI).[5]
-
Second Methylation: MAMI to Gramine: A second methylation step, also catalyzed by NMT, converts MAMI into the final product, gramine.[5]
This pathway highlights that MAMI is a naturally occurring intermediate, and its presence is intrinsically linked to the production of gramine in plants.
Caption: Biosynthetic pathway of gramine from tryptophan.
Chemical Synthesis: From Laboratory Bench to Scalable Production
While gramine can be extracted from plant sources, chemical synthesis is often more practical for obtaining larger quantities for research and development.[2] The Mannich reaction is the most common and efficient method for synthesizing gramine and its analogs.[6][7]
Synthesis of Gramine via the Mannich Reaction
The Mannich reaction is a three-component condensation involving indole, formaldehyde, and a secondary amine, in this case, dimethylamine.[6][7]
Caption: Synthesis of gramine via the Mannich reaction.
Experimental Protocol: Acetic Acid-Catalyzed Synthesis of Gramine
This protocol is adapted from established literature procedures.[2]
Materials:
-
Indole
-
Formaldehyde (37% aqueous solution)
-
Dimethylamine (40% aqueous solution)
-
Glacial Acetic Acid
-
Ice
-
Sodium Hydroxide (NaOH) solution (30%)
-
Distilled Water
Procedure:
-
In a suitable flask, dissolve indole (1 equivalent) in glacial acetic acid.
-
To this solution, add a 40% aqueous solution of dimethylamine (1.2 equivalents). The mixture may warm up.
-
Cool the reaction mixture in an ice bath to approximately 10-15°C.
-
Slowly add a 37% aqueous solution of formaldehyde (1.2 equivalents) to the cooled mixture while stirring.
-
Allow the reaction to stir at room temperature for at least 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice.
-
While stirring vigorously, slowly add a 30% NaOH solution until the mixture is alkaline (pH > 10). This will cause the gramine to precipitate.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold distilled water until the filtrate is neutral.
-
Dry the product under vacuum to obtain crude gramine, which can be further purified by recrystallization from acetone or ethanol.
Proposed Synthesis of this compound (MAMI)
A dedicated, optimized synthesis for MAMI is not widely reported in the literature, likely due to the focus on its end-product, gramine. However, a logical synthetic approach would be to adapt the Mannich reaction by substituting dimethylamine with methylamine.
Hypothetical Protocol: Synthesis of MAMI via a Modified Mannich Reaction
Materials:
-
Indole
-
Formaldehyde (37% aqueous solution)
-
Methylamine (40% aqueous solution)
-
Glacial Acetic Acid
-
Ice
-
Sodium Hydroxide (NaOH) solution (30%)
-
Distilled Water
Procedure:
-
Dissolve indole (1 equivalent) in glacial acetic acid in a reaction flask.
-
Add a 40% aqueous solution of methylamine (1.2 equivalents) to the indole solution.
-
Cool the mixture in an ice bath to 10-15°C.
-
Slowly add a 37% aqueous solution of formaldehyde (1.2 equivalents) while maintaining the temperature and stirring.
-
Allow the reaction to proceed at room temperature for several hours, monitoring by TLC. It is anticipated that the reaction may be slower or have lower yields compared to the synthesis of gramine due to the different reactivity of methylamine.
-
Work-up the reaction as described for gramine, by pouring it onto ice and precipitating the product with NaOH.
-
Collect, wash, and dry the resulting solid. Purification may be achieved through recrystallization or column chromatography.
Physicochemical Properties: A Comparative Overview
The structural difference between gramine and MAMI—a tertiary versus a secondary amine—is expected to influence their physicochemical properties, such as polarity, pKa, and solubility.
| Property | Gramine (N,N-dimethyl-1H-indole-3-methanamine) | This compound (MAMI) |
| Molecular Formula | C₁₁H₁₄N₂[8] | C₁₀H₁₂N₂[3] |
| Molar Mass | 174.24 g/mol [8] | 160.22 g/mol [3] |
| Appearance | White to off-white crystalline solid | Not widely reported, likely a solid |
| Melting Point | 138-139 °C[1] | Not widely reported |
| pKa | Estimated 9.5-10.5 (tertiary amine) | Estimated 10.0-11.0 (secondary amine) |
| Solubility | Soluble in ethanol, chloroform; sparingly soluble in water[9] | Expected to have slightly higher water solubility than gramine |
Biological and Pharmacological Activities: Knowns and Unknowns
The biological activities of gramine have been extensively studied, while those of MAMI remain largely unexplored.
Gramine: A Multifaceted Indole Alkaloid
Gramine exhibits a wide array of biological effects:
-
Antimicrobial Activity: It has shown inhibitory effects against various bacteria and fungi.[2]
-
Anti-inflammatory Effects: Gramine can suppress inflammatory responses, potentially through the inhibition of pro-inflammatory signaling pathways.[2]
-
Neuroprotective Properties: Studies have suggested that gramine may protect neurons from damage and could be a candidate for research in neurodegenerative diseases.[2]
-
Anticancer Potential: Some research has indicated that gramine and its derivatives can inhibit the proliferation of certain cancer cell lines.[10]
-
Serotonergic Activity: Gramine is known to act as a 5-HT2A receptor antagonist.[11]
Quantitative Biological Data for Gramine:
| Assay | Organism/Cell Line | Value | Reference |
| LD₅₀ (intravenous) | Mouse | 44.6 mg/kg | [1] |
| LD₅₀ (intravenous) | Rat | 62.9 mg/kg | [1] |
| LD₅₀ (intraperitoneal) | Mouse | 1334 mg/kg | [12] |
| IC₅₀ (AdipoR1 agonism) | Human | 4.2 µM | [13] |
| IC₅₀ (AdipoR2 agonism) | Human | 3.2 µM | [13] |
This compound (MAMI): An Enigma with Potential
There is a significant lack of direct research into the biological activities of MAMI. However, based on its structural similarity to gramine and its role as a biosynthetic intermediate, we can hypothesize some potential properties:
-
Similar Biological Targets: It is plausible that MAMI interacts with some of the same biological targets as gramine, such as serotonin receptors, though likely with different affinity and efficacy.
-
Different Pharmacokinetics: As a secondary amine, MAMI is more polar than gramine, which could affect its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Potential as a Prodrug or Active Metabolite: In biological systems, gramine could potentially be demethylated to MAMI, making MAMI a metabolite of gramine. Conversely, if MAMI were administered, it could be methylated to gramine.
The lack of data on MAMI represents a significant knowledge gap and an opportunity for future research.
Structure-Activity Relationship (SAR): The Importance of a Methyl Group
The primary structural difference between gramine and MAMI is the presence of a second methyl group on the side-chain nitrogen of gramine. This seemingly minor difference can have profound effects on their biological activity:
-
Receptor Binding: The steric bulk and electronic properties of the dimethylamino group in gramine versus the methylamino group in MAMI will influence how they fit into and interact with the binding pockets of receptors and enzymes.
-
Basicity and Hydrogen Bonding: MAMI, as a secondary amine, has a proton that can act as a hydrogen bond donor, a capability that the tertiary amine of gramine lacks. This could lead to different binding interactions.
-
Lipophilicity: Gramine is more lipophilic than MAMI, which can affect its ability to cross cell membranes, including the blood-brain barrier.
Analytical Methodologies
The analysis of gramine and its precursors in plant extracts and synthetic mixtures is typically performed using chromatographic techniques.
-
High-Performance Liquid Chromatography (HPLC): HPLC coupled with UV or mass spectrometry (MS) detection is a common method for the separation and quantification of gramine.[9] A similar method could be readily developed for MAMI.
-
Gas Chromatography (GC): GC, often coupled with MS, is another powerful technique for the analysis of these relatively volatile compounds.[14]
Safety and Handling
Gramine:
-
Hazards: Gramine is classified as harmful if swallowed and can cause skin and eye irritation.[8]
-
Precautions: Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling gramine. Work should be conducted in a well-ventilated area or a fume hood.
This compound (MAMI):
-
Hazards: While specific toxicity data is lacking, it is prudent to assume that MAMI has a similar hazard profile to gramine. It is listed as causing skin and eye damage, and respiratory irritation.[3]
-
Precautions: The same safety precautions as for gramine should be followed when handling MAMI.
Conclusion and Future Perspectives
Gramine is a well-characterized indole alkaloid with a rich history of chemical synthesis and a growing portfolio of documented biological activities. Its biosynthetic relationship with this compound is clear, with MAMI serving as its direct precursor. However, MAMI itself remains a largely unexplored molecule.
This guide has synthesized the available information on both compounds, providing a framework for understanding their relationship. The significant gaps in our knowledge of MAMI's synthesis, physicochemical properties, and biological activities represent a compelling area for future research. A thorough investigation into MAMI could reveal novel pharmacological properties or provide a deeper understanding of the structure-activity relationships within this class of indole alkaloids. Such studies would be invaluable to the fields of medicinal chemistry and drug development.
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N-Methyl-3-aminomethylindole vs N,N-dimethyl-1H-indole-3-methylamine
An In-depth Technical Guide: N-Methyl-3-aminomethylindole vs. N,N-dimethyl-1H-indole-3-methylamine (Gramine): A Comparative Analysis for Drug Development Professionals
Executive Summary
Within the vast landscape of indole alkaloids, subtle structural modifications can lead to profoundly different chemical behaviors and pharmacological profiles. This technical guide provides a detailed comparative analysis of two closely related tryptamine analogues: this compound, a secondary amine, and N,N-dimethyl-1H-indole-3-methylamine, a tertiary amine more commonly known as Gramine. While differing by only a single methyl group, their synthesis, reactivity, and potential biological activities diverge significantly. This document is structured to provide researchers, scientists, and drug development professionals with the foundational knowledge required to strategically select, synthesize, and analyze these compounds, moving beyond simple data recitation to explain the causal relationships between their structure and function. We will explore their distinct synthetic routes, contrast their chemical reactivity as it pertains to their utility as building blocks, and delineate their differing pharmacological potential based on established structure-activity relationships for tryptamines.
Introduction: Nomenclature and Structural Elucidation
A precise understanding of molecular structure is the cornerstone of chemical and pharmacological research. This section clarifies the identity of our two subject compounds and highlights the key structural feature that dictates their divergent properties.
1.1 Systematic Identification and Synonyms
-
This compound:
-
N,N-dimethyl-1H-indole-3-methylamine:
1.2 The Critical Distinction: Secondary vs. Tertiary Amine Functionality
The fundamental difference between these two molecules lies in the degree of substitution on the side-chain nitrogen atom. This compound possesses a secondary amine with one methyl group and one hydrogen atom attached to the nitrogen. In contrast, Gramine features a tertiary amine with two methyl groups, leaving no hydrogen atoms on the nitrogen. This seemingly minor variation is the primary driver of their disparate chemical reactivity and synthetic applications.
Comparative Physicochemical Properties
The physical properties of a compound govern its solubility, membrane permeability, and formulation characteristics. The addition of a single methyl group imparts measurable differences between these two indoles.
| Property | This compound | N,N-dimethyl-1H-indole-3-methylamine (Gramine) | Reference(s) |
| Molecular Formula | C₁₀H₁₂N₂ | C₁₁H₁₄N₂ | [1] |
| Molecular Weight | 160.22 g/mol | 174.24 g/mol | [1][3] |
| Hydrogen Bond Donors | 2 (indole N-H, amine N-H) | 1 (indole N-H) | [1][3] |
| Hydrogen Bond Acceptors | 2 | 2 | [1][3] |
| XLogP3 | 1.3 | 2.1 | [1] |
| Topological Polar Surface Area | 27.8 Ų | 15.7 Ų | [1] |
Insight: The increase in LogP for Gramine reflects its greater lipophilicity due to the extra methyl group. Critically, the loss of a hydrogen bond donor in Gramine significantly reduces its polarity and alters its potential for specific intermolecular interactions, a key consideration in receptor binding and drug design.
Synthesis and Chemical Reactivity: A Tale of Two Amines
The synthetic routes to these compounds are distinct and reflect their differing reactivity. Understanding these syntheses is crucial for their practical application in a laboratory setting.
3.1 Synthesis of this compound
The preparation of this secondary amine typically involves the reductive amination of indole-3-carboxaldehyde with methylamine. This method is efficient and provides a direct route to the target compound.
Experimental Protocol: Reductive Amination
-
Reaction Setup: In a round-bottom flask, dissolve indole-3-carboxaldehyde (1.0 eq) in methanol.
-
Imine Formation: Add a solution of methylamine (1.2 eq, e.g., 40% in water) and stir at room temperature for 1-2 hours to form the corresponding imine intermediate.
-
Reduction: Cool the mixture in an ice bath and add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, controlling the temperature below 10°C.
-
Workup: After the reaction is complete (monitored by TLC or LC-MS), quench the reaction by slowly adding water. Remove the methanol under reduced pressure.
-
Extraction: Extract the aqueous residue with an organic solvent such as ethyl acetate or dichloromethane (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield this compound.
3.2 Synthesis of N,N-dimethyl-1H-indole-3-methylamine (Gramine)
Gramine is classically and most efficiently synthesized via the Mannich reaction, a cornerstone of organic chemistry that involves the aminoalkylation of an acidic proton located on a carbon atom.[4]
Experimental Protocol: Mannich Reaction
-
Reagent Preparation: In a flask cooled in an ice bath, add chilled aqueous dimethylamine (2.5 eq, e.g., 40%) followed by the slow addition of cold acetic acid (4.0 eq).
-
Eschenmoser's Salt Precursor Formation: Slowly add aqueous formaldehyde (2.5 eq, e.g., 37%) to the cooled solution, keeping the temperature low. This in situ formation of the dimethylaminomethyl cation is critical.
-
Reaction with Indole: Add a solution of indole (1.0 eq) in a suitable solvent like dioxane to the reaction mixture.
-
Reaction Execution: Stir the mixture at room temperature for several hours or overnight. The reaction progress can be monitored by TLC.
-
Workup and Isolation: Make the reaction mixture basic by adding a cold solution of NaOH or KOH. This will precipitate the Gramine product.
-
Purification: Collect the precipitate by filtration, wash with cold water, and dry. Recrystallization from a solvent like acetone or ethanol can be performed for further purification.
3.3 Divergent Reactivity and Synthetic Utility
-
This compound (Secondary Amine): The presence of the N-H bond allows it to undergo further reactions typical of secondary amines, such as acylation to form amides or alkylation. It can also be nitrosated under acidic conditions to form N-nitrosamines, a critical consideration for safety and toxicology.[5]
-
Gramine (Tertiary Amine): Gramine's primary utility in synthesis stems from the ability of the dimethylamino group to act as an excellent leaving group in the presence of a nucleophile.[4] This allows for the facile introduction of various functionalities at the 3-methyl position of the indole ring, making it a valuable and versatile synthetic intermediate for creating more complex tryptamine derivatives.[4]
Pharmacological Profile: The Impact of N-Methylation
The degree of N-alkylation on the side chain of tryptamines is a well-established determinant of pharmacological activity, particularly at serotonin (5-HT) receptors.[6][7]
4.1 Structure-Activity Relationships (SAR) of Tryptamines
The classic psychedelic tryptamine, N,N-dimethyltryptamine (DMT), features a two-carbon ethylamine side chain and two N-methyl groups.[6] Both this compound and Gramine are homologues of tryptamine with a shortened, one-carbon side chain.[8] This seemingly small change drastically reduces or eliminates the hallucinogenic activity typical of compounds like DMT, as the optimal chain length for potent 5-HT₂A receptor agonism is two carbons.
4.2 Receptor Binding Affinity & Selectivity
Direct, comparative binding data for these two specific compounds is sparse in publicly available literature. However, we can infer their likely profiles based on SAR principles:
-
N,N-dimethyl Substitution (Gramine): In many tryptamine series, N,N-dimethylation is optimal for affinity at certain serotonin receptors like 5-HT₂A.[7] However, the shortened side-chain of Gramine likely prevents it from adopting the correct conformation for high-affinity binding at this receptor.
-
N-methyl Substitution (Secondary Amine): The presence of a secondary amine can alter the binding profile. The N-H group can act as a hydrogen bond donor, potentially forming interactions within a receptor binding pocket that a tertiary amine cannot.[9] This can sometimes lead to higher affinity or a different selectivity profile compared to its tertiary amine counterpart.
-
Overall Affinity: Due to the non-optimal one-carbon spacer, both compounds are expected to have significantly lower affinity for key CNS receptors (e.g., 5-HT₂A, D₂) compared to classic tryptamine drugs. Their primary relevance may lie in peripheral systems or as tools for chemical biology. For instance, indole-based structures have been explored for their affinity at various other targets, including opioid and adrenergic receptors, though specific data for these exact molecules is limited.[10]
4.3 Metabolic Considerations
The N-methyl groups are subject to metabolism by cytochrome P450 enzymes.
-
Gramine (Tertiary Amine): Can undergo N-demethylation to form this compound, which can then be further demethylated to the primary amine, 3-(aminomethyl)indole.
-
This compound (Secondary Amine): Can be N-demethylated to the primary amine. The presence of the secondary amine also allows for potential conjugation reactions.
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Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Among its vast chemical space, derivatives of 3-aminomethylindole, particularly those featuring N-methylation on the indole ring or the aminomethyl side chain, have emerged as a class of compounds with profound and diverse pharmacological activities. This guide provides a comprehensive technical overview of N-Methyl-3-aminomethylindole derivatives, delving into their synthesis, mechanisms of action, structure-activity relationships, and therapeutic potential. We will explore their roles as potent anti-cancer agents that target microtubule dynamics, their significant anti-inflammatory and neurotrophic capabilities through the modulation of key signaling pathways, and their interactions with serotonergic systems. This document serves as a foundational resource, synthesizing field-proven insights with detailed experimental protocols to empower researchers in the ongoing development of this promising class of molecules.
The this compound Core: A Versatile Pharmacophore
The this compound scaffold is characterized by an indole ring, a methylene bridge at the C3 position, and a terminal amine. The strategic placement of methyl groups—either on the indole nitrogen (N1 position) or the side-chain amine—dramatically influences the molecule's physicochemical properties and biological activity.
-
N1-Methylation: Methylation at the N1 position of the indole ring removes the hydrogen bond donor capability of the N-H group. This modification often increases lipophilicity and can enhance metabolic stability and membrane permeability.[2] It can also lock the conformation of side-chain substituents, leading to improved selectivity for specific biological targets.
-
Side-Chain N-Methylation: Methylation of the terminal amine affects its basicity and steric profile. This can fine-tune interactions with target proteins, such as receptors or enzymes, altering binding affinity and functional activity.
The inherent reactivity of the indole C3 position makes it an ideal attachment point for the aminomethyl side chain, a common feature in many bioactive molecules that often mimics the tryptamine structure of neurotransmitters like serotonin.[3]
Synthetic Strategies: The Mannich Reaction and Beyond
The primary method for synthesizing 3-aminomethylindole derivatives is the classic Mannich reaction , a three-component condensation that provides a direct and efficient route to these structures.[4][5][6]
The Mannich Reaction: Mechanism and Rationale
The Mannich reaction involves the aminoalkylation of an acidic proton located on a carbon atom. In the context of indole, the C3 position is electron-rich and readily undergoes electrophilic substitution. The reaction brings together three components:
-
An active hydrogen compound (the indole).
-
An aldehyde, typically formaldehyde.
-
A primary or secondary amine (e.g., dimethylamine).
The reaction proceeds in two main stages under acidic conditions:[5][7]
-
Formation of the Eschenmoser Salt Intermediate: The amine reacts with formaldehyde to form a highly electrophilic iminium ion (e.g., N,N-dimethylmethyleneammonium ion). This is the key electrophile in the reaction.
-
Nucleophilic Attack: The electron-rich indole ring acts as the nucleophile, attacking the iminium ion at the C3 position to form the final 3-aminomethylindole product, often called a "Mannich base."
Caption: General mechanism of the Mannich reaction for indole aminoalkylation.
Experimental Protocol: Synthesis of N-Methylgramine
This protocol describes the synthesis of N-Methyl-3-(dimethylaminomethyl)indole (N-Methylgramine), a canonical example of this class.
Materials:
-
N-Methylindole
-
Dimethylamine (40% aqueous solution)
-
Formaldehyde (37% aqueous solution)
-
Acetic Acid (Glacial)
-
Sodium Hydroxide (NaOH)
-
Diethyl Ether
-
Ice bath
Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, chill a solution of dimethylamine (e.g., 5.0 g) and formaldehyde (e.g., 3.5 g) in an ice bath to 0-5 °C.
-
Addition of Indole: Slowly add a solution of N-methylindole (e.g., 5.0 g) in glacial acetic acid (e.g., 10 mL) to the chilled amine-formaldehyde mixture. The addition should be dropwise to maintain the low temperature. Rationale: This controls the exothermic reaction and prevents polymerization side-reactions.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Pour the reaction mixture into a beaker containing crushed ice and a solution of NaOH (e.g., 20% w/v) until the pH is strongly alkaline (pH > 10). Rationale: The base neutralizes the acetic acid and deprotonates the amine product, making it soluble in organic solvents.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.
-
Characterization: Confirm the structure and purity of the final product using NMR (¹H, ¹³C) and Mass Spectrometry.
Multi-step Synthesis for Complex Derivatives
For more complex derivatives, particularly those used as anticancer agents, a multi-step approach is often employed. This allows for the precise installation of different functional groups. A representative workflow is shown below.[8]
Caption: Multi-step synthesis workflow for complex this compound analogues.
Biological Activities and Therapeutic Potential
This compound derivatives exhibit a remarkable range of biological activities, positioning them as promising candidates for treating various diseases.
Anticancer Activity: Tubulin Polymerization Inhibition
A significant area of research focuses on derivatives that act as potent inhibitors of tubulin polymerization, a validated strategy in cancer chemotherapy.[5][8] These compounds bind to the colchicine-binding site on β-tubulin, disrupting the dynamic instability of microtubules.[8][9] This leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in cancer cells.[5][8]
One study detailed a series of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives.[8] The 3,4,5-trimethoxyphenyl moiety is a classic feature of many colchicine-site binders. The N-methylindole group serves as another key pharmacophore.
Quantitative Data on Antiproliferative Activity:
| Compound ID | R3 Substituent (on Pyrazole Ring) | HeLa IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | HT-29 IC₅₀ (µM) |
| 7c | 4-Cl | 1.25 ± 0.11 | 1.03 ± 0.09 | 2.36 ± 0.15 |
| 7d | 4-Br | 0.52 ± 0.04 | 0.34 ± 0.03 | 0.86 ± 0.07 |
| 7f | 4-NO₂ | 6.68 ± 0.53 | 4.35 ± 0.37 | 5.86 ± 0.41 |
| 7i | 3-CF₃ | 2.34 ± 0.18 | 1.57 ± 0.13 | 3.41 ± 0.26 |
| Colchicine | - | 0.03 ± 0.002 | 0.02 ± 0.001 | 0.04 ± 0.003 |
| Data synthesized from Ren et al., RSC Med. Chem., 2022.[8][10] |
The data clearly indicates that compound 7d , with a 4-bromo substituent, is the most potent among the tested derivatives, exhibiting sub-micromolar activity against all three cancer cell lines.[8][10]
Anti-inflammatory and Neurotrophic Activity
Chronic neuroinflammation is a key pathological feature of neurodegenerative diseases. Certain 3-aminomethylindole derivatives have been shown to possess potent anti-neuroinflammatory and neurotrophic effects.[8][11] Their mechanism involves the suppression of key inflammatory signaling pathways.
In lipopolysaccharide (LPS)-stimulated microglial cells, these compounds effectively inhibit the production of inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α).[8][11] This action is linked to the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). The underlying mechanism involves the inhibition of the MAPK (Mitogen-Activated Protein Kinase) and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling cascades.[8][11]
Caption: Inhibition of the MAPK/NF-κB signaling pathway by 3-aminomethylindole derivatives.
Furthermore, some derivatives promote neurite outgrowth in PC12 cells, indicating a neurotrophic potential that could be beneficial in treating neurodegenerative conditions.[8][11]
Serotonergic System Modulation
The structural similarity of the indole core to serotonin makes these derivatives prime candidates for interacting with the serotonergic system. Research has shown that various 3-substituted indoles can act as selective serotonin reuptake inhibitors (SSRIs) or as direct agonists at serotonin receptors, such as the 5-HT2 type.[3] This activity suggests potential applications in treating depression, anxiety, and other CNS disorders. The specific nature of the N-substituents on both the indole and the amine are critical in determining the affinity and selectivity for various serotonin receptor subtypes and the serotonin transporter (SERT).[12]
Structure-Activity Relationships (SAR)
Synthesizing insights from various studies allows for the deduction of key structure-activity relationships that guide future drug design.
-
Anticancer Activity: For tubulin inhibitors, the presence of a 1-methylindole ring and a 3,4,5-trimethoxyphenyl group is highly favorable.[8] Halogen substituents (Br, Cl) at the para-position of an attached aromatic ring (e.g., pyrazole) significantly enhance antiproliferative activity compared to electron-withdrawing groups like NO₂.[8]
-
Anti-inflammatory Activity: The type and position of substituents on the indole ring can dramatically affect NO production inhibition. For instance, a carbamoyl group at the C5 position was found to be detrimental to anti-inflammatory activity but potent for inducing neurite outgrowth.[11]
-
Hyaluronidase Inhibition: Increased lipophilicity generally leads to better inhibition. Phenyl substitution at the C5 position of the indole ring was shown to be a key determinant of higher activity.[13]
-
Effect of N-Methylation: As a general principle in medicinal chemistry, N-methylation impacts solubility and lipophilicity.[14][15] In the context of these derivatives, N1-methylation on the indole can improve metabolic stability and receptor selectivity by reducing conformational flexibility.[2] N-methylation of the side-chain amine can alter the pKa and steric bulk, fine-tuning interactions within a receptor's binding pocket.
Conclusion and Future Directions
This compound derivatives represent a versatile and highly druggable chemical scaffold. Their synthetic accessibility, primarily through the robust Mannich reaction, combined with their potent and varied biological activities, makes them a focal point of modern medicinal chemistry. The demonstrated efficacy of specific derivatives in inhibiting tubulin polymerization highlights a clear path toward novel anticancer agents. Simultaneously, their ability to modulate inflammatory pathways offers significant promise for the development of treatments for neurodegenerative diseases.
Future research should focus on:
-
Systematic SAR Studies: Comprehensive exploration of substituents on both the indole ring and the aminomethyl side chain to build predictive QSAR models.[16][17][18]
-
Pharmacokinetic Profiling: In-depth ADME (Absorption, Distribution, Metabolism, Excretion) studies of lead compounds to optimize their drug-like properties.
-
Mechanism Elucidation: Deeper investigation into the specific interactions with target proteins using techniques like X-ray crystallography to rationalize binding modes and guide further design.
-
Therapeutic Expansion: Exploring the potential of these derivatives against other targets, such as viral or microbial pathogens, given the broad bioactivity of the indole nucleus.[1]
The continued investigation of this compound class holds immense potential for the discovery of next-generation therapeutics to address critical unmet medical needs.
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Ren, Y., et al. (2022). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. National Center for Biotechnology Information. Available at: [Link]
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N-Methyl-3-aminomethylindole: A Technical Guide to Unraveling Its Mechanism of Action
Foreword: The Indole Scaffold - A Privileged Motif in Neuropharmacology
The indole nucleus is a cornerstone of medicinal chemistry, serving as a versatile scaffold for a multitude of biologically active compounds.[1][2] Its presence in the essential amino acid tryptophan and the neurotransmitter serotonin underscores its fundamental role in biology. This guide focuses on a specific indole derivative, N-Methyl-3-aminomethylindole, a molecule with structural similarities to known neuromodulators. While direct, extensive research on this particular compound is nascent, its chemical architecture strongly suggests potential interactions with key neurological targets. This document will, therefore, present a series of scientifically grounded theories on its mechanism of action and provide a detailed roadmap for their experimental validation. Our target audience—researchers, scientists, and drug development professionals—will find within this guide the foundational knowledge and practical protocols necessary to investigate the therapeutic potential of this compound.
Part 1: Theoretical Frameworks for the Mechanism of Action
Given the structural resemblance of this compound to serotonin (5-hydroxytryptamine, 5-HT), the most prominent hypothesis is its action as a modulator of serotonin receptors. Serotonin receptors are predominantly G protein-coupled receptors (GPCRs) that mediate a vast array of physiological and psychological processes.[3] The aminomethylindole core is a common feature in many known serotonin receptor ligands.[4]
Theory 1: Direct Serotonin Receptor Agonism/Antagonism
The primary theory posits that this compound directly binds to one or more serotonin receptor subtypes. Depending on the conformational changes induced upon binding, it could act as an agonist, partial agonist, or antagonist. The 5-HT₁A and 5-HT₂A receptor subtypes are particularly relevant targets for therapeutic intervention in mood and psychotic disorders.[1][5]
-
As a 5-HT₁A Receptor Agonist: Activation of 5-HT₁A receptors is associated with anxiolytic and antidepressant effects.[5][6] If this compound acts as a 5-HT₁A agonist, it would likely inhibit adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels, and modulate potassium channel activity.
-
As a 5-HT₂A Receptor Ligand: The 5-HT₂A receptor is a key target for atypical antipsychotics.[7][8] Antagonism of this receptor is a common mechanism for these drugs. Conversely, agonism at the 5-HT₂A receptor is associated with the effects of psychedelic compounds. Investigating the functional activity of this compound at this receptor is crucial. Activation of the 5-HT₂A receptor typically involves the Gq/11 protein, leading to the activation of phospholipase C (PLC) and subsequent production of inositol phosphates (IPs) and diacylglycerol (DAG), which in turn mobilize intracellular calcium.[9]
The proposed initial signaling cascade for a putative GPCR interaction is outlined below:
Caption: Putative GPCR signaling cascade for this compound.
Theory 2: Modulation of Serotonin Transporter (SERT)
A secondary hypothesis is that this compound could interact with the serotonin transporter (SERT), a key protein responsible for the reuptake of serotonin from the synaptic cleft. Inhibition of SERT is the primary mechanism of action for the widely prescribed selective serotonin reuptake inhibitor (SSRI) antidepressants.[8] Compounds with an indole nucleus have been shown to possess SERT inhibitory activity.[10]
Theory 3: Anti-inflammatory Action via MAPK/NF-κB Pathway
Recent research on 3-aminomethylindole derivatives has revealed potent anti-inflammatory and neurotrophic effects.[4] These effects were attributed to the downregulation of inflammatory mediators through the suppression of the MAPK/NF-κB signaling pathways. It is plausible that this compound shares this mechanism, which would be highly relevant for neurodegenerative diseases with a neuroinflammatory component.
Part 2: Experimental Validation Protocols
To systematically investigate the proposed mechanisms of action, a multi-tiered experimental approach is required, progressing from initial binding studies to functional cellular assays and pathway analysis.
Tier 1: Target Engagement and Binding Affinity
The initial step is to determine if and with what affinity this compound binds to its putative targets.
Objective: To determine the binding affinity (Ki) of this compound for a panel of serotonin receptors and the serotonin transporter.
Methodology:
-
Preparation of Cell Membranes:
-
Culture cell lines stably expressing the human recombinant serotonin receptor subtypes of interest (e.g., 5-HT₁A, 5-HT₂A, etc.) or SERT.
-
Harvest the cells and homogenize them in a cold buffer to lyse the cells and release the membranes.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer.
-
-
Competition Binding Assay:
-
In a 96-well plate, combine the cell membrane preparation, a known concentration of a specific radioligand for the target of interest (e.g., [³H]8-OH-DPAT for 5-HT₁A, [³H]ketanserin for 5-HT₂A), and increasing concentrations of this compound.
-
Incubate the mixture to allow for binding to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand.
-
Wash the filters with cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the log concentration of this compound.
-
Fit the data to a one-site competition binding model to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding).
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation:
| Target | Radioligand | Ki (nM) for this compound |
| 5-HT₁A | [³H]8-OH-DPAT | TBD |
| 5-HT₂A | [³H]ketanserin | TBD |
| SERT | [³H]Citalopram | TBD |
| ... (other 5-HT subtypes) | ... | TBD |
Tier 2: Functional Activity and Signaling Pathways
Once binding is confirmed, the next crucial step is to determine the functional consequence of this binding—whether it activates or inhibits the receptor's signaling cascade.
A variety of functional assays can be employed to assess the agonistic or antagonistic properties of this compound at specific GPCRs.[11]
A. cAMP Measurement for Gαi-coupled Receptors (e.g., 5-HT₁A)
Objective: To determine if this compound acts as an agonist or antagonist at Gαi-coupled receptors by measuring its effect on cAMP levels.
Methodology:
-
Cell Culture and Treatment:
-
Use a cell line expressing the Gαi-coupled receptor of interest (e.g., CHO-K1 cells stably expressing the human 5-HT₁A receptor).
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Pre-treat the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
For agonist testing, treat the cells with increasing concentrations of this compound in the presence of forskolin (an adenylyl cyclase activator).
-
For antagonist testing, pre-incubate the cells with increasing concentrations of this compound before adding a known agonist for the receptor.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay with a fluorescent or luminescent readout (e.g., HTRF).
-
-
Data Analysis:
-
For agonist activity, plot the percentage of inhibition of forskolin-stimulated cAMP as a function of the log concentration of the compound to determine the EC₅₀ (potency) and Emax (efficacy).
-
For antagonist activity, plot the response to the known agonist in the presence of varying concentrations of the compound to determine the IC₅₀ and calculate the pA₂ value.
-
B. Calcium Mobilization Assay for Gαq-coupled Receptors (e.g., 5-HT₂A) [12]
Objective: To determine if this compound acts as an agonist or antagonist at Gαq-coupled receptors by measuring changes in intracellular calcium.
Methodology:
-
Cell Culture and Dye Loading:
-
Use a cell line expressing the Gαq-coupled receptor of interest (e.g., HEK293 cells stably expressing the human 5-HT₂A receptor).
-
Seed the cells in a 96-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
-
Fluorescence Measurement:
-
Use a fluorescence plate reader equipped with an automated injection system.
-
Measure the baseline fluorescence.
-
For agonist testing, inject increasing concentrations of this compound and monitor the change in fluorescence over time.
-
For antagonist testing, inject a known agonist after pre-incubating the cells with increasing concentrations of this compound.
-
-
Data Analysis:
-
Calculate the peak fluorescence response for each concentration.
-
Plot the response as a function of the log concentration of the compound to determine the EC₅₀ and Emax for agonists or the IC₅₀ for antagonists.
-
Workflow for Functional GPCR Assays:
Caption: Workflow for functional characterization at GPCRs.
Objective: To investigate the effect of this compound on the activation of key proteins in the MAPK and NF-κB signaling pathways in an inflammatory context.
Methodology:
-
Cell Culture and Stimulation:
-
Use a relevant cell line, such as microglial cells (e.g., BV-2).
-
Pre-treat the cells with various concentrations of this compound for a specified time.
-
Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to activate the MAPK and NF-κB pathways.
-
-
Protein Extraction and Quantification:
-
Lyse the cells to extract total protein.
-
Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated (activated) and total forms of key signaling proteins (e.g., p-p38, p38, p-ERK, ERK, p-JNK, JNK, p-IκBα, IκBα, p-p65, p65).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Add an enhanced chemiluminescence (ECL) substrate and detect the signal using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the phosphorylated protein to the total protein for each sample.
-
Compare the levels of protein phosphorylation in the this compound-treated groups to the LPS-only control group.
-
Part 3: Concluding Remarks and Future Directions
The structural features of this compound provide a strong rationale for investigating its potential as a modulator of the serotonergic system and inflammatory pathways. The theoretical frameworks and detailed experimental protocols outlined in this guide offer a clear and scientifically rigorous path to elucidating its mechanism of action. The data generated from these studies will be instrumental in determining the therapeutic potential of this compound and guiding future drug development efforts. Further investigations could include in vivo studies in animal models of depression, anxiety, or neuroinflammation to correlate the in vitro findings with physiological and behavioral outcomes.
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- 9. 1-(2-Aminoethyl)-3-methyl-8,9-dihydropyrano[3,2-e]indole: a rotationally restricted phenolic analog of the neurotransmitter serotonin and agonist selective for serotonin (5-HT2-type) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New indole derivatives as potent and selective serotonin uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. GPCR Signaling Assays [worldwide.promega.com]
- 12. m.youtube.com [m.youtube.com]
Topic: N-Methyl-3-aminomethylindole Preliminary Cytotoxicity Screening
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Indole derivatives represent a vast and privileged scaffold in medicinal chemistry, with numerous compounds demonstrating significant therapeutic potential. N-Methyl-3-aminomethylindole, as a member of this class, warrants systematic investigation to elucidate its biological activity profile. This guide presents a comprehensive, field-tested framework for conducting the preliminary cytotoxicity screening of this compound. Moving beyond a simple recitation of protocols, this document details the underlying scientific rationale for experimental choices, establishes self-validating systems for data integrity, and provides a tiered strategic approach to efficiently characterize the compound's cytotoxic potential. The methodologies described herein are designed to generate a robust preliminary dataset, enabling informed decision-making for subsequent stages of drug discovery and development.
Introduction: The Rationale for Cytotoxicity Profiling
The journey of a novel chemical entity from discovery to potential therapeutic application is a multi-stage process governed by a rigorous evaluation of its efficacy and safety. A fundamental and early checkpoint in this process is the assessment of cytotoxicity—the capacity of a compound to induce cell death. This initial screening is critical for several reasons:
-
Early Identification of Therapeutic Potential: For anti-cancer drug discovery, cytotoxicity is a desired primary endpoint. Identifying potent cytotoxic effects against cancer cell lines is the first step toward developing a new chemotherapeutic agent.
-
Early De-selection of Non-Specific Toxins: Conversely, for most other therapeutic areas, cytotoxicity is an undesirable off-target effect. Early identification of general cytotoxicity allows for the de-prioritization of non-specific, toxic compounds, saving significant resources.
-
Informing Structure-Activity Relationships (SAR): By comparing the cytotoxicity of this compound to structurally similar analogs, researchers can begin to build an understanding of the chemical features responsible for its biological effects.
This guide provides a strategic workflow for the initial in vitro characterization of this compound, focusing on a logical, tiered approach to cytotoxicity assessment.
Compound Profile: this compound
This compound belongs to the indole alkaloid family, a class of compounds renowned for its broad spectrum of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. The core indole scaffold is a key pharmacophore found in many approved drugs. The specific structure of this compound, featuring a methylated nitrogen and an aminomethyl group at the C3 position, suggests potential for unique interactions with biological targets. Given the limited publicly available data on this specific molecule, a systematic de novo screening is the only method to determine its cytotoxic profile.
Experimental Design: A Tiered Strategy for Robust Screening
A successful preliminary screen should be efficient, cost-effective, and yield clear, interpretable data. We advocate for a tiered approach, where the complexity of the assays increases as we gain more information about the compound's activity.
Foundational Requirement: Cell Line Selection
The choice of cell lines is paramount and directly influences the relevance of the obtained data. A well-conceived panel should include:
-
Tumor Cell Lines: A minimum of two to three cancer cell lines from different tissue origins provides insight into potential cancer-type specificity.
-
HeLa (Human Cervical Adenocarcinoma): A robust, highly proliferative, and widely characterized cell line.
-
A549 (Human Lung Carcinoma): Represents a common and challenging cancer type.
-
MCF-7 (Human Breast Adenocarcinoma): An estrogen receptor-positive cell line, useful for identifying compounds with potential hormonal pathway interactions.
-
-
Non-Tumorigenic Control Cell Line: This is a critical, non-negotiable control to assess general cytotoxicity versus cancer-specific effects.
-
HEK293 (Human Embryonic Kidney): A commonly used, non-cancerous cell line that provides a baseline for systemic toxicity.
-
Workflow for Preliminary Cytotoxicity Assessment
The overall experimental logic is designed to move from a broad assessment of cell health to a more specific investigation of the mechanism of cell death.
Caption: Tiered workflow for preliminary cytotoxicity screening.
Experimental Protocols
The following protocols are presented as self-validating systems, with integrated controls to ensure data integrity.
Tier 1 Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric assay that measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in metabolically active cells. The resulting purple formazan crystals are solubilized, and the absorbance is read, which is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well flat-bottom plate in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. A typical concentration range for a primary screen is 0.1 µM to 100 µM.
-
Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions.
-
Negative Control: Wells with cells treated with vehicle (e.g., 0.1% DMSO) only.
-
Positive Control: Wells with cells treated with a known cytotoxic agent (e.g., 10 µM Doxorubicin).
-
Blank: Wells with medium but no cells.
-
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the blank absorbance from all readings.
-
Calculate the percentage of cell viability relative to the vehicle control: (% Viability) = (Abs_treated / Abs_vehicle) * 100.
-
Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
-
Tier 2 Protocol: LDH and Caspase Assays
If the MTT assay reveals significant cytotoxicity (e.g., IC₅₀ < 20 µM), the next step is to discern the primary mechanism of cell death. These assays can be performed on the supernatant and cell lysates from the same treatment plates.
A. Lactate Dehydrogenase (LDH) Release Assay (Necrosis)
This assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon plasma membrane damage, a hallmark of necrosis.
Methodology:
-
Supernatant Collection: Following the treatment period (from step 4.1.4), carefully collect 50 µL of culture supernatant from each well.
-
Assay Reaction: Use a commercial LDH cytotoxicity kit (e.g., from Promega, Thermo Fisher Scientific) and follow the manufacturer's instructions. This typically involves adding a reaction mixture containing lactate, NAD+, and a tetrazolium salt.
-
Data Acquisition: Measure the absorbance at the recommended wavelength (usually 490 nm).
-
Data Interpretation: Increased LDH release in treated wells compared to vehicle controls indicates necrotic cell death.
B. Caspase-3/7 Glo Assay (Apoptosis)
Caspases are proteases that are key executioners of apoptosis (programmed cell death). This assay uses a luminogenic substrate that, when cleaved by active caspase-3 or -7, generates a light signal.
N-Methyl-3-aminomethylindole review of literature
An In-Depth Technical Guide to N-Methyl-3-aminomethylindole: Synthesis, Biological Activity, and Therapeutic Potential
Introduction: The Versatile Indole Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of pharmacological activities.[1][2] Its unique structure, resembling protein components, allows indole derivatives to bind reversibly to various enzymes, presenting vast opportunities for the development of novel therapeutics with distinct mechanisms of action.[1] Within this diverse family, this compound (NMAMI), also known as N-Norgramine, serves as a critical building block and a subject of interest for its own potential biological activities. This guide provides a comprehensive review of the literature on NMAMI, detailing its chemical properties, synthesis, known biological effects, and future research directions for scientists and drug development professionals.
PART 1: Chemical Properties and Synthesis
This compound is a secondary amino compound and an indole alkaloid.[3] It has been identified as a plant metabolite, for instance in Solanum lycopersicum (tomato).[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 1-(1H-indol-3-yl)-N-methylmethanamine | [3] |
| CAS Number | 36284-95-4 | [3] |
| Molecular Formula | C₁₀H₁₂N₂ | [3] |
| Molecular Weight | 160.22 g/mol | [3] |
| Synonyms | NMAMI, N-Norgramine, 3-(methylaminomethyl)indole | [3] |
Synthetic Pathways
The synthesis of 3-aminomethylindoles is a well-established area of organic chemistry. These compounds are typically prepared through multi-component coupling reactions or by nucleophilic substitution.[4][5] A common and efficient method is the Mannich reaction, which involves the aminoalkylation of an acidic proton located on an active hydrogen compound. In the context of indole, the C3 position is highly nucleophilic and readily undergoes electrophilic substitution.
A general synthetic approach involves the reaction of indole, formaldehyde, and methylamine. This one-pot, three-component reaction is attractive for its simplicity and efficiency.[5] More complex derivatives can be synthesized by first preparing an intermediate, such as an indolylmethyl acetate, and then performing a nucleophilic substitution with the desired amine.[4]
Caption: General Mannich reaction pathway for synthesizing NMAMI.
PART 2: Biological Activities and Therapeutic Potential
The indole core is a frequent motif in molecules targeting a wide range of diseases.[1][2] While research on this compound itself is limited, its derivatives have shown significant promise in several therapeutic areas, most notably in oncology.
Anticancer Activity: Tubulin Polymerization Inhibition
A significant body of research has focused on developing derivatives of NMAMI as potent anticancer agents that target microtubule dynamics.[6][7] Microtubules are essential for cell division, and their disruption is a clinically validated strategy for cancer therapy.
Mechanism of Action: Certain N-((1-methyl-1H-indol-3-yl)methyl)acetamide derivatives have been shown to inhibit the polymerization of tubulin by binding to the colchicine site.[6] This interference with microtubule dynamics arrests the cell cycle in the G2/M phase, preventing mitotic spindle formation and ultimately inducing apoptosis (programmed cell death) in cancer cells.[6]
Caption: Mechanism of tubulin inhibition by NMAMI derivatives.
Potency of Derivatives: Several synthesized derivatives have demonstrated potent antiproliferative activities against various cancer cell lines.
Table 2: In Vitro Antiproliferative Activity (IC₅₀, µM) of Lead Compounds
| Compound | HeLa (Cervical Cancer) | MCF-7 (Breast Cancer) | HT-29 (Colon Cancer) | Source |
| 7d | 0.52 | 0.34 | 0.86 | [6] |
| 7c | 1.35 | 0.96 | 2.14 | [6] |
| 7f | 2.43 | 1.87 | 3.52 | [6] |
| Colchicine | 0.02 | 0.01 | 0.03 | [6] |
Notably, the lead compound 7d showed significant potency and was found to have lower toxicity toward normal human cells (LO2 and 293T) compared to colchicine, suggesting a favorable therapeutic window.[6]
Antimicrobial and Other Activities
The broader family of N-methyl indole derivatives has been explored for other biological activities:
-
Antimicrobial Activity: Various synthetic N-methyl indole derivatives have been evaluated against both Gram-positive and Gram-negative bacteria, as well as different fungal species, demonstrating moderate to good antimicrobial activity.[8]
-
Na+/H+ Exchanger Inhibition: A series of N-(aminoiminomethyl)-1H-indole carboxamide derivatives were synthesized and found to be potent inhibitors of the Na+/H+ exchanger, a target for various cardiovascular and metabolic diseases.[9]
-
Anti-inflammatory Potential: Indole derivatives structurally related to indomethacin have been designed and shown to possess significant anti-inflammatory and analgesic properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[10]
PART 3: Toxicology and Safety Profile
A thorough understanding of a compound's safety is paramount for its development as a therapeutic agent.
Hazard Classification: According to the Globally Harmonized System (GHS), N-Methyl-1H-indole-3-methanamine is classified with the following hazards:
-
H302: Harmful if swallowed.[3]
-
H315: Causes skin irritation.[3]
-
H318: Causes serious eye damage.[3]
-
H335: May cause respiratory irritation.[3]
Potential for Bioactivation: It is crucial to consider the metabolic fate of indole compounds. The related pneumotoxin 3-methylindole is known to be metabolized into a reactive intermediate, 3-methyleneindolenine, which can form adducts with DNA.[11] This finding demonstrates that bioactivated 3-methylindole can be potentially mutagenic or carcinogenic.[11] While this has not been demonstrated for NMAMI, it underscores the importance of conducting thorough toxicology and ADME (Absorption, Distribution, Metabolism, and Excretion) studies for any new indole-based therapeutic candidate.[12] Comprehensive toxicology studies, similar to those conducted by the National Toxicology Program for indole-3-carbinol, are necessary to establish a full safety profile.[13]
PART 4: Experimental Methodologies
The protocols described herein are based on established methods for the synthesis and evaluation of NMAMI derivatives, providing a self-validating system for researchers.
Protocol 1: General Synthesis of N-((1-methyl-1H-indol-3-yl)methyl)acetamide Derivatives
This multi-step protocol is adapted from the synthesis of tubulin polymerization inhibitors.[6]
Caption: Workflow for the synthesis of NMAMI derivatives.
Step-by-Step Methodology:
-
Preparation of Intermediate: To a solution of the starting indole derivative (1 mmol) in a suitable solvent (e.g., acetonitrile), add 2-chloro-N-(3,4,5-trimethoxyphenyl)acetamide (1.1 mmol) and potassium carbonate (K₂CO₃, 1.5 mmol).
-
Reaction: Reflux the reaction mixture at 85 °C for approximately 8 hours, monitoring completion by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, remove the solvent under reduced pressure. Add water to the resulting residue.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
-
Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Antiproliferative MTT Assay
This protocol is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and proliferation.[6]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1, 0.5, 2.5, 12.5, 30 µM) dissolved in DMSO (final concentration ≤0.1%). Include a vehicle control (DMSO only) and a positive control (e.g., colchicine).
-
Incubation: Incubate the treated cells for a specified period (e.g., 24 or 48 hours) at 37 °C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage relative to the vehicle control. Determine the IC₅₀ value (the concentration of drug that inhibits cell growth by 50%) using non-linear regression analysis.
PART 5: Future Research Directions
The this compound scaffold is a promising starting point for the development of new therapeutics. Future efforts should focus on:
-
Lead Optimization: Systematically modify the lead compounds (like derivative 7d) to improve potency, selectivity, and pharmacokinetic properties (ADME).
-
Exploration of Other Targets: While tubulin is a key target, the broad activity of indole derivatives suggests that NMAMI-based compounds could be effective against other targets, such as kinases, ion channels, or epigenetic modulators.[9]
-
In Vivo Efficacy Studies: Promising compounds must be evaluated in animal models of cancer and other relevant diseases to establish in vivo efficacy and safety.
-
Neuromodulatory Potential: Given the structural similarity of the indole core to neurotransmitters like serotonin and the role of enzymes like INMT in methylating tryptamines, exploring the potential of NMAMI derivatives in neuroscience is a compelling avenue.[14][15]
-
Combination Therapies: Investigate the synergistic effects of NMAMI-based tubulin inhibitors with other established chemotherapeutic agents.
Conclusion
This compound is a valuable and versatile chemical entity. While its own biological profile is not extensively characterized, it serves as an exceptional scaffold for the synthesis of potent therapeutic agents. The success of its derivatives as tubulin polymerization inhibitors highlights a clear path forward in the development of novel anticancer drugs.[6] The broader biological activities associated with the indole nucleus suggest that the therapeutic applications of NMAMI derivatives are far from fully explored.[1] Continued research, grounded in rigorous chemical synthesis, biological evaluation, and toxicological assessment, will be essential to unlock the full potential of this promising molecular framework.
References
-
Title: Synthesis of N‐Ts‐3‐aminomethylindoles 9 from 8 and nitrogen nucleophiles 4.[a] Source: Wiley Online Library URL: [Link]
-
Title: N-Methyl-1H-indole-3-methanamine Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: Synthesis and Characterization of N-Methyl Indole Derivatives via Desulfitative Displacement by Various Amines and Its Antimicrobial Activity Source: World Scientific News URL: [Link]
-
Title: Recent advancements on biological activity of indole and their derivatives: A review Source: ResearchGate URL: [Link]
-
Title: Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: Recent advancements on biological activity of indole and their derivatives: A review Source: Chulalongkorn University Digital Collections URL: [Link]
-
Title: Synthesis and biological activity of N-(aminoiminomethyl)-1H-indole carboxamide derivatives as Na+/H+ exchanger inhibitors Source: PubMed URL: [Link]
-
Title: Synthesis of 3-[(1-Aryl)aminomethyl]indoles Source: ResearchGate URL: [Link]
-
Title: Implications of Indolethylamine N-Methyltransferase (INMT) in Health and Disease: Biological Functions, Disease Associations, Inhibitors, and Analytical Approaches Source: MDPI URL: [Link]
-
Title: Implications of Indolethylamine N-Methyltransferase (INMT) in Health and Disease: Biological Functions, Disease Associations, Inhibitors, and Analytical Approaches Source: ResearchGate URL: [Link]
-
Title: D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides Source: MDPI URL: [Link]
-
Title: 3-methyl-2-phenyl-1-substituted-indole derivatives as indomethacin analogs: design, synthesis and biological evaluation as potential anti-inflammatory and analgesic agents Source: PubMed URL: [Link]
-
Title: Detection and characterization of DNA adducts of 3-methylindole Source: PubMed URL: [Link]
-
Title: Toxicology studies of indole-3-carbinol in F344/N rats and B6C3F1/N mice and toxicology and carcinogenesis studies of indole-3-carbinol in Harlan Sprague Dawley rats and B6C3F1/N mice (gavage studies) Source: PubMed URL: [Link]
-
Title: In-silico ADME and toxcity studies of some novel indole derivatives Source: Journal of Applied Pharmaceutical Science URL: [Link]
-
Title: Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization Source: RSC Publishing URL: [Link]
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- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 3. N-Methyl-1H-indole-3-methanamine | C10H12N2 | CID 96388 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 6. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
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- 15. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of N-Methyl-3-aminomethylindole: An In-Depth Technical Guide for Researchers
N-Methyl-3-aminomethylindole, also known as N-Methyl-1H-indole-3-methanamine, is a derivative of the naturally occurring indole alkaloid gramine. Its structural motif is of significant interest in the development of novel therapeutic agents due to its presence in various biologically active compounds. This guide details a reliable and scalable synthesis protocol via the reductive amination of indole-3-carboxaldehyde.
Core Principles and Strategic Approach
The chosen synthetic strategy is the reductive amination of indole-3-carboxaldehyde with methylamine. This method is favored for its efficiency and the commercial availability of the starting materials. The reaction proceeds in two key stages:
-
Imine Formation: The carbonyl group of indole-3-carboxaldehyde reacts with methylamine to form an intermediate imine (a Schiff base). This reaction is typically reversible and is driven to completion by the subsequent reduction step.
-
Reduction: The C=N double bond of the imine is selectively reduced to a C-N single bond, yielding the desired secondary amine, this compound.
A mild reducing agent, sodium borohydride (NaBH₄), is employed for this transformation. It is a cost-effective and easy-to-handle reagent that provides good yields for this type of reaction.
Visualizing the Synthetic Pathway
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is designed for the synthesis of this compound on a laboratory scale. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | CAS Number | Purity | Supplier |
| Indole-3-carboxaldehyde | C₉H₇NO | 145.16 | 487-89-8 | ≥98% | Sigma-Aldrich |
| Methylamine solution | CH₅N | 31.06 | 74-89-5 | 40% in H₂O | Sigma-Aldrich |
| Sodium borohydride | NaBH₄ | 37.83 | 16940-66-2 | ≥98% | Sigma-Aldrich |
| Methanol | CH₄O | 32.04 | 67-56-1 | Anhydrous | Sigma-Aldrich |
| Dichloromethane | CH₂Cl₂ | 84.93 | 75-09-2 | ACS grade | Fisher Scientific |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | 144-55-8 | - | Prepared in-house |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | ACS grade | VWR |
| Silica Gel | SiO₂ | 60.08 | 7631-86-9 | 60 Å, 230-400 mesh | Sorbent Technologies |
Step-by-Step Methodology
-
Reaction Setup:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g (34.4 mmol) of indole-3-carboxaldehyde in 100 mL of anhydrous methanol.
-
Cool the solution to 0 °C using an ice-water bath.
-
-
Addition of Methylamine:
-
While stirring, slowly add 4.0 mL (46.8 mmol) of a 40% aqueous solution of methylamine to the cooled methanolic solution of indole-3-carboxaldehyde.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes. The formation of the imine intermediate is typically observed by a slight color change.
-
-
Reduction with Sodium Borohydride:
-
To the stirring solution, add 1.95 g (51.6 mmol) of sodium borohydride in small portions over 15-20 minutes, ensuring the temperature does not rise above 10 °C. The addition is exothermic and will cause gas evolution.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue to stir the reaction for an additional 2-3 hours at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of dichloromethane:methanol (9:1).
-
-
Work-up Procedure:
-
Once the reaction is complete, carefully quench the reaction by slowly adding 50 mL of deionized water.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.
-
To the remaining aqueous layer, add 50 mL of a saturated sodium bicarbonate solution to neutralize any remaining acid and basify the mixture.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as an oil or a semi-solid.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel.
-
Prepare a slurry of silica gel in dichloromethane and pack a column.
-
Load the crude product onto the column and elute with a gradient of dichloromethane and methanol (e.g., starting from 100% dichloromethane and gradually increasing the polarity to 95:5 dichloromethane:methanol).
-
Collect the fractions containing the desired product (as indicated by TLC) and combine them.
-
Evaporate the solvent under reduced pressure to yield this compound as a pure compound.
-
Self-Validating System: Ensuring Product Integrity
The trustworthiness of this protocol lies in the robust methods for validating the identity and purity of the synthesized this compound.
Thin Layer Chromatography (TLC)
-
Stationary Phase: Silica gel 60 F₂₅₄
-
Mobile Phase: Dichloromethane:Methanol (9:1, v/v)
-
Visualization: UV light (254 nm) and/or staining with a potassium permanganate solution.
-
Expected Result: The purified product should appear as a single spot with a distinct Rf value, different from the starting material (indole-3-carboxaldehyde).
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (Proton NMR): The ¹H NMR spectrum provides a definitive fingerprint of the molecule. Key expected signals for this compound (in CDCl₃) are:
-
A singlet for the N-H proton of the indole ring (around 8.1 ppm).
-
A multiplet for the aromatic protons of the indole ring (between 7.0 and 7.7 ppm).
-
A singlet for the methylene protons (-CH₂-) adjacent to the indole ring and the amine (around 3.8 ppm).
-
A singlet for the methyl protons (-CH₃) on the nitrogen (around 2.5 ppm).
-
A broad singlet for the N-H proton of the secondary amine.
-
-
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show the expected number of carbon signals corresponding to the structure of this compound.
Mass Spectrometry (MS)
-
Technique: Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Expected Result: The mass spectrum should show a molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of this compound (C₁₀H₁₂N₂), which is approximately 161.10 g/mol . Fragmentation patterns can further confirm the structure.
Expertise and Field-Proven Insights
As a Senior Application Scientist, it is crucial to not just follow a protocol but to understand the nuances that ensure success and high purity.
-
Temperature Control: The initial imine formation and the subsequent reduction are exothermic. Maintaining a low temperature during the addition of methylamine and sodium borohydride is critical to prevent side reactions and ensure the stability of the reducing agent.
-
Stoichiometry of Reagents: A slight excess of methylamine is used to drive the imine formation equilibrium towards the product. An excess of sodium borohydride ensures the complete reduction of the imine.
-
Work-up and Purification: The basic wash with sodium bicarbonate is essential to deprotonate the amine, making it more soluble in the organic extraction solvent. Careful column chromatography is key to removing any unreacted starting material or byproducts. For amines, it can be beneficial to add a small amount of triethylamine (e.g., 0.1-1%) to the eluent to prevent tailing on the silica gel column.
-
Alternative Reducing Agents: While sodium borohydride is effective, sodium triacetoxyborohydride (STAB) can also be used. STAB is a milder and more selective reducing agent for reductive aminations and can sometimes provide cleaner reactions with fewer side products.[1]
Conclusion
This guide provides a robust and well-validated protocol for the synthesis of this compound. By understanding the chemical principles behind each step and adhering to the detailed methodology, researchers can confidently and efficiently produce this valuable compound for their drug discovery and development endeavors. The emphasis on rigorous analytical validation ensures the integrity of the final product, a cornerstone of sound scientific research.
References
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
-
Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929.[3]
-
Gribble, G. W., Lord, P. D., Skotnicki, J., Dietz, S. E., Eaton, J. T., & Johnson, J. L. (1974). Sodium Borohydride in Carboxylic Acid Media: Reduction of Indoles and N-alkylation of Anilines. Journal of the American Chemical Society, 96(25), 7812–7814.[4]
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- 1. Interrupted Intramolecular Hydroaminomethylation of N-Protected-2-vinyl Anilines: Novel Access to 3-Substitued Indoles or Indoline-2-ols - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. gctlc.org [gctlc.org]
- 4. Sodium Borohydride in Carboxylic Acid Media: Reduction of Indoles and N-alkylation of Anilines - [www.rhodium.ws] [chemistry.mdma.ch]
A Practical Guide to the Purification of N-Methyl-3-aminomethylindole by Column Chromatography
An Application Note and Protocol from the Senior Application Scientist
Abstract
N-Methyl-3-aminomethylindole is a key structural motif found in various biologically active compounds and serves as a crucial intermediate in synthetic chemistry.[1][2] Achieving high purity of this compound is paramount for its use in research, drug discovery, and development. However, its purification presents a common challenge due to the presence of a basic secondary amine, which can interact unfavorably with standard silica gel stationary phases. This interaction often leads to significant peak tailing, poor resolution, and reduced yield.[3][4] This comprehensive application note provides a detailed, field-proven protocol for the purification of this compound using normal-phase column chromatography with a modified mobile phase. We will delve into the principles of the separation, provide step-by-step methodologies from method development to execution, and offer a guide for troubleshooting common issues.
Principles of Separation: Addressing the Challenge of Basic Amines
The primary challenge in the chromatographic purification of this compound stems from its bifunctional nature: an aromatic indole core and a basic aminomethyl side chain.
-
The Indole Ring: This portion of the molecule is relatively non-polar and contains a chromophore, making it easily detectable under UV light at 254 nm.[5][6]
-
The Secondary Amine: The nitrogen atom in the side chain has a lone pair of electrons, rendering it basic. This basicity is the root of the purification difficulty.
Standard silica gel is an effective stationary phase for a wide range of compounds, but its surface is populated with weakly acidic silanol groups (Si-OH).[3] When a basic amine like this compound passes through the column, a strong acid-base interaction occurs between the amine and the silanol groups. This interaction results in:
-
Irreversible Adsorption: A portion of the compound can bind so strongly that it does not elute from the column, leading to yield loss.[3]
-
Peak Tailing: The compound adsorbs and desorbs from the acidic sites at different rates, causing the chromatographic band to smear or "tail," which severely compromises separation efficiency.[7]
To achieve a successful and efficient purification, this acid-base interaction must be mitigated. The most common and practical solution is to add a small amount of a competing, volatile base to the mobile phase, such as triethylamine (TEA) or ammonia.[3][4] This additive neutralizes the acidic silanol sites on the silica surface, preventing the target amine from binding strongly and allowing it to travel through the column in a sharp, well-defined band.[7]
Method Development Using Thin-Layer Chromatography (TLC)
Before committing to a large-scale column purification, it is essential to develop an optimal solvent system using Thin-Layer Chromatography (TLC). TLC is a rapid and inexpensive method to determine the ideal mobile phase composition for separating the target compound from impurities.
Protocol: TLC Method Development
-
Prepare the Eluent: Create a series of test eluents with varying polarities. A good starting point for this compound is a mixture of a non-polar solvent like Dichloromethane (DCM) and a polar solvent like Methanol (MeOH). Crucially, add 0.5-1% triethylamine (TEA) to each test eluent to suppress tailing.
-
Example Test Solvents: 99:1 DCM:MeOH (+1% TEA), 98:2 DCM:MeOH (+1% TEA), 95:5 DCM:MeOH (+1% TEA).
-
-
Spot the Plate: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., DCM or Ethyl Acetate). Using a capillary tube, spot the mixture onto the baseline of a silica gel TLC plate (pre-coated with a fluorescent indicator, GF254)[5].
-
Develop the Plate: Place the spotted TLC plate in a developing chamber containing your chosen eluent. Ensure the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize the Plate:
-
UV Light: First, visualize the dried plate under short-wave UV light (254 nm). The indole ring will absorb UV light and appear as a dark spot on the green fluorescent background.[6] Circle any visible spots with a pencil.
-
Permanganate Stain: Prepare a potassium permanganate (KMnO₄) stain. This stain is highly effective for visualizing compounds that can be oxidized, such as amines.[8][9] Dip the TLC plate into the stain and gently heat it with a heat gun. The target compound and other oxidizable impurities will appear as yellow-brown spots on a purple background.[8]
-
-
Select the Optimal System: The ideal solvent system will provide a Retention Factor (Rf) of 0.25-0.35 for this compound. This Rf value ensures that the compound will elute from the column in a reasonable volume without moving too quickly, which would compromise separation.
| Parameter | Recommended Value | Rationale |
| Target Rf | 0.25 - 0.35 | Ensures good separation and a practical elution volume. An Rf that is too high leads to poor separation, while one that is too low requires an excessive volume of solvent. |
| Mobile Phase Modifier | 0.5 - 1.0% Triethylamine (TEA) | Neutralizes acidic silanol groups on the silica surface, preventing peak tailing and improving recovery of the basic amine compound.[3][4] |
Detailed Protocol for Column Chromatography Purification
This protocol assumes a crude sample size of approximately 1 gram. The column size and solvent volumes should be scaled accordingly for different sample quantities.
Materials and Reagents
-
Crude this compound
-
Silica Gel (100-200 mesh is suitable for general purification)[5]
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Triethylamine (TEA)
-
Glass chromatography column (e.g., 40 mm diameter)
-
Cotton or glass wool
-
Sand, washed
-
Collection tubes (e.g., 16x100 mm test tubes)
-
TLC plates, chambers, and visualization reagents (as described above)
-
Rotary evaporator
Workflow for Purification
Caption: Workflow for the purification of this compound.
Step-by-Step Methodology
-
Column Preparation (Slurry Packing):
-
Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer (~1 cm) of sand on top.
-
In a beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% DCM + 1% TEA). For a 1g sample, use approximately 50g of silica.
-
With the column stopcock open, pour the slurry into the column. Use a funnel to guide the stream. Gently tap the side of the column to ensure even packing and dislodge any air bubbles.
-
Once all the silica has settled, add another thin layer of sand on top to protect the silica bed during solvent addition. Drain the excess solvent until the solvent level is just at the top of the sand layer. Never let the column run dry. [10]
-
-
Sample Preparation and Loading (Dry Loading):
-
Dissolve the crude this compound (1g) in a minimal amount of a suitable solvent (e.g., 5-10 mL of DCM).
-
Add 2-3g of silica gel to this solution.
-
Remove the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained. This is the "dry-loaded" sample.
-
Carefully add the dry-loaded sample as a powder onto the top layer of sand in the packed column, ensuring an even layer.
-
-
Elution:
-
Carefully add your starting eluent (determined by TLC) to the top of the column.
-
Open the stopcock and begin collecting fractions. Maintain a steady flow rate.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of methanol. This is known as a step-gradient elution.
-
Example Gradient:
-
200 mL of 99:1 DCM:MeOH (+1% TEA)
-
200 mL of 98:2 DCM:MeOH (+1% TEA)
-
200 mL of 95:5 DCM:MeOH (+1% TEA)
-
Continue increasing the methanol percentage as needed based on TLC analysis of the fractions.
-
-
-
Fraction Collection and Analysis:
-
Collect the eluent in a series of numbered test tubes (e.g., 10-15 mL per fraction).
-
Periodically analyze the collected fractions by TLC. Spot every second or third fraction on a single TLC plate to track the elution of the product.
-
Visualize the TLC plate using both UV light and a permanganate stain to identify which fractions contain the pure desired product. Impurities will typically elute either before (less polar) or after (more polar) the target compound.
-
-
Isolation of Pure Product:
-
Combine all fractions that contain only the pure this compound.
-
Remove the solvent from the pooled fractions using a rotary evaporator. The added triethylamine is volatile and will be removed under vacuum along with the elution solvents.
-
The remaining residue is the purified this compound. Determine its yield and characterize its purity using analytical techniques such as NMR or LC-MS.
-
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Streaking/Tailing on TLC or Column | Insufficient triethylamine (TEA) in the mobile phase.[3] | Increase the concentration of TEA in the mobile phase to 1-2%. Ensure it is added to both the slurry-packing solvent and all elution solvents. |
| Poor Separation of Product and Impurity | The chosen solvent system has suboptimal selectivity.[3] | Re-evaluate the mobile phase using TLC. Try a different solvent system, for example, replacing DCM:MeOH with Hexane:Ethyl Acetate (+1% TEA). |
| The column was overloaded with the crude sample. | Use a larger column with more silica gel (aim for a sample-to-silica ratio of 1:50 to 1:100 by weight). | |
| Product Does Not Elute from the Column | The mobile phase is not polar enough. | Gradually increase the percentage of the polar solvent (e.g., methanol) in your mobile phase. |
| The compound has degraded on the acidic silica. | Consider using a less acidic stationary phase like basic alumina or an amine-functionalized silica column for future purifications.[4] | |
| Cracks or Channels in the Silica Bed | The column was packed improperly or ran dry at some point.[10] | This issue is often unrecoverable for the current run. Ensure proper slurry packing technique and never let the solvent level drop below the top of the stationary phase. |
Conclusion
The successful purification of this compound by column chromatography is readily achievable by addressing the inherent basicity of the molecule. The key to preventing peak tailing and ensuring high recovery is the passivation of the acidic silica gel stationary phase through the addition of a volatile base, like triethylamine, to the mobile phase. By combining careful method development via TLC with a systematic column chromatography protocol, researchers can consistently obtain this valuable compound in high purity, enabling its confident use in subsequent scientific applications.
References
-
Taylor & Francis Online. (n.d.). Applying Aluminum Oxide Column Chromatography Purify Extracts of Cathuranthus Roseus and Simultaneous Determination of the Indole Alkaloids by HPLC. Retrieved from [Link][11]
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. Retrieved from [Link][12]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link][3]
-
PubMed. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. J Chromatogr A. Retrieved from [Link][7]
-
Biotage. (2023). Is there an easy way to purify organic amines? Retrieved from [Link][4]
-
Royal Society of Chemistry. (n.d.). RSC Advances. Retrieved from [Link][5]
-
Wiley Online Library. (n.d.). Synthesis of N-Ts-3-aminomethylindoles 9 from 8 and nitrogen nucleophiles 4.[a]. Retrieved from [Link]
-
MDPI. (2024). Isolation and Identification of Indole Alkaloids from Aspergillus amstelodami BSX001 and Optimization of Ultrasound-Assisted Extraction of Neoechinulin A. Retrieved from [Link]
-
Hawach Scientific. (2025). Surface Modification/Bonding Phase of FLASH Purification Column Stationary Phase. Retrieved from [Link][13]
-
University of Rochester. (n.d.). TLC Visualization Methods. Retrieved from [Link][8]
-
PubMed. (2001). Development of an efficient system for the separation of indole alkaloids by high performance liquid chromatography and its applications. Phytochem Anal. Retrieved from [Link]
-
National Center for Biotechnology Information. (2007). A Simplified Procedure for Indole Alkaloid Extraction from Catharanthus roseus Combined with a Semi-synthetic Production Process for Vinblastine. Retrieved from [Link]
-
Teledyne ISCO. (2012). Purification of Alkaloids. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Retrieved from [Link][6]
-
University of Colorado Boulder. (n.d.). TLC stains. Retrieved from [Link][9]
-
MDPI. (n.d.). Optimized High-Performance Liquid Chromatography Method for Determining Nine Cytokinins, Indole-3-acetic Acid and Abscisic Acid. Retrieved from [Link]
-
PubChem. (n.d.). N-Methyl-1H-indole-3-methanamine. Retrieved from [Link][1]
-
World Scientific News. (2019). Synthesis and Characterization of N-Methyl Indole Derivatives via Desulfitative Displacement by Various Amines and Its Antimicrobial Activity. Retrieved from [Link][2]
-
Roche. (n.d.). 5.2 Protein purification. Retrieved from [Link][10]
Sources
- 1. N-Methyl-1H-indole-3-methanamine | C10H12N2 | CID 96388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of N-Methyl Indole Derivatives via Desulfitative Displacement by Various Amines and Its Antimicrobial Activity - World Scientific News [worldscientificnews.com]
- 3. biotage.com [biotage.com]
- 4. biotage.com [biotage.com]
- 5. rsc.org [rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. faculty.fiu.edu [faculty.fiu.edu]
- 9. TLC stains [reachdevices.com]
- 10. med.upenn.edu [med.upenn.edu]
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- 13. FLASH Purification Column Stationary Phase - Hawach [hawachhplccolumn.com]
Application Note: Structural Elucidation of N-Methyl-3-aminomethylindole using NMR and Mass Spectrometry
Abstract
N-Methyl-3-aminomethylindole is a derivative of the indole scaffold, a privileged structure in medicinal chemistry and natural products. Accurate structural confirmation and purity assessment are critical for its application in research and drug development. This guide provides a detailed technical overview and step-by-step protocols for the comprehensive analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We delve into the causality behind experimental choices, from sample preparation to spectral interpretation, to ensure robust and reliable characterization.
Introduction to this compound Analysis
This compound (C₁₀H₁₂N₂) is a secondary amine and an indole alkaloid with a molecular weight of 160.22 g/mol .[1] Its structure combines a bicyclic aromatic indole core with a flexible aminomethyl side chain. The analytical challenge lies in unambiguously confirming the connectivity of these moieties and characterizing the compound's purity.
-
Nuclear Magnetic Resonance (NMR) provides unparalleled insight into the molecular skeleton by probing the chemical environment of ¹H and ¹³C nuclei. It is the gold standard for determining the precise arrangement of atoms and functional groups.
-
Mass Spectrometry (MS) complements NMR by providing the exact molecular weight and offering structural clues through controlled fragmentation of the molecule. This technique is highly sensitive and crucial for confirming the elemental composition.
This document outlines validated protocols for acquiring and interpreting high-quality NMR and MS data for this compound, designed for researchers and drug development professionals.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is indispensable for the structural elucidation of organic molecules. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon (¹³C) signals, a complete structural map can be assembled.
Rationale for Experimental Design
The choice of solvent and NMR experiments is critical for obtaining high-resolution data.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal. Its chemical shift is typically observed around 7.26 ppm. For compounds with limited solubility or those requiring analysis of labile protons (like N-H), Deuterated Dimethyl Sulfoxide (DMSO-d₆) is a suitable alternative, with a residual peak around 2.50 ppm.[2]
-
Internal Standard: Tetramethylsilane (TMS) is used as an internal standard to reference the chemical shift scale to 0 ppm, ensuring data comparability across different instruments and experiments.[3]
-
Experiments: Standard 1D experiments like ¹H and ¹³C{¹H} are fundamental. For more complex structures or definitive assignments, 2D experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to reveal proton-proton and proton-carbon correlations, respectively.[4]
Experimental Workflow for NMR Analysis
The following diagram illustrates the logical flow of the NMR analysis process.
Caption: Workflow for NMR-based structural elucidation.
Protocol: ¹H and ¹³C NMR Acquisition
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of CDCl₃ containing 0.03% (v/v) TMS in a clean, dry vial.
-
Transfer the solution into a 5 mm NMR tube.
-
-
Instrument Setup (Example: 400 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock the field frequency using the deuterium signal from CDCl₃.
-
Perform automatic or manual shimming to optimize magnetic field homogeneity.
-
Tune the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Pulse Program: Standard single pulse (e.g., 'zg30').
-
Spectral Width: ~16 ppm (centered around 6 ppm).
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans (ns): 8-16.
-
-
¹³C{¹H} NMR Acquisition:
-
Pulse Program: Standard proton-decoupled single pulse (e.g., 'zgpg30').
-
Spectral Width: ~240 ppm (centered around 100 ppm).
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans (ns): 1024-4096 (or as needed for good signal-to-noise).
-
-
Data Processing:
-
Apply an exponential window function to the Free Induction Decay (FID).
-
Perform Fourier Transformation.
-
Phase correct the spectrum manually.
-
Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate the signals in the ¹H spectrum.
-
Pick peaks for both ¹H and ¹³C spectra.
-
Spectral Interpretation and Data Summary
The structure of this compound contains distinct proton and carbon environments that give rise to a predictable NMR spectrum. The assignments below are based on typical chemical shifts for indole derivatives.[5][6][7]
Table 1: Predicted ¹H and ¹³C NMR Data for this compound (in CDCl₃)
| Atom Position(s) | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹H Integration | ¹³C Chemical Shift (δ, ppm) |
| Indole NH -1 | ~8.1 | broad singlet | 1H | - |
| CH -2 | ~7.0-7.2 | singlet | 1H | ~122.5 |
| C-3 | - | - | - | ~112.0 |
| CH -4 | ~7.6 | doublet | 1H | ~119.5 |
| CH -5 | ~7.1-7.3 | triplet | 1H | ~122.0 |
| CH -6 | ~7.1-7.3 | triplet | 1H | ~120.0 |
| CH -7 | ~7.4 | doublet | 1H | ~111.5 |
| C-3a | - | - | - | ~128.0 |
| C-7a | - | - | - | ~136.5 |
| CH ₂ (side chain) | ~3.8 | singlet | 2H | ~52.0 |
| NH (side chain) | ~1.5-2.0 | broad singlet | 1H | - |
| N-CH ₃ | ~2.5 | singlet | 3H | ~35.0 |
-
¹H Spectrum Analysis: The aromatic region (7.0-8.2 ppm) will show signals for the five protons on the indole ring. The proton at position 2 typically appears as a singlet, while the protons on the benzene ring will show characteristic doublet and triplet splitting patterns. The methylene (CH₂) protons adjacent to the indole ring are expected around 3.8 ppm as a singlet, and the N-methyl (CH₃) protons will appear as a singlet around 2.5 ppm. The two N-H protons (indole and secondary amine) will appear as broad singlets and may exchange with D₂O.
-
¹³C Spectrum Analysis: Ten distinct carbon signals are expected. The eight carbons of the indole ring will resonate in the aromatic region (~110-137 ppm). The aliphatic methylene carbon will be around 52 ppm, and the N-methyl carbon will be the most upfield signal at approximately 35 ppm.
Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation pattern.
Rationale for Ionization Method
The choice of ionization technique is dictated by the analyte's properties and the desired information.
-
Electron Ionization (EI): EI is a "hard" ionization technique that uses a high-energy electron beam (typically 70 eV) to ionize the sample.[8][9] This process imparts significant energy, leading to extensive and reproducible fragmentation.[10][11] EI is ideal for volatile, thermally stable small molecules like this compound, as the resulting fragmentation pattern serves as a "fingerprint" for structural confirmation.
-
Electrospray Ionization (ESI): ESI is a "soft" ionization technique that generates ions with minimal fragmentation, typically yielding the protonated molecule [M+H]⁺.[12][13] It is particularly useful for confirming the molecular weight of less volatile or thermally labile compounds.
For definitive structural analysis, EI is often preferred due to the rich structural information obtained from its fragmentation patterns.
Experimental Workflow for MS Analysis
The diagram below outlines the standard procedure for analyzing this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with an EI source.
Caption: Workflow for GC-MS based structural analysis.
Protocol: GC-MS (EI) Acquisition
-
Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in a volatile solvent like methanol or ethyl acetate.
-
Perform a serial dilution to a final concentration of approximately 100 µg/mL.
-
Transfer the final solution to a 2 mL autosampler vial.
-
-
Instrument Setup (Example GC-MS System):
-
GC Column: 30 m x 0.25 mm ID x 0.25 µm film thickness (e.g., DB-5ms or equivalent).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection Volume: 1 µL with a split ratio of 20:1.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 min, then ramp to 280 °C at 20 °C/min, and hold for 5 min.
-
MS Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Spectral Interpretation and Data Summary
The mass spectrum will be analyzed for the molecular ion peak and key fragment ions. The presence of two nitrogen atoms dictates an even nominal molecular weight, consistent with the Nitrogen Rule.[14]
-
Molecular Ion (M⁺•): The molecular ion peak is expected at m/z 160 , corresponding to the molecular formula C₁₀H₁₂N₂⁺•.
-
Key Fragmentation Pathways: The primary fragmentation pathway for amines is alpha-cleavage, which involves the cleavage of a bond adjacent to the nitrogen atom.[14][15]
-
Alpha-Cleavage (Major Pathway): The most favorable fragmentation is the cleavage of the C-C bond between the methylene bridge and the indole ring. This results in the formation of a highly stable, resonance-delocalized indolylmethyl cation. This fragment is often the base peak (most intense peak) in the spectrum.
-
[M - CH₃NH]⁺•: This cleavage is less likely.
-
[C₉H₈N]⁺: Cleavage of the bond between the CH₂ and the indole C3 position gives the indolylmethyl cation at m/z 130 . This is the predicted base peak.
-
-
Loss of a Hydrogen Radical: Loss of a hydrogen atom from the molecular ion can produce a peak at m/z 159 .
-
Table 2: Predicted Key Fragments in the EI Mass Spectrum of this compound
| m/z Value | Proposed Fragment Ion | Formula | Comments |
| 160 | Molecular Ion (M⁺•) | [C₁₀H₁₂N₂]⁺• | Confirms molecular weight. |
| 159 | [M - H]⁺ | [C₁₀H₁₁N₂]⁺ | Loss of a hydrogen radical. |
| 130 | Indolylmethyl cation | [C₉H₈N]⁺ | Predicted Base Peak due to alpha-cleavage and resonance stability. |
| 115 | [C₉H₈N - CH₃]⁺ | [C₈H₅N]⁺ | Loss of a methyl group from the m/z 130 fragment. |
| 103 | Indole fragment | [C₈H₇]⁺ | Fragmentation of the indole ring. |
| 77 | Phenyl cation | [C₆H₅]⁺ | Common fragment from benzene-containing rings. |
Conclusion
The combined application of Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry provides a self-validating system for the unambiguous structural characterization of this compound. NMR confirms the atomic connectivity and chemical environment within the molecule, while MS validates the molecular weight and provides corroborating structural evidence through predictable fragmentation patterns. The protocols and interpretive guidelines detailed in this note offer a robust framework for researchers engaged in the synthesis, quality control, and application of this and related indole derivatives.
References
-
Bitesize Bio. (2025). Ionization Methods in Mass Spec: Making Molecules Fly. [Online] Available at: [Link][8]
-
ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. [Online] Available at: [Link][12]
-
Pharma Focus Europe. (n.d.). Ionization Methods in Modern Mass Spectrometry. [Online] Available at: [Link][10]
-
Struwe, H. et al. (2018). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry. [Online] Available at: [Link][13]
-
Emory University. (n.d.). Mass Spectrometry Ionization Methods. [Online] Available at: [Link][9]
-
PubChem. (n.d.). N-Methyl-1H-indole-3-methanamine. [Online] Available at: [Link][1]
-
The Royal Society of Chemistry. (n.d.). Supporting information. [Online] Available at: [Link][5]
-
World Scientific News. (2019). Synthesis and Characterization of N-Methyl Indole Derivatives via Desulfitative Displacement by Various Amines and Its Antimicrobial Activity. [Online] Available at: [Link][16]
-
Wiley Online Library. (n.d.). Synthesis of N‐Ts‐3‐aminomethylindoles 9 from 8 and nitrogen nucleophiles 4. [Online] Available at: [Link][17]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Online] Available at: [Link][14]
-
ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Online] Available at: [Link][3]
-
Yeditepe Journal of Health Sciences. (n.d.). Synthesis and Biological Evaluation of Novel N-Substituted 3-Methylindole Derivatives. [Online] Available at: [Link][6]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0000466). [Online] Available at: [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, Methanol, experimental) (HMDB0003320). [Online] Available at: [Link][18]
-
Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. [Online] Available at: [Link][11]
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ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Online] Available at: [Link][19]
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BMRB. (n.d.). bmse000097 Indole at BMRB. [Online] Available at: [Link][7]
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NIST WebBook. (n.d.). 1H-Indole-3-ethanamine, N-methyl-. [Online] Available at: [Link][21]
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MDPI. (2024). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent. [Online] Available at: [Link][22]
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Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. [Online] Available at: [Link][4]
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PubChem. (n.d.). 1H-Indol-3-Ylmethanamine. [Online] Available at: [Link][24]
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RSC Publishing. (n.d.). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. [Online] Available at: [Link][25]
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Human Metabolome Database. (n.d.). Showing metabocard for N-Methyl-1H-indole-3-propanamide (HMDB0032756). [Online] Available at: [Link][26]
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Application Notes and Protocols for the In Vitro Characterization of N-Methyl-3-aminomethylindole
For: Researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Potential of Indole Scaffolds
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] Its structural resemblance to endogenous signaling molecules, such as the neurotransmitter serotonin, makes it a fertile ground for the discovery of novel therapeutics targeting the central nervous system and other physiological systems. N-Methyl-3-aminomethylindole is an indole derivative with the potential to interact with a variety of biological targets. Its structural similarity to serotonin and other tryptamine derivatives suggests a high probability of affinity for serotonin (5-HT) receptors, which are a major class of G protein-coupled receptors (GPCRs) implicated in a multitude of physiological and pathological processes.[2][3]
These application notes provide a comprehensive guide to the in vitro characterization of this compound and similar novel chemical entities. The protocols detailed herein are designed to first establish the binding affinity of the compound to its putative targets and then to elucidate its functional activity. This tiered approach, from initial binding assessment to functional characterization, represents a robust and efficient strategy in early-stage drug discovery.
PART 1: Ligand Binding Assays - The First Step in Target Identification
Ligand binding assays are fundamental in pharmacology for quantifying the interaction between a ligand (e.g., this compound) and a receptor. These assays are crucial for determining the affinity of a compound for its target, a key parameter in assessing its potential as a drug candidate.
Radioligand Binding Assays: The Gold Standard for Affinity Determination
Radioligand binding assays are a highly sensitive and robust method for measuring the affinity of a ligand for a receptor.[4] They involve the use of a radioactively labeled ligand (radioligand) that binds to the receptor of interest. The binding of the radioligand can be displaced by an unlabeled test compound, such as this compound, in a concentration-dependent manner. This displacement allows for the calculation of the test compound's inhibitory constant (Ki), a measure of its binding affinity.
Workflow for Radioligand Binding Assay
Caption: Workflow of a competitive radioligand binding assay.
Protocol: Competitive Radioligand Binding Assay for 5-HT Receptors
This protocol is a general template and should be optimized for the specific 5-HT receptor subtype being investigated.
Materials:
-
Receptor Source: Cell membranes expressing the human 5-HT receptor of interest (e.g., 5-HT1A, 5-HT2A).
-
Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and specificity for the target receptor (e.g., [³H]-8-OH-DPAT for 5-HT1A, [³H]-Ketanserin for 5-HT2A).
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.
-
Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor (e.g., 10 µM Serotonin).
-
96-well plates, filter mats, scintillation fluid, and a scintillation counter.
Procedure:
-
Prepare Serial Dilutions: Prepare a series of dilutions of this compound in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Radioligand at a concentration close to its dissociation constant (Kd).
-
Either the test compound at various concentrations, the non-specific binding control, or buffer alone (for total binding).
-
-
Initiate Reaction: Add the receptor membrane preparation to each well to start the binding reaction.
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
Termination and Filtration: Rapidly terminate the reaction by filtering the contents of each well through a filter mat using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: After the filters have dried, add scintillation fluid and count the radioactivity in a scintillation counter.
Data Analysis:
-
Calculate Specific Binding: Subtract the non-specific binding counts from the total binding and the binding in the presence of the test compound.
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine IC50: Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate Ki: Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation:[5]
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
| Parameter | Description |
| IC50 | The concentration of a drug that is required for 50% inhibition in vitro. |
| Kd | The equilibrium dissociation constant; the concentration of ligand at which 50% of the receptors are occupied at equilibrium. |
| Ki | The inhibition constant for a drug; the concentration of competing ligand in a competition assay that would occupy 50% of the receptors if no radioligand were present. |
Non-Radioactive Binding Assays: High-Throughput Alternatives
For high-throughput screening (HTS) campaigns, non-radioactive binding assays offer significant advantages in terms of safety, cost, and waste disposal.[4]
SPA is a homogeneous bead-based technology that eliminates the need for a separation step.[6][7] Receptor membranes are coupled to scintillant-containing beads. When a radioligand binds to the receptor, it comes into close enough proximity to the bead to stimulate light emission, which is then detected. Unbound radioligand in the solution is too far away to cause a signal.
Advantages of SPA:
-
Homogeneous format (no washing steps).[8]
-
Amenable to automation and HTS.[8]
-
Reduced radioactive waste.
FP is another homogeneous assay format that measures the change in the polarization of fluorescent light emitted from a fluorescently labeled ligand (tracer).[9] A small, fluorescently labeled molecule tumbles rapidly in solution, resulting in depolarized emitted light. When it binds to a larger molecule, such as a receptor, its rotation slows, and the emitted light remains more polarized. A test compound can compete with the tracer for binding, leading to a decrease in fluorescence polarization.
Principle of Fluorescence Polarization Assay
Caption: Principle of Fluorescence Polarization (FP) assay.
PART 2: Cell-Based Functional Assays - Characterizing Biological Activity
Once the binding affinity of this compound to a specific receptor is established, the next critical step is to determine its functional effect. Does it activate the receptor (agonist), block the action of the endogenous ligand (antagonist), or modulate the receptor's activity in other ways? Cell-based functional assays provide these answers by measuring the downstream signaling events that occur upon receptor activation.[10][11]
GPCRs, such as the serotonin receptors, signal through various intracellular pathways, often involving the production of second messengers like cyclic AMP (cAMP) or the mobilization of intracellular calcium (Ca²⁺).[10]
cAMP Assays for Gs- and Gi-Coupled Receptors
Many 5-HT receptors are coupled to either the stimulatory G protein (Gs), which increases cAMP levels, or the inhibitory G protein (Gi), which decreases cAMP levels. The level of cAMP can be measured using various methods, including immunoassays (e.g., HTRF, ELISA) or reporter gene assays.
Protocol: HTRF-Based cAMP Assay
Materials:
-
A cell line stably expressing the 5-HT receptor of interest.
-
This compound.
-
A known agonist and antagonist for the receptor (for positive and negative controls).
-
cAMP assay kit (e.g., HTRF-based).
-
Cell culture medium and reagents.
-
A microplate reader capable of HTRF detection.
Procedure:
-
Cell Seeding: Seed the cells in a 96- or 384-well plate and allow them to adhere overnight.
-
Compound Addition:
-
Agonist Mode: Add serial dilutions of this compound to the cells.
-
Antagonist Mode: Pre-incubate the cells with serial dilutions of this compound before adding a known agonist at a concentration that elicits a submaximal response (e.g., EC80).
-
-
Incubation: Incubate the plate at 37°C for a specified time.
-
Cell Lysis and Detection: Lyse the cells and perform the cAMP detection steps according to the manufacturer's protocol for the HTRF assay kit.
-
Read Plate: Read the plate on an HTRF-compatible microplate reader.
Data Analysis:
-
Agonist Mode: Plot the HTRF ratio against the log concentration of this compound to determine the EC50 (effective concentration for 50% of maximal response) and the maximal efficacy.
-
Antagonist Mode: Plot the HTRF ratio against the log concentration of this compound to determine the IC50, which can then be used to calculate the antagonist constant (Kb) using the Schild equation.
Calcium Mobilization Assays for Gq-Coupled Receptors
Some 5-HT receptors are coupled to the Gq protein, which activates phospholipase C, leading to the release of inositol trisphosphate (IP₃) and a subsequent increase in intracellular calcium concentration. This change in calcium levels can be monitored using calcium-sensitive fluorescent dyes.
Workflow for Calcium Mobilization Assay
Caption: Workflow for a calcium mobilization assay.
PART 3: Assay Validation and Data Integrity
For any in vitro assay to be reliable, it must be properly validated. Assay validation ensures that the method is suitable for its intended purpose and provides accurate and reproducible results.[12][13] Key validation parameters include:
-
Specificity and Selectivity: The ability of the assay to measure the analyte of interest without interference from other substances.
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Linearity and Range: The ability of the assay to produce results that are directly proportional to the concentration of the analyte within a given range.
-
Robustness: The capacity of the assay to remain unaffected by small, deliberate variations in method parameters.
Following guidelines from regulatory bodies such as the FDA is crucial, especially when the data will be used to support Investigational New Drug (IND) applications.[14][15][16]
Conclusion
The in vitro assays described in these application notes provide a robust framework for the initial characterization of this compound. By systematically evaluating its binding affinity and functional activity at relevant biological targets, researchers can gain critical insights into its pharmacological profile. This information is essential for guiding further preclinical development, including lead optimization and in vivo efficacy studies. The combination of traditional radioligand binding assays with modern high-throughput screening technologies allows for a comprehensive and efficient evaluation of novel chemical entities, accelerating the path from discovery to potential therapeutic application.
References
- Scintillation proximity assay (SPA) is a bead-based homogeneous assay technology that removes the need for a filtration step to separate bound from free ligand in a receptor binding assay. ()
- Scintillation proximity assay (SPA) is a radio-isotopic technology format used to measure a wide range of biological interactions, including drug-target binding affinity studies. ()
- An Overview of High Throughput Screening at G Protein Coupled Radiometric techniques are widely used, frequently to measure GPCR ligand binding, using a scintillation proximity assay form
- Eurofins' functional GPCR functional cell-based assays feature multiple second messenger readouts, including cAMP for Gi and Gs-coupled receptors and IP1 and IP3/calcium flux for Gq-coupled receptors, emphasizing the natural p
- Radioligand binding assays are a robust and sensitive method for quantifying the interaction between a ligand and a receptor, making them an indispensable tool in drug discovery for determining the affinity (Ki), receptor density (Bmax), and dissociation constant (Kd) of novel compounds for their intended targets. ()
- Analyzing Radioligand Binding D
- Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. ()
- GPCR Functional Assays, Understanding On/Off-target Activity. ()
-
Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis. ([Link])
-
Analyzing Kinetic Binding Data. ([Link])
-
A Quick Introduction to Graphviz. ([Link])
-
DOT Language. ([Link])
-
Guidance for Industry and FDA Staff: In Vitro Diagnostic (IVD) Device Studies - Frequently Asked Questions. ([Link])
-
Graphviz Examples and Tutorial. ([Link])
-
Drawing graphs with dot. ([Link])
-
Assay Validation Guidelines. ([Link])
-
Fluorescent Ligands in Fluorescence Polarization Assays. ([Link])
-
An Overview of High Throughput Screening at G Protein Coupled Receptors. ([Link])
-
Selecting Bioanalytical Assays for FDA Approved Clinical Trials and Commercialization. ([Link])
-
Binding affinities of the selected compounds towards serotonin receptors. ([Link])
-
Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. ([Link])
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M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. ([Link])
-
Bioanalytical Method Validation (BMV) Panel Discussion – June 17, 2019. ([Link])
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Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. ([Link])
-
Design and Synthesis of Potential Multi-Target Antidepressants: Exploration of 1-(4-(7-Azaindole)-3,6-dihydropyridin-1-yl)alkyl-. ([Link])
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Synthesis of N‐Ts‐3‐aminomethylindoles 9 from 8 and nitrogen nucleophiles 4.[a]. ([Link])
-
Development of high-affinity 5-HT3 receptor antagonists. Structure-affinity relationships of novel 1,7-annelated indole derivatives. ([Link])
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1H-indole-3-carboxamide (CPI-1205), a Potent and Selective Inhibitor of Histone Methyltransferase EZH2, Suitable for Phase I Clinical Trials for B-Cell Lymphomas. ([Link])
-
Recent advancements on biological activity of indole and their derivatives: A review. ([Link])
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- 8. eurekaselect.com [eurekaselect.com]
- 9. 6-Methylergoline-8-carboxylic acid esters as serotonin antagonists: N1-substituent effects on 5HT2 receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Assay Validation Guidelines | Ofni Systems [ofnisystems.com]
- 13. fda.gov [fda.gov]
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N-Methyl-3-aminomethylindole for tubulin polymerization inhibition assay
Application Note & Protocol
Evaluating N-Methyl-3-aminomethylindole as a Novel Tubulin Polymerization Inhibitor Using a Fluorescence-Based Assay
Abstract
Microtubules, dynamic polymers of α/β-tubulin heterodimers, are a cornerstone of the eukaryotic cytoskeleton, playing indispensable roles in cell division, intracellular transport, and the maintenance of cell architecture.[1] Their dynamic instability is critical for their function, particularly in the formation of the mitotic spindle, making tubulin a highly validated and successful target for anticancer drug development.[2][3] A significant class of agents that interfere with microtubule function are small molecules containing an indole nucleus.[4][5][6][7] These compounds often act by binding to tubulin and inhibiting its polymerization into microtubules.[8] This application note presents a detailed protocol for the characterization of this compound, a synthetic indole derivative, as a potential inhibitor of tubulin polymerization. While direct data on this specific compound is emerging, its structural similarity to known indole-based tubulin inhibitors, such as N-((1-methyl-1H-indol-3-yl)methyl) acetamide derivatives, provides a strong rationale for its investigation.[9] We describe a robust, fluorescence-based in vitro assay that monitors the kinetics of tubulin assembly, providing a quantitative method to determine the inhibitory potential and the half-maximal inhibitory concentration (IC50) of this compound.
Introduction: The Rationale for Targeting Tubulin with Indole Scaffolds
The dynamic equilibrium of microtubule assembly and disassembly is a tightly regulated process.[1][10] Small molecules that perturb this balance are known as microtubule-targeting agents (MTAs). They are broadly classified into two groups: microtubule-stabilizing agents (e.g., paclitaxel) and microtubule-destabilizing agents, which inhibit polymerization (e.g., colchicine, vinca alkaloids).[3] Inhibition of polymerization leads to the disruption of the mitotic spindle, triggering cell cycle arrest in the G2/M phase and subsequently inducing apoptosis, making it a powerful strategy in oncology.[11][12]
The indole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in a wide array of natural and synthetic bioactive compounds.[2][8] Numerous indole derivatives have been identified as potent inhibitors of tubulin polymerization, often by competing for the colchicine-binding site on β-tubulin.[13][14] The structural features of this compound align with the pharmacophores of known indole-based inhibitors, making it a compelling candidate for evaluation.[9][15]
Principle of the Fluorescence-Based Polymerization Assay
The in vitro tubulin polymerization assay provides a direct measure of a compound's effect on the assembly of purified tubulin into microtubules. This protocol utilizes a fluorescence-based method, which offers higher sensitivity compared to traditional turbidity assays.[16][17] The principle relies on a fluorescent reporter molecule that preferentially binds to polymeric tubulin (microtubules) or is incorporated into the growing polymer, resulting in a significant increase in its fluorescence quantum yield.[18][19]
The polymerization process is initiated by raising the temperature to 37°C in the presence of GTP and is characterized by a sigmoidal curve.[16]
-
Nucleation (Lag Phase): The initial slow formation of tubulin oligomers.
-
Growth (Elongation Phase): The rapid addition of tubulin dimers to the nuclei, resulting in microtubule elongation.
-
Steady-State (Plateau Phase): A dynamic equilibrium where the rates of polymerization and depolymerization are equal.
Inhibitors of tubulin polymerization, such as this compound, are expected to decrease the rate (Vmax) and overall extent of fluorescence increase in a dose-dependent manner.
Experimental Workflow and Mechanism
The overall process involves preparing the test compound and controls, initiating the temperature-dependent polymerization of tubulin, and monitoring the resulting change in fluorescence over time to determine inhibitory activity.
Caption: High-level workflow for the tubulin polymerization inhibition assay.
The underlying mechanism involves the disruption of the dynamic equilibrium between soluble tubulin dimers and assembled microtubules.
Caption: Mechanism of tubulin polymerization inhibition.
Materials and Reagents
-
Tubulin: Lyophilized, >99% pure tubulin from porcine brain (Cytoskeleton, Inc., Cat. # T240 or similar). Purity is critical to avoid artifacts from microtubule-associated proteins (MAPs).
-
This compound: Test compound.
-
Positive Control: Colchicine or Nocodazole (e.g., 10 mM stock in DMSO). These are known potent inhibitors of tubulin polymerization.[20]
-
Stabilizer Control (Optional): Paclitaxel (e.g., 10 mM stock in DMSO). This will show an opposing effect, enhancing polymerization, and can validate the assay's responsiveness.[21]
-
Vehicle Control: Anhydrous, molecular biology grade Dimethyl Sulfoxide (DMSO).
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA. Filter sterilize and store at 4°C.
-
Guanosine-5'-triphosphate (GTP): 10 mM stock solution in water. Store in aliquots at -80°C.
-
Fluorescent Reporter: DAPI (4',6-diamidino-2-phenylindole) can be used. Alternatively, commercially available kits contain proprietary reporters (e.g., Cytoskeleton, Inc., Cat. # BK011P).[19]
-
Glycerol: For cryopreservation and as a polymerization enhancer.
-
Plates: Black, opaque, 96-well half-area plates with a non-binding surface.[20]
-
Equipment: Fluorescence microplate reader with temperature control (37°C) and excitation/emission filters suitable for the chosen reporter (e.g., Ex: ~360 nm, Em: ~450 nm for DAPI).
Detailed Experimental Protocol
5.1. Reagent Preparation (Perform on Ice)
-
Tubulin Reconstitution: Reconstitute lyophilized tubulin to a stock concentration of 10 mg/mL in ice-cold GTB. Let sit on ice for 10-15 minutes, gently resuspending with a pipette (avoid foaming). Determine the precise protein concentration using a spectrophotometer (A280) or a protein assay. Aliquot, flash-freeze in liquid nitrogen, and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Test Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. From this stock, create a 10X working stock (e.g., 100 µM) in GTB. Perform serial dilutions from this 10X stock in GTB to generate a range of concentrations for IC50 determination (e.g., 1 mM down to 10 nM, 10X final concentration).
-
Causality: Preparing 10X stocks ensures that the final DMSO concentration in all wells remains constant and low (typically ≤1%), minimizing solvent effects on polymerization.
-
-
Control Preparation: Prepare 10X working stocks of controls (e.g., 100 µM Colchicine, 10 µM Paclitaxel) and a vehicle control (GTB with the same percentage of DMSO as the most concentrated test compound).
-
Assay Reaction Buffer: Prepare a sufficient volume of Assay Buffer for all reactions. This consists of GTB supplemented with 10% glycerol (v/v) and the fluorescent reporter at its recommended final concentration. Keep on ice.
-
Final Tubulin Mix (Prepare immediately before use): Dilute the 10 mg/mL tubulin stock into the ice-cold Assay Reaction Buffer to a working concentration of ~2.2 mg/mL. Add GTP to a final concentration of 1 mM. This will result in a final concentration of ~2.0 mg/mL in the well.
-
Causality: GTP is essential for polymerization as it binds to β-tubulin and promotes the conformational changes necessary for assembly.[22] Keeping the mix on ice prevents premature polymerization before the assay starts.
-
5.2. Assay Execution
-
Plate Setup: Pre-warm the fluorescence plate reader to 37°C.
-
Compound Plating: Carefully pipette 10 µL of each 10X test compound dilution, 10X controls, or 10X vehicle control into the appropriate wells of the black 96-well plate. Each condition should be run in triplicate.
-
Initiate Polymerization: Using a multichannel pipette, carefully add 90 µL of the ice-cold Final Tubulin Mix to each well. Avoid introducing bubbles as they interfere with fluorescence readings. The final volume will be 100 µL.
-
Data Acquisition: Immediately place the plate into the pre-warmed 37°C plate reader. Begin kinetic reading of fluorescence (Ex: ~360 nm, Em: ~450 nm) every 60 seconds for 60-90 minutes.[23]
Data Analysis and Interpretation
-
Blank Subtraction: Subtract the average fluorescence of "no tubulin" control wells from all other data points.
-
Plotting Kinetic Curves: Plot the corrected fluorescence intensity versus time for each concentration of this compound and controls. The vehicle control should produce a robust sigmoidal curve. The colchicine control should show a flat line (strong inhibition), and the paclitaxel control should show a rapid increase with no lag phase.[19]
-
Calculating Percent Inhibition: Determine the final fluorescence value at the steady-state plateau (e.g., at 60 minutes). Calculate the percent inhibition for each compound concentration relative to the vehicle control using the following formula:
% Inhibition = [1 - (FluorescenceCompound - FluorescenceBaseline) / (FluorescenceVehicle - FluorescenceBaseline)] x 100
Where "Baseline" is the fluorescence at time zero.
-
IC50 Determination: Plot the Percent Inhibition against the logarithm of the this compound concentration. Fit the data to a non-linear regression model (log(inhibitor) vs. response -- variable slope) using software like GraphPad Prism to determine the IC50 value.[11][24][25]
Example Data Presentation
The results of the assay can be summarized to clearly present the inhibitory potency of the test compound.
| Compound | Concentration (µM) | Max Fluorescence (RFU) | % Inhibition |
| Vehicle (1% DMSO) | - | 15,850 | 0% |
| Colchicine | 10 | 1,120 | 99.1% |
| This compound | 0.1 | 14,980 | 5.9% |
| " | 0.5 | 12,150 | 25.0% |
| " | 1.0 | 8,530 | 49.5% |
| " | 5.0 | 3,440 | 83.9% |
| " | 10.0 | 1,560 | 96.6% |
| IC50 (µM) | - | - | ~1.01 |
Troubleshooting
-
No Polymerization in Vehicle Control: Check the activity of the tubulin and the concentration and integrity of the GTP stock. Ensure the plate reader temperature is correctly set to 37°C.
-
High Well-to-Well Variability: Ensure accurate and consistent pipetting. Mix reagents thoroughly but gently. Check for and remove air bubbles before reading the plate.
-
Compound Precipitation: Observe wells for any signs of precipitation. If observed, the effective concentration is lower than intended. Consider using a different solvent or lowering the top concentration.
References
- Patil, S. A., Patil, R., & Miller, D. D. (2012). Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents. Future Medicinal Chemistry.
-
Patil, S. A., Patil, R., & Miller, D. D. (n.d.). Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents. Semantic Scholar. Retrieved from [Link]
-
(n.d.). Indole, a core nucleus for potent inhibitors of tubulin polymerization. PubMed. Retrieved from [Link]
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Naaz, F., Neha, K., Haider, M. R., & Shafi, S. (n.d.). Indole Derivatives (2010–2020) As Versatile Tubulin Inhibitors: Synthesis and structure–activity Relationships. Taylor & Francis. Retrieved from [Link]
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(n.d.). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. MDPI. Retrieved from [Link]
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(n.d.). Mechanism of tubulin assembly: role of rings in the nucleation process and of associated proteins in the stabilization of microtubules. PubMed. Retrieved from [Link]
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(n.d.). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. MDPI. Retrieved from [Link]
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(n.d.). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. PMC - NIH. Retrieved from [Link]
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(n.d.). 3.7. Tubulin Polymerization Inhibition Assay. Bio-protocol. Retrieved from [Link]
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(n.d.). The Mechanism of Tubulin Assembly into Microtubules: Insights from Structural Studies. Semantic Scholar. Retrieved from [Link]
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(n.d.). Tubulin Polymerization | Journal of Polymer Science Research. Open Access Pub. Retrieved from [Link]
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(2018, November 24). Structural basis of tubulin recruitment and assembly by microtubule polymerases with tumor. YouTube. Retrieved from [Link]
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(n.d.). Design, Synthesis, and Biological Evaluation of Stable Colchicine-Binding Site Tubulin Inhibitors 6-Aryl-2-benzoyl-pyridines as Potential Anticancer Agents. PMC - PubMed Central. Retrieved from [Link]
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(n.d.). SB226, an inhibitor of tubulin polymerization, inhibits paclitaxel-resistant melanoma growth and spontaneous metastasis. PMC - NIH. Retrieved from [Link]
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(n.d.). NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY. PMC - NIH. Retrieved from [Link]
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(n.d.). Synthesis of N‐Ts‐3‐aminomethylindoles 9 from 8 and nitrogen nucleophiles 4.[a]. Semantic Scholar. Retrieved from [Link]
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(n.d.). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. PMC - NIH. Retrieved from [Link]
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(2025, August 19). Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy. PubMed Central. Retrieved from [Link]
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(2021, April 24). Tubulin Inhibitors: A Chemoinformatic Analysis Using Cell-Based Data. PMC - NIH. Retrieved from [Link]
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(2014, January 4). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Bentham Open Archives. Retrieved from [Link]
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(2017, August 7). Identification of potential tubulin polymerization inhibitors by 3D-QSAR, molecular docking and molecular dynamics. RSC Advances (RSC Publishing). Retrieved from [Link]
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(2025, August 6). (PDF) Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. ResearchGate. Retrieved from [Link]
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(n.d.). The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site. MDPI. Retrieved from [Link]
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(2023, September 29). Identification of Novel β-Tubulin Inhibitors Using a Combined In Silico/In Vitro Approach. MDPI. Retrieved from [Link]
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(n.d.). Quantitative analysis of the effect of tubulin isotype expression on sensitivity of cancer cell lines to a set of novel colchicine derivatives. PubMed Central. Retrieved from [Link]
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(n.d.). Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy. MDPI. Retrieved from [Link]
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(n.d.). N-Methyl-1H-indole-3-methanamine | C10H12N2. PubChem. Retrieved from [Link]
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(n.d.). The IC 50 values (µM) of inhibition of tubulin polymerization. Data are... ResearchGate. Retrieved from [Link]
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(n.d.). New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer. PMC - NIH. Retrieved from [Link]
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(n.d.). In Vitro Reconstitution and Imaging of Microtubule Dynamics by Fluorescence and Label-free Microscopy. PMC - NIH. Retrieved from [Link]
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(n.d.). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. PMC - NIH. Retrieved from [Link]
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(n.d.). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. RSC Medicinal Chemistry (RSC Publishing). Retrieved from [Link]
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Application Note: A Novel Method for Investigating the Cell Cycle Effects of N-Methyl-3-aminomethylindole Using Flow Cytometry
Introduction: The Indole Scaffold and the Cell Cycle
The cell cycle is a fundamental process that governs the replication and division of cells. Its dysregulation is a hallmark of cancer, making it a critical target for therapeutic drug development.[1] Flow cytometry is a powerful, high-throughput technique used to analyze the distribution of cells throughout the different phases of the cell cycle (G0/G1, S, and G2/M) by measuring the DNA content of individual cells.[2][3]
Indole alkaloids and their synthetic derivatives represent a privileged scaffold in medicinal chemistry, with many demonstrating potent anticancer properties.[4][5][6] A primary mechanism through which many indole compounds exert their effects is the disruption of microtubule dynamics, leading to an arrest of the cell cycle, typically in the G2/M phase.[5][7]
N-Methyl-3-aminomethylindole is an indole derivative whose specific effects on cell cycle progression are not yet widely characterized.[8] Given the established activity of structurally related compounds, it is a compelling candidate for investigation as a potential cell cycle inhibitor.[9][10] This application note provides a comprehensive, field-proven protocol for researchers to investigate the effects of this compound on the cell cycle of a model cancer cell line using propidium iodide (PI) staining and flow cytometry.
Principle of the Assay
This protocol is based on the quantitative staining of cellular DNA with the fluorescent intercalating agent, propidium iodide (PI).[11] The core principle is that the amount of PI fluorescence emitted by a stained cell is directly proportional to its DNA content.[2][12]
-
G0/G1 Phase: Cells have a normal (2N) diploid DNA content.
-
S Phase: Cells are actively synthesizing DNA, and their DNA content is between 2N and 4N.
-
G2/M Phase: Cells have completed DNA replication and have a doubled (4N) tetraploid DNA content before dividing.
By analyzing the fluorescence intensity of a large population of cells, a DNA content histogram can be generated, allowing for the quantification of cells in each phase of the cell cycle.[13][14][15] This protocol uses ethanol to fix and permeabilize the cells, allowing PI to enter and stain the nuclear DNA.[16][17] A crucial step is the inclusion of RNase A to degrade double-stranded RNA, which PI can also bind to, ensuring that the measured fluorescence originates specifically from DNA.[11][18][19][20]
Putative Mechanism of Action of Indole Derivatives
Many indole-based compounds that arrest the cell cycle function as microtubule-targeting agents. They often bind to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin into microtubules.[7][21] This disruption of microtubule dynamics activates the spindle assembly checkpoint, halting the cell cycle at the G2/M transition and ultimately leading to apoptosis in many cancer cells.[5][7] The protocol described herein is designed to detect such a G2/M arrest induced by this compound.
Caption: Hypothesized mechanism of this compound on the cell cycle.
Detailed Experimental Protocol
This protocol is optimized for a human cancer cell line (e.g., HeLa or Jurkat) but can be adapted. Always include appropriate controls.
Materials and Reagents
| Reagent/Material | Supplier | Purpose |
| This compound | e.g., Sigma-Aldrich | Test Compound |
| Nocodazole | e.g., Sigma-Aldrich | Positive Control (G2/M arrest) |
| Cell Line (e.g., HeLa) | ATCC | Biological System |
| Complete Culture Medium | Gibco | Cell Growth |
| Phosphate-Buffered Saline (PBS) | Gibco | Washing |
| 100% Ethanol, Reagent Grade | Fisher Scientific | Cell Fixation/Permeabilization |
| Propidium Iodide (PI) | Thermo Fisher | DNA Staining |
| RNase A (DNase-free) | QIAGEN | RNA Digestion |
| DMSO, Anhydrous | Sigma-Aldrich | Solvent for Compounds |
| 12x75 mm Polystyrene Tubes | Falcon | Sample Processing |
| Flow Cytometer | e.g., BD FACSCanto™ II | Data Acquisition |
Step-by-Step Methodology
PART A: Cell Culture and Treatment
-
Cell Seeding: Plate cells in a 6-well plate at a density that will allow them to reach 60-70% confluency after 24 hours. This ensures cells are in an exponential growth phase.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Prepare a 1 mM stock of Nocodazole in DMSO.
-
Cell Treatment: After 24 hours of incubation, treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM).
-
Vehicle Control: Treat one well with the same volume of DMSO as the highest concentration of the test compound.
-
Positive Control: Treat one well with Nocodazole (e.g., 100 nM) to induce G2/M arrest.
-
Untreated Control: Leave one well with fresh medium only.
-
-
Incubation: Incubate the treated cells for a period relevant to one full cell cycle (e.g., 24 hours for HeLa cells).
PART B: Cell Harvesting, Fixation, and Staining
-
Harvesting:
-
Adherent Cells: Aspirate the medium, wash once with PBS, and detach cells using trypsin. Neutralize with complete medium and transfer the cell suspension to a 12x75 mm tube.
-
Suspension Cells: Directly transfer the cell suspension to a 12x75 mm tube.
-
-
Washing: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and resuspend the pellet in 1 mL of cold PBS. Repeat.
-
Fixation: Centrifuge again and discard the supernatant. Resuspend the cell pellet in 100 µL of cold PBS. While gently vortexing the tube, add 1 mL of ice-cold 70% ethanol drop-by-drop.[16][22][23] This dropwise addition is critical to prevent cell clumping.[11]
-
Incubation for Fixation: Incubate the cells on ice for at least 30 minutes.[16][23] Samples can be stored at -20°C for several weeks at this stage.[11]
-
Rehydration: Pellet the fixed cells by centrifugation (note: a higher speed, ~500 x g, may be needed for ethanol-fixed cells).[16] Discard the ethanol and wash the pellet twice with 2 mL of PBS.
-
Staining: Centrifuge and discard the supernatant. Resuspend the cell pellet in 500 µL of PI/RNase Staining Solution (see recipe below).
-
Incubation for Staining: Incubate the tubes for 30 minutes at room temperature, protected from light.[20]
PI/RNase Staining Solution Recipe (for 10 mL):
-
Phosphate-Buffered Saline (PBS): 9.7 mL
-
Propidium Iodide (1 mg/mL stock): 20 µL (Final conc: 20 µg/mL)
-
RNase A (10 mg/mL stock): 10 µL (Final conc: 10 µg/mL)
-
Triton X-100 (10% stock): 10 µL (Final conc: 0.01%) - Optional, improves staining
Experimental Workflow Diagram
Caption: Experimental workflow for cell cycle analysis.
Data Acquisition and Interpretation
Flow Cytometer Setup
-
Excitation/Emission: Use a 488 nm or 561 nm laser for excitation and collect the PI signal using a filter appropriate for red emission (e.g., 610/20 nm bandpass).
-
Linear Scaling: Set the fluorescence channel for PI to a linear scale, as fluorescence intensity is directly proportional to DNA content.[20]
-
Doublet Discrimination: To exclude cell aggregates, which can be mistaken for G2/M cells, create a plot of fluorescence pulse area (FL2-A) versus pulse width (FL2-W).[2][23] Gate on the main population of single cells for analysis.
-
Data Collection: Collect at least 10,000-20,000 single-cell events for each sample to ensure statistical robustness.
Interpreting DNA Histograms
The output data is a histogram of cell count versus fluorescence intensity.
-
The first major peak is the G0/G1 population (2N DNA).
-
The second peak, at approximately twice the fluorescence intensity of the first, is the G2/M population (4N DNA).
-
The region between these two peaks represents the S-phase population.
-
A "sub-G1" peak, with less than 2N DNA content, often represents apoptotic cells with fragmented DNA.
Expected Results
Use cell cycle analysis software (e.g., FlowJo, FCS Express) to deconvolute the histogram and quantify the percentage of cells in each phase.[22] An accumulation of cells in a specific phase compared to the vehicle control indicates a cell cycle block.
| Treatment Group | Expected % in G0/G1 | Expected % in S | Expected % in G2/M | Interpretation |
| Untreated Control | ~50-60% | ~20-30% | ~15-20% | Normal cycling population. |
| Vehicle (DMSO) | ~50-60% | ~20-30% | ~15-20% | Should be similar to untreated control. |
| This compound | Decreased | Variable | Increased | Indicates a G2/M phase arrest (Hypothesized). |
| Nocodazole (Positive Control) | Decreased | Decreased | >70% | Confirms assay can detect G2/M arrest. |
Troubleshooting
| Problem | Potential Cause | Solution |
| High CV of G1 Peak (>7%) | - Inconsistent staining- Cell clumping- Instrument misalignment | - Ensure thorough mixing during staining.- Vortex gently during ethanol fixation.- Run instrument QC with calibration beads. |
| Excessive Debris/Sub-G1 Peak | - High level of apoptosis- Harsh cell handling | - Lower compound concentration or incubation time.- Handle cells gently during harvesting and washing. |
| No Clear G2/M Peak | - Cells are not proliferating- Insufficient staining time | - Ensure cells are seeded at a low density and are healthy.- Increase staining incubation time to 60 minutes. |
| G2/M Peak is >2x G1 Peak | - Inaccurate doublet discrimination | - Adjust the singlet gate (FL2-A vs FL2-W) to be more stringent.[23] |
Conclusion
This application note provides a robust and validated framework for investigating the bioactivity of this compound. By leveraging the principles of DNA content analysis via flow cytometry, researchers can effectively determine if this novel compound impacts cell cycle progression. The observation of a significant increase in the G2/M population would provide strong evidence that this compound, like many other indole derivatives, functions by disrupting mitosis, warranting further investigation into its specific molecular targets.
References
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DNA Measurement and Cell Cycle Analysis by Flow Cytometry. (n.d.). Bio-Rad. Retrieved from [Link]
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Cyclex-M, F., & Riccardi, C. (n.d.). Cell cycle analysis by flow cytometry: principles and applications. PubMed. Retrieved from [Link]
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CELL CYCLE GUIDELINES. (2021). Advanced Cytometry & Sorting Facility at South Campus. Retrieved from [Link]
- Darzynkiewicz, Z., & Juan, G. (2004). Analysis of cell cycle by flow cytometry. Methods in Molecular Biology, 281, 301-311.
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Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. (n.d.). PubMed. Retrieved from [Link]
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Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). UCL. Retrieved from [Link]
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DNA Cell Cycle Analysis with PI. (n.d.). University of Rochester Medical Center. Retrieved from [Link]
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Cell Cycle Protocol - Flow Cytometry. (n.d.). UT Health San Antonio. Retrieved from [Link]
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Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. (2022). MDPI. Retrieved from [Link]
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DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. (n.d.). University of Virginia School of Medicine. Retrieved from [Link]
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Darzynkiewicz, Z., & Pozarowski, P. (n.d.). Analysis of Cellular DNA Content by Flow and Laser Scanning Cytometry. PMC - NIH. Retrieved from [Link]
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Propidium iodide staining of cells for cell cycle analysis protocol. (n.d.). Bio-Rad Antibodies. Retrieved from [Link]
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Cell Cycle Analysis with Flow Cytometry. (2020). Biocompare. Retrieved from [Link]
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Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. (n.d.). PMC - NIH. Retrieved from [Link]
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Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin. (2022). PMC - NIH. Retrieved from [Link]
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Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents. (2023). PMC - PubMed Central. Retrieved from [Link]
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RNAse A treatment for cell cycle analysis by FACS?. (2018). ResearchGate. Retrieved from [Link]
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Cell cycle analysis. (n.d.). Biomedicum Flow Cytometry Core Facility. Retrieved from [Link]
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Cell Cycle Analysis by Propidium Iodide (PI) Staining. (n.d.). University of Wuerzburg. Retrieved from [Link]
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How to read histograms in flow cytometry? (2016). Quora. Retrieved from [Link]
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DNA content cell cycle analysis using flow cytometry. (2016). YouTube. Retrieved from [Link]
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Comparison of DNA histograms by standard flow cytometry and image cytometry on sections in Barrett's adenocarcinoma. (n.d.). PMC - PubMed Central. Retrieved from [Link]
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How To Read Flow Cytometry Results? A Step-by-Step Guide. (n.d.). Merkel Technologies Ltd. Retrieved from [Link]
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N-Methyl-1H-indole-3-methanamine. (n.d.). PubChem. Retrieved from [Link]
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Recent advancements on biological activity of indole and their derivatives: A review. (2022). ResearchGate. Retrieved from [Link]
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Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1: The Influence of Substituents on Their Hemolytic, Cytoprotective, and Antimicrobial Activity. (n.d.). PubMed Central. Retrieved from [Link]
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Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. (n.d.). PMC - NIH. Retrieved from [Link]
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Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. (n.d.). RSC Medicinal Chemistry. Retrieved from [Link]
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D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides. (n.d.). MDPI. Retrieved from [Link]
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Application Notes and Protocols for Apoptosis Induction Studies Using N-Methyl-3-aminomethylindole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Apoptosis Induction by Novel Indole Compounds
The indole scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous natural and synthetic compounds with significant biological activities, including potent anticancer properties.[1][2] Many indole derivatives exert their therapeutic effects by inducing apoptosis, or programmed cell death, a crucial process for eliminating cancerous cells.[1][3] N-Methyl-3-aminomethylindole represents a promising, yet understudied, member of this class. These application notes provide a comprehensive guide for researchers to investigate the apoptosis-inducing potential of this compound in cancer cell lines. The protocols outlined herein are designed to be a self-validating system, enabling a thorough characterization of the compound's mechanism of action.
While direct studies on this compound are emerging, research on structurally related indole derivatives suggests that it may induce apoptosis by modulating key regulatory pathways.[4][5] One such proposed mechanism involves the disruption of microtubule dynamics, leading to cell cycle arrest and subsequent activation of the apoptotic cascade.[4][6] Furthermore, many indole compounds have been shown to influence the delicate balance of pro- and anti-apoptotic proteins of the Bcl-2 family and trigger the activation of executioner caspases.[2][7]
Proposed Signaling Pathway for this compound-Induced Apoptosis
The following diagram illustrates a potential mechanism of action for this compound, based on findings from related indole compounds. This proposed pathway serves as a hypothetical framework to guide experimental investigation.
Caption: Proposed mechanism of this compound-induced apoptosis.
Experimental Workflow for Characterizing Apoptosis
A multi-parametric approach is essential for robustly characterizing the pro-apoptotic effects of this compound. The following workflow outlines a logical sequence of experiments.
Caption: Experimental workflow for apoptosis studies.
Detailed Protocols
Cell Culture and Treatment with this compound
Rationale: The initial step involves treating a selected cancer cell line with varying concentrations of this compound to determine its cytotoxic effects and to establish the optimal concentration range for subsequent apoptosis assays.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa, or A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
This compound (stock solution prepared in DMSO)
-
Vehicle control (DMSO)
-
Positive control for apoptosis induction (e.g., Staurosporine)
-
96-well and 6-well cell culture plates
-
MTT or similar cell viability assay kit
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and in 6-well plates at an appropriate density for subsequent assays. Allow cells to adhere and grow for 24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
-
Cell Treatment: Replace the culture medium with the prepared dilutions of this compound. Include wells with vehicle control and a positive control.
-
Incubation: Incubate the cells for various time points (e.g., 24, 48, and 72 hours).
-
Cell Viability Assessment (96-well plate): After the incubation period, assess cell viability using an MTT assay according to the manufacturer's protocol. This will allow for the determination of the IC50 (half-maximal inhibitory concentration) value.
-
Preparation for Apoptosis Assays (6-well plates): Based on the IC50 value, select appropriate concentrations of this compound (e.g., 0.5x, 1x, and 2x IC50) to treat cells in 6-well plates for the determined optimal time point for subsequent apoptosis assays.
Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis Detection
Rationale: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it is bound by fluorescently labeled Annexin V.[8] Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membrane integrity, characteristic of late apoptotic and necrotic cells.[9]
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Treated and control cells from 6-well plates
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach them using trypsin-EDTA.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[10]
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[11]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[10]
| Cell Population | Annexin V-FITC | Propidium Iodide (PI) |
| Viable | Negative | Negative |
| Early Apoptotic | Positive | Negative |
| Late Apoptotic/Necrotic | Positive | Positive |
| Necrotic | Negative | Positive |
Caspase-3/7 Activity Assay
Rationale: Caspases are a family of proteases that play a central role in the execution of apoptosis.[13] Caspase-3 and -7 are key executioner caspases that cleave a broad range of cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.[14] This assay utilizes a proluminescent substrate containing the DEVD peptide sequence, which is specifically cleaved by activated caspase-3 and -7, generating a luminescent signal proportional to caspase activity.[4]
Materials:
-
Caspase-Glo® 3/7 Assay Kit (or similar)
-
Treated and control cells from a 96-well plate
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay: Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well of the 96-well plate containing 100 µL of cells in culture medium.
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the luminescence of each well using a luminometer. Increased luminescence indicates higher caspase-3/7 activity.
JC-1 Mitochondrial Membrane Potential Assay
Rationale: The disruption of the mitochondrial membrane potential (ΔΨm) is a key event in the intrinsic pathway of apoptosis.[5] The JC-1 dye is a lipophilic, cationic probe that can selectively enter mitochondria and reversibly change color from green to red as the membrane potential increases.[7] In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with a low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence.[7]
Materials:
-
JC-1 Mitochondrial Membrane Potential Assay Kit
-
Treated and control cells
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Preparation: Harvest and wash cells as described in the Annexin V/PI staining protocol.
-
JC-1 Staining: Resuspend the cells in 500 µL of the JC-1 staining solution and incubate at 37°C for 15-30 minutes.[6]
-
Washing: Centrifuge the cells and wash twice with assay buffer to remove excess dye.
-
Analysis: Resuspend the cells in assay buffer and analyze by flow cytometry. The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential. A decrease in this ratio indicates mitochondrial depolarization.
Western Blot Analysis of Bcl-2 Family Proteins
Rationale: The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway. The ratio of pro-apoptotic proteins (e.g., Bax) to anti-apoptotic proteins (e.g., Bcl-2) is a critical determinant of cell fate. An increase in the Bax/Bcl-2 ratio promotes the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c and the activation of the caspase cascade.[7]
Materials:
-
Treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Nitrocellulose or PVDF membranes
-
Primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the cells in RIPA buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an ECL substrate and an imaging system. Quantify the band intensities using densitometry software and normalize to the loading control. Calculate the Bax/Bcl-2 ratio.
Data Interpretation and Expected Outcomes
| Assay | Expected Outcome with Apoptosis Induction |
| Annexin V/PI Staining | Increased percentage of Annexin V-positive/PI-negative (early apoptotic) and Annexin V-positive/PI-positive (late apoptotic) cells. |
| Caspase-3/7 Activity | Dose- and time-dependent increase in luminescence, indicating activation of executioner caspases. |
| JC-1 Assay | A shift from red to green fluorescence, indicating a decrease in the mitochondrial membrane potential. |
| Western Blot | An increase in the Bax/Bcl-2 protein expression ratio. |
Conclusion
These application notes provide a robust framework for the systematic investigation of this compound as a potential apoptosis-inducing agent. By employing this multi-parametric approach, researchers can gain valuable insights into the compound's cytotoxic mechanism, paving the way for further preclinical development. The provided protocols, grounded in established methodologies, offer a reliable starting point for characterizing the therapeutic potential of this and other novel indole derivatives.
References
- Kaur, B., Venugopal, S., Verma, A., Sahu, S. K., Wadhwa, P., Kumar, D., & Sharma, A. (2023). Recent Developments in the Synthesis and Anticancer Activity of Indole and Its Derivatives. Current Organic Synthesis, 20(4), 376-394.
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Creative Diagnostics. (n.d.). Annexin V-FITC Staining Protocol for Apoptosis Detection. Retrieved from [Link]
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Creative Bioarray. (n.d.). JC-1 Mitochondrial Membrane Potential Assay. Retrieved from [Link]
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iGEM. (n.d.). Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. Retrieved from [Link]
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
- Khan, I., et al. (2022). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. ACS Omega.
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protocols.io. (2025). Caspase 3/7 Activity. Retrieved from [Link]
- Reed, J. C. (2008). Bcl-2-family proteins and hematologic malignancies: history and future prospects. Blood, 111(7), 3322–3330.
- Cory, S., & Adams, J. M. (2002). The Bcl2 family: regulators of the cellular life-or-death switch.
- Indolethylamine-N-Methyltransferase Inhibits Proliferation and Promotes Apoptosis of Human Prostate Cancer Cells: A Mechanistic Explor
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Agilent. (n.d.). Mitochondrial Membrane Potential Detection Kit. Retrieved from [Link]
- El-Adl, K., et al. (2018). Novel [(3-indolylmethylene)hydrazono]indolin-2-ones as apoptotic anti-proliferative agents: design, synthesis and in vitro biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 686-700.
- Li, Y., et al. (2022). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)
- du-Harrow, J. K., et al. (1997). Involvement of a caspase-3-like cysteine protease in 1-methyl-4-phenylpyridinium-mediated apoptosis of cultured cerebellar granule neurons. Journal of Neurochemistry, 69(4), 1382-1389.
-
Elabscience. (n.d.). Mitochondrial Membrane Potential Assay Kit (with JC-1). Retrieved from [Link]
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Bio-protocol. (n.d.). Caspase 3/7 activity assay. Retrieved from [Link]
- Lakshmanan, I., et al. (2012). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Journal of Visualized Experiments.
- Morana, S. J. (Ed.). (2015). Apoptosis and cancer: Methods and protocols. Springer.
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Elabscience. (n.d.). Caspase 3/7 Activity Assay Kit. Retrieved from [Link]
- Dias, F. R. F., et al. (2021). Benzo[f]indole-4,9-dione Derivatives Effectively Inhibit the Growth of Triple-Negative Breast Cancer. Molecules, 26(15), 4429.
- Al-Ostoot, F. H., et al. (2023). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Molecules, 28(11), 4335.
- Toolabi, M., et al. (2023). Synthesis of Novel Indole Derivatives, Antiproliferative Activity, Apoptosis, and Molecular Docking Studies. Acta Chimica Slovenica, 70(1), 123-134.
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ResearchGate. (2014). Can you help with Western Blot: Bax and BCL-2? [Forum discussion]. Retrieved from [Link]
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ResearchGate. (n.d.). Western blot analysis for determination of Bax:Bcl-2 ratio in U87MG cells. Retrieved from [Link]
- Li, Y., et al. (2022). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)
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ResearchGate. (2005). Anti-inflammatory Effects of Indomethacin's Methyl Ester Derivative and Induction of Apoptosis in HL60 Cells. Retrieved from [Link]
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ResearchGate. (n.d.). Western blot analysis of Bcl-2, Bcl-x L , Bax, and p53. Retrieved from [Link]
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Application Notes and Protocols: In Vitro Evaluation of N-Methyl-3-aminomethylindole as an Anticancer Agent in Human Cell Lines
For: Researchers, scientists, and drug development professionals.
Introduction: The Rationale for Investigating N-Methyl-3-aminomethylindole
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with significant biological activity.[1] In oncology, indole derivatives have demonstrated a remarkable capacity to induce cell death and inhibit proliferation across a wide range of cancer cell lines, acting through diverse mechanisms such as tubulin inhibition, cell cycle arrest, and induction of apoptosis.[2][3] The development of novel indole-based agents remains a fervent area of research, driven by the need for more selective and potent therapeutics that can overcome the challenges of drug resistance.[4][5]
This document provides a comprehensive technical guide for the in vitro evaluation of a specific novel compound, this compound, as a potential anticancer agent. We move beyond a simple recitation of steps to provide the underlying scientific rationale for each protocol. The methodologies described herein form a robust, self-validating framework for characterizing the compound's cytotoxic and cytostatic effects, elucidating its primary mechanism of action, and generating the foundational data necessary for further preclinical development.
Hypothesized Mechanism of Action: Induction of Apoptosis
Based on the established activities of related 3-substituted indole compounds, a primary hypothesized mechanism of action for this compound is the induction of programmed cell death, or apoptosis.[6][7] Many cytotoxic agents converge on the intrinsic (or mitochondrial) apoptosis pathway. This pathway is initiated by intracellular stress, leading to the disruption of the mitochondrial outer membrane potential (MOMP). This event triggers the release of cytochrome c into the cytoplasm, which complexes with Apaf-1 to form the apoptosome, leading to the activation of initiator caspase-9 and, subsequently, executioner caspase-3. Activated caspase-3 is responsible for cleaving key cellular substrates, such as Poly (ADP-ribose) polymerase (PARP), culminating in the characteristic morphological and biochemical hallmarks of apoptosis.[8][9]
Caption: Hypothesized intrinsic apoptosis pathway induced by this compound.
Experimental Workflow: A Multi-Assay Approach
A single assay is insufficient to fully characterize the anticancer activity of a novel compound.[10] We advocate for a tiered approach that begins with a broad assessment of cytotoxicity and progressively narrows the focus to specific cellular mechanisms. This workflow ensures that observations are validated across multiple endpoints, providing a high degree of confidence in the results.
Caption: Overall experimental workflow for in vitro testing of the compound.
Detailed Experimental Protocols
These protocols are designed as a robust starting point and may require optimization based on the specific cell lines used.
Protocol 1: Cell Culture and Maintenance
Rationale: The foundation of any in vitro experiment is the consistent and healthy propagation of cell lines. Maintaining cells in their logarithmic growth phase ensures reproducibility and that observed effects are due to the compound, not suboptimal culture conditions.[11]
Materials:
-
Human cancer cell lines (e.g., a panel including MCF-7, HCT116, and A549)[12]
-
Appropriate culture medium (e.g., RPMI-1640 or DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Culture cells in medium supplemented with 10% FBS and 1% penicillin-streptomycin.[11]
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Monitor cell confluency daily. When cells reach 80-90% confluency, they must be subcultured (passaged).
-
To passage, aspirate the old medium, wash the cell monolayer once with sterile PBS, and add Trypsin-EDTA to detach the cells.
-
Incubate for 2-5 minutes at 37°C until cells detach. Neutralize the trypsin with fresh, complete medium.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh medium for counting and re-plating at a lower density.
Protocol 2: Cell Viability Assessment (MTT Assay)
Rationale: The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13][14] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[15] This assay is crucial for determining the dose-dependent effect of the compound and calculating the half-maximal inhibitory concentration (IC₅₀).
Materials:
-
96-well flat-bottom plates
-
This compound stock solution (in DMSO)
-
Positive control (e.g., Doxorubicin)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate overnight to allow for cell adherence.[16]
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., 0.1 to 100 µM) in complete medium. Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions.
-
Controls: Include wells for a vehicle control (DMSO at the highest concentration used for the compound) and a positive control (e.g., Doxorubicin).[11]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C, protected from light.[16]
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 5 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
Protocol 3: Apoptosis Detection (Annexin V-FITC/PI Staining)
Rationale: This flow cytometry-based assay is a gold standard for quantifying apoptosis.[8] In early apoptosis, the membrane phospholipid phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (FITC) and can be used to identify these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells. It is therefore used to identify late apoptotic and necrotic cells, which have lost membrane integrity.[11][17]
Materials:
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach 60-70% confluency, treat them with this compound at its predetermined IC₅₀ concentration for 24-48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Harvest both the adherent cells (using trypsin) and the floating cells from the medium, as apoptotic cells may detach. Combine them in a single tube.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.[11]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 4: Cell Cycle Analysis (Propidium Iodide Staining)
Rationale: Dysregulation of the cell cycle is a hallmark of cancer.[18] Many anticancer agents exert their effects by causing cells to arrest at specific phases of the cell cycle (G1, S, or G2/M), thereby preventing proliferation.[19] Propidium Iodide (PI) stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the cell's DNA content.[20] Flow cytometry can then be used to generate a histogram that quantifies the percentage of cells in each phase.
Materials:
-
6-well plates
-
Ice-cold 70% ethanol
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells in 6-well plates with the IC₅₀ concentration of this compound for 24-48 hours, alongside a vehicle control.
-
Cell Harvesting: Harvest the cells by trypsinization, transfer to a conical tube, and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet once with ice-cold PBS.
-
Fixation: Resuspend the pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[18] Incubate on ice for at least 2 hours or at -20°C overnight. This step permeabilizes the cells.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the pellet in PI staining solution containing RNase A (RNase A is crucial to prevent staining of double-stranded RNA).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer. Use appropriate software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[20]
Data Presentation and Interpretation
Quantitative data should be summarized in clear, structured tables for easy comparison. Data are typically presented as the mean ± standard deviation from at least three independent experiments.
Table 1: Example Cytotoxicity Profile of this compound (Note: Data are for illustrative purposes only)
| Cancer Cell Line | Tissue of Origin | This compound IC₅₀ (µM) | Doxorubicin (Positive Control) IC₅₀ (µM) |
| MCF-7 | Breast Adenocarcinoma | 12.8 ± 1.9 | 0.9 ± 0.1 |
| HCT116 | Colon Carcinoma | 9.5 ± 1.2 | 0.6 ± 0.08 |
| A549 | Lung Carcinoma | 25.2 ± 3.1 | 1.5 ± 0.2 |
| HepG2 | Hepatocellular Carcinoma | 18.7 ± 2.5 | 1.1 ± 0.15 |
Table 2: Example Effect of this compound on Cell Cycle Distribution in HCT116 Cells after 24 Hours (Note: Data are for illustrative purposes only)
| Treatment (IC₅₀) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Vehicle Control (DMSO) | 55.4 ± 4.1 | 28.9 ± 3.5 | 15.7 ± 2.8 |
| This compound | 20.1 ± 2.9 | 15.3 ± 2.1 | 64.6 ± 5.2 |
Interpretation: The illustrative data in Table 2 would suggest that this compound induces a significant G2/M phase arrest in HCT116 cells, a common mechanism for anticancer drugs that interfere with mitosis.[21]
References
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Design, Synthesis, and Anticancer Evaluation of Novel Indole Derivatives of Ursolic Acid as Potential Topoisomerase II Inhibitors. (n.d.). National Institutes of Health (NIH). [Link]
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Ma, F.-F. (2024). Guideline for anticancer assays in cells. Food & Precision Fermentation. ResearchGate. [Link]
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Luzikov, Y. N., et al. (2005). 3-Aminomethyl derivatives of 4,11-dihydroxynaphtho[2,3-f]indole-5,10-dione for circumvention of anticancer drug resistance. Bioorganic & Medicinal Chemistry. [Link]
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Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. (2022). ACS Omega. [Link]
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Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. (2020). Recent Patents on Anti-Cancer Drug Discovery. [Link]
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Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin. (2022). Molecules. [Link]
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Bioassays for anticancer activities. (n.d.). Semantic Scholar. [Link]
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Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. (2018). Cancers. [Link]
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Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization. (2018). Journal of Clinical Medicine. [Link]
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Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes. (2023). Pharmaceuticals. [Link]
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Synthesis and evaluation of new antitumor 3-aminomethyl-4,11-dihydroxynaphtho[2,3-f]indole-5,10-diones. (2014). European Journal of Medicinal Chemistry. [Link]
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Analysis of apoptosis methods recently used in Cancer Research and Cell Death & Disease publications. (2012). Cell Death & Disease. [Link]
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Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020). Frontiers in Bioengineering and Biotechnology. [Link]
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Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. (2019). ACS Omega. [Link]
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Choosing an Apoptosis Detection Assay. (2021). Biocompare. [Link]
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A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course. (2019). Anticancer Research. [Link]
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Assessing Specificity of Anticancer Drugs In Vitro. (2022). JoVE. [Link]
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Quantifying cell cycle-dependent drug sensitivities in cancer using a high throughput synchronisation and screening approach. (2021). eBioMedicine. [Link]
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3-methylindole-induced toxicity to human bronchial epithelial cell lines. (2003). Toxicological Sciences. [Link]
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Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines. (2024). Heliyon. [Link]
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Data Driven Cell Cycle Model to Quantify the Efficacy of Cancer Therapeutics Targeting Specific Cell-Cycle Phases From Flow Cytometry Results. (2021). Frontiers in Bioinformatics. [Link]
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Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). (2022). European Journal of Medicinal Chemistry. [Link]
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Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. (2021). Current Organic Chemistry. [Link]
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Antitumor Activity of 3-Indolylmethanamines 31B and PS121912. (2018). International Journal of Molecular Sciences. [Link]
-
Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. (2023). Molecules. [Link]
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Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. (2020). RSC Medicinal Chemistry. [Link]
-
Antitumor Effects of Synthetic 6,7-Annulated-4-substituted Indole Compounds in L1210 Leukemic Cells In Vitro. (2013). PLoS ONE. [Link]
-
Synthesis, structural investigations, and anti-cancer activity of new methyl indole-3-carboxylate derivatives. (2025). ResearchGate. [Link]
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Application Note & Protocol: N-Methyl-3-aminomethylindole for Antimicrobial Activity Testing
Introduction: The Untapped Potential of Indole Alkaloids
The relentless rise of antimicrobial resistance necessitates a continuous search for novel chemical entities with potent and unique mechanisms of action against pathogenic microorganisms. Indole alkaloids, a diverse class of natural products, have long been recognized for their broad spectrum of biological activities, including significant antimicrobial properties.[1][2][3] These compounds, characterized by their indole nucleus, have been shown to interfere with various essential bacterial processes, such as cell wall synthesis, membrane permeability, and nucleic acid and protein synthesis.[4] N-Methyl-3-aminomethylindole, a member of the indole alkaloid family, presents a promising scaffold for investigation. While its specific antimicrobial profile is not extensively documented, its structural similarity to other bioactive indoles provides a strong rationale for its evaluation as a potential antimicrobial agent.[5][6][7][8][9][10]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of this compound for its antimicrobial activity. We will detail the essential protocols for determining its efficacy against a panel of clinically relevant bacteria, adhering to the rigorous standards set forth by the Clinical and Laboratory Standards Institute (CLSI).[11][12] The methodologies described herein are designed to ensure reproducibility and provide a solid foundation for further preclinical development.
Physicochemical Properties and Handling of this compound
A thorough understanding of the test compound's properties is critical for accurate and reproducible antimicrobial testing.
Structure:
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂N₂ | PubChem CID: 96388[13] |
| Molecular Weight | 160.22 g/mol | PubChem CID: 96388[13] |
| Appearance | (Assumed) Solid | General knowledge |
| Solubility | To be determined empirically. Initial trials should use DMSO or ethanol. | --- |
| Storage | Store at 2-8°C, protected from light and moisture. | General laboratory practice |
Note on Solubility Testing: Prior to initiating antimicrobial assays, it is imperative to determine the optimal solvent for this compound that is both effective for the compound and minimally inhibitory to the test microorganisms. A preliminary solubility test should be conducted by preparing a high-concentration stock solution (e.g., 10 mg/mL) in various solvents (e.g., DMSO, ethanol, methanol). A solvent toxicity control must be included in all antimicrobial assays to ensure that the observed effects are due to the compound and not the solvent.
Foundational Protocols for Antimicrobial Susceptibility Testing
The following protocols are based on internationally recognized standards to ensure the generation of high-quality, comparable data.[11][14]
Preparation of Materials and Reagents
-
Test Compound: this compound (purity ≥95%)
-
Bacterial Strains: A panel of clinically relevant Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae). Quality control (QC) strains (e.g., S. aureus ATCC 25923, E. coli ATCC 25922, P. aeruginosa ATCC 27853) must be included.
-
Culture Media:
-
Reagents:
-
Dimethyl sulfoxide (DMSO) or other appropriate solvent for the test compound.
-
Sterile saline (0.85% NaCl).
-
McFarland turbidity standards (0.5 standard is crucial for inoculum preparation).[17]
-
-
Equipment and Consumables:
-
Sterile 96-well microtiter plates.
-
Sterile Petri dishes.
-
Sterile filter paper disks (6 mm diameter).
-
Micropipettes and sterile tips.
-
Incubator (35 ± 2°C).
-
Spectrophotometer or turbidity meter.
-
Vortex mixer.
-
Workflow for Antimicrobial Activity Screening
The following diagram illustrates the overall workflow for assessing the antimicrobial potential of this compound.
Caption: Potential mechanisms of antimicrobial action for indole alkaloids.
Further studies, such as membrane permeabilization assays, efflux pump inhibition assays, and enzymatic assays, would be required to determine the precise mechanism of action of this compound.
Conclusion
This application note provides a detailed and authoritative framework for the initial antimicrobial evaluation of this compound. By adhering to these standardized protocols, researchers can generate reliable and reproducible data to ascertain the potential of this compound as a novel antimicrobial agent. The promising chemical scaffold of indole alkaloids, coupled with a systematic and rigorous testing cascade, offers a viable pathway in the critical search for new therapeutics to combat infectious diseases.
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CLSI. M100 | Performance Standards for Antimicrobial Susceptibility Testing. [Link]
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Tendencia, E. A. (2004). Disk diffusion method. In Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment (pp. 13-29). Tigbauan, Iloilo, Philippines: Aquaculture Department, Southeast Asian Fisheries Development Center. [Link]
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Mercer, D. K., et al. Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. [Link]
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Biology LibreTexts. (2024). 13.5A: Minimal Inhibitory Concentration (MIC). [Link]
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Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163–175. [Link]
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BMG LABTECH. (2024). The Minimum Inhibitory Concentration of Antibiotics. [Link]
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CLSI. Antimicrobial Susceptibility Testing | Area of Focus. [Link]
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CLSI. M100 - Performance Standards for Antimicrobial Susceptibility Testing. [Link]
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American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]
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Microbe Investigations. Minimum Inhibitory Concentration (MIC) Test. [Link]
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Aryal, S. (2022). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Microbe Notes. [Link]
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Creative Biolabs. Disk Diffusion Method for Antibiotic Susceptibility Test. [Link]
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Tendencia, E. A. (2004). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. In Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment (pp. 31-55). Tigbauan, Iloilo, Philippines: Aquaculture Department, Southeast Asian Fisheries Development Center. [Link]
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Wikipedia. Broth microdilution. [Link]
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D'Atri, V., et al. (2018). Naturally-Occurring Alkaloids of Plant Origin as Potential Antimicrobials against Antibiotic-Resistant Infections. Molecules, 23(10), 2634. [Link]
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Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]
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Lu, Y., et al. (2020). Natural indole-containing alkaloids and their antibacterial activities. Archives of Pharmacal Research, 43(6), 559-578. [Link]
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Balouiri, M., Sadiki, M., & Koraichi, S. I. (2016). Broth microdilution for antibacterial testing as recommended by CLSI protocol. Journal of Pharmaceutical Analysis, 6(2), 79-83. [Link]
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CLSI. (2024). CLSI M100-Ed34. [Link]
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CLSI. M100S - Performance Standards for Antimicrobial Susceptibility Testing. [Link]
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Green, J., et al. (2020). Isolation and Antibacterial Activity of Indole Alkaloids from Pseudomonas aeruginosa UWI-1. International Journal of Molecular Sciences, 21(16), 5857. [Link]
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Wasaki, H., & Moriyama, K. (2025). Synthesis of N-Ts-3-aminomethylindoles 9 from 8 and nitrogen nucleophiles 4. Advanced Synthesis & Catalysis. [Link]
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Xia, F., et al. (2021). Research Progress on Antibacterial Activities and Mechanisms of Natural Alkaloids: A Review. Molecules, 26(6), 1682. [Link]
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Stoyanova, E., et al. (2021). 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation. Molecules, 26(23), 7183. [Link]
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ResearchGate. An efficient synthesis and antimicrobial evaluation of N-methyl-5-substituted-1H-indole-2-oxo-3-((2'-acetamidothiazol-4'-yl)-carbonylmethyl hydrazones). [Link]
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Cadelis, M. M., et al. (2020). Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus. Molecules, 25(11), 2634. [Link]
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Cadelis, M. M., et al. (2023). Indole-3-Acetamido-Polyamines as Antimicrobial Agents and Antibiotic Adjuvants. Molecules, 28(16), 5986. [Link]
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Stoyanova, E., et al. (2023). N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation. Molecules, 28(2), 834. [Link]
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Application Notes & Protocols: Leveraging N-Methyl-3-aminomethylindole in Structure-Activity Relationship (SAR) Studies
Introduction: The Indole Scaffold as a Privileged Structure in Drug Discovery
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in both natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to form key hydrogen bonds and hydrophobic interactions have made it a versatile template for designing ligands for a wide array of biological targets.[1][2] Among the vast family of indole derivatives, N-Methyl-3-aminomethylindole serves as a particularly valuable starting point for structure-activity relationship (SAR) explorations. Its structure combines the essential indole core with a flexible aminomethyl side chain at the C3 position, a common motif for interaction with many receptors and enzymes. The N-methylation provides a crucial vector for chemical modification, significantly influencing properties like receptor affinity, selectivity, and metabolic stability.[3]
This guide provides an in-depth exploration of this compound as a scaffold for SAR studies. We will delve into the rationale behind its use, provide detailed protocols for the synthesis of analogs, outline key in vitro assays for biological characterization, and discuss the interpretation of SAR data for two major therapeutic areas: CNS disorders via serotonin receptor modulation and oncology via tubulin polymerization inhibition.
Part 1: The this compound Scaffold: Physicochemical Properties and Biological Significance
This compound (NMAMI) is an aminoalkylindole characterized by an indole ring with a methylaminomethyl substituent at the C3 position.[4] This seemingly simple molecule is a powerful tool in drug design for several reasons:
-
Structural Mimicry: The indole portion can act as a bioisostere for tryptophan, enabling it to interact with targets that recognize this essential amino acid.
-
Key Interaction Points: The indole nitrogen can act as a hydrogen bond donor, while the aminomethyl side chain provides a basic center for ionic interactions and a point for further chemical elaboration.
-
Tunable Properties: The scaffold has three primary regions for modification in SAR studies: the indole nitrogen (N1), the indole ring itself (positions 2, 4, 5, 6, 7), and the aminomethyl side chain. Each modification can systematically probe the steric, electronic, and hydrophobic requirements of a biological target.
Known Biological Targets and Therapeutic Potential
The versatility of the indole scaffold is reflected in the diverse range of biological targets its derivatives have been shown to modulate.[1] SAR studies originating from structures related to this compound have yielded potent and selective ligands for:
-
Serotonin (5-HT) Receptors: Indole-based structures are classic scaffolds for 5-HT receptor ligands, particularly for the 5-HT1A, 5-HT2A, and 5-HT6 subtypes, making them relevant for treating depression, anxiety, and cognitive disorders.[5][6][7]
-
Tubulin Polymerization: Certain indole derivatives, by occupying the colchicine binding site on β-tubulin, can disrupt microtubule dynamics, a validated mechanism for anticancer agents.[8]
-
Enzyme Inhibition: Derivatives have been developed as inhibitors of enzymes like myeloperoxidase (MPO) for inflammatory diseases,[9] MAP kinase-activated kinase 2 (MK2),[10] and topoisomerases for cancer therapy.[11]
-
Antiviral Activity: The indole scaffold has been explored for developing HIV-1 fusion inhibitors.[12]
-
Anti-inflammatory and Neurotrophic Activity: Aminomethylindole derivatives have shown potential in treating neurodegenerative diseases by inhibiting neuroinflammation and promoting neurite outgrowth.[13]
Part 2: Structure-Activity Relationship (SAR) Case Studies
The following sections will explore the SAR of this compound-based compounds for two distinct target classes.
Case Study 1: Modulation of Serotonin Receptors
Serotonin receptors are a major target class for CNS drug discovery.[14] The indole core of this compound is a key pharmacophore for many 5-HT receptor ligands.
Key SAR Insights for 5-HT Receptor Ligands:
-
N1-Substitution: The substituent on the indole nitrogen plays a critical role in determining 5-HT2 receptor affinity. For a series of 6-methylergoline esters, maximal 5-HT2 affinity was achieved with an N1-isopropyl group, with both smaller and larger substituents leading to a decrease in affinity.[3] For 5-HT6 receptor antagonists, N1-sulfonyl derivatives, particularly with quinolinyl or isoquinolinyl moieties, have shown high potency.[6]
-
C3-Side Chain: The nature of the aminomethyl side chain is crucial. Constraining the aminoethyl group into a tetrahydropyridinyl moiety has been a successful strategy for developing potent 5-HT6 receptor ligands.[6] The length and basicity of this chain are key determinants of affinity and selectivity across 5-HT receptor subtypes.[15]
-
Indole Ring Substitution: Substitution on the indole ring, for example at the C5 position with methoxy or fluoro groups, can significantly enhance affinity and selectivity for specific 5-HT subtypes like 5-HT1A and 5-HT6.[5][6] For instance, a 5-fluoro or 5-cyano substitution on certain indole derivatives improved SERT affinity while reducing off-target D2 receptor activity.[5]
Illustrative SAR Table for 5-HT Receptor Affinity:
| Compound ID | N1-Substituent | C5-Substituent | C3-Side Chain Modification | Target Receptor | Affinity (Ki, nM) |
| Scaffold | -CH₃ | -H | -CH₂NHCH₃ | - | - |
| Analog 1A | -SO₂-Isoquinoline | -OCH₃ | Tetrahydropyridinyl | 5-HT6 | High[6] |
| Analog 1B | -Isopropyl | -H | Ergoline-like | 5-HT2 | High[3] |
| Analog 1C | -H | -F | Piperidinyl | 5-HT1A/SERT | Moderate-High[5] |
| Analog 1D | -H | -CN | Piperidinyl | 5-HT1A/SERT | Moderate-High[5] |
Note: This table is a qualitative summary based on published SAR studies. Actual Ki values are compound-specific.
Case Study 2: Inhibition of Tubulin Polymerization
Microtubules are essential for cell division, making them an attractive target for anticancer drugs.[8] this compound derivatives have been designed as tubulin polymerization inhibitors that bind to the colchicine site.
Key SAR Insights for Tubulin Polymerization Inhibitors:
-
N-Acyl Group: A key modification involves acylating the nitrogen of the aminomethyl side chain. An N-(3,4,5-trimethoxyphenyl)acetamide group is a particularly effective addition, mimicking the trimethoxyphenyl ring of colchicine which is crucial for binding.[8]
-
N1-Methyl Group: The presence of the N-methyl group on the indole is often retained, contributing to the overall binding affinity.
-
Further Side Chain Modification: Attaching heterocyclic moieties like pyrazole or triazole to the N-acetyl group can further enhance antiproliferative activity. For example, a pyrazole-substituted derivative (compound 7d in one study) showed potent activity against HeLa, MCF-7, and HT-29 cancer cell lines with IC50 values in the sub-micromolar range.[8]
Illustrative SAR Table for Anticancer Activity:
| Compound ID | C3-Side Chain Modification | R₃ Substituent (on Pyrazole) | Cell Line | Antiproliferative Activity (IC₅₀, µM) |
| Scaffold | -CH₂NHCH₃ | - | - | - |
| Analog 2A | -CH₂N(COCH₂-pyrazole)-Ar¹ | -H | HeLa | 6.68[8] |
| Analog 2B | -CH₂N(COCH₂-pyrazole)-Ar¹ | 4-Cl | HeLa | 0.52[8] |
| Analog 2C | -CH₂N(COCH₂-pyrazole)-Ar¹ | 4-Cl | MCF-7 | 0.34[8] |
| Analog 2D | -CH₂N(COCH₂-pyrazole)-Ar¹ | 4-Cl | HT-29 | 0.86[8] |
Ar¹ = 3,4,5-trimethoxyphenyl. Data extracted from a specific study for illustrative purposes.[8]
Part 3: Experimental Protocols
This section provides generalized, step-by-step protocols for the synthesis and biological evaluation of this compound analogs.
Protocol 1: Synthesis of this compound Analogs
The synthesis of analogs can be approached through various routes. A common and versatile method involves the reductive amination of N-methyl-indole-3-carboxaldehyde.
Objective: To synthesize a library of C3-side chain analogs by reacting N-methyl-indole-3-carboxaldehyde with various primary and secondary amines.
Materials:
-
N-methyl-indole-3-carboxaldehyde
-
Selected primary or secondary amine (e.g., benzylamine, morpholine, piperazine)
-
Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve N-methyl-indole-3-carboxaldehyde (1 equivalent) in DCM.
-
Amine Addition: Add the desired amine (1.1 equivalents) to the solution, followed by a catalytic amount of acetic acid.
-
Stirring: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate iminium ion.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. Causality Note: STAB is a mild and selective reducing agent ideal for reductive aminations, minimizing side reactions.
-
Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by slowly adding saturated sodium bicarbonate solution. Separate the organic layer.
-
Extraction: Extract the aqueous layer twice with DCM.
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired this compound analog.
-
Characterization: Confirm the structure of the purified compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Visualization of Synthetic Workflow:
Caption: Workflow for the synthesis of this compound analogs.
Protocol 2: In Vitro 5-HT Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of synthesized analogs for a specific serotonin receptor subtype (e.g., 5-HT1A).
Principle: This is a competitive radioligand binding assay. The ability of a test compound to displace a known high-affinity radioligand from the receptor is measured. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is the IC₅₀ value, which is then used to calculate the inhibitor constant (Ki).
Materials:
-
Cell membranes expressing the human 5-HT₁ₐ receptor
-
Radioligand: [³H]8-OH-DPAT (a high-affinity 5-HT₁ₐ agonist)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO₄, 0.5 mM EDTA)
-
Non-specific binding control: Serotonin (5-HT) or another high-affinity non-labeled ligand at a high concentration (e.g., 10 µM)
-
Synthesized test compounds dissolved in DMSO
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid and a scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer. The final DMSO concentration should be kept low (<1%).
-
Assay Setup (in triplicate):
-
Total Binding: Add assay buffer, cell membranes, and [³H]8-OH-DPAT.
-
Non-specific Binding (NSB): Add assay buffer, cell membranes, [³H]8-OH-DPAT, and a high concentration of unlabeled serotonin. Trustworthiness Note: Including NSB wells is critical to ensure that the measured displacement is from the specific receptor and not from non-specific binding to the filter or membrane lipids.
-
Test Compound: Add assay buffer, cell membranes, [³H]8-OH-DPAT, and the test compound at various concentrations.
-
-
Incubation: Incubate the plates at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Protocol 3: In Vitro Tubulin Polymerization Assay
Objective: To assess the ability of synthesized analogs to inhibit the polymerization of tubulin into microtubules.
Principle: Tubulin polymerization can be monitored by the increase in absorbance or fluorescence of a reporter molecule. This assay measures the effect of test compounds on the rate and extent of microtubule formation in a cell-free system.
Materials:
-
Purified bovine or porcine brain tubulin (>99% pure)
-
Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
Guanosine-5'-triphosphate (GTP)
-
Reporter dye (e.g., DAPI) or measurement by light scatter (absorbance at 340 nm)
-
Positive control: Colchicine or Nocodazole
-
Negative control: DMSO
-
Synthesized test compounds dissolved in DMSO
-
Temperature-controlled 96-well spectrophotometer or fluorometer
Procedure:
-
Preparation: Pre-warm the spectrophotometer to 37°C. Prepare solutions of test compounds, positive control, and negative control in polymerization buffer.
-
Reaction Mixture: In a 96-well plate on ice, add polymerization buffer, tubulin, and the test compound (or controls).
-
Initiation: To initiate polymerization, add GTP to each well.
-
Measurement: Immediately place the plate in the pre-warmed spectrophotometer and begin recording the absorbance (340 nm) or fluorescence at 30-second intervals for 60 minutes. Causality Note: Tubulin polymerization is a temperature-dependent process; initiating the reaction at 37°C is essential for microtubule formation.
-
Data Analysis:
-
Plot the absorbance/fluorescence versus time for each concentration of the test compound.
-
The rate of polymerization is the initial slope of the curve. The extent of polymerization is the maximum signal reached at the plateau.
-
Calculate the percentage of inhibition relative to the DMSO control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the log concentration of the test compound.
-
Visualization of Assay Logic:
Caption: The iterative cycle of SAR analysis in drug discovery.
Conclusion
This compound is a highly tractable and versatile scaffold for modern drug discovery. Its amenability to chemical modification at multiple positions allows for systematic SAR exploration, leading to the identification of potent and selective ligands for a wide range of biological targets. The protocols and SAR insights provided in this guide offer a framework for researchers to design, synthesize, and evaluate novel compounds based on this privileged structure. By integrating rational design with robust biological evaluation, the full therapeutic potential of the this compound core can be realized, paving the way for the development of next-generation therapeutics for CNS disorders, cancer, and beyond.
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Application Notes and Protocols for the In Vivo Evaluation of N-Methyl-3-aminomethylindole (NMAMI) in Preclinical Animal Models
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vivo studies using N-Methyl-3-aminomethylindole (NMAMI). As an indole alkaloid with a structure amenable to biological activity, NMAMI presents an intriguing scaffold for therapeutic investigation.[1] This guide moves beyond a simple recitation of steps, delving into the scientific rationale behind critical decisions in study design, from vehicle selection and animal model justification to pharmacokinetic profiling and efficacy assessment. It is structured to serve as a foundational resource for initiating preclinical research on novel or under-characterized compounds like NMAMI, ensuring that studies are conducted with the highest degree of scientific rigor and ethical consideration.
Introduction to this compound (NMAMI)
This compound (NMAMI), also known as 1-(1H-indol-3-yl)-N-methylmethanamine, is a secondary amine and indole alkaloid.[2] While it has been identified in natural sources like barley malt, its pharmacological profile remains largely unexplored, making it a candidate for discovery research.[3] The indole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous approved drugs and clinical candidates with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][4][5]
The therapeutic potential of NMAMI is currently hypothetical and must be determined experimentally. Based on the activities of structurally related indole derivatives, potential mechanisms of action to investigate could include:
-
Anti-inflammatory Effects: Many indole derivatives modulate inflammatory pathways such as NF-κB and MAPKs.[6]
-
Anticancer Activity: The indole nucleus is a key component of tubulin polymerization inhibitors and other anticancer agents.[7][8][9]
-
Neurological Activity: The structural similarity to neurotransmitters like serotonin suggests potential activity at CNS targets. Indole derivatives have been investigated for anticonvulsant properties.[10]
The initial goal of any in vivo program for NMAMI should be to characterize its safety, tolerability, and pharmacokinetic profile before assessing efficacy in a relevant disease model.
| Property | Value | Source |
| PubChem CID | 96388 | PubChem[2] |
| Molecular Formula | C₁₀H₁₂N₂ | PubChem[2] |
| Molecular Weight | 160.22 g/mol | PubChem[2] |
| IUPAC Name | 1-(1H-indol-3-yl)-N-methylmethanamine | PubChem[2] |
| Known Occurrence | Barley Malt | Mangino et al., 1982[3] |
| Physical State | Not specified; handle as a research chemical | N/A |
| Solubility | To be determined experimentally | N/A |
Table 1: Physicochemical Properties of this compound (NMAMI).
Pre-Formulation, Vehicle Selection, and Dosing Solution Preparation
The transition from in vitro to in vivo hinges on the successful formulation of the test compound. A poorly designed formulation can lead to erroneous results due to poor bioavailability, local toxicity, or vehicle-induced artifacts. For an investigational compound like NMAMI, which is supplied as a non-pharmaceutical grade chemical, meticulous preparation is paramount.[11]
Causality Behind Vehicle Selection
The choice of vehicle is dictated by the compound's solubility and the intended route of administration. The ideal vehicle is inert, non-toxic, and ensures the compound remains solubilized or uniformly suspended throughout the dosing procedure.[12] For initial studies with a novel compound of unknown solubility, a tiered approach is recommended, starting with aqueous vehicles and progressing to co-solvents or suspensions if necessary.
| Vehicle | Composition | Pros | Cons | Primary Routes |
| Normal Saline | 0.9% NaCl in Water | Physiologically compatible, ideal for hydrophilic compounds. | Poor solvent for hydrophobic compounds. | IV, IP, SC, PO |
| Phosphate-Buffered Saline (PBS) | Saline buffered to pH ~7.4 | Maintains physiological pH, ideal for pH-sensitive compounds. | Poor solvent for hydrophobic compounds. | IV, IP, SC |
| DMSO/Saline | ≤10% DMSO in Saline | DMSO is a powerful solvent for many organic compounds. | Can be toxic at higher concentrations; may have its own biological effects. | IP, SC (IV not recommended) |
| PEG 400/Saline | 10-40% PEG 400 in Saline | Good solubilizing agent for moderately hydrophobic compounds. | Can be viscous; potential for renal toxicity with chronic dosing. | IP, IV, PO |
| Tween 80/Saline | 0.5-5% Tween 80 in Saline | Surfactant that can improve solubility and stability. | Can cause histamine release and hypersensitivity reactions in some species. | IP, IV, PO |
| Carboxymethylcellulose (CMC) | 0.5-1% CMC in Water | Forms a uniform suspension for insoluble compounds. | Not a true solution; requires constant agitation. Not suitable for IV. | PO, IP, SC |
Table 2: Common Vehicles for In Vivo Compound Administration in Rodents.
Protocol: Preparation of a Sterile Dosing Solution
This protocol describes the preparation of a 10 mg/mL solution of NMAMI using a co-solvent system, a common starting point for compounds with poor aqueous solubility. All procedures for parenteral administration must be performed under aseptic conditions. [13]
Materials:
-
This compound (NMAMI) powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene Glycol 400 (PEG 400), sterile, injectable grade
-
Normal Saline (0.9% NaCl), sterile, injectable grade
-
Sterile, sealed vials
-
0.22 µm sterile syringe filters
Procedure:
-
Justification: This protocol uses a co-solvent system of 10% DMSO, 40% PEG 400, and 50% Saline. This is a robust vehicle capable of solubilizing many lipophilic compounds while minimizing the concentration of DMSO.[12]
-
Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the required amount of NMAMI powder. For example, to make 10 mL of a 10 mg/mL solution, weigh 100 mg of NMAMI.
-
Initial Solubilization: Add 1 mL of DMSO to the NMAMI powder. Vortex gently until the powder is completely dissolved. This step leverages DMSO's strong solubilizing power.
-
Addition of Co-solvent: Add 4 mL of PEG 400 to the DMSO solution. Mix thoroughly. PEG 400 acts as a bridge solvent, improving the miscibility of the DMSO-dissolved compound with the final aqueous component.
-
Final Dilution: Slowly add 5 mL of sterile normal saline to the mixture while vortexing. Add the saline dropwise to prevent the compound from precipitating out of the solution.
-
Sterile Filtration: Draw the final solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter and dispense the solution into a sterile, sealed vial. This step is mandatory for all solutions intended for parenteral administration to ensure sterility.[13][14]
-
Labeling and Storage: Label the vial clearly with the compound name, concentration, vehicle composition, and date of preparation. Store as appropriate (typically at 4°C, protected from light, unless stability studies indicate otherwise).
Animal Model Selection and Justification
The selection of an animal model must be a hypothesis-driven process.[15] Since the specific therapeutic utility of NMAMI is unknown, the initial choice of model should be based on the most plausible mechanism of action inferred from its chemical class.[16] For example, given the known anti-inflammatory and anticancer properties of many indole derivatives, a logical starting point would be in models of inflammation or oncology.[6][7]
Caption: Workflow for hypothesis-driven animal model selection for NMAMI.
For this guide, we will proceed with a neuroinflammation model, as neuroinflammation is a common pathological feature across many CNS disorders.[17] The lipopolysaccharide (LPS)-induced acute neuroinflammation model in mice is well-characterized, robust, and provides clear, quantifiable endpoints.
Protocols for In Vivo Administration
All animal procedures must be described in detail in a protocol approved by the Institutional Animal Care & Use Committee (IACUC).[14] Personnel must be adequately trained in the chosen administration techniques to minimize animal stress and ensure accurate dosing.[18]
| Route | Mouse Max Volume | Mouse Needle Gauge | Rat Max Volume | Rat Needle Gauge |
| Intravenous (IV) | 5 mL/kg | 27-30 G | 5 mL/kg | 23-25 G |
| Intraperitoneal (IP) | 10 mL/kg | 25-27 G | 10 mL/kg | 21-23 G |
| Subcutaneous (SC) | 10 mL/kg | 25-27 G | 5 mL/kg | 21-23 G |
| Oral (PO) | 10 mL/kg | 20-22 G (gavage) | 10 mL/kg | 16-18 G (gavage) |
Table 3: Recommended Administration Volumes and Needle Gauges for Mice and Rats. [18]
Protocol: Intraperitoneal (IP) Injection in Mice
-
Restraint: Properly restrain the mouse by scruffing the neck and back to expose the abdomen. The animal should be tilted slightly head-down.
-
Injection Site: Identify the injection site in the lower right or left abdominal quadrant. Avoid the midline to prevent damage to the bladder or cecum.
-
Needle Insertion: Using a 27 G needle, insert the needle bevel-up at a 15-30 degree angle into the peritoneal cavity.
-
Aspiration: Gently pull back on the plunger. If blood (vessel puncture) or yellow fluid (bladder puncture) appears, withdraw the needle and reinject at a different site with a new needle and syringe.
-
Injection: If no fluid is aspirated, inject the dosing solution smoothly.
-
Withdrawal: Withdraw the needle and return the mouse to its cage.
-
Monitoring: Monitor the animal for any immediate adverse reactions for at least 15-30 minutes post-injection.[14]
Pharmacokinetic (PK) and Toxicological Assessment
Before any efficacy studies, it is critical to understand how the animal body handles NMAMI. A pilot PK study provides essential data on absorption, distribution, metabolism, and excretion (ADME), which informs dose selection and scheduling for subsequent experiments.
Protocol: Pilot Pharmacokinetic Study in Mice
Objective: To determine the basic plasma concentration-time profile of NMAMI after a single IP dose.
Design:
-
Animals: 12 male C57BL/6 mice (8-10 weeks old).
-
Dose: A single IP dose of 10 mg/kg NMAMI.
-
Groups: 4 groups of 3 mice each, corresponding to different time points.
-
Sampling: Blood will be collected via terminal cardiac puncture under anesthesia.
| Time Point | Number of Animals | Rationale |
| 15 minutes | 3 | To capture the peak plasma concentration (Cmax) after IP injection. |
| 1 hour | 3 | To assess the initial distribution phase. |
| 4 hours | 3 | To evaluate the elimination phase. |
| 24 hours | 3 | To check for complete clearance from plasma. |
Table 4: Example Time Points for a Pilot Pharmacokinetic Study in Mice.
Procedure:
-
Dose all animals with 10 mg/kg NMAMI via IP injection at time t=0.
-
At each designated time point (15 min, 1h, 4h, 24h), anesthetize the corresponding group of 3 mice.
-
Collect blood (~0.5-1.0 mL) via cardiac puncture into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Immediately place blood tubes on ice.
-
Centrifuge the blood at 2000 x g for 15 minutes at 4°C to separate plasma.
-
Harvest the plasma supernatant and store it at -80°C until analysis.
-
Analyze plasma samples for NMAMI concentration using a validated analytical method, such as LC-MS/MS.[19][20]
Analytical Methods for Biological Samples
Quantification of NMAMI in plasma or tissue homogenates requires a sensitive and specific analytical method. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[21] The method would require optimization, including:
-
Sample Preparation: Protein precipitation or liquid-liquid extraction to remove interfering substances from the plasma.
-
Chromatography: Selection of an appropriate HPLC column and mobile phase to achieve good separation of NMAMI from matrix components.
-
Mass Spectrometry: Optimization of parent and daughter ion transitions for NMAMI in Multiple Reaction Monitoring (MRM) mode to ensure specificity and sensitivity.
Example Efficacy Study Protocol
Protocol: Assessing NMAMI in an LPS-Induced Neuroinflammation Mouse Model
Objective: To determine if NMAMI can attenuate the pro-inflammatory response in the brain following a systemic inflammatory challenge.
Study Design:
-
Animals: 24 male C57BL/6 mice.
-
Groups (n=6 per group):
-
Vehicle + Saline
-
Vehicle + LPS
-
NMAMI (10 mg/kg) + LPS
-
NMAMI (30 mg/kg) + LPS
-
-
Procedure:
-
Pre-treat animals with either Vehicle or NMAMI (10 or 30 mg/kg, IP) 30 minutes prior to the inflammatory challenge.
-
Administer either Saline or LPS (2 mg/kg, IP).
-
Four hours after the LPS injection (a time point corresponding to peak central cytokine expression), euthanize the animals.
-
Perfuse animals with cold PBS and harvest the brain. Dissect the hippocampus and cortex.
-
Snap-freeze tissues in liquid nitrogen and store them at -80°C.
-
Endpoint Analysis: Homogenize brain tissue and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using a commercially available ELISA kit.
-
Caption: Experimental workflow for the LPS-induced neuroinflammation study.
Safety and Handling
As a novel research chemical, this compound should be handled with appropriate caution.
-
GHS Hazard Information: According to its PubChem entry, NMAMI is classified as:
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling the compound.
-
Handling: Handle the dry powder in a chemical fume hood or a ventilated balance enclosure to avoid inhalation.
-
Waste Disposal: Dispose of all contaminated materials and unused dosing solutions in accordance with institutional and local chemical waste guidelines.
References
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Application Note & Protocol: A Guide to the Palladium-Catalyzed Synthesis of N-Methyl-3-aminomethylindole Derivatives
Abstract
The N-Methyl-3-aminomethylindole scaffold is a crucial pharmacophore present in numerous biologically active compounds, including those with anti-inflammatory and neurotrophic properties.[1][2] This application note provides a comprehensive guide for the efficient synthesis of these valuable derivatives via a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination.[3][4] We delve into the underlying catalytic mechanism, offer a detailed, step-by-step experimental protocol, and provide insights into reaction optimization and troubleshooting. This guide is intended for researchers and professionals in organic synthesis, medicinal chemistry, and drug development, aiming to provide a robust and reproducible methodology for accessing this important class of molecules.
Introduction: Significance and Synthetic Strategy
The indole nucleus is a privileged structure in medicinal chemistry, and its derivatives exhibit a vast range of biological activities.[5][6] Specifically, molecules containing the 3-aminomethylindole core are key components of drugs used to treat conditions like migraines and have shown potential in addressing neurodegenerative diseases and cancer.[1][2][5] The N-methylation of the aminomethyl side chain can significantly modulate the pharmacological properties of these compounds, making the development of efficient and versatile synthetic routes to this compound derivatives a high-priority research area.
Traditional methods for forming C–N bonds can be harsh and often lack functional group tolerance.[3] The advent of palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, has revolutionized the synthesis of arylamines by allowing the formation of C–N bonds under relatively mild conditions with broad substrate scope.[3][7][8] This protocol adapts this powerful methodology for the specific synthesis of this compound derivatives from readily available starting materials, such as 3-(chloromethyl)-1H-indole.
The Catalytic Heart: Mechanism of the Buchwald-Hartwig Amination
Understanding the reaction mechanism is critical for troubleshooting and optimization. The Buchwald-Hartwig amination proceeds through a well-defined catalytic cycle involving a palladium catalyst.[9][10] The active catalyst is a Pd(0) species, which is typically generated in situ from a more stable Pd(II) precatalyst.[11] The choice of phosphine ligand is crucial, as it modulates the catalyst's stability and reactivity.[3][12] Sterically hindered and electron-rich ligands, for example, often accelerate the key steps of the cycle.
The catalytic cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond (e.g., C-Cl) of the 3-(chloromethyl)indole. This forms a Pd(II) intermediate.[13][14]
-
Amine Coordination & Deprotonation: The amine (methylamine) coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium amido complex.
-
Reductive Elimination: This is the final, bond-forming step. The this compound product is formed by eliminating the C-N bond from the palladium center, which simultaneously regenerates the active Pd(0) catalyst, allowing the cycle to continue.[13][15]
Below is a diagram illustrating this fundamental catalytic process.
Caption: A typical experimental workflow for the synthesis.
-
Reaction Setup : To a flame-dried Schlenk flask containing a magnetic stir bar, add 3-(chloromethyl)-1H-indole (1.0 equiv.), Palladium(II) acetate (0.02 equiv., 2 mol%), Xantphos (0.04 equiv., 4 mol%), and Cesium Carbonate (2.0 equiv.). [16]2. Inert Atmosphere : Seal the flask and connect it to a Schlenk line. Evacuate the flask and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent and Reagent Addition : Under a positive pressure of inert gas, add anhydrous toluene via syringe to the flask to achieve a substrate concentration of approximately 0.1 M. [16]Following this, add the methylamine solution (2.0 M in THF, 1.5 equiv.) via syringe.
-
Reaction Conditions : Place the sealed flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring : The reaction progress should be monitored periodically. [16]Take a small aliquot from the reaction mixture, quench it with water, extract with ethyl acetate, and analyze the organic layer by Thin-Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up : Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature. Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification : Concentrate the filtrate under reduced pressure. The resulting crude product should be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound derivative.
-
Characterization : Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Results and Troubleshooting
The described protocol is expected to provide the desired product in good to excellent yields. The table below provides representative conditions and expected outcomes, which can serve as a starting point for optimization.
| Entry | Substrate | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-(Chloromethyl)indole | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (2.0) | 100 | 16 | ~85% |
| 2 | 5-Bromo-3-(chloromethyl)indole | Pd₂(dba)₃ (1) | tBuXPhos (3) | K₃PO₄ (2.0) | 90 | 20 | ~78% |
| 3 | 3-(Chloromethyl)-1-methylindole | Pd(OAc)₂ (2) | SPhos (4) | NaOtBu (1.5) | 80 | 12 | ~92% |
Troubleshooting Tips:
-
Low or No Conversion:
-
Cause: Inactive catalyst. Solution: Ensure the reaction was set up under strictly anhydrous and anaerobic conditions. Use freshly opened anhydrous solvents and ensure the inert gas is of high purity.
-
Cause: Poorly soluble base. Solution: Ensure the base (e.g., Cs₂CO₃, K₃PO₄) is finely powdered to maximize surface area.
-
-
Formation of Side Products (e.g., Hydroxylation):
-
Cause: Presence of water. Solution: Rigorously dry all glassware, solvents, and reagents.
-
-
Slow Reaction Rate:
-
Cause: Insufficient temperature or suboptimal ligand/base combination. Solution: Increase the reaction temperature in 10 °C increments. Screen different ligands (e.g., Buchwald's biaryl phosphine ligands) or bases (e.g., K₃PO₄, NaOtBu). [4]
-
Safety Precautions
-
Reagents: Palladium compounds can be toxic. Phosphine ligands can be air-sensitive and should be handled under an inert atmosphere. Organic solvents are flammable. Handle all chemicals in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.
-
Reaction Conditions: Reactions performed in sealed tubes can build up pressure. Always use a blast shield. [14]
Conclusion
This application note provides a robust and scientifically grounded protocol for the palladium-catalyzed synthesis of this compound derivatives. By leveraging the power of the Buchwald-Hartwig amination, this method offers an efficient, mild, and versatile route to a class of compounds of high interest in medicinal chemistry. The detailed mechanistic insights and practical troubleshooting advice provided herein are intended to empower researchers to successfully implement and adapt this methodology for their specific synthetic targets.
References
- BenchChem. (n.d.). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions in Derivatization.
- Hartwig, J. F., et al. (2007). Reevaluation of the Mechanism of the Amination of Aryl Halides Catalyzed by BINAP-Ligated Palladium Complexes. Journal of the American Chemical Society.
- Ma, C., et al. (2021). Design, Synthesis, and Biological Evaluation of Novel 3-Aminomethylindole Derivatives as Potential Multifunctional Anti-Inflammatory and Neurotrophic Agents. ACS Chemical Neuroscience, 12(9), 1593-1605.
- Hartwig, J. F., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 146(29), 19414-19424.
- Hartwig, J. F., & Driver, M. S. (1997). Palladium-Catalyzed Amination of Aryl Halides: Mechanism and Rational Catalyst Design. Angewandte Chemie International Edition in English, 36(15), 1606-1608.
- Hartwig, J. F., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Organic Chemistry Portal.
- The Organic Chemistry Tutor. (2020). Buchwald-Hartwig Amination Mechanism.
- Ma, C., et al. (2021).
- NRO-Chemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- Arcadi, A., et al. (2024). Synthesis of N‐Ts‐3‐aminomethylindoles from 8 and nitrogen nucleophiles. European Journal of Organic Chemistry.
- Szostak, M., & Procter, D. J. (2011). Recent Progress Concerning the N-Arylation of Indoles. Molecules, 16(12), 10224-10255.
- MilliporeSigma. (n.d.). Cross-Coupling Reactions Guide.
- ResearchGate. (2023). Synthesis of 3-[(1-Aryl)aminomethyl]indoles. Request PDF.
- Al-dujaili, A. H., & Al-Zuhairi, A. J. (2020). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
- BenchChem. (n.d.). One-Pot Synthesis of 3-Aminoindole Derivatives: Application Notes and Protocols.
- Cabri, W., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Chemistry LibreTexts. (2023).
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.).
- ResearchGate. (2021).
- Yamamoto, Y., et al. (2000). Indole Synthesis via Palladium-Catalyzed Intramolecular Cyclization of Alkynes and Imines. Journal of the American Chemical Society, 122(24), 5662-5663.
- Itoh, K., et al. (1983). Synthesis and biological activities of 3-aminomethyl-1,2-dihydronaphthalene derivatives. Chemical & Pharmaceutical Bulletin, 31(6), 2006-2015.
- Stoltz, B. M., & Virgil, S. C. (2010). Palladium-Catalyzed Synthesis of N-tert-Prenylindoles. Organic Letters, 12(12), 2822-2825.
- Gabriele, B., et al. (2012). Palladium-Catalyzed Aminocyclization–Coupling Cascades: Preparation of Dehydrotryptophan Derivatives and Computational Study. The Journal of Organic Chemistry, 77(17), 7383-7396.
- Lin, B.-C., et al. (2017). Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands. Molecules, 22(11), 1878.
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Synthesis of N-Methyl-3-aminomethylindole via Mannich Reaction: An Application Note and Detailed Protocol
Introduction: The Strategic Importance of the Mannich Reaction in Indole Functionalization
The Mannich reaction is a cornerstone of organic synthesis, enabling the aminomethylation of a carbon atom adjacent to a carbonyl group. However, its application extends to electron-rich aromatic systems, such as indoles, where it serves as a powerful tool for C-C and C-N bond formation.[1] The indole nucleus is a privileged scaffold in medicinal chemistry and natural products, making its selective functionalization a critical endeavor.[2] The Mannich reaction on indole typically occurs at the electron-rich C3 position, providing a straightforward route to 3-aminomethylindoles.[3] These products, often referred to as gramine analogues, are valuable intermediates for the synthesis of a wide array of biologically active compounds, including tryptamines and other alkaloids.[4]
This application note provides a comprehensive guide to the synthesis of N-Methyl-3-aminomethylindole, a key intermediate in drug discovery, via the Mannich reaction. We will delve into the mechanistic underpinnings of this transformation, offer a detailed, step-by-step protocol, and address common challenges and optimization strategies.
Mechanistic Insights: The Electrophilic Aromatic Substitution Pathway
The Mannich reaction of indole with formaldehyde and a primary amine, such as methylamine, proceeds through an electrophilic aromatic substitution mechanism. The key electrophile is a highly reactive N-methyliminium ion, generated in situ from the condensation of formaldehyde and methylamine.[5][6]
The reaction can be catalyzed by either acid or base, though acidic conditions are more common for this specific transformation.[7] The mechanism involves the following key steps:
-
Formation of the N-Methyliminium Ion: In the presence of an acid catalyst, formaldehyde is protonated, rendering it more susceptible to nucleophilic attack by methylamine. Subsequent dehydration of the resulting hemiaminal yields the electrophilic N-methyliminium ion.[5]
-
Electrophilic Attack by Indole: The electron-rich indole ring, acting as a nucleophile, attacks the electrophilic carbon of the iminium ion. This attack preferentially occurs at the C3 position due to the higher electron density and the ability to maintain the aromaticity of the benzene ring in the intermediate.[3]
-
Deprotonation and Product Formation: A final deprotonation step restores the aromaticity of the indole ring, yielding the this compound product.
Visualizing the Reaction Mechanism
Sources
Troubleshooting & Optimization
Technical Support Center: N-Methyl-3-aminomethylindole Synthesis
An authoritative guide for researchers, scientists, and drug development professionals on optimizing the synthesis of N-Methyl-3-aminomethylindole.
Welcome to the technical support center for the synthesis of this compound. As a Senior Application Scientist, I have designed this guide to address the common challenges encountered in the laboratory, moving beyond simple protocols to explain the underlying chemical principles that govern reaction outcomes. This resource is structured as a series of frequently asked questions and troubleshooting scenarios to help you improve your yield, purity, and overall success.
Section 1: Synthesis Strategy and Reaction Mechanisms
The first step in optimizing a synthesis is selecting the most appropriate pathway. This section addresses the primary methods and their mechanistic underpinnings.
FAQ: What are the primary synthetic routes to this compound?
There are two predominant strategies for synthesizing this compound, each with distinct advantages and challenges:
-
One-Pot Reductive Amination: This is often the most direct route, starting from indole-3-carboxaldehyde. The aldehyde is reacted with methylamine to form an intermediate imine, which is then reduced in situ to the desired N-methylated secondary amine.[1][2] Common reducing agents for this transformation include sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).[1][3]
-
Two-Step Synthesis via 3-Aminomethylindole: This approach first involves the synthesis of the primary amine, 3-aminomethylindole, followed by a separate N-methylation step.
-
Step 1 (Amine Synthesis): 3-aminomethylindole can be prepared from indole-3-carboxaldehyde via reductive amination with ammonia or an ammonia surrogate.
-
Step 2 (N-Methylation): The resulting primary amine is then methylated. The classic method for this is the Eschweiler-Clarke reaction , which uses formic acid and formaldehyde.[4][5] This method is highly effective for converting primary and secondary amines to their permethylated tertiary amine counterparts without the risk of forming quaternary ammonium salts.[4][6]
-
Diagram: Key Synthetic Pathways
Caption: Overview of the main synthetic routes to this compound.
FAQ: Which synthetic route is recommended for the highest yield and purity?
For most applications, the one-pot reductive amination of indole-3-carboxaldehyde is preferred. It is more atom-economical and involves fewer unit operations (workups, purifications), which generally leads to higher overall yields and reduces processing time.
However, the two-step approach involving the Eschweiler-Clarke reaction can be advantageous if the primary amine, 3-aminomethylindole, is already available or if issues with the one-pot method (such as byproduct formation) cannot be resolved. The Eschweiler-Clarke reaction itself is typically very high-yielding and clean.[7][8]
| Synthesis Strategy | Pros | Cons | Typical Yield Range |
| One-Pot Reductive Amination | Fewer steps, higher atom economy, faster. | More potential for side reactions in a single pot (e.g., aldehyde reduction). | 65-85% |
| Two-Step (via Eschweiler-Clarke) | Each step can be optimized individually; Eschweiler-Clarke is a very robust reaction.[4] | More steps, longer overall time, potential for material loss at each stage. | 60-80% (overall) |
Section 2: Troubleshooting Common Issues
This section provides direct answers to specific problems you may encounter during your experiments.
FAQ: My starting material, indole-3-carboxaldehyde, is impure or gives a low yield from the Vilsmeier-Haack reaction. How can I fix this?
The Vilsmeier-Haack reaction is the standard method for producing indole-3-carboxaldehyde from indole using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[1][9] Low yields or impurities often stem from a few key areas.
-
Problem: The reaction turns into a dark, intractable tar.
-
Cause: The reaction is highly exothermic. Poor temperature control during the dropwise addition of POCl₃ to DMF, or the subsequent addition of indole, can lead to polymerization and degradation.
-
Solution: Ensure the Vilsmeier reagent (the POCl₃-DMF adduct) is formed at 0-5 °C before the indole solution is added slowly, maintaining the low temperature.[1]
-
-
Problem: The yield is low after workup.
-
Cause: Incomplete hydrolysis of the intermediate iminium salt or improper pH during workup.
-
Solution: After the reaction is complete, the mixture must be quenched with ice-water and then carefully neutralized. Basification with NaOH (to pH 8-9) followed by heating is often required to fully hydrolyze the intermediate and precipitate the aldehyde product.[1]
-
FAQ: In the one-pot reductive amination, I'm seeing a significant amount of indole-3-methanol as a byproduct. How do I prevent this?
Indole-3-methanol is formed when the reducing agent (e.g., NaBH₄) reduces the starting aldehyde before it can form the imine with methylamine.
-
Cause: The rate of aldehyde reduction is competing with the rate of imine formation. This is especially problematic if the reducing agent is added too early or at too high a temperature.
-
Solution:
-
Promote Imine Formation First: Dissolve the indole-3-carboxaldehyde and methylamine in the solvent (typically methanol) and stir at room temperature for a period (e.g., 1-2 hours) before adding the reducing agent.[1] The use of molecular sieves can also help drive imine formation by removing the water that is formed as a byproduct.[1]
-
Control the Reduction: Cool the reaction mixture in an ice bath (0-5 °C) before adding the NaBH₄ portion-wise. This slows the rate of aldehyde reduction, allowing the (usually faster) reduction of the pre-formed imine to dominate.
-
Diagram: Competing Reaction Pathways
Caption: Kinetic competition between imine formation and aldehyde reduction.
FAQ: My Eschweiler-Clarke reaction is incomplete or shows signs of indole degradation. What should I do?
The Eschweiler-Clarke reaction uses excess formic acid and formaldehyde to methylate the primary amine.[5] While robust, the harsh conditions can be problematic for the sensitive indole nucleus.
-
Problem: Incomplete methylation (starting material remains).
-
Cause: Insufficient heating or reaction time. The mechanism involves two successive methylations for a primary amine, each proceeding through an imine/iminium ion intermediate that is reduced by formic acid.[4][7]
-
Solution: Ensure the reaction is heated to a sufficient temperature (often 80-100 °C) for an adequate duration (typically several hours to overnight).[6] Monitor the reaction by TLC until the starting amine spot has been fully consumed.
-
-
Problem: The reaction mixture darkens, and the final yield is low.
-
Cause: The indole ring is sensitive to strongly acidic and high-temperature conditions, which can lead to degradation or polymerization.
-
Solution: While high temperatures are needed, avoid excessive heating. Use the minimum temperature required for a reasonable reaction rate (e.g., 80 °C instead of refluxing at >100 °C). Ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative degradation.
-
FAQ: I'm having difficulty purifying my final product by column chromatography. What are the best practices?
This compound is a secondary amine and thus basic. Basic compounds often exhibit "tailing" or smearing on standard silica gel, leading to poor separation and product loss.
-
Cause: Strong interaction between the basic amine and the acidic silanol (Si-OH) groups on the surface of the silica gel.
-
Solution:
-
Neutralize the Silica: Pre-treat the silica gel by slurrying it in a solvent system containing a small amount of a volatile base, such as triethylamine (Et₃N) or ammonium hydroxide. Typically, adding 0.5-1% Et₃N to your eluent system (e.g., Dichloromethane/Methanol) is sufficient to deactivate the acidic sites and achieve sharp, well-defined bands.
-
Alternative Workup (Acid-Base Extraction): Before chromatography, perform a liquid-liquid extraction. Dissolve the crude product in an organic solvent (like ethyl acetate or DCM) and wash with a dilute aqueous acid (e.g., 1M HCl). The basic amine product will move into the aqueous layer as its hydrochloride salt, while non-basic impurities remain in the organic layer. Then, basify the aqueous layer (e.g., with NaOH or Na₂CO₃) to a high pH (>11) and re-extract the free amine product back into an organic solvent. This significantly purifies the product before the final chromatographic step.
-
Section 3: Experimental Protocols
The following protocols are provided as a validated starting point for your experiments.
Protocol 1: One-Pot Reductive Amination of Indole-3-carboxaldehyde
-
Imine Formation: To a round-bottom flask, add indole-3-carboxaldehyde (1.0 equiv) and methanol (approx. 0.2 M). Add a solution of methylamine (1.2-1.5 equiv, e.g., 40% in H₂O or 2.0 M in THF) dropwise. Stir the resulting solution at room temperature for 2 hours.
-
Reduction: Cool the flask in an ice bath to 0 °C. In a separate beaker, dissolve sodium borohydride (NaBH₄, 1.5-2.0 equiv) in a small amount of cold water or methanol. Add the NaBH₄ solution dropwise to the reaction mixture, ensuring the internal temperature does not rise above 10 °C.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 16 hours or until TLC analysis indicates complete consumption of the starting material.[1]
-
Workup: Carefully quench the reaction by slowly adding water. Remove most of the methanol under reduced pressure. Add ethyl acetate and water to the residue. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. Purify the crude oil using column chromatography on silica gel, eluting with a gradient of 0-10% methanol in dichloromethane containing 0.5% triethylamine.
Protocol 2: Eschweiler-Clarke N-Methylation of 3-Aminomethylindole
-
Reaction Setup: To a round-bottom flask containing 3-aminomethylindole (1.0 equiv), add formic acid (approx. 5-10 equiv). Cool the mixture in an ice bath.
-
Reagent Addition: Slowly add aqueous formaldehyde (37% solution, approx. 3-4 equiv) dropwise.[6]
-
Heating: After addition, equip the flask with a reflux condenser and heat the mixture at 80-90 °C for 18 hours.[6] The evolution of CO₂ gas indicates the reaction is proceeding.[4]
-
Workup: Cool the reaction mixture to room temperature. Carefully pour it over crushed ice and basify to pH > 11 by the slow addition of concentrated NaOH solution.
-
Extraction & Purification: Extract the basic aqueous mixture three times with dichloromethane or ethyl acetate. Combine the organic layers, dry over Na₂SO₄, and concentrate in vacuo. Purify by column chromatography as described in Protocol 1.
References
- Design, Synthesis, and Biological Evaluation of Novel 3-Aminomethylindole Derivatives as Potential Multifunctional Anti-Inflammatory and Neurotrophic Agents. ACS Publications.
- Synthesis of N‐Ts‐3‐aminomethylindoles 9 from 8 and nitrogen nucleophiles 4.[a]. ResearchGate.
- Synthesis of 3-[(1-Aryl)aminomethyl]indoles. ResearchGate.
- Synthesis of 3-[(1-aryl)aminomethyl]indoles. PubMed.
- 3-aminomethylindole N-methyltransferase. Expasy.
- The Discovery and Synthesis of 3-Aminoindole: A Technical Guide. Benchchem.
-
Eschweiler–Clarke reaction. Wikipedia. Available from: [Link]
-
Eschweiler-Clarke reaction. Name-Reaction.com. Available from: [Link]
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Eschweiler-Clarke Reaction. NROChemistry. Available from: [Link]
- Optimization of the solvent and catalytic loading for the one-pot synthesis of 3- aminoalkylated indoles. ResearchGate.
-
Eschweiler-Clarke Reaction. Organic Chemistry Portal. Available from: [Link]
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Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction. PMC - NIH. Available from: [Link]
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N-Methyl-1H-indole-3-methanamine. PubChem. Available from: [Link]
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A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. MDPI. Available from: [Link]
-
One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes 1. J-STAGE. Available from: [Link]
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Air-tolerant direct reductive N-methylation of amines using formic acid via simple inorganic base catalysis. SpringerLink. Available from: [Link]
-
Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Chemistry Portal. Available from: [Link]
- Synthesis of pharmaceutical N, N-(di)methylamines from the corresponding amines. ResearchGate.
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Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. PMC - NIH. Available from: [Link]
-
N‐Methylindole. ResearchGate. Available from: [Link]
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Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI. Available from: [Link]
- Synthetic method for indole-3-carboxaldehyde compounds. Google Patents.
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Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. Available from: [Link]
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(PDF) Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. ResearchGate. Available from: [Link]
-
Synthesis of tertiary amines by N‐methylation of aromatic imines using.... ResearchGate. Available from: [Link]
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Monoselective N‑Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Semantic Scholar. Available from: [Link]
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Interrupted Intramolecular Hydroaminomethylation of N-Protected-2-vinyl Anilines: Novel Access to 3-Substitued Indoles or Indoline-2-ols. NIH. Available from: [Link]
-
Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. MDPI. Available from: [Link]
-
Syntheses of Amines I: Ammonia Surrogates and Reductive Methods. YouTube. Available from: [Link]
-
Indole-3-carbaldehyde. Wikipedia. Available from: [Link]
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Synthesis of 3-Methyl Indoles via Catellani Reaction. ResearchGate. Available from: [Link]
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Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. PMC - NIH. Available from: [Link]
-
Synthesis of N-Substituted Derivatives of (5-Amino-2-methyl-1H-indol-3-yl)acetic Acid. ResearchGate. Available from: [Link]
-
Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses. Available from: [Link]
-
Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). NIH. Available from: [Link]
-
Synthesis of N‐Substituted Derivatives of (5‐Amino‐2‐methyl‐1H‐indole‐3‐yl)acetic Acid.. ResearchGate. Available from: [Link]
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N-Methyl-3-aminomethylindole synthesis side reactions and byproducts
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of N-Methyl-3-aminomethylindole (N-norgramine). This guide is designed for researchers, medicinal chemists, and process development professionals who are actively working with or planning to synthesize this important indole alkaloid intermediate. As a molecule with a reactive indole nucleus and a nucleophilic secondary amine, its synthesis can present unique challenges, from competing reaction pathways to difficult purifications.
This document provides in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot common issues, optimize your reaction conditions, and understand the chemical principles behind potential side reactions and byproduct formation.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis. Each entry details the likely causes and provides actionable solutions.
Question 1: My reaction yield is significantly lower than expected. What are the most common culprits?
Answer: Low yield is a frequent issue that can stem from several factors. Systematically investigating the following points is crucial:
-
Incomplete Reaction: The most straightforward cause. Before your workup, carefully check the reaction's progress using Thin Layer Chromatography (TLC). If you still see a significant amount of starting material (e.g., indole-3-carboxaldehyde or 3-aminomethylindole), the reaction may have stalled.
-
Causality: This can be due to deactivated reagents, insufficient reaction time, or suboptimal temperature. Reductants like sodium borohydride (NaBH₄) can degrade with improper storage.
-
Solution: Use freshly opened or properly stored reagents. If the reaction has stalled, consider adding another portion of the limiting reagent or extending the reaction time. Gentle heating can sometimes drive the reaction to completion, but must be done cautiously to avoid byproduct formation.
-
-
Side Reaction Dominance: Your reagents may be consumed by competing pathways. The most significant side reactions are the formation of bis(indolyl)methanes and, under certain conditions, Pictet-Spengler cyclization.
-
Causality: The electrophilic nature of the indole C3 position makes it susceptible to attack by iminium intermediates or protonated aldehydes, especially under acidic conditions, leading to bis(indolyl)methanes[1][2][3]. The Pictet-Spengler reaction is a major issue when using formaldehyde/formic acid (Eschweiler-Clarke conditions) with an amine that has an ethyl-indole backbone, like tryptamine, and can be a concern for related structures under acidic catalysis.
-
Solution: Maintain strict pH control. For reductive aminations, a neutral to slightly basic pH is often optimal. Avoid strong Lewis or Brønsted acids unless the methodology specifically requires them. If you suspect Pictet-Spengler cyclization, switch to a milder, non-acidic methylation method.
-
-
Product Degradation: Indoles can be sensitive to strong acids and oxidative conditions. The product, this compound, is no exception.
-
Causality: Prolonged exposure to acidic workup conditions or failure to conduct the reaction under an inert atmosphere (if required by the specific reagents) can lead to polymerization or oxidation, appearing as baseline streaking or intractable material on a TLC plate.
-
Solution: Perform the reaction under an inert atmosphere (Nitrogen or Argon). During workup, minimize the time the product is in contact with acidic aqueous layers. Use a saturated sodium bicarbonate solution to neutralize the product as soon as the extraction is complete.
-
Question 2: My TLC plate shows multiple new spots. How can I identify the likely byproducts?
Answer: The appearance of multiple spots is a clear indicator of side reactions. The relative polarity (Rf value) and staining characteristics can provide clues to their identities.
-
Spot with Very Low Polarity (High Rf): This is often a bis(indolyl)methane derivative. This byproduct is significantly larger and less polar than the desired amine product. It forms when the electrophilic intermediate (iminium ion or aldehyde) is attacked by a second molecule of indole starting material[1][2].
-
Spot Close to the Desired Product: This could be an isomer or an over-alkylated product.
-
N1-Methylated Isomer: The indole nitrogen (N1) can also be methylated, yielding N-Methyl-3-(methylaminomethyl)indole. This is particularly common when using aggressive methylating agents like methyl iodide[4][5][6]. This isomer will have a polarity very similar to the desired product, making purification challenging.
-
Over-methylated Product (Gramine): If your starting material is 3-aminomethylindole, or if conditions allow for methylation of the secondary amine product, you may form N,N-Dimethyl-3-aminomethylindole (Gramine). This tertiary amine is typically less polar than the secondary amine product and will have a higher Rf on silica gel. The Eschweiler-Clarke reaction, in particular, is known to proceed to the tertiary amine and will not stop at the secondary amine stage[7][8].
-
-
A More Polar, Tailing Spot (Low Rf): This may indicate unreacted starting materials like 3-aminomethylindole or degradation/polymeric materials.
(See the Byproduct Reference Table below for more detailed information).
Question 3: I am attempting an Eschweiler-Clarke methylation of 3-aminomethylindole and getting a complex mixture or a different major product. What is happening?
Answer: This is a classic pitfall. The standard Eschweiler-Clarke reaction (using formic acid and formaldehyde) is designed for exhaustive methylation of primary or secondary amines to form tertiary amines[7][9].
-
Primary Issue - Over-methylation: The reaction mechanism inherently favors the formation of the tertiary amine, Gramine. It is extremely difficult to stop the reaction at the secondary amine (this compound) stage because the intermediate secondary amine is often more nucleophilic than the starting primary amine[7].
-
Secondary Issue - Pictet-Spengler Reaction: While less of a risk than with tryptamine (which has a two-carbon spacer), the acidic conditions and presence of formaldehyde can still promote the intramolecular cyclization reaction, leading to a β-carboline derivative. This is a common and often irreversible side reaction.
Solution: The Eschweiler-Clarke reaction is not the recommended method for synthesizing this compound. A much more reliable and controllable approach is the reductive amination of indole-3-carboxaldehyde with methylamine , which is the focus of our recommended protocol.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and scalable synthetic route to this compound?
A1: The most widely adopted and dependable method is the reductive amination of indole-3-carboxaldehyde with methylamine . This two-step, one-pot process involves first forming the imine by condensing the aldehyde with methylamine, followed by in-situ reduction of the imine to the desired secondary amine[10]. Mild reducing agents like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) are typically used. This method offers excellent control over the degree of alkylation, largely avoiding the over-methylation issues seen with other techniques[11][12].
Q2: What are the critical parameters to control during the reductive amination?
A2: Success hinges on controlling three key parameters:
-
pH: The initial imine formation is typically favored under slightly acidic to neutral conditions to activate the aldehyde carbonyl group. However, the subsequent reduction step is often more efficient at a neutral to slightly basic pH. A common procedure involves running the reaction in a solvent like methanol, which moderates the pH.
-
Temperature: The initial condensation is often performed at room temperature or slightly below. The reduction with NaBH₄ can be exothermic and is usually done at 0°C to improve selectivity and prevent the reduction of the aldehyde starting material.
-
Stoichiometry: A slight excess of methylamine is used to drive the imine formation. The reducing agent is then added portion-wise to control the reaction rate and temperature.
Q3: How can I effectively purify the final product?
A3: this compound is a basic compound, which can be exploited for purification.
-
Acid-Base Extraction: After the reaction, a standard workup involves quenching the excess reductant, removing the solvent, and performing an acid-base extraction. The crude product can be dissolved in an organic solvent (e.g., dichloromethane or ethyl acetate) and extracted with a dilute acid (e.g., 1M HCl). The basic impurities (like over-methylated byproducts) and neutral impurities (like bis-indolyl-methanes) will remain in the organic layer. The acidic aqueous layer, containing the protonated product, is then basified (e.g., with NaOH or Na₂CO₃) to a high pH (>11) and re-extracted with an organic solvent to recover the pure free-base product.
-
Column Chromatography: If isomeric impurities are present, silica gel column chromatography is necessary. A gradient elution system, typically starting with dichloromethane (DCM) and gradually increasing the polarity with methanol (MeOH), is effective. Often, a small amount of a basic modifier like triethylamine (1-2%) is added to the eluent to prevent the amine product from tailing on the acidic silica gel[13].
Visualizing the Reaction and Side Products
The following diagrams illustrate the intended synthetic pathway and the key competing side reactions that must be controlled for a successful synthesis.
Caption: Primary pathway for synthesis via reductive amination.
Caption: Competing reaction pathways from the key electrophilic intermediate.
Byproduct Reference Table
This table summarizes the most common byproducts, their origin, and key identifiers to aid in troubleshooting.
| Byproduct Name | Structure / Description | Formation Pathway | Key Analytical Features (¹H NMR) | Mitigation Strategy |
| Bis(indolyl)methane | Two indole rings linked by a CH-R group at their C3 positions. | Acid-catalyzed reaction of the aldehyde/imine intermediate with a second indole molecule[1][2]. | Complex aromatic region with signals for two indole units; characteristic singlet for the bridging C-H proton. | Avoid strong acids; maintain neutral or slightly basic pH; use non-acidic catalysts. |
| Gramine | N,N-Dimethyl-3-aminomethylindole | Over-methylation of the product or exhaustive methylation of 3-aminomethylindole.[7] | Characteristic singlet for the N(CH₃)₂ group (~2.2-2.3 ppm, 6H). Methylene singlet shifted slightly downfield. | Use reductive amination for mono-alkylation control. Avoid Eschweiler-Clarke. Use stoichiometric amounts of methylating agents. |
| N1-Methylated Isomer | Methyl group on the indole nitrogen instead of (or in addition to) the side-chain nitrogen. | Use of strong bases (e.g., NaH) and alkylating agents (e.g., MeI) that deprotonate the indole NH[4][14]. | Presence of an N-CH₃ singlet on the indole ring (~3.7-3.8 ppm, 3H). The NH proton signal will be absent. | Use reductive amination which is specific to the side-chain amine. Avoid strong bases when using alkyl halides. |
| Pictet-Spengler Product | Tetrahydro-β-carboline derivative. | Intramolecular cyclization of an ethyl-indole amine with an aldehyde under acidic conditions. | Loss of distinct indole aromatic signals, appearance of signals corresponding to a saturated heterocyclic ring. | Avoid acidic conditions when aldehydes are present. Use alternative, non-acidic methylation methods. |
Recommended Experimental Protocol: Reductive Amination
This protocol describes a reliable method for the synthesis of this compound starting from Indole-3-carboxaldehyde.
Materials:
-
Indole-3-carboxaldehyde
-
Methylamine solution (e.g., 40 wt. % in H₂O or 2.0 M in MeOH)
-
Sodium Borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Indole-3-carboxaldehyde (1.0 eq) in methanol (approx. 0.2 M concentration). Cool the flask to 0°C in an ice-water bath.
-
Imine Formation: To the cooled solution, slowly add methylamine solution (1.2 - 1.5 eq). Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the formation of the imine by TLC.
-
Reduction: Once imine formation is substantial, cool the reaction mixture back down to 0°C. In small portions over 30-45 minutes, add sodium borohydride (1.5 eq) to the flask. Caution: Gas evolution (H₂) will occur. Control the addition rate to keep the internal temperature below 10°C.
-
Reaction Completion: After the full addition of NaBH₄, allow the reaction to stir at 0°C for another hour, then let it warm to room temperature and stir for 2-4 hours, or until the imine is fully consumed as indicated by TLC.
-
Workup - Quenching: Carefully quench the reaction by slowly adding water at 0°C to destroy any unreacted NaBH₄.
-
Workup - Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Workup - Extraction: To the remaining aqueous residue, add dichloromethane (DCM). Transfer the mixture to a separatory funnel.
-
Workup - Purification:
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine (1x).
-
Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
-
Final Purification: If necessary, purify the crude product by silica gel column chromatography using a DCM/MeOH gradient containing 1% triethylamine.
References
-
Chen, X., Liu, Y., Li, T., & Zhou, B. (2021). Synthesis of Bis(indolyl)methanes through an Alkylation Reaction of Indoles with Sodium Alkoxides. Semantic Scholar. Available from: [Link]
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Zhou, B., Gao, Z., Yang, Y., & Hu, Y. (2024). Synthesis of bis(indolyl)methanes using N-heterocyclic carbene salt as a C1 precursor. Organic & Biomolecular Chemistry, 22(44), 9058-9062. Available from: [Link]
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Reddy, G. S., & Kumar, A. (2021). Regioselective C3-Alkylation of Indoles for the Synthesis of Bis(indolyl)methanes and 3-Styryl Indoles. The Journal of Organic Chemistry, 86(17), 11847-11857. Available from: [Link]
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Nguyen, T. T., & Park, S. (2024). LiOtBu-promoted synthesis of bis(3-indolyl)methanes by the alkylation of indoles with alcohols under air. RSC Advances, 14(4), 2481-2488. Available from: [Link]
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Various Authors. (n.d.). Synthesis of N‐Ts‐3‐aminomethylindoles. ResearchGate. Available from: [Link]
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Sciencemadness Discussion Board. (2008). n,n-dimethyltryptamine by Eschweiler-Clarke methylation of tryptamine. Available from: [Link]
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Wikipedia. (n.d.). Eschweiler–Clarke reaction. Available from: [Link]
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NRO Chemistry. (2022). Eschweiler-Clarke Reaction [Video]. YouTube. Available from: [Link]
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J&K Scientific LLC. (2021). Eschweiler-Clarke Reaction. Available from: [Link]
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Sciencemadness Discussion Board. (2020). Concise, Step by step Reaction Scheme for Dimethyltryptamine. Available from: [Link]
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Wang, L., et al. (2020). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. RSC Medicinal Chemistry, 11(6), 723-735. Available from: [Link]
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Various Authors. (n.d.). Synthesis of 3-Methyl Indoles via Catellani Reaction. ResearchGate. Available from: [Link]
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Bertrand, M., et al. (2021). Interrupted Intramolecular Hydroaminomethylation of N-Protected-2-vinyl Anilines: Novel Access to 3-Substitued Indoles or Indoline-2-ols. Molecules, 26(20), 6245. Available from: [Link]
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Various Authors. (n.d.). Chemistry of N-(1H-Indol-3-ylmethyl)-N,N-dimethylamine —Gramine. ResearchGate. Available from: [Link]
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Various Authors. (n.d.). N-Desmethyltriptans: One pot efficient synthesis of N-methyl-2-5-[substituted-1H-indole-3-yl]ethanamines. ResearchGate. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). N-Methyl-1H-indole-3-methanamine. PubChem Compound Database. Available from: [Link]
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Various Authors. (n.d.). N-Methylindole. ResearchGate. Available from: [Link]
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Various Authors. (n.d.). Synthesis of 3-[(1-Aryl)aminomethyl]indoles. ResearchGate. Available from: [Link]
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Various Authors. (n.d.). Synthesis of N-Substituted Derivatives of (5-Amino-2-methyl-1H-indol-3-yl)acetic Acid. ResearchGate. Available from: [Link]
-
Kim, T. L., et al. (2025). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. ResearchGate. Available from: [Link]
-
Kim, T. L., et al. (2025). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. Synfacts, 21(01), 0021. Available from: [Link]
-
Wang, L., et al. (2020). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. RSC Medicinal Chemistry, 11(6), 723-735. Available from: [Link]
-
Templ, J., Gjata, E., Getzner, F., & Schnürch, M. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(40), 7315–7319. Available from: [Link]
-
Organic Chemistry Portal. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]
-
Templ, J., Gjata, E., Getzner, F., & Schnürch, M. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. ACS Publications. Available from: [Link]
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El-Sawy, E. R., et al. (n.d.). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. Available from: [Link]
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Various Authors. (n.d.). N-methylation of indoles and other N,H-heteroacromatic compounds. ResearchGate. Available from: [Link]
-
Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Available from: [Link]
-
Getzner, F., et al. (2024). A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. Chemistry – A European Journal, 30(26), e202304205. Available from: [Link]
-
Kandemir, H., Sengul, I. F., Kumar, N., & Black, D. S. (2016). Synthesis of a 7-aminomethylindole and related bis-indole derivatives. ARKIVOC, 2016(4), 288-295. Available from: [Link]
-
Al-Majedy, Y. K., et al. (2022). Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1: The Influence of Substituents on Their Hemolytic, Cytoprotective, and Antimicrobial Activity. Molecules, 27(19), 6268. Available from: [Link]
-
Lee, S., et al. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). Processes, 10(9), 1678. Available from: [Link]
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Technical Support Center: Optimizing N-Methyl-3-aminomethylindole Synthesis
Welcome to the comprehensive technical support guide for the synthesis of N-Methyl-3-aminomethylindole. This document is designed for researchers, medicinal chemists, and process development scientists. Here, we will explore the critical parameters for optimizing the synthesis of this valuable indole derivative, troubleshoot common experimental challenges, and provide detailed protocols to enhance yield, purity, and reproducibility. Our approach is grounded in established chemical principles and field-proven insights to ensure the robustness of your synthetic route.
Introduction to Synthetic Strategies
The synthesis of this compound can be approached through several pathways. The two most common and logical routes are:
-
Reductive Amination: A one-pot reaction involving indole-3-carboxaldehyde and methylamine, followed by reduction of the intermediate imine.
-
Eschweiler-Clarke Methylation: A classic method for the N-methylation of a primary amine, in this case, 3-aminomethylindole.
The choice between these methods depends on the availability of starting materials, desired scale, and the specific challenges encountered in your laboratory. This guide will provide optimization and troubleshooting advice for both pathways.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound and offers systematic solutions.
Issue 1: Low Yield in Reductive Amination
Question: I am attempting the reductive amination of indole-3-carboxaldehyde with methylamine and consistently obtaining low yields of this compound. What are the likely causes and how can I improve the yield?
Answer:
Low yields in this reductive amination can stem from several factors, from incomplete imine formation to inefficient reduction or product degradation. Here’s a systematic approach to troubleshooting:
-
Inefficient Imine Formation: The initial condensation of indole-3-carboxaldehyde with methylamine to form the corresponding imine is a critical equilibrium-driven step.
-
Causality: Water is a byproduct of imine formation. If not effectively removed, the equilibrium will not favor the imine, leading to a significant amount of unreacted aldehyde.
-
Solution:
-
Azeotropic Water Removal: If your solvent system allows (e.g., toluene), use a Dean-Stark apparatus to remove water as it forms.
-
Drying Agents: The use of molecular sieves (3Å or 4Å) in the reaction mixture can effectively sequester water.
-
pH Control: The reaction is often catalyzed by mild acid, which protonates the aldehyde carbonyl, making it more electrophilic. However, strong acidic conditions can protonate the methylamine, rendering it non-nucleophilic. A small amount of acetic acid is often beneficial.[1]
-
-
-
Suboptimal Reducing Agent: The choice and handling of the reducing agent are paramount.
-
Causality: Sodium borohydride (NaBH₄) is a common choice, but its reactivity can be sluggish towards imines, especially if the imine is not protonated. More reactive hydrides might be necessary, but they can also reduce the starting aldehyde if the imine formation is not complete. Sodium cyanoborohydride (NaCNBH₃) and sodium triacetoxyborohydride (STAB) are milder and more selective for imines over aldehydes.[2][3]
-
Solution:
-
Switch to a More Selective Reducing Agent: Consider using STAB, which is particularly effective for reductive aminations and does not require acidic conditions for the reduction step.
-
Staged Addition: If using NaBH₄, ensure imine formation is complete (monitored by TLC or NMR) before adding the reducing agent.[2]
-
pH Adjustment for NaBH₄: If using NaBH₄, the reduction is more efficient under slightly acidic conditions which favor the formation of the more reactive iminium ion.
-
-
-
Side Reactions: The indole nucleus is susceptible to side reactions under certain conditions.
-
Causality: Over-alkylation of the product to form a quaternary ammonium salt is a possibility, though less common with reductive amination compared to using alkyl halides. Another potential side reaction is the reduction of the starting indole-3-carboxaldehyde to indole-3-methanol.[4]
-
Solution:
-
Control Stoichiometry: Use a moderate excess of methylamine (1.2-1.5 equivalents) to drive imine formation without promoting significant side reactions.
-
Temperature Control: Perform the reduction at a lower temperature (0 °C to room temperature) to minimize side reactions.
-
-
Issue 2: Incomplete Reaction or Multiple Products in Eschweiler-Clarke Methylation
Question: I am trying the Eschweiler-Clarke reaction on 3-aminomethylindole, but the reaction is either incomplete or I see multiple spots on my TLC. How can I optimize this?
Answer:
The Eschweiler-Clarke reaction is a robust method for exhaustive methylation of primary and secondary amines using formaldehyde and formic acid.[5][6][7] However, optimization is key to achieving a clean reaction.
-
Incomplete Reaction:
-
Causality: Insufficient temperature or reaction time can lead to incomplete methylation. The reaction is typically performed at elevated temperatures (80-100 °C).[7]
-
Solution:
-
Increase Temperature and/or Time: Ensure the reaction is heated to reflux or at least 80 °C. Monitor the reaction progress by TLC until the starting material is consumed. A typical reaction time is several hours to overnight.[8]
-
Stoichiometry of Reagents: Use a sufficient excess of both formaldehyde and formic acid to drive the reaction to completion.[5]
-
-
-
Formation of Multiple Products:
-
Causality: The primary amine of 3-aminomethylindole will be methylated twice to form the tertiary amine, N,N-dimethyl-3-aminomethylindole (gramine). The desired this compound is an intermediate. Stopping the reaction at the secondary amine stage can be challenging.
-
Solution:
-
Control Stoichiometry: Carefully control the stoichiometry of formaldehyde. Using a limited amount of formaldehyde might favor the formation of the mono-methylated product, but this can be difficult to control and may result in a mixture of starting material, mono-methylated, and di-methylated products.
-
Alternative Methylation Strategy: For selective mono-methylation, the Eschweiler-Clarke reaction may not be the ideal choice. A reductive amination approach starting from indole-3-carboxaldehyde and methylamine is generally more selective for the secondary amine product.
-
-
Issue 3: Difficulty in Product Purification
Question: My crude this compound is impure, and I am struggling to purify it by column chromatography. The product streaks on the silica gel. What purification strategy do you recommend?
Answer:
The purification of basic compounds like this compound on silica gel can be challenging due to strong interactions with the acidic silanol groups, leading to tailing and poor separation.[9]
-
Column Chromatography:
-
Causality: The basic amine functionality of the product interacts strongly with the acidic silica gel.
-
Solution:
-
Basic Modifier in Eluent: Add a small amount of a volatile base to the mobile phase to neutralize the acidic sites on the silica gel. A common practice is to add 1-2% triethylamine (Et₃N) or a solution of ammonia in methanol to the eluent system (e.g., dichloromethane/methanol/triethylamine).[10]
-
Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or amino-functionalized silica gel.
-
Reversed-Phase Chromatography: If the compound is sufficiently non-polar, reversed-phase flash chromatography can be an effective alternative.[9]
-
-
-
Recrystallization:
-
Causality: Finding a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below is key.
-
Solution:
-
Solvent Screening: Screen a range of solvents of varying polarities. Common solvents for recrystallizing indole derivatives include ethanol, ethyl acetate, and mixtures with non-polar solvents like hexanes.[11][12]
-
Salt Formation and Recrystallization: Convert the amine to a salt (e.g., hydrochloride or tartrate) which may have better crystallization properties. The free base can be regenerated after purification.
-
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for this compound?
A1: For selective synthesis of the secondary amine, this compound, the reductive amination of indole-3-carboxaldehyde with methylamine is generally the preferred route. This method offers better control over the degree of alkylation compared to the Eschweiler-Clarke reaction, which tends to produce the dimethylated product (gramine).
Q2: What are the key reaction parameters to control for optimal yield and purity?
A2:
-
Temperature: For reductive amination, lower temperatures (0 °C to room temperature) during the reduction step can minimize side reactions. For the Eschweiler-Clarke reaction, higher temperatures (80-100 °C) are typically required.
-
Solvent: Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are often used for reductive aminations with STAB. For the Eschweiler-Clarke reaction, formic acid itself can act as the solvent, or an aqueous solution is used.[5]
-
Stoichiometry: Careful control of the molar ratios of reactants is crucial. In reductive amination, a slight excess of the amine and reducing agent is common. In the Eschweiler-Clarke reaction, an excess of formaldehyde and formic acid is used to drive the reaction to completion.
Q3: Can I use other methylating agents besides the ones mentioned?
A3: Yes, other methylating agents like methyl iodide or dimethyl sulfate can be used to alkylate 3-aminomethylindole. However, these are highly reactive and can lead to over-methylation, including the formation of quaternary ammonium salts and potential N-methylation of the indole ring itself.[13] These methods are generally less selective than reductive amination for preparing the desired secondary amine.
Q4: How can I monitor the progress of my reaction effectively?
A4: Thin-layer chromatography (TLC) is the most common and convenient method. Use a suitable eluent system (e.g., dichloromethane/methanol with a small amount of triethylamine) to get good separation between the starting materials, intermediates, and the product. Staining with a potassium permanganate solution or using a UV lamp can help visualize the spots. For more quantitative analysis, HPLC or GC-MS can be employed.
Experimental Protocols
Protocol 1: Reductive Amination of Indole-3-carboxaldehyde
This protocol is a general guideline and may require optimization for your specific setup.
Step 1: Imine Formation
-
To a solution of indole-3-carboxaldehyde (1.0 eq) in methanol, add a solution of methylamine (1.2 eq, e.g., as a solution in THF or water).
-
Add 3Å molecular sieves to the mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring the formation of the imine by TLC.
Step 2: Reduction
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) in portions.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the imine is consumed as indicated by TLC.
Step 3: Work-up and Purification
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane containing 1% triethylamine.
Protocol 2: Eschweiler-Clarke Methylation of 3-Aminomethylindole (for exhaustive methylation)
This protocol is adapted from general procedures for the Eschweiler-Clarke reaction.[8]
Step 1: Reaction Setup
-
To a flask containing 3-aminomethylindole (1.0 eq), add formic acid (excess, e.g., 5-10 eq).
-
Add an aqueous solution of formaldehyde (37%, excess, e.g., 3-5 eq).
Step 2: Reaction
-
Heat the reaction mixture to 80-100 °C and stir for 4-18 hours. Monitor the reaction progress by TLC.
Step 3: Work-up and Purification
-
Cool the reaction mixture to room temperature.
-
Carefully basify the mixture with a concentrated solution of sodium hydroxide to a pH > 10.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography as described in Protocol 1.
Data Presentation
Table 1: Comparison of Synthetic Routes for N-Alkylation of Amines
| Feature | Reductive Amination | Eschweiler-Clarke Methylation |
| Starting Materials | Indole-3-carboxaldehyde, Methylamine | 3-Aminomethylindole |
| Reagents | Reducing agent (e.g., NaBH₄, STAB) | Formaldehyde, Formic Acid |
| Selectivity | Good for secondary amine | Favors exhaustive methylation (tertiary amine) |
| Reaction Conditions | Milder (0 °C to RT) | Harsher (80-100 °C) |
| Key Advantage | Good control over mono-alkylation | One-pot exhaustive methylation |
| Common Issue | Incomplete imine formation | Over-methylation to tertiary amine |
Visualizations
Workflow for Optimizing Reductive Amination
Caption: A typical workflow for the synthesis of this compound via reductive amination.
Decision Pathway for Synthetic Route Selection
Caption: A decision-making diagram for choosing the appropriate synthetic strategy.
References
-
NROChemistry. Eschweiler-Clarke Reaction. [Link]
- Biriukov, K. O., et al. (2024). Simplified Version of the Eschweiler-Clarke Reaction. Journal of Organic Chemistry, 89, 3580-3584.
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Wikipedia. Eschweiler–Clarke reaction. [Link]
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J&K Scientific LLC. (2021). Eschweiler-Clarke Reaction. [Link]
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Grokipedia. Eschweiler–Clarke reaction. [Link]
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Serraiocco, A., et al. Synthesis of N‐Ts‐3‐aminomethylindoles. [Link]
- Cui, Y.-X., et al. (2013). Highly selective synthesis of 3-methylindole from glycerol and aniline over Cu/NaY modified by K₂O. Journal of Fuel Chemistry and Technology, 41(10), 1238-1243.
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Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
- Rath, J., et al. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(40), 7436–7441.
-
Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product? [Link]
-
Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product? [Link]
- Google Patents. (2012). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
- Williamson, K. L., et al. (2016). Purification of Organic Compounds by Flash Column Chromatography.
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Reddit. (2025). What's wrong with my reductive amination? I barely got any product. [Link]
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The Hive. (2002). Indole-3-acetone from indole-3-carboxaldehyde. [Link]
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Organic Syntheses. indole-3-aldehyde. [Link]
- Der Pharma Chemica. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(4), 1435-1441.
- Zhang, Y., et al. (2021). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. RSC Medicinal Chemistry, 12(1), 108-115.
- El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5), 723-741.
-
Bickler, B. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? [Link]
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Reddit. (2023). Flash Column Chromatography with Ammonia: Your experiences please! [Link]
- Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 101, 21-33.
-
ResearchGate. (2025). Efficient Synthesis of Poly(2-ethyl-3-methylindole). [Link]
- Kandemir, H., et al. (2016).
-
ResearchGate. (2025). Synthesis of 3-[(1-Aryl)aminomethyl]indoles. [Link]
-
RSC Medicinal Chemistry. (2021). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. [Link]
- Google Patents. (2010). CN101921223A - Synthesis method of indole-3-methanol.
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Technical Support Center: Strategies for Overcoming Solubility Challenges with N-Methyl-3-aminomethylindole
<-4>
Welcome to the technical support guide for N-Methyl-3-aminomethylindole. This document provides researchers, scientists, and drug development professionals with a comprehensive set of strategies to address and overcome the common experimental hurdle of this compound's low aqueous solubility. By understanding the molecule's physicochemical properties and employing systematic solubilization techniques, you can ensure accurate, reproducible, and meaningful results in your assays.
Understanding the Molecule: Why is Solubility a Challenge?
This compound is an indole derivative, a class of compounds known for its diverse biological activities.[1] However, many indole derivatives suffer from poor aqueous solubility, which can limit their clinical and laboratory applications.[2] The structure of this compound contains a large, hydrophobic indole ring and a secondary amine group. This bifunctional nature is the key to both its solubility challenge and its solution.
-
Hydrophobic Indole Core: The indole ring system is nonpolar and resists interaction with water.
-
Basic Amine Group: The aminomethyl group is a weak base. At neutral pH, it is only partially protonated and does not contribute significantly to aqueous solubility.
A summary of the key physicochemical properties is presented below:
| Property | Value/Information | Implication for Solubility |
| Molecular Formula | C10H12N2 | - |
| Molecular Weight | 160.22 g/mol | Relatively small, but dominated by the hydrophobic indole ring.[3] |
| Structure | Indole ring with an N-methylaminomethyl substituent at position 3.[3] | The hydrophobic indole core is the primary driver of low water solubility. |
| Predicted XLogP3 | 1.3 | This positive value indicates a preference for a lipophilic (non-aqueous) environment over a hydrophilic (aqueous) one.[3] |
| pKa (Predicted) | ~9.5-10.5 (for the secondary amine) | The amine group can be protonated to form a much more soluble salt. This is the basis for pH-dependent solubilization. |
Frequently Asked Questions (FAQs)
This section directly addresses the most common questions and issues encountered when working with this compound.
Q1: My this compound powder won't dissolve in my aqueous buffer. What is the first thing I should try?
A1: Do not attempt to dissolve the compound directly in an aqueous buffer. The first and most critical step is to prepare a concentrated stock solution in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is the most common and effective choice for this purpose.[4][5]
Q2: What is the best solvent for making a high-concentration stock solution?
A2: 100% DMSO is the recommended solvent for creating a primary stock solution.[5] It is a powerful polar aprotic solvent capable of dissolving most hydrophobic compounds. Other organic solvents like ethanol may also work but are generally less effective for highly lipophilic molecules.
Q3: I successfully dissolved my compound in DMSO, but it precipitated immediately when I diluted it into my aqueous assay buffer. How do I prevent this?
A3: This is a very common phenomenon known as "crashing out" and occurs when a compound that is soluble in an organic solvent is introduced too rapidly or at too high a concentration into an aqueous environment where it is not soluble.[4][6] To prevent this:
-
Lower the Final Concentration: Ensure your final assay concentration does not exceed the compound's aqueous solubility limit.
-
Improve Mixing: When diluting, vortex or mix the aqueous buffer vigorously while adding the DMSO stock solution slowly. This avoids localized high concentrations that initiate precipitation.[5]
-
Use a Serial Dilution Strategy: Instead of a single large dilution, perform a series of smaller dilutions. For example, dilute the 100% DMSO stock into a solution containing 50% buffer and 50% DMSO, then further dilute that intermediate solution into the final 100% buffer.
-
Consider a different solubilization strategy, such as pH adjustment, as detailed in the protocols below.
Q4: Can I use pH adjustment to improve solubility? What pH should I target?
A4: Yes, pH adjustment is an excellent and highly effective technique for this molecule.[][8] Because this compound has a basic amine group, lowering the pH will protonate this group, forming a positively charged ammonium salt (-NH2(CH3)+). This salt is an ionic species and will be significantly more soluble in water. To ensure full protonation, you should adjust the pH of your stock solution to be at least 2 pH units below the compound's pKa. A target pH of 4.0-5.5 is a very effective starting point.
Q5: What is the maximum concentration of DMSO I can use in my cell-based assay?
A5: This is highly dependent on the cell line and assay duration. As a general rule, most cell lines can tolerate DMSO up to 0.5% without significant cytotoxicity.[4] However, sensitive cell lines can show effects at concentrations as low as 0.1%.[9] It is critical to run a vehicle control experiment to determine the tolerance of your specific system to the final concentration of DMSO or any other co-solvent used.[9][10]
In-Depth Troubleshooting & Protocols
If simple dilution of a DMSO stock is unsuccessful, the following detailed protocols provide robust alternatives.
Protocol 1: pH-Dependent Solubilization
This method leverages the basic amine group to create a highly soluble acidic stock solution.
Principle of Causality: By adding an acid (like HCl), we protonate the secondary amine on this compound. The resulting ammonium salt is ionic and readily dissolves in aqueous solutions, overcoming the hydrophobicity of the indole ring. This is a common and effective method for increasing the water solubility of ionizable compounds.[8]
Step-by-Step Methodology:
-
Preparation: Instead of 100% DMSO, prepare a stock solution in a slightly acidic aqueous buffer. A good starting point is 50 mM citrate buffer or simply water acidified with HCl.
-
Weigh Compound: Accurately weigh the desired amount of this compound powder.
-
Initial Suspension: Add a small amount of your chosen acidic solvent (e.g., 0.1 M HCl) to the powder to create a slurry.
-
Titration & Dissolution: While stirring, add the acidic solvent dropwise until the compound fully dissolves. You can monitor the pH to ensure it is in the target range (e.g., pH 4.0-5.5).
-
Final Dilution: This acidic stock can now be diluted into your final assay buffer. The buffer in the final medium should be strong enough to bring the pH back to the desired physiological range (e.g., pH 7.4) for your experiment.
-
Crucial Control: Your vehicle control must be an identical solution without the compound, subjected to the same pH adjustments and dilutions. This accounts for any effects of the initial low pH or the salt formed.
Protocol 2: Co-Solvent Systems & Advanced Solubilizers
When pH adjustment is not an option (e.g., due to compound instability or assay requirements), other agents can be employed.
Principle of Causality: Co-solvents like DMSO and ethanol work by reducing the polarity of the bulk aqueous solution, making it a more favorable environment for the hydrophobic compound.[] Surfactants form micelles that encapsulate the hydrophobic molecule, while cyclodextrins have a hydrophobic inner cavity and a hydrophilic exterior, effectively shielding the compound from water.[][12][13]
A. Co-Solvents: These are organic solvents miscible with water. The goal is to keep the final concentration in the assay as low as possible to avoid toxicity or artifacts.[9]
| Co-Solvent | Typical Starting Conc. in Assay | Pros | Cons / Assay Interference |
| DMSO | < 0.5% | Excellent solubilizing power for many compounds.[] | Can be toxic to some cells above 0.5%.[4][10] May interfere with some enzymatic assays or act as a free radical scavenger.[14] |
| Ethanol | < 1% | Less toxic than DMSO for many cell lines. | Less effective solubilizer than DMSO. Can cause protein denaturation at higher concentrations.[10][15] |
| PEG 400 | 1-5% | Generally low toxicity. | Can increase the viscosity of the solution. |
B. Cyclodextrins (Advanced): Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, dramatically increasing their apparent water solubility.[][12][16]
-
When to Use: This is an excellent option for sensitive cell-based assays where DMSO or pH shifts are not tolerated, or for in vivo applications.
-
How to Use: Beta-cyclodextrins (β-CD) or chemically modified versions like Hydroxypropyl-β-CD (HP-β-CD) are commonly used.[12] The compound is typically incubated with a solution of the cyclodextrin, allowing the formation of the inclusion complex prior to its addition to the assay.
-
Considerations: The binding affinity between the cyclodextrin and your compound can vary. It may require some optimization to find the right ratio of compound to cyclodextrin.[16][17]
Visualization of Experimental Workflows
To ensure success and maintain consistency, a structured workflow is essential. The following diagrams illustrate the decision-making process and key experimental steps.
Diagram 1: Workflow for Stock Preparation and Dilution
Caption: Standard workflow for preparing a DMSO stock and diluting into an aqueous buffer.
Diagram 2: Troubleshooting Decision Tree for Solubility Issues
Caption: Decision tree to select the appropriate solubilization strategy.
References
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Hansen, M. B., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. PLoS One, 10(9), e0137439. [Online] Available at: [Link]
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Kovalevich, J., & Langford, D. (2013). Considerations for the use of solvents in in vitro cell-based assays. Methods in Molecular Biology, 946, 291-297. [Online] Available at: [Link]
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Ramalingam, A., & Him, A. B. (2015). Interference from ordinarily used solvents in the outcomes of Artemia salina lethality test. Journal of Advanced Pharmaceutical Technology & Research, 6(4), 183–187. [Online] Available at: [Link]
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Miro, A., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 15(7), 1987. [Online] Available at: [Link]
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Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. [Online] Available at: [Link]
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Al-Ghananeem, A. M., & Malkawi, A. H. (2019). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. AAPS PharmSciTech, 20(8), 311. [Online] Available at: [Link]
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Ramalingam, A., & Him, A. B. (2015). Interference from ordinarily used solvents in the outcomes of Artemia salina lethality test. ResearchGate. [Online] Available at: [Link]
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Labinsights. (2023). Techniques to Enhance Drug Solubility. [Online] Available at: [Link]
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National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 96388, N-Methyl-1H-indole-3-methanamine. [Online] Available at: [Link]
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Popa, D. S., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). International Journal of Molecular Sciences, 25(10), 5483. [Online] Available at: [Link]
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Loftsson, T., & Brewster, M. E. (2007). Cyclodextrins as pharmaceutical solubilizers. Journal of Pharmaceutical Sciences, 96(10), 2525-2535. [Online] Available at: [Link]
-
Roy, M. N., et al. (2013). A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. Journal of Chemical and Pharmaceutical Research, 5(12), 1234-1244. [Online] Available at: [Link]
-
Iohara, D., et al. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Molecular Pharmaceutics, 20(10), 5097-5105. [Online] Available at: [Link]
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Liggins, R. J., & Burt, H. M. (2012). The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. CORE. [Online] Available at: [Link]
-
Di, L., et al. (2012). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Journal of Medicinal Chemistry, 55(17), 7608–7614. [Online] Available at: [Link]
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Kumar, A., et al. (2024). A novel class of indole derivatives: enhanced bioavailability, permeability, and antioxidant efficacy for thromboembolic disease therapy. Medicinal Chemistry Research, 33(8), 1368-1373. [Online] Available at: [Link]
-
Giel-Pietraszuk, M., et al. (2024). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. International Journal of Molecular Sciences, 25(9), 5029. [Online] Available at: [Link]
-
ResearchGate. (2014). Why do DMSO dissolved Chemical Inhibitors precipitate in PBS? [Online] Available at: [Link]
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
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Chemaxon. (2022). Compound solubility measurements for early drug discovery. [Online] Available at: [Link]
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ResearchGate. (2014). How to enhance drug solubility for in vitro assays? [Online] Available at: [Link]
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Papaneophytou, C. P., et al. (2014). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Journal of Chemical Information and Modeling, 54(10), 2824–2832. [Online] Available at: [Link]
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Sadauskas, M., et al. (2020). Enzymatic synthesis of novel water-soluble indigoid compounds. Journal of Biotechnology, 319, 1-8. [Online] Available at: [Link]
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Singh, V., & Kumar, P. (2021). A brief review of the biological potential of indole derivatives. Future Journal of Pharmaceutical Sciences, 7(1), 1-13. [Online] Available at: [Link]
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ResearchGate. N-Methylindole. [Online] Available at: [Link]
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Saal, C. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. GIT Laboratory Journal. [Online] Available at: [Link]
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NIST. (n.d.). 1H-Indole-3-ethanamine, N-methyl-. In NIST Chemistry WebBook. [Online] Available at: [Link]
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National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 472107, 1H-Indol-3-Ylmethanamine. [Online] Available at: [Link]
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Human Metabolome Database. (2023). Showing metabocard for N-Methyl-1H-indole-3-propanamide (HMDB0032756). [Online] Available at: [Link]
-
Cheméo. (n.d.). Chemical Properties of Indole, 3-methyl- (CAS 83-34-1). [Online] Available at: [Link]
-
Shaw, D. G., et al. (2012). IUPAC-NIST Solubility Data Series. 96. Amines with Water Part 3. Non-Aliphatic Amines. Journal of Physical and Chemical Reference Data, 41(4), 043108. [Online] Available at: [Link]
-
Expasy. (n.d.). EC 2.1.1.340 3-aminomethylindole N-methyltransferase. In ENZYME database. [Online] Available at: [Link]
-
Wang, Y., et al. (2021). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. RSC Medicinal Chemistry, 12(11), 1899–1908. [Online] Available at: [Link]
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Technical Support Center: Navigating the Scale-Up of N-Methyl-3-aminomethylindole Synthesis
Introduction
N-Methyl-3-aminomethylindole, a key structural motif found in numerous biologically active compounds and a valuable intermediate in pharmaceutical synthesis, presents unique challenges when transitioning from bench-scale synthesis to pilot or manufacturing scale.[1] While laboratory procedures may provide proof-of-concept, the realities of process chemistry—including thermal management, impurity profiling, and purification logistics—demand a more robust and systematic approach.
This technical support guide is designed for researchers, chemists, and process development professionals to address the common pitfalls encountered during the scale-up of this compound synthesis. By combining mechanistic insights with practical, field-proven solutions, this document serves as a comprehensive resource for troubleshooting and process optimization.
Section 1: Recommended Synthetic Pathway & Mechanistic Overview
For scalable production, the most reliable and common route is the reductive amination of indole-3-carboxaldehyde with methylamine. This one-pot reaction is generally high-yielding and avoids the use of harsher reagents that can lead to undesirable side products, a common issue in other indole functionalization methods like the Fischer indole synthesis.[2][3] The reaction proceeds in two key stages: the formation of an intermediate iminium ion, followed by its reduction.
The overall transformation is as follows:
Caption: Troubleshooting workflow for byproduct identification and mitigation.
Issue 3: Exothermic Reaction and Poor Temperature Control
Answer: This is a critical scale-up challenge related to the surface-area-to-volume ratio, which decreases as the reactor size increases, making heat dissipation less efficient. [4]The reduction of the iminium ion is often exothermic.
Causality & Mitigation Strategies:
-
Heat Generation vs. Dissipation: The rate of heat generation is proportional to the reaction volume (cubed), while the rate of heat dissipation is proportional to the reactor surface area (squared). On scale-up, heat builds up faster than it can be removed.
-
Solution 1: Controlled Addition: Do not add the reducing agent all at once. Add it portion-wise or as a solution via a syringe pump or addition funnel over a prolonged period (e.g., 1-2 hours). This allows the cooling system to keep pace with heat generation.
-
Solution 2: Efficient Cooling: Ensure your reactor is equipped with an adequate cooling system (e.g., a jacketed reactor with a circulating chiller). Monitor the internal reaction temperature, not just the bath temperature.
-
Solution 3: Reverse Addition: Consider adding the reaction mixture to a slurry of the reducing agent. This can sometimes provide better control, although it requires careful process safety evaluation.
-
Solution 4: Continuous Flow Chemistry: For industrial-scale production, moving to a continuous flow reactor offers superior heat management due to the extremely high surface-area-to-volume ratio of the tubing. [5][6]This allows for safer operation at higher temperatures and concentrations, often leading to significantly shorter reaction times.
-
Issue 4: Difficulties in Product Isolation and Purification
Question: My product is an oil that is difficult to crystallize directly from the reaction mixture. Column chromatography is not a viable option for a multi-kilogram scale. What purification strategies are scalable?
Answer: The basicity of the secondary amine in this compound is the key to a robust and scalable purification strategy. An acid-base liquid-liquid extraction is the industry-standard method.
Scalable Purification Protocol (Acid-Base Extraction):
-
Quench and Dilute: After the reaction is complete, carefully quench any remaining reducing agent with water or a mild acid. Dilute the reaction mixture with a water-immiscible organic solvent (e.g., methyl tert-butyl ether (MTBE) or dichloromethane).
-
Aqueous Acid Extraction: Extract the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl or 1 M citric acid). The basic amine product will be protonated and move into the aqueous layer, while neutral impurities and byproducts (like indole-3-methanol) will remain in the organic layer. Repeat the extraction 2-3 times to ensure complete recovery.
-
Back-Wash (Optional): Wash the combined acidic aqueous layers with a fresh portion of organic solvent to remove any remaining trapped neutral impurities.
-
Liberate the Free Base: Cool the acidic aqueous layer in an ice bath. Slowly add a base (e.g., 2 M NaOH or saturated sodium bicarbonate) with vigorous stirring until the pH is basic (pH > 10). The protonated amine will be converted back to the free base, which will often precipitate or form an oil.
-
Final Extraction: Extract the liberated amine back into a fresh organic solvent (e.g., MTBE or dichloromethane).
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified product. This process effectively removes non-basic impurities and is highly scalable.
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up this synthesis? A1: Key hazards include:
-
Reagents: Methylamine is a flammable and corrosive gas/liquid. Formaldehyde is a suspected carcinogen and sensitizer. Formic acid is corrosive. [7]Sodium borohydride-based reducing agents react with water to produce flammable hydrogen gas. Always work in a well-ventilated fume hood or designated area with appropriate personal protective equipment (PPE).
-
Thermal Runaway: As discussed in Issue 3, the exotherm from the reduction step must be controlled to prevent overheating, which can lead to pressure buildup and side reactions. [4]* Product Handling: Indole derivatives can be irritants and may be harmful if inhaled, ingested, or absorbed through the skin. Q2: What are the best practices for storing the final this compound product to prevent degradation? A2: Indole compounds can be sensitive to air, light, and heat. [8]The primary degradation pathways are oxidation (of the indole ring) and potential decomposition. Store the purified product under an inert atmosphere (nitrogen or argon), protected from light (in an amber vial or container), and at reduced temperatures (refrigerated or frozen) to ensure long-term stability.
Q3: Which analytical methods are essential for in-process control (IPC) and final product release? A3: A robust analytical package is crucial for a scalable process. [9]* In-Process Control (IPC): Thin-Layer Chromatography (TLC) is useful for quick qualitative checks of reaction completion. High-Performance Liquid Chromatography (HPLC) with UV detection is essential for quantitative monitoring of the disappearance of starting materials and the appearance of the product.
-
Final Product Release:
-
HPLC: To determine purity and quantify impurities. [10] * NMR (¹H and ¹³C): To confirm the structure of the final compound.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Gas Chromatography (GC): To quantify residual solvents from the purification process.
-
Section 4: Key Experimental Protocols
Protocol 1: Lab-Scale (5g) Synthesis via Reductive Amination
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add indole-3-carboxaldehyde (5.0 g, 34.4 mmol).
-
Add methanol (100 mL) and stir until the solid is dissolved.
-
Add a 2.0 M solution of methylamine in THF (20.6 mL, 41.3 mmol, 1.2 eq) to the flask.
-
Add glacial acetic acid (0.2 mL, ~3.5 mmol, 0.1 eq) and stir the mixture at room temperature for 1 hour to allow for imine formation.
-
Cool the flask in an ice-water bath to 0-5 °C.
-
In small portions over 30 minutes, add sodium triacetoxyborohydride (NaBH(OAc)₃, 9.1 g, 43.0 mmol, 1.25 eq), ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until HPLC analysis shows complete consumption of the starting material.
-
Follow the purification protocol outlined in Section 2, Issue 4.
Protocol 2: Scalable Acid-Base Workup
-
Slowly pour the completed reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate (200 mL) to quench the reaction.
-
Transfer the mixture to a 1 L separatory funnel and add MTBE (150 mL). Shake well and separate the layers.
-
Extract the aqueous layer with another portion of MTBE (50 mL).
-
Combine the organic layers and extract them with 1 M HCl (2 x 100 mL).
-
Combine the acidic aqueous layers in a 500 mL Erlenmeyer flask and cool in an ice bath.
-
While stirring, slowly add 5 M NaOH until the pH is >10.
-
Transfer the basic aqueous solution back to a separatory funnel and extract with dichloromethane (3 x 100 mL).
-
Combine the dichloromethane layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the purified product.
Section 5: Data Summary Table for Scale-Up
| Parameter | Lab-Scale (1-10 g) | Pilot-Scale (1-10 kg) Considerations | Rationale |
| Solvent Volume | 10-20 mL / g | 5-10 L / kg | Higher concentrations on scale-up are more economical but increase the risk of exotherms and potential byproduct formation. |
| Reagent Stoichiometry | 1.1 - 1.5 eq | 1.05 - 1.2 eq | Tighter control of stoichiometry is needed at scale to minimize cost and reduce the burden on purification. |
| Temperature | 0-25 °C | 0-25 °C (with robust cooling) | Maintaining a controlled temperature is critical for selectivity and safety. Exotherms are more pronounced at scale. [4] |
| Addition Time | 5-30 minutes | 2-8 hours | Slow, controlled addition of the reducing agent is the primary method for managing heat evolution on a large scale. |
| Mixing | Magnetic Stirring | Overhead Mechanical Stirring | Efficient mixing is crucial in large reactors to ensure thermal and concentration homogeneity. |
| Purification Method | Chromatography / Crystallization | Acid-Base Extraction | Chromatography is generally not economical at a large scale; extraction is a robust, scalable unit operation. [11] |
Section 6: References
-
BenchChem. (n.d.). Improving yield and scalability of indolizidine alkaloid synthesis. Retrieved from
-
BenchChem. (n.d.). Technical Support Center: Troubleshooting Indole Alkaloid Synthesis. Retrieved from
-
BenchChem. (n.d.). Common side reactions in Fischer indole synthesis and how to avoid them. Retrieved from
-
J&K Scientific LLC. (2021). Eschweiler-Clarke Reaction. Retrieved from
-
National Center for Biotechnology Information. (n.d.). N-Methyl-1H-indole-3-methanamine. PubChem Compound Database. Retrieved from [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
-
BenchChem. (n.d.). Application Note: Analytical Techniques for the Purity Assessment of Substituted Indoles. Retrieved from
-
BenchChem. (n.d.). Technical Support Center: Stability and Degradation of N-(1H-Indol-3-ylmethylene)cyclohexylamine. Retrieved from
-
Li, Y., et al. (2021). Optimization of Process and Improvement in Continuous Production of Synthesis of Methyl Anthranilate. AIDIC - The Italian Association of Chemical Engineering. Retrieved from [Link]
-
Lee, C.-H., et al. (2024). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2). National Institutes of Health. Retrieved from [Link]
-
Zhang, Y., et al. (2023). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. MDPI. Retrieved from [Link]
-
Agilent Technologies. (2025). Purity Analysis of N-Methyl Pyrrolidone (NMP) Using an Agilent 8850 GC. Retrieved from [Link]
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- 3. masterorganicchemistry.com [masterorganicchemistry.com]
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- 10. agilent.com [agilent.com]
- 11. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Impurities in N-Methyl-3-aminomethylindole Preparation
Welcome to the technical support center for the synthesis of N-Methyl-3-aminomethylindole. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this versatile indole derivative. The inherent reactivity of the indole nucleus presents unique challenges, often leading to a range of impurities that can complicate purification and compromise final product quality.
This document moves beyond simple protocols to provide in-depth, field-proven insights into the causality behind common synthetic issues. We will explore the mechanisms of impurity formation and offer robust, validated strategies to minimize them, ensuring the integrity and reproducibility of your experimental results.
Troubleshooting Guide: From Common Problems to Validated Solutions
This section addresses specific, frequently encountered issues during the synthesis of this compound. Each problem is analyzed to identify its root cause, followed by a detailed, step-by-step resolution protocol.
Problem 1: Significant Presence of Dimeric and Oligomeric Impurities
Symptom: Your crude product analysis (e.g., LC-MS or NMR) shows significant peaks at higher molecular weights, corresponding to dimers or even trimers of the indole starting material or product.
Root Cause Analysis: Indoles are electron-rich aromatic compounds highly susceptible to electrophilic attack, particularly at the C3 position. Under acidic conditions, the indole nucleus can be protonated, generating an electrophilic species that is readily attacked by another neutral indole molecule.[1] This chain reaction leads to polymerization, a common issue in many indole syntheses, including the Fischer indole synthesis.[1][2]
// Nodes Indole1 [label="Indole", fillcolor="#F1F3F4", fontcolor="#202124"]; H_plus [label="H+", shape=plaintext, fontcolor="#EA4335"]; ProtonatedIndole [label="Protonated Indole\n(Electrophile)", fillcolor="#FBBC05", fontcolor="#202124"]; Indole2 [label="Indole\n(Nucleophile)", fillcolor="#F1F3F4", fontcolor="#202124"]; DimerCarbocation [label="Dimeric Carbocation\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Dimer [label="Indole Dimer", fillcolor="#34A853", fontcolor="#FFFFFF"]; Loss_H [label="-H+", shape=plaintext, fontcolor="#EA4335"];
// Edges Indole1 -> ProtonatedIndole [label=" Acidic\n Conditions", color="#4285F4"]; H_plus -> ProtonatedIndole [style=invis]; {rank=same; Indole1; H_plus;} ProtonatedIndole -> DimerCarbocation [label=" Electrophilic\n Attack", color="#4285F4"]; Indole2 -> DimerCarbocation [style=dashed, color="#4285F4"]; DimerCarbocation -> Dimer [color="#4285F4"]; Loss_H -> Dimer [style=invis]; {rank=same; DimerCarbocation; Loss_H;} } caption: Acid-catalyzed dimerization of indole.
Preventative & Corrective Actions:
-
Strict pH Control: Avoid the use of strong, protic acids (e.g., H₂SO₄, HCl) wherever possible. If an acid is required, such as in a Fischer indole synthesis-based approach, consider using a milder Lewis acid or a solid-supported acid catalyst that can be easily filtered off.[1]
-
Mannich Reaction Conditions: When preparing the precursor via a Mannich reaction (using formaldehyde and methylamine), carefully control the stoichiometry and temperature. The reaction is typically run under neutral or slightly basic conditions, which inherently suppresses acid-catalyzed polymerization.
-
Purification Strategy: If dimers have already formed, they can often be separated by column chromatography. Due to their higher molecular weight and differing polarity, a well-optimized gradient elution on silica gel can effectively resolve the desired monomer from oligomeric byproducts.
Problem 2: Over-methylation and Formation of Quaternary Ammonium Salt
Symptom: The final product is contaminated with a highly polar, water-soluble impurity, identified by MS as having an additional methyl group (+14 Da). This impurity may not be visible in NMR if a non-polar solvent is used for extraction.
Root Cause Analysis: The target molecule, this compound, contains two nucleophilic nitrogen atoms: the indole nitrogen (N1) and the side-chain secondary amine. The side-chain amine is typically more basic and nucleophilic than the indole nitrogen, making it susceptible to further alkylation by the methylating agent to form a tertiary amine and subsequently a quaternary ammonium salt. This is especially prevalent when using highly reactive methylating agents like methyl iodide or dimethyl sulfate.[3]
Preventative & Corrective Actions:
-
Control Stoichiometry: Use a precise stoichiometry of the methylating agent, typically 1.0 to 1.1 equivalents relative to the starting amine.
-
Choice of Methylating Agent: Select a less reactive methylating agent. Dimethyl carbonate, for instance, is a greener and less aggressive alternative that often reduces over-alkylation.
-
Reaction Monitoring: Monitor the reaction progress diligently using TLC or LC-MS. Quench the reaction immediately upon consumption of the starting material to prevent the product from reacting further.
-
Purification: Quaternary salts are highly polar and can be removed by an aqueous wash or by partitioning the product between an organic solvent (like ethyl acetate) and water. The desired secondary amine will remain in the organic layer, while the salt partitions into the aqueous phase.
Table 1: Troubleshooting Summary
| Problem | Potential Cause(s) | Recommended Solution(s) |
|---|---|---|
| Dimerization/Polymerization | Excess acid, high temperature. | Maintain neutral or basic pH; use milder catalysts; purify via column chromatography. |
| Over-methylation | Highly reactive methylating agent, excess reagent. | Use precise stoichiometry (1.0-1.1 eq); choose a less reactive agent (e.g., dimethyl carbonate); monitor reaction closely. |
| Incomplete Reaction | Insufficiently strong base, low temperature, poor reagent quality. | Use a stronger base (e.g., NaH); ensure anhydrous conditions; increase temperature cautiously while monitoring. |
| Product Discoloration | Air oxidation of the indole ring. | Store the final product under an inert atmosphere (N₂ or Ar); use an amber vial to protect from light; purify via distillation or recrystallization.[3] |
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the synthesis, purification, and analysis of this compound.
Q1: What are the primary synthetic routes and which is recommended?
There are two main strategies for synthesizing this compound, differing primarily in the order of the key reaction steps.
-
Route A: N-Methylation first, followed by C3-functionalization.
-
Route B: C3-functionalization first, followed by N-methylation.
-
Synthesis of 3-(aminomethyl)indole (or a protected version) from indole.
-
N-methylation of the side-chain amine.
-
// Nodes Indole [label="Indole", fillcolor="#F1F3F4", fontcolor="#202124"]; N_Methylindole [label="1-Methylindole", fillcolor="#FBBC05", fontcolor="#202124"]; Gramine [label="3-(Aminomethyl)indole\n(or protected analog)", fillcolor="#FBBC05", fontcolor="#202124"]; FinalProduct [label="this compound", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Indole -> N_Methylindole [label=" Route A\n1. N-Methylation", color="#4285F4"]; N_Methylindole -> FinalProduct [label=" 2. C3-Aminomethylation", color="#4285F4"]; Indole -> Gramine [label=" Route B\n1. C3-Aminomethylation", color="#EA4335"]; Gramine -> FinalProduct [label=" 2. N-Methylation", color="#EA4335"]; } caption: Primary synthetic routes to the target molecule.
Recommendation: Route A is often preferred. Starting with the N-methylation of indole is a clean, high-yielding reaction. The subsequent C3-functionalization on 1-methylindole avoids potential side reactions on the indole N-H proton, simplifying the reaction profile and subsequent purification.
Q2: How do I choose the optimal methylating agent for the indole nitrogen?
The choice of methylating agent is critical for controlling selectivity and minimizing byproducts.
Table 2: Comparison of Common Methylating Agents
| Reagent | Reactivity | Safety Concerns | Typical Byproducts & Remarks |
|---|---|---|---|
| Methyl Iodide (CH₃I) | High | Toxic, volatile | Prone to over-methylation.[1] Requires a strong base (e.g., NaH) to deprotonate indole first. |
| Dimethyl Sulfate ((CH₃)₂SO₄) | Very High | Extremely toxic, corrosive | Highly effective but significant safety precautions are required. Can also lead to over-methylation. |
| Methyl p-toluenesulfonate (MeOTs) | Moderate | Skin irritant | A solid, less volatile alternative to the above. Good for controlled methylation. |
| Dimethyl Carbonate ((CH₃O)₂CO) | Low | Flammable | "Green" reagent, low toxicity. Requires higher temperatures or a catalyst but is very selective and minimizes over-alkylation. |
For laboratory-scale synthesis where control is paramount, using sodium hydride (NaH) to deprotonate the indole followed by the addition of methyl iodide is a classic and reliable method.[5][6] This ensures that methylation occurs selectively at the deprotonated nitrogen.
Q3: What analytical methods are essential for purity assessment?
A multi-technique approach is necessary to ensure the identity and purity of your final product.
Table 3: Recommended Analytical Controls
| Stage | Technique | Purpose |
|---|---|---|
| In-Process | Thin-Layer Chromatography (TLC) | Rapidly monitor the consumption of starting materials and the formation of the product. |
| In-Process | Liquid Chromatography-Mass Spectrometry (LC-MS) | Confirm the mass of the product and identify any major impurity masses. Essential for tracking side reactions.[7] |
| Final Product | High-Performance Liquid Chromatography (HPLC) | Quantify the purity of the final compound and detect non-volatile impurities.[8] |
| Final Product | Nuclear Magnetic Resonance (¹H and ¹³C NMR) | Confirm the chemical structure of the product and identify and quantify impurities based on characteristic signals. |
| Final Product | Gas Chromatography-Mass Spectrometry (GC-MS) | Useful for detecting volatile impurities and confirming product identity.[7] |
Q4: How can I effectively purify the final product?
This compound is a basic compound, a property that can be exploited for purification.
-
Acid-Base Extraction:
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Extract with a dilute aqueous acid solution (e.g., 1M HCl). The basic product will move into the aqueous layer as its hydrochloride salt, leaving non-basic impurities (like unreacted 1-methylindole) in the organic layer.
-
Wash the aqueous layer with a fresh organic solvent to remove any remaining neutral impurities.
-
Basify the aqueous layer with a base (e.g., NaOH or NaHCO₃) to a pH > 10.
-
Extract the free-based product back into an organic solvent.
-
Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent.
-
-
Column Chromatography: If extraction does not provide sufficient purity, chromatography on silica gel is effective. A mobile phase containing a small amount of a basic modifier (e.g., triethylamine or ammonium hydroxide in a dichloromethane/methanol system) is often required to prevent the basic amine product from tailing on the acidic silica gel.
-
Crystallization/Distillation: For high final purity, the purified oil can be converted to a salt (e.g., hydrochloride or oxalate) and recrystallized. Alternatively, the free base can be purified by vacuum distillation if it is thermally stable.
References
-
Synthesis of N‐Ts‐3‐aminomethylindoles 9 from 8 and nitrogen nucleophiles 4.[a]. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Reddy, K. S., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry, 7, 55-62. Available at: [Link]
-
Proposed mechanism for the formation of indole dimer 38 and trimers 37.. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Al-dujaili, et al. (2022). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Molecules, 27(15), 4935. Available at: [Link]
-
Jain, D., & Basniwal, P. K. (2013). Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. Pharmaceutical Methods, 4(2), 37-46. Available at: [Link]
-
III Analytical Methods. (n.d.). Japan Ministry of the Environment. Retrieved January 10, 2026, from [Link]
-
Synthesis of {3-(2-dimethylamino-ethy1)-2-[3-(2-dimethylaminoethyl)-1H- indol-5-ylmethyl]-1H-indol-5-yl}-N-methyl-methanesulfonamide, the main Sumatriptan impurity. (2011). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. SlideShare. Retrieved January 10, 2026, from [Link]
-
Dhimane, A.-L., et al. (2022). Interrupted Intramolecular Hydroaminomethylation of N-Protected-2-vinyl Anilines: Novel Access to 3-Substitued Indoles or Indoline-2-ols. Molecules, 27(19), 6296. Available at: [Link]
-
Kawasaki, T., et al. (2001). The Chemistry of Indoles. CIII. Simple Syntheses of Serotonin, N-Methylserotonin, Bufotenine, 5-Methoxy-N-methyltryptamine, Bufovirucidine, and N-Methyl-5-methoxytryptamine. Chemical and Pharmaceutical Bulletin, 49(12), 1590-1593. Available at: [Link]
-
N-Methyl-1H-indole-3-methanamine. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]
-
Wang, X., et al. (2020). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 127-135. Available at: [Link]
-
N‐Methylindole. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Synthesis of 3-[(1-Aryl)aminomethyl]indoles. (2011). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Reddy, K. S., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry, 7, 55-62. Available at: [Link]
-
Kumar, N., et al. (2023). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Scientia Pharmaceutica, 91(2), 20. Available at: [Link]
-
Potts, K. T., & Saxton, J. E. (1963). 1-methylindole. Organic Syntheses, 4, 632. Available at: [Link]
-
Park, M. J., et al. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). Processes, 10(9), 1673. Available at: [Link]
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). United Nations Office on Drugs and Crime. Retrieved January 10, 2026, from [Link]
-
Fieser, L. F., & Jones, J. E. (1955). n-methylformanilide. Organic Syntheses, 3, 590. Available at: [Link]
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Technical Support Center: N-Methyl-3-aminomethylindole Synthesis
Welcome to the technical support resource for the synthesis of N-Methyl-3-aminomethylindole (also known as N-norgramine). This guide is designed for chemistry professionals engaged in pharmaceutical research and process development. Here, we address common challenges and frequently asked questions, moving beyond standard protocols to explain the underlying chemical principles and provide actionable troubleshooting strategies for alternative synthetic routes.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: What is the most direct and reliable method for synthesizing this compound?
Answer:
The most robust and scalable approach is a two-step sequence starting from indole-3-carboxaldehyde, involving a direct reductive amination with methylamine. This method offers high selectivity and avoids many of the pitfalls associated with other routes.
The overall transformation proceeds via an intermediate imine, which is reduced in situ to the desired secondary amine.[1] The choice of reducing agent is critical for success. While strong hydrides like LiAlH₄ could work, they risk reducing the indole ring or other functional groups. Milder, more selective reagents are strongly preferred.
Key Causality: The success of this reaction hinges on the selective reduction of the C=N bond of the imine in the presence of the starting C=O bond of the aldehyde.[2] Reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal because their reactivity is attenuated, especially at neutral to slightly acidic pH, making them highly selective for the protonated iminium ion over the neutral aldehyde.[2][3]
Workflow Diagram: Reductive Amination Route
Caption: One-pot reductive amination workflow.
Question 2: My reductive amination reaction is low-yielding. What are the critical parameters to optimize?
Answer:
Low yields in reductive aminations typically trace back to one of three areas: imine formation, reducing agent efficacy, or side reactions.
-
Inefficient Imine Formation: The equilibrium between the aldehyde/amine and the imine must be shifted towards the product.[1]
-
pH Control: The reaction is often best performed in a weakly acidic medium (pH 4-6). This protonates the carbonyl oxygen, activating it for nucleophilic attack, and also facilitates the dehydration of the hemiaminal intermediate. However, excessively low pH will protonate the amine nucleophile, rendering it unreactive. A common practice is to use an acetic acid buffer.
-
Water Removal: The formation of the imine from the hemiaminal intermediate releases water. In some systems, adding a dehydrating agent like anhydrous MgSO₄ or using a Dean-Stark apparatus can drive the equilibrium forward. For many modern protocols with NaBH(OAc)₃, this is not strictly necessary.
-
-
Choice and Handling of Reducing Agent:
-
Agent Selection: As discussed, NaBH₃CN and NaBH(OAc)₃ are superior to NaBH₄ for one-pot reactions because they do not readily reduce the starting aldehyde.[2] NaBH(OAc)₃ is often preferred as it is less toxic than the cyanoborohydride counterpart.
-
Stoichiometry and Addition: Use a slight excess (1.2-1.5 equivalents) of the reducing agent. Ensure it is added after the aldehyde and amine have had sufficient time to form the imine intermediate (typically 30-60 minutes).
-
-
Side Reactions: The indole nucleus is electron-rich and can participate in side reactions. A common byproduct is the bis(indolyl)methane, formed by the reaction of a second indole molecule with the activated iminium intermediate.
-
Mitigation: This is often controlled by maintaining dilute conditions and ensuring the reducing agent is present to trap the iminium ion as it forms.
-
| Parameter | Recommendation | Rationale |
| pH | 4-6 (e.g., buffered with AcOH) | Balances carbonyl activation with amine nucleophilicity.[2] |
| Reducing Agent | NaBH(OAc)₃ or NaBH₃CN | Selectively reduces the iminium ion over the aldehyde.[1] |
| Solvent | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), or Methanol (MeOH) | Aprotic solvents like DCM/DCE are common with NaBH(OAc)₃. MeOH is suitable for NaBH₃CN. |
| Temperature | 0 °C to Room Temperature | Mild conditions prevent degradation and side reactions. |
Question 3: I tried methylating 3-aminomethylindole using the Eschweiler-Clarke reaction, but I only isolated Gramine (the N,N-dimethyl product). Why did this happen?
Answer:
This is a classic and expected outcome. The Eschweiler-Clarke reaction, which uses formaldehyde and formic acid, is inherently designed for the exhaustive methylation of primary and secondary amines to their tertiary counterparts.[4][5] It is exceptionally difficult to stop the reaction at the secondary amine stage.
Mechanistic Explanation: The reaction proceeds through the formation of an iminium ion from the amine and formaldehyde, which is then reduced by a hydride transfer from formic acid.[6][7]
-
The primary amine (3-aminomethylindole) reacts with formaldehyde to form a secondary amine (this compound).
-
This newly formed secondary amine is often more nucleophilic than the starting primary amine and reacts rapidly with another equivalent of formaldehyde to form a tertiary iminium ion.
-
This tertiary iminium ion is readily reduced to the tertiary amine (Gramine).
The formation of the tertiary amine is thermodynamically favorable, and the reaction conditions (excess reagents, elevated temperature) drive the process to completion, making the isolation of the secondary amine product nearly impossible.[4][8]
Diagram: The Eschweiler-Clarke Over-Methylation Problem
Caption: The fast second methylation step makes isolation of the desired secondary amine difficult.
Question 4: Since Eschweiler-Clarke is not suitable, what are viable alternative methods for the selective mono-N-methylation of 3-aminomethylindole?
Answer:
Achieving selective mono-methylation requires a more controlled approach than the brute-force conditions of the Eschweiler-Clarke reaction. Here are two effective strategies:
-
Protected Amine Approach: This is a highly reliable, albeit multi-step, method.
-
Step A (Protection): Protect the primary amine of 3-aminomethylindole with a group like tosyl (Ts) or nosyl (Ns). These sulfonamides are acidic enough to be easily deprotonated.
-
Step B (Methylation): Deprotonate the protected sulfonamide with a suitable base (e.g., K₂CO₃, Cs₂CO₃) and then alkylate with a methylating agent like methyl iodide (MeI) or dimethyl sulfate.
-
Step C (Deprotection): Remove the protecting group under specific conditions (e.g., HBr/phenol for tosyl) to reveal the desired secondary amine.
-
-
Use of Modern, Monoselective Methylating Agents: Recent advances have provided reagents that offer excellent selectivity for mono-methylation without the need for protecting groups.
-
Quaternary Ammonium Salts: Phenyl trimethylammonium iodide (PhMe₃NI) in the presence of a base like cesium carbonate (Cs₂CO₃) has been shown to be an effective and safe reagent for the monoselective N-methylation of various nitrogen-containing compounds, including indoles and amides.[9][10] This method avoids the use of toxic and overly reactive traditional methylating agents and shows a strong preference for single methylation.[11]
-
Question 5: I'm struggling with the purification of my final product. It streaks badly on my silica gel column. What can I do?
Answer:
This is a very common issue when purifying amines, particularly those with a basic nitrogen and a polar indole ring system.[12] The free amine can interact strongly and irreversibly with the acidic silanol groups on the surface of the silica gel, leading to poor separation, tailing, and loss of product.
Troubleshooting Strategies:
-
Deactivate the Silica: The most common solution is to add a small amount of a basic modifier to your eluent system.
-
Triethylamine (TEA): Add 0.5-2% TEA to your solvent system (e.g., Ethyl Acetate/Hexane or DCM/Methanol). The TEA will preferentially bind to the acidic sites on the silica, allowing your product to elute more cleanly.
-
Ammonia: For very polar amines, a solvent system like DCM/Methanol with 1-2% of a 7N solution of ammonia in methanol can be highly effective.
-
-
Use a Different Stationary Phase:
-
Alumina: Basic or neutral alumina is an excellent alternative to silica gel for the purification of basic compounds.
-
Reverse-Phase Chromatography (C18): If the compound is sufficiently non-polar, reverse-phase chromatography using acetonitrile/water or methanol/water gradients can provide excellent separation.
-
-
Salt Formation and Extraction:
-
Perform an acidic wash of your crude product in an organic solvent (e.g., DCM or EtOAc) with dilute aqueous HCl (1M). Your amine product will move into the aqueous layer as the hydrochloride salt, leaving non-basic impurities behind in the organic layer.
-
Separate the layers, then basify the aqueous layer with NaOH or NaHCO₃ to a pH > 10.
-
Re-extract your free-based amine back into an organic solvent.
-
Dry and concentrate the organic layer. This acid/base extraction often provides a significant purification boost before chromatography is even attempted.
-
Detailed Experimental Protocols
Protocol 1: Synthesis via Reductive Amination of Indole-3-carboxaldehyde
Step A: Synthesis of Indole-3-carboxaldehyde (Vilsmeier-Haack Reaction) (This starting material is also commercially available)
-
In a three-necked flask under a nitrogen atmosphere, cool a solution of dimethylformamide (DMF, 5.0 equiv) to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 equiv) dropwise, maintaining the temperature below 10 °C. Stir for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of Indole (1.0 equiv) in DMF dropwise to the Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to 40 °C for 2 hours.
-
Cool the reaction mixture and quench by pouring it carefully onto crushed ice with vigorous stirring.
-
Neutralize the solution by the slow addition of aqueous NaOH (30% w/v) until the pH is ~7-8.
-
The product will precipitate. Collect the solid by filtration, wash thoroughly with water, and dry under vacuum to yield indole-3-carboxaldehyde.
Step B: Reductive Amination with Methylamine
-
To a stirred solution of indole-3-carboxaldehyde (1.0 equiv) in 1,2-dichloroethane (DCE), add a solution of methylamine (1.5 equiv, e.g., 40% in H₂O or 2.0 M in THF).
-
Add glacial acetic acid (1.1 equiv) to catalyze imine formation. Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv) portion-wise over 15 minutes, ensuring the temperature does not rise significantly.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting aldehyde is consumed.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel using a gradient of 0-10% Methanol in DCM containing 1% triethylamine to afford pure this compound.
References
-
Arcadi, A., Berden, G., Ciogli, A., et al. (2022). Reactivity of Indolylmethylacetates with N, O, and S Soft Nucleophiles. Molecules. Available at: [Link]
-
J&K Scientific LLC. (2021). Eschweiler-Clarke Reaction. Available at: [Link]
-
Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]
-
Expasy - ENZYME. (n.d.). 2.1.1.340 3-aminomethylindole N-methyltransferase. Retrieved from [Link]
- Google Patents. (2017). CN106674203A - Preparation method of 3-(2-chloro-pyrimidine-4-yl)-1-methylindole.
- Bhattacharyya, S. (2000). Titanium(IV) Isopropoxide. In Synlett. Vol. 2000, No. 12, pp. 1879-1880.
-
MDPI. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules. Available at: [Link]
-
YouTube. (2023). Eschweiler-Clarke reaction. Available at: [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
- Shinde, A. K., et al. (2012). Synthesis and biological screening of 3-chloro-2-piperazinylmethyl-N-aryl sulfonamide indole derivatives as 5-HT6 receptor ligands. Der Pharma Chemica.
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Organic Chemistry Portal. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]
-
IUBMB Enzyme Nomenclature. (n.d.). EC 2.1.1.340. Retrieved from [Link]
-
IUBMB. (2017). Gramine Biosynthesis. Retrieved from [Link]
- Larsson, K. A., et al. (2005).
-
PubChem. (n.d.). N-Methyl-1H-indole-3-methanamine. Retrieved from [Link]
- ResearchGate. (2011). Synthesis of 3-[(1-Aryl)aminomethyl]indoles. Request PDF.
-
MDPI. (2023). Recent Developments of Gramine: Chemistry and Biological Activity. Molecules. Available at: [Link]
- Loyola eCommons. (1998). Novel Synthetic Route to 5-Substituted Indoles. Master's Theses.
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 24.6: Synthesis of Amines. Retrieved from [Link]
-
Organic Chemistry Portal. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Retrieved from [Link]
-
Green Chemistry Teaching and Learning Community. (2023). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-chloromethyl-1-methyl-1H-1,2,4-triazole hydrochloride. Retrieved from [Link]
- ResearchGate. (2022).
- National Institutes of Health. (2021). Interrupted Intramolecular Hydroaminomethylation of N-Protected-2-vinyl Anilines: Novel Access to 3-Substitued Indoles or Indoline-2-ols. Molecules.
-
Semantic Scholar. (2022). Monoselective N‑Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Retrieved from [Link]
- Journal of Heterocyclic Chemistry. (2000).
- ChemicalBook. (2006). 3 Step Synthesis of 3-Methylindole (Skatole)
- ResearchGate. (2016). Synthesis of Some N-Substituted Indoles. PDF.
- National Institutes of Health. (2020). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)
- RSC Publishing. (2020). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)
- Nature. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids.
-
Organic Syntheses. (n.d.). 1-methylindole. Retrieved from [Link]
- Reddit. (2021). Problems with Fischer indole synthesis. r/Chempros.
- ResearchG
- National Institutes of Health. (2022).
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Technical Support Center: Enhancing the Purity of N-Methyl-3-aminomethylindole
Welcome to the technical support center for the purification of N-Methyl-3-aminomethylindole (NMAMI). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the post-synthesis purification of this important indole alkaloid.[1] This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve the desired purity for your downstream applications.
Introduction: The Challenge of Purifying this compound
This compound is a valuable building block in medicinal chemistry. However, its synthesis can often result in a mixture of products, including unreacted starting materials, over-alkylated byproducts, and other impurities. The presence of a basic secondary amine and a reactive indole nucleus makes purification a non-trivial task. This guide will equip you with the knowledge to systematically address these purification challenges.
Troubleshooting Guide: A-Question-and-Answer Approach
This section directly addresses specific issues you may encounter during your experiments.
Issue 1: My crude product is a complex mixture with both acidic and basic impurities. How do I approach the initial cleanup?
Answer: An acid-base extraction is the most effective initial step to separate your desired basic product from acidic and neutral impurities.[2][3] The principle lies in the differential solubility of the ionized and neutral forms of the compound in aqueous and organic phases.[3]
Causality Behind the Choice: this compound, being a secondary amine, can be protonated by an acid to form a water-soluble salt.[2][4] This allows for its selective transfer into the aqueous phase, leaving non-basic impurities in the organic layer. Subsequently, basifying the aqueous layer will regenerate the neutral amine, which can then be extracted back into an organic solvent.[5]
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve your crude product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Acidification: Transfer the solution to a separatory funnel and add a 1M solution of hydrochloric acid (HCl). Shake the funnel vigorously, venting frequently to release any pressure buildup.
-
Separation: Allow the layers to separate. The protonated this compound will be in the lower aqueous layer. Drain the aqueous layer into a clean flask.
-
Wash (Optional): You can wash the organic layer with another portion of 1M HCl to ensure complete extraction of the amine. Combine the aqueous layers.
-
Basification: Cool the combined aqueous layers in an ice bath and slowly add a 1M solution of sodium hydroxide (NaOH) or a saturated solution of sodium bicarbonate (NaHCO3) until the pH is basic (pH 9-10), as confirmed by pH paper.[2] Use caution with sodium bicarbonate as it will generate carbon dioxide gas.[5]
-
Back-Extraction: Add fresh organic solvent (ethyl acetate or DCM) to the basic aqueous solution and shake to extract the now-neutral this compound back into the organic phase.
-
Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4), filter, and concentrate the solvent under reduced pressure to obtain your partially purified product.
Issue 2: After acid-base extraction, I still see impurities in my NMR/GC-MS. What's the next step?
Answer: Column chromatography is a powerful technique for separating compounds with similar polarities. For amines like this compound, special considerations are necessary to prevent streaking and poor separation on a standard silica gel column.
Causality Behind the Choice: The basic nature of the amine can lead to strong interactions with the acidic silanol groups on the surface of silica gel, causing tailing and irreversible adsorption.[6][7] To mitigate this, the mobile phase should be modified to be slightly basic.
Experimental Protocol: Basic Alumina or Amine-Treated Silica Gel Chromatography
-
Option A: Basic Alumina Column: Basic alumina is a good alternative to silica gel for the purification of basic compounds.
-
Option B: Amine-Treated Silica Gel Column: You can prepare a basic mobile phase to use with a standard silica gel column. A common practice is to add a small amount of a volatile base, like triethylamine (TEA) or ammonium hydroxide, to the eluent system.[6][7]
Step-by-Step Methodology (Using Amine-Treated Silica):
-
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A common starting point is a mixture of dichloromethane (DCM) and methanol (MeOH). Add ~1% triethylamine to the developing solvent to improve the spot shape.
-
Column Packing: Pack a glass column with silica gel using a slurry method with your chosen non-polar solvent (e.g., hexane or DCM).
-
Sample Loading: Dissolve your partially purified product in a minimal amount of the eluent and load it onto the column.
-
Elution: Begin eluting with your chosen solvent system. You can use an isocratic (constant solvent composition) or gradient (increasing polarity) elution. A typical gradient would be to start with 100% DCM and gradually increase the percentage of methanol, all while maintaining the 1% triethylamine concentration.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing your pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation: Common Eluent Systems for Amine Purification
| Stationary Phase | Mobile Phase Modifier | Common Solvent System | Notes |
| Silica Gel | 1-2% Triethylamine (TEA) | Dichloromethane/Methanol | TEA is volatile and can be removed with the solvent.[6] |
| Silica Gel | 1-2% Ammonium Hydroxide | Dichloromethane/Methanol | Can be effective but introduces water into the system.[7] |
| Basic Alumina | None required | Hexane/Ethyl Acetate | A good alternative to modified silica gel. |
| C18 Reverse Phase | 0.1% Trifluoroacetic Acid (TFA) | Acetonitrile/Water | Useful for highly polar amines. The product will be isolated as a TFA salt.[8] |
Issue 3: My product appears pure by TLC, but I suspect the presence of thermally labile or non-volatile impurities. How can I confirm the purity?
Answer: For a comprehensive purity assessment, a combination of analytical techniques is recommended. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful methods for detecting impurities that may not be visible by TLC.[9] Nuclear Magnetic Resonance (NMR) spectroscopy provides crucial structural information and can reveal the presence of subtle impurities.
Causality Behind the Choice:
-
HPLC: Provides quantitative data on the purity of your sample and can separate compounds with very similar polarities.[10][11]
-
GC-MS: Is excellent for identifying volatile impurities and provides both retention time and mass spectral data for compound identification.[12][13][14][15]
-
NMR: ¹H and ¹³C NMR are indispensable for confirming the structure of your compound and identifying any residual solvents or structurally similar impurities.[16][17]
Experimental Workflows Visualization
Sources
- 1. N-Methyl-1H-indole-3-methanamine | C10H12N2 | CID 96388 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 17. researchgate.net [researchgate.net]
Technical Support Center: Reaction Monitoring of N-Methyl-3-aminomethylindole by TLC
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are monitoring reactions involving N-Methyl-3-aminomethylindole using Thin-Layer Chromatography (TLC). As a Senior Application Scientist, I will provide technical insights and field-proven troubleshooting strategies to ensure the accuracy and reliability of your experimental results.
Troubleshooting Guide: Common TLC Issues & Solutions
This section addresses specific problems you may encounter during the TLC analysis of this compound. The chemical nature of this compound—a secondary amine and an indole derivative—presents unique challenges that require tailored solutions.
Issue 1: My spots are streaking and elongated.
Question: I'm running a TLC of my reaction mixture, but the spot for this compound is a long streak instead of a tight circle. What's causing this and how can I fix it?
Answer: Streaking is a common issue when analyzing amines on standard silica gel TLC plates.[1][2] There are two primary causes:
-
Sample Overloading: Applying too much sample to the plate is a frequent cause of streaking for any compound.[1][2][3] The stationary phase becomes saturated, leading to poor separation.
-
Acid-Base Interaction: This is the most probable chemical cause for amines. Silica gel is weakly acidic due to the presence of silanol groups (Si-OH). The basic nitrogen atom in your this compound can undergo strong, sometimes irreversible, interactions with these acidic sites. This causes the compound to "drag" up the plate instead of moving as a compact spot.[2][3]
Solutions:
-
Dilute Your Sample: Before trying anything else, dilute your reaction mixture sample significantly and re-spot it on the TLC plate. A concentration of around 1 mg/mL is often a good starting point.[1]
-
Modify the Mobile Phase: The most effective solution is to add a small amount of a basic modifier to your eluent. This base will neutralize the acidic sites on the silica gel, preventing your amine from interacting too strongly.[2][4]
Issue 2: My spots are not moving from the baseline (Rf ≈ 0).
Question: I've spotted my reaction, but all the spots are stuck at the origin line. What does this mean?
Answer: This indicates that your mobile phase (eluent) is not polar enough to move the compounds up the polar silica gel plate.[4][7] this compound is a relatively polar molecule, and if your starting materials are also polar, they will adhere strongly to the stationary phase and will not be carried by a non-polar solvent.
Solution:
-
Increase Eluent Polarity: You need to increase the proportion of the polar solvent in your mobile phase mixture. For example, if you are using a 95:5 Hexane:Ethyl Acetate system, try switching to 80:20 or even 50:50. If using a Dichloromethane (DCM):Methanol (MeOH) system, increase the percentage of methanol. A good Rf value for clear separation is typically between 0.15 and 0.85.[5]
Issue 3: My spots are running at the solvent front (Rf ≈ 1).
Question: All my spots ran to the very top of the TLC plate with the solvent. How can I get a proper separation?
Answer: This is the opposite problem: your mobile phase is too polar.[4] The eluent has such a high affinity for the stationary phase that it carries all compounds, regardless of their individual polarity, along with the solvent front. This results in no separation.
Solution:
-
Decrease Eluent Polarity: Reduce the proportion of the polar solvent in your mobile phase. For instance, if you used a 90:10 DCM:MeOH mixture, try 95:5 or 98:2. The goal is to find a balance where the components of your reaction mixture interact differently with the stationary phase, leading to separation.
Issue 4: I can't see any spots on my plate after developing.
Question: I ran my TLC, and after development, the plate is completely blank, even under the UV lamp. Did I do something wrong?
Answer: There are several possibilities when spots are not visible:
-
Compound is Not UV-Active: While the indole ring in this compound should be UV-active[8], some reactants or byproducts may not be.
-
Sample is Too Dilute: The concentration of your compound on the plate may be below the limit of detection.[1][4]
-
Compound Evaporation: Highly volatile compounds can evaporate from the plate after spotting or during development.
-
Improper Visualization Technique: You may be using a visualization method that is not suitable for your compound.
Solutions:
-
Confirm UV Activity: First, always visualize the plate under a UV lamp (254 nm). Indole derivatives typically appear as dark spots on a fluorescent green background.[8]
-
Re-spot a More Concentrated Sample: Try concentrating your sample or spotting multiple times in the same location, allowing the solvent to dry completely between applications.[4]
-
Use a Chemical Stain: This is crucial. If UV light fails, a chemical stain is necessary. For this compound, several stains are effective (see FAQ 2 for details). Stains like Potassium Permanganate or p-Anisaldehyde are good general-purpose options, while Ehrlich's reagent is specific for indoles.[4][9][10]
Issue 5: My reactant and product spots are overlapping.
Question: The reaction seems to be working, but the starting material and the product have very similar Rf values, making it hard to judge completion. How can I resolve them?
Answer: When compounds have similar polarities, resolving them can be difficult. The key is to alter the selectivity of the TLC system.
Solutions:
-
Systematically Vary the Mobile Phase: Small changes in solvent ratios may not be enough. Try a completely different solvent system. Solvents are classified by selectivity, so replacing one with another from a different class can alter the interactions. For example, if you are using Hexane/Ethyl Acetate, try a system with Dichloromethane or Tetrahydrofuran (THF).[11]
-
Use a Co-spot: This is the most critical technique for monitoring reactions. On your TLC plate, have three lanes: one for your starting material (SM), one for your reaction mixture (R), and a "co-spot" lane (C) where you apply both the starting material and the reaction mixture on the exact same spot.
-
Try a Different Stationary Phase: If changing the mobile phase doesn't work, consider using a different type of TLC plate, such as alumina or a reversed-phase (C18) plate, which will provide different separation selectivity.[11]
Issue 6: I see unexpected spots in my reaction lane.
Question: My TLC shows the starting material and product spots, but there are also several other unidentified spots. What are they?
Answer: Unexpected spots can be impurities, reaction byproducts, or a result of your compound degrading on the plate itself.
Solutions:
-
Run Controls: Spot all starting materials and reagents on separate lanes to see if the extra spots originate from impurities.
-
Consider Side Reactions: Consult the literature for your specific reaction to identify potential byproducts. N-alkylation of indoles, for instance, can sometimes lead to bis-alkylation or other side reactions.
-
Check for On-Plate Degradation: Indoles can be sensitive to the acidic silica gel.[7][12] To test for this, you can perform a 2D TLC:
-
Spot your sample in one corner of a square TLC plate.
-
Develop the plate in one direction.
-
Dry the plate, rotate it 90 degrees, and develop it again in the second direction using the same eluent.
-
If your compound is stable, all spots will appear on the diagonal. If new spots appear "off-diagonal," it indicates that your compound is degrading on the plate.[7]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for TLC of this compound?
A good starting point is a binary system of a moderately polar solvent and a more polar solvent, with a small amount of basic additive to prevent streaking. The optimal ratio will provide an Rf value for your product of approximately 0.3-0.5.
| Solvent System | Starting Ratio (v/v) | Polarity | Notes |
| Dichloromethane : Methanol : Triethylamine | 95 : 5 : 0.5 | Medium-High | A very common and effective system for indole alkaloids. Adjust the MeOH content to change polarity. |
| Ethyl Acetate : Hexane : Triethylamine | 40 : 60 : 0.5 | Medium | Good for less polar analogues. Increase the Ethyl Acetate for more polar compounds. |
| Chloroform : Methanol : Ammonia | 90 : 10 : 1 | Medium-High | The use of ammonia serves the same purpose as triethylamine.[6][13] |
Q2: How do I visualize this compound on a TLC plate?
A multi-step approach is best.
-
UV Light (Non-destructive): First, examine the dried plate under a UV lamp (254 nm). The indole ring is a strong chromophore and should appear as a dark purple/black spot against the green fluorescent background of the plate.[8] Lightly circle the spots with a pencil.
-
Chemical Staining (Destructive): After UV visualization, use a chemical stain for confirmation and to visualize any non-UV-active compounds. Dip the plate in the stain, gently wipe the back with a paper towel, and heat carefully with a heat gun.
Recommended Stains for this compound:
| Stain | Preparation | Visualization | Mechanism/Notes |
| Ehrlich's Reagent | 1g p-dimethylaminobenzaldehyde in 50mL conc. HCl and 50mL Methanol.[9][10] | Produces blue/purple spots, often at room temperature.[10] | Highly specific for the indole nucleus. This is an excellent confirmatory stain. |
| Ninhydrin | 0.3g Ninhydrin, 3mL Acetic Acid, 100mL n-Butanol.[14] | Requires heating. Secondary amines typically give a yellow-orange or faint purple spot.[15] | Reacts with the secondary amine. The color is often less intense than with primary amines.[5][16] |
| Potassium Permanganate (KMnO₄) | 1.5g KMnO₄, 10g K₂CO₃, 200mL water.[16] | Yellow/brown spots appear on a purple background, sometimes requiring gentle heating.[4][17] | General oxidizing stain. Reacts with the amine and potentially the indole ring.[5] |
| p-Anisaldehyde | 5mL p-anisaldehyde, 5mL conc. H₂SO₄, 1mL Acetic Acid, 185mL Ethanol.[10][17] | Requires strong heating. Produces a range of colors for different functional groups. | A very versatile stain that can help differentiate between compounds based on color. |
Q3: How do I properly set up and interpret a TLC plate for reaction monitoring?
Proper setup is key to unambiguous interpretation.
Caption: Interpreting a TLC plate for reaction monitoring.
Step-by-Step Interpretation:
-
Spotting: Use a capillary tube to apply small, concentrated spots on the baseline.[3]
-
Lane 1 (SM): Spot your starting material. This is your reference.
-
Lane 2 (R): Spot the reaction mixture.
-
Lane 3 (C): Spot the starting material first, then, on the exact same point, spot the reaction mixture. This is the co-spot.
-
-
Development: Place the plate in a sealed chamber containing the mobile phase. Ensure the solvent level is below the baseline.[1][3] Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate, immediately mark the solvent front with a pencil, and visualize using UV light and/or a chemical stain.
-
Analysis:
-
The SM lane shows you the Rf of your starting material.
-
In the Reaction lane , look for the disappearance of the SM spot and the appearance of one or more new spots (products).
-
The Co-spot lane is definitive. If you can still see a distinct spot at the Rf of your starting material in the reaction lane, the co-spot will confirm its identity. A complete reaction will show no starting material in the reaction lane.[5]
-
Q4: My compound seems to degrade on the TLC plate. What can I do?
This is a valid concern, as the acidic surface of silica gel can cause degradation of sensitive molecules like some indoles.[7][12]
Confirmation and Solution:
-
Confirm with 2D TLC: As described in Troubleshooting Issue 6, a 2D TLC run can definitively show if on-plate degradation is occurring.[7]
-
Use a Basic Modifier: Often, the same solution for streaking—adding triethylamine or ammonia to the eluent—can suppress acid-catalyzed degradation by neutralizing the silica surface.
-
Switch the Stationary Phase: If degradation persists, switch to a less acidic stationary phase.
-
Alumina (Al₂O₃) plates: Alumina is available in basic, neutral, and acidic grades. A basic or neutral alumina plate is an excellent alternative for acid-sensitive compounds.
-
Reversed-Phase plates (e.g., C18): These plates use a non-polar stationary phase and a polar mobile phase (like water/acetonitrile). The separation mechanism is different and avoids the issue of silica acidity.[11]
-
Experimental Protocol: TLC Reaction Monitoring Workflow
Caption: Standard workflow for TLC reaction monitoring.
-
Plate Preparation: Using a pencil, lightly draw a baseline about 1 cm from the bottom of a silica gel plate. Mark lanes for Starting Material (SM), Reaction (R), and Co-spot (C).
-
Sample Preparation: Dissolve a small amount of your starting material in a volatile solvent (e.g., DCM or Ethyl Acetate). Use your reaction mixture directly, or dilute if it is highly concentrated.
-
Spotting: Dip a capillary tube into the desired sample and touch it briefly to the corresponding mark on the baseline. Keep the spots as small and tight as possible.[3] For the co-spot lane, apply the SM, let it dry, then apply the reaction mixture on top.
-
Development: Place the spotted plate into a developing chamber containing the chosen mobile phase. The chamber should be sealed to ensure the atmosphere is saturated with solvent vapor.
-
Visualization: Once the solvent front has nearly reached the top, remove the plate and immediately mark the front with a pencil. Allow the plate to dry completely in a fume hood. View under a UV lamp and circle any visible spots.
-
Staining: Submerge the plate into a prepared staining solution for a few seconds. Remove it, wipe the back, and gently warm it with a heat gun until spots appear.
-
Analysis: Compare the spots in the reaction lane to the starting material lane to assess consumption of reactant and formation of product. Use the co-spot to confirm the presence of any remaining starting material.
References
-
VanVeller Lab Resources. (n.d.). How to TLC (Thin Layer Chromatography). Department of Chemistry, Iowa State University. Retrieved from [Link]
-
Organic Preparations Daily. (2006, September 27). TLC Staining solutions. WordPress.com. Retrieved from [Link]
-
EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]
-
Scribd. (n.d.). Chromogenic Reagent for Indoles. Retrieved from [Link]
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Magic Formulas: TLC Stains. Retrieved from [Link]
-
ChemicalDesk.Com. (2011, June 28). TLC Stains Preparation. Retrieved from [Link]
-
ChemBAM. (n.d.). TLC troubleshooting. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin-Layer Chromatography. Retrieved from [Link]
-
REACH Devices, LLC. (n.d.). TLC stains. Retrieved from [Link]
-
Wozniak-Knopp, G., et al. (2022). Thin-Layer Chromatography (TLC) in the Screening of Botanicals–Its Versatile Potential and Selected Applications. PubMed Central. Retrieved from [Link]
-
ResearchGate. (2022, July 25). Thin-Layer Chromatography (TLC) in Screening of Botanicals – its Versatile Potential and Selected Applications. Retrieved from [Link]
-
Scribd. (2024). Separation and Identification of Alkaloids by Thin Layer Chromatography. Retrieved from [Link]
-
Stack Exchange. (2016, December 1). How do I perform thin-layer chromatography to identify alkaloid content in fruits?. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
-
ResearchGate. (2013, November 18). How can I find out the same Rf value compounds by TLC wise without using NMR?. Retrieved from [Link]
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Navigating the Crystallization of N-Methyl-3-aminomethylindole: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for N-Methyl-3-aminomethylindole (NMAMI) crystallization. As a Senior Application Scientist, I understand that achieving a pure, crystalline final product is a critical step in your research and development workflow. This guide is designed to provide you with in-depth, practical solutions to common challenges encountered during the crystallization of this and structurally similar indole compounds. We will move beyond simple protocols to explore the underlying principles, enabling you to troubleshoot effectively and optimize your outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound that influence its crystallization?
A1: Understanding the physicochemical properties of this compound is the foundation for developing a successful crystallization strategy.
-
Structure and Polarity: NMAMI possesses a polar indole ring system and a secondary amine group, making it more polar than its parent indole.[1][2] This suggests that it will be more soluble in polar solvents.
-
Hydrogen Bonding: The secondary amine and the indole nitrogen can both participate in hydrogen bonding, which will significantly impact solvent selection and crystal lattice formation.
-
Basicity: The aminomethyl group imparts basicity to the molecule. This allows for the formation of salts with various acids, which can be a highly effective strategy for crystallization if the freebase proves difficult to crystallize.
-
Stability: Indole derivatives can be sensitive to light, air, and strong acids. Degradation can introduce impurities that inhibit crystallization. It is crucial to handle the compound under an inert atmosphere (like nitrogen or argon) and protect it from light where possible.
Q2: I'm having trouble getting my this compound to crystallize from a single solvent. What should I try next?
A2: This is a very common challenge. If single-solvent crystallization is not yielding results, a multi-solvent system is the logical next step. The principle here is to find a solvent in which your compound is highly soluble (the "good" solvent) and another in which it is poorly soluble (the "anti-solvent" or "bad" solvent).
Troubleshooting Flowchart for Solvent System Selection:
Sources
Preventing degradation of N-Methyl-3-aminomethylindole during storage
A Guide to Ensuring Stability and Preventing Degradation During Storage
Welcome to the dedicated technical support center for N-Methyl-3-aminomethylindole. As a Senior Application Scientist, I have developed this comprehensive guide to address the common challenges researchers, scientists, and drug development professionals face in maintaining the integrity of this compound during storage. This resource is structured to provide not just protocols, but a deeper understanding of the chemical principles at play, ensuring the reliability and reproducibility of your experimental outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the storage and handling of this compound.
Q1: What is the primary cause of this compound degradation?
A1: The primary cause of degradation for this compound, like many indole derivatives, is oxidation. The indole ring is electron-rich, making it susceptible to attack by atmospheric oxygen. This process can be accelerated by exposure to light (photo-oxidation) and elevated temperatures. The aminomethyl side chain can also be a site for oxidative deamination or other reactions.
Q2: What are the ideal short-term and long-term storage temperatures for this compound?
A2: For optimal stability, we recommend the following storage temperatures:
| Storage Duration | Recommended Temperature | Rationale |
| Short-Term (≤ 1-2 weeks) | 2-8°C | Refrigeration significantly slows down the rate of oxidative and thermal degradation. |
| Long-Term (> 2 weeks) | -20°C to -80°C | Freezing is essential for long-term preservation as it minimizes molecular motion and chemical reactivity. |
Q3: How does the physical form of the compound (solid vs. solution) affect its stability?
A3: The solid, crystalline form of this compound is generally more stable than when it is in solution. In solution, the molecules are more mobile and have greater exposure to potential reactants, such as dissolved oxygen or trace impurities in the solvent, which can accelerate degradation.
Q4: Should I be concerned about light exposure during handling and storage?
A4: Absolutely. Indole compounds are known to be photosensitive. Exposure to UV or even ambient light can provide the energy to initiate photo-oxidative degradation pathways. Therefore, it is crucial to store this compound in amber vials or other light-protecting containers and to minimize light exposure during experimental procedures.
Q5: What is the impact of pH on the stability of this compound in solution?
A5: The pH of the solution can significantly impact the stability of this compound. The aminomethyl side chain has a basic nitrogen atom that can be protonated at acidic pH. While this may increase solubility in aqueous solutions, acidic conditions can also promote side reactions. Conversely, highly basic conditions can also lead to degradation. It is generally recommended to maintain solutions at a neutral or slightly acidic pH (around 6-7) for short-term storage, though the optimal pH should be determined empirically for your specific application.
Part 2: Troubleshooting Guide
This section provides a problem-solving framework for common issues encountered during the storage and use of this compound.
Issue 1: Unexpected experimental results or loss of compound activity.
This is often the first sign of compound degradation.
Caption: Workflow for troubleshooting unexpected experimental results.
-
Prepare a fresh standard solution: Dissolve a small, accurately weighed amount of a new or trusted batch of this compound in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.
-
Prepare a sample solution: Prepare a solution of your stored compound at the same concentration as the standard.
-
Set up the HPLC system: Use a C18 column and a mobile phase gradient of water and acetonitrile with 0.1% formic acid.
-
Analyze the samples: Inject both the standard and sample solutions.
-
Compare the chromatograms: Look for the appearance of new peaks or a decrease in the area of the main peak in your stored sample compared to the fresh standard.
Issue 2: Visible changes in the compound's appearance (e.g., color change).
A change in color, often to a yellowish or brownish hue, is a strong indicator of degradation.
Caption: Root cause analysis for discoloration of this compound.
-
Inert Atmosphere: For long-term storage, after aliquoting the solid compound into vials, flush the headspace with an inert gas like argon or nitrogen before sealing. This displaces oxygen and minimizes oxidation.
-
Light Protection: Always use amber glass vials or wrap clear vials in aluminum foil to protect the compound from light.
-
Proper Sealing: Ensure that vial caps are tightly sealed to prevent the ingress of air and moisture. For solutions, use vials with PTFE-lined septa.
Part 3: Best Practices for Storage and Handling
Adherence to these best practices will significantly enhance the shelf-life of your this compound.
Recommended Storage Protocol
-
Aliquot Upon Receipt: To avoid repeated freeze-thaw cycles and exposure of the entire stock to the atmosphere, aliquot the compound into smaller, single-use quantities upon receipt.
-
Use Appropriate Containers: Store aliquots in amber glass vials with tight-fitting caps.
-
Inert Gas Overlay: For the highest level of protection, flush each vial with argon or nitrogen before sealing.
-
Label Clearly: Each aliquot should be clearly labeled with the compound name, concentration (if in solution), date of preparation, and storage conditions.
-
Store at the Correct Temperature: Store the aliquots at -20°C or -80°C for long-term storage.
Handling of Solutions
-
Solvent Choice: Use high-purity, anhydrous solvents to prepare solutions. Degassing the solvent by sparging with an inert gas prior to use can remove dissolved oxygen.
-
Fresh is Best: Prepare solutions fresh for each experiment whenever possible. If short-term storage of a stock solution is necessary, store it at 2-8°C for no more than a few days, protected from light.
-
Avoid Contamination: Use clean, sterile pipette tips and glassware to prevent the introduction of contaminants that could catalyze degradation.
References
-
PubChem - National Center for Biotechnology Information. (n.d.). Indole. Retrieved from [Link]
Troubleshooting low bioactivity of synthesized N-Methyl-3-aminomethylindole
Technical Support Center: N-Methyl-3-aminomethylindole
A Senior Application Scientist's Guide to Troubleshooting Low Bioactivity
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals who are synthesizing and evaluating this compound. If you are encountering lower-than-expected biological activity in your experiments, this question-and-answer guide provides a systematic approach to diagnosing and resolving the issue, grounded in established scientific principles and field-proven insights.
Part 1: Troubleshooting Low Bioactivity
Low bioactivity of a newly synthesized compound is a common challenge that can stem from issues with the compound itself, the experimental conditions, or unexpected biological complexities.[1] This troubleshooting guide follows a logical workflow, starting with the most critical and easily verifiable factors.
Diagram: Troubleshooting Workflow
Sources
Validation & Comparative
N-Methyl-3-aminomethylindole vs gramine biological activity
An In-Depth Comparative Guide to the Biological Activities of N-Methyl-3-aminomethylindole and Gramine
Executive Summary
Indole alkaloids represent a vast and pharmacologically significant class of natural products, with the indole nucleus serving as a privileged scaffold in numerous bioactive compounds.[1][2][3] Among these, gramine (N,N-dimethyl-1H-indole-3-methanamine) and its biosynthetic precursor, this compound, are simple yet important molecules. Gramine, a naturally occurring alkaloid found in plants like barley, has been extensively studied for its diverse biological activities, acting as a defensive agent against herbivores and pathogens.[4][5] In contrast, this compound is primarily recognized as an intermediate in gramine's biosynthesis and as a versatile synthetic building block. This guide provides a detailed, objective comparison of these two indole alkaloids, synthesizing available experimental data to elucidate their distinct and overlapping roles in biological systems and their utility in scientific research.
Molecular Profile: Structure and Properties
The fundamental difference between this compound and gramine lies in the degree of methylation of the terminal amino group at the C3-methyl position. Gramine is the tertiary amine, while this compound is the secondary amine. This seemingly minor structural variance has significant implications for their physicochemical properties and, consequently, their biological interactions.
| Property | This compound | Gramine (N,N-dimethyl-3-aminomethylindole) |
| Chemical Structure | ||
| Molecular Formula | C₁₀H₁₂N₂ | C₁₁H₁₄N₂[5] |
| Molecular Weight | 160.22 g/mol [6] | 174.25 g/mol |
| Common Names | NMAMI, N-Norgramine[6] | Donaxine[7] |
| Natural Occurrence | Intermediate in gramine biosynthesis[8][9] | Barley (Hordeum vulgare), Arundo donax[4][5] |
Biosynthetic Relationship: A Sequential Methylation
In barley (Hordeum vulgare), gramine is synthesized from tryptophan. A key step in this pathway involves the enzyme 3-aminomethylindole N-methyltransferase (NMT), which catalyzes two successive N-methylation reactions. The enzyme first converts 3-aminomethylindole to this compound, which is then further methylated to yield the final product, gramine.[9][10] This biosynthetic linkage is crucial for understanding the relative abundance and functional roles of these compounds in nature.
Caption: Biosynthetic pathway of gramine from tryptophan in barley.
Comparative Analysis of Biological Activity
While structurally similar, the biological profiles of this compound and gramine are distinct, largely due to gramine's more extensive investigation as a natural product.
Gramine: A Multifaceted Bioactive Alkaloid
Gramine has attracted significant scientific attention due to its broad spectrum of biological activities.[4][11] In plants, it functions as a chemical defense mechanism against herbivores and pathogens.[5] Beyond its ecological role, research has demonstrated its potential in various therapeutic areas.
-
Anti-inflammatory and Neuroprotective Effects: Gramine has been shown to inhibit the release of pro-inflammatory mediators in microglia, the primary immune cells of the central nervous system.[12] It exerts this effect by suppressing the activation of the NF-κB signaling pathway. This mechanism underlies its potential to ameliorate microglia activation and promote functional recovery after spinal cord injury.[12]
-
Antimicrobial and Antifungal Activity: Gramine exhibits notable activity against a range of bacteria and fungi, contributing to its defensive role in plants.[4][13]
-
Antitumor Activity: Studies have explored gramine and its derivatives for their cytotoxic effects against various cancer cell lines. For instance, certain gramine-based hybrid molecules have shown potent activity against human gastric cancer cells by inducing cell cycle arrest and mitochondria-mediated apoptosis.[14]
-
Serotonin Receptor Interaction: Gramine can act as an antagonist at certain serotonin (5-HT) receptors, which explains some of its physiological effects and its potential for development in therapies related to serotonin signaling.[7][14]
-
Insecticidal Properties: As a defensive toxin in plants, gramine has broad-spectrum insecticidal activity against various herbivorous insects.[14]
This compound: A Precursor and Synthetic Scaffold
The biological activity of this compound is not as extensively documented as that of gramine. Its primary significance in the literature is twofold:
-
Biosynthetic Intermediate: As the direct precursor to gramine, its presence in plants is often transient and at lower concentrations.[8] Its biological effects within the plant are likely intertwined with the overall gramine biosynthetic pathway.
-
Synthetic Chemistry Building Block: In medicinal chemistry, this compound serves as a valuable starting material for the synthesis of more complex indole derivatives.[15] Researchers have synthesized novel compounds from this scaffold and evaluated them for activities such as inhibiting tubulin polymerization, a key strategy in cancer therapy.[15][16]
Summary of Biological Activities
| Biological Activity | This compound | Gramine | Supporting Evidence |
| Anti-inflammatory | Not well-documented | Yes (Inhibits NF-κB pathway) | [12] |
| Antitumor | Used as a scaffold for synthetic antitumor agents | Yes (Induces apoptosis in cancer cells) | [14][15] |
| Antimicrobial | Limited data, but derivatives show activity | Yes (Broad-spectrum) | [4][13][17] |
| Insecticidal | Not well-documented | Yes (Plant defense chemical) | [5][14] |
| Serotonin Receptor Activity | Not well-documented | Yes (Antagonistic effects) | [7][14] |
| Primary Role | Biosynthetic precursor, synthetic intermediate | Natural bioactive product, defense allelochemical | [4][8][18] |
Experimental Protocol: Comparative Cytotoxicity Assessment via MTT Assay
To objectively compare the cytotoxic potential of this compound and gramine, a standardized in vitro assay is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.[19]
Objective: To determine and compare the half-maximal inhibitory concentration (IC₅₀) values of this compound and gramine on a selected cancer cell line (e.g., HeLa cervical cancer cells).
Methodology Workflow
Caption: Experimental workflow for the MTT cytotoxicity assay.
Step-by-Step Protocol
-
Cell Culture and Seeding:
-
Rationale: To establish a consistent monolayer of actively dividing cells for treatment.
-
Procedure: Maintain HeLa cells in complete culture medium (e.g., DMEM with 10% FBS). Seed the cells into 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours to allow for cell adherence.[19]
-
-
Preparation of Test Compounds:
-
Rationale: To create a range of concentrations to determine a dose-response curve.
-
Procedure: Prepare stock solutions (e.g., 10 mM) of this compound and gramine in dimethyl sulfoxide (DMSO). Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration in all wells is below 0.1% to avoid solvent-induced toxicity.[19]
-
-
Cell Treatment and Incubation:
-
Rationale: To expose the cells to the compounds for a sufficient duration to observe effects on viability.
-
Procedure: Replace the medium in each well with the prepared compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells. Incubate the plates for 48 hours.[20]
-
-
MTT Assay:
-
Rationale: The yellow MTT tetrazolium salt is reduced by metabolically active cells into purple formazan crystals, providing a quantitative measure of viability.
-
Procedure: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[19]
-
-
Solubilization and Measurement:
-
Rationale: To dissolve the insoluble formazan crystals for spectrophotometric quantification.
-
Procedure: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan. Measure the absorbance at 570 nm using a microplate reader.[20]
-
-
Data Analysis:
-
Rationale: To quantify the cytotoxic effect and determine the IC₅₀.
-
Procedure: Calculate cell viability as a percentage relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value for each compound.
-
Conclusion and Future Directions
The comparative analysis reveals that gramine is a well-characterized natural product with a diverse and potent range of biological activities, from anti-inflammatory to antitumor effects.[4][12][13][14] Its role as a plant allelochemical is well-established, and its mechanisms of action are increasingly understood. This compound, while structurally very similar, is primarily defined by its role as a biosynthetic precursor to gramine and its utility as a synthetic platform for developing novel indole-based therapeutic agents.[8][15]
Direct comparative studies on the biological activities of these two molecules are limited. Future research should focus on head-to-head experimental comparisons, such as the cytotoxicity assay detailed above, across a wider range of cell lines and biological systems. Such studies would provide crucial structure-activity relationship (SAR) data, clarifying the impact of N-methylation on the potency and specificity of this simple indole alkaloid scaffold and guiding the rational design of new drug candidates.
References
- Recent Developments of Gramine: Chemistry and Biological Activity. MDPI.
- Gramine. PubChem.
- Recent Developments of Gramine: Chemistry and Biological Activity. Semantic Scholar.
- Recent Developments of Gramine: Chemistry and Biological Activity.
- Exploring Acute and Sub-Acute Toxicity of Gramine Bioactive Molecule in Wistar Rats. Bioscience Biotechnology Research Asia.
- Gramine. Wikipedia.
- Recent Developments of Gramine: Chemistry and Biological Activity. PubMed.
- Recent Developments of Gramine: Chemistry and Biological Activity. PMC.
- Application Notes and Protocols for Carbazole Alkaloids from Murraya Species in Cancer Cell Line Studies. Benchchem.
- Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities. MDPI.
- Recent advancements on biological activity of indole and their derivatives: A review.
- Application Notes and Protocols for Assessing the Cytotoxicity of N-Methoxyanhydrovobasinediol in Cancer Cell Lines. Benchchem.
- Gramine inhibited the release of pro‐inflammatory mediators in microglia.
- Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids). PMC.
- Synthesis and Characterization of N-Methyl Indole Derivatives via Desulfitative Displacement by Various Amines and Its Antimicrobial Activity. World Scientific News.
- Plant-Based Indole Alkaloids: A Comprehensive Overview
- Differential regulation of 3-aminomethylindole/N-methyl-3-aminomethylindole N-methyltransferase and gramine in barley by both biotic and abiotic stress conditions. PubMed.
- N-Methyl-1H-indole-3-methanamine. PubChem.
- Benchmarking the Synthetic Utility of Gramine N-oxide for Indole Functionaliz
- Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)
- 3-aminomethylindole N-methyltransferase. Expasy.
- EC 2.1.1.340. ExplorEnz.
- Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)
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- 7. Exploring Acute and Sub-Acute Toxicity of Gramine Bioactive Molecule in Wistar Rats. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 8. Differential regulation of 3-aminomethylindole/N-methyl-3-aminomethylindole N-methyltransferase and gramine in barley by both biotic and abiotic stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. enzyme-database.org [enzyme-database.org]
- 10. ENZYME - 2.1.1.340 3-aminomethylindole N-methyltransferase [enzyme.expasy.org]
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- 12. researchgate.net [researchgate.net]
- 13. [PDF] Recent Developments of Gramine: Chemistry and Biological Activity | Semantic Scholar [semanticscholar.org]
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- 15. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
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A Comparative Guide to Tubulin Inhibitors: The Archetype Colchicine versus the N-Methyl-3-aminomethylindole Scaffold
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison between colchicine, a classical tubulin inhibitor, and the emerging potential of compounds derived from the N-Methyl-3-aminomethylindole scaffold. We will delve into their mechanisms of action, comparative efficacy based on available data, and the experimental protocols required for their evaluation.
Introduction: Microtubules as a Premier Target in Drug Discovery
Microtubules are highly dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their ability to rapidly assemble and disassemble is fundamental to numerous cellular processes, including cell division, intracellular transport, and the maintenance of cell shape.[1] This dynamic instability is a critical vulnerability in proliferating cells, particularly cancer cells, making tubulin an attractive target for therapeutic intervention.[2] Agents that disrupt microtubule dynamics, known as tubulin inhibitors, can arrest the cell cycle and induce apoptosis, forming a cornerstone of modern chemotherapy.[3] These inhibitors are broadly classified by their binding sites on tubulin, with the colchicine binding site being a major focus for the development of microtubule destabilizing agents.[4]
The Archetype: Colchicine
Colchicine is a naturally occurring alkaloid that has been used for centuries to treat gout and is a foundational tool in the study of microtubule dynamics.[5][6] Despite its therapeutic limitations due to a narrow therapeutic index and toxicity, its mechanism of action is exceptionally well-characterized, serving as a benchmark for novel tubulin inhibitors.[5]
Mechanism of Action
Colchicine exerts its anti-mitotic effect by binding to the β-tubulin subunit at a specific pocket located at the interface between the α- and β-tubulin dimers.[5][7] This binding event introduces a steric hindrance that prevents the tubulin dimer from adopting the straight conformation required for incorporation into a growing microtubule.[4] The formation of a tubulin-colchicine complex effectively "poisons" the microtubule end, preventing further polymerization and promoting a shift towards depolymerization, leading to the net loss of the microtubule network.[8][9] This disruption of the mitotic spindle activates the spindle assembly checkpoint, arresting cells in the G2/M phase of the cell cycle and ultimately leading to apoptosis.[4]
Caption: Mechanism of Colchicine Action.
The Challenger Scaffold: this compound Derivatives
While this compound itself is not established as a potent tubulin inhibitor, the indole core is recognized as a "privileged scaffold" in the design of anti-cancer agents, including many that target tubulin.[3][10] The indole ring system is a key structural feature in numerous natural and synthetic tubulin inhibitors.[1][11] Recent research has focused on creating more complex molecules using the this compound structure as a foundational building block.
Mechanism of Action of Indole-Based Inhibitors
Many indole-based tubulin inhibitors are designed to interact with the colchicine binding site on β-tubulin.[2] By synthesizing derivatives that append other chemical moieties to the this compound scaffold, researchers have successfully created potent tubulin polymerization inhibitors. For instance, a series of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives have been shown to inhibit tubulin polymerization in a manner consistent with colchicine, induce G2/M cell cycle arrest, and trigger apoptosis.[12][13] The design of these molecules often mimics key structural features of known colchicine-site binders, such as the trimethoxyphenyl (TMP) ring found in colchicine itself.
Caption: Workflow for In Vitro Tubulin Polymerization Assay.
Methodology:
-
Reagent Preparation: Reconstitute lyophilized tubulin protein (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) on ice. [14]Prepare a 10 mM GTP stock solution.
-
Compound Preparation: Prepare serial dilutions of the test compound and colchicine (positive control) in buffer. A vehicle control (e.g., DMSO) must be included.
-
Assay Plate Setup: In a pre-chilled 96-well plate, add the test compounds, colchicine, and vehicle control to their respective wells. [14]4. Initiation: Prepare a tubulin reaction mix containing tubulin (final concentration ~30 µM) and GTP (final concentration 1 mM). [15]To initiate polymerization, add the reaction mix to the wells. The shift in temperature from ice to 37°C will start the assembly process. [15][16]5. Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 340 nm every 60 seconds for 60-90 minutes. [15]6. Data Analysis: Plot absorbance versus time. The rate of polymerization and the final plateau are compared to the vehicle control to determine the percentage of inhibition. Calculate the IC₅₀ value from the dose-response curve. [17]
Protocol 2: Cell Viability Assay (MTT/XTT-Based)
This colorimetric assay assesses the impact of the compound on cell metabolic activity, which serves as an indicator of cell viability and proliferation. [18] Rationale: This cell-based assay determines the cytotoxic or cytostatic effect of the compound on cancer cells. It provides a crucial measure of the compound's potency in a biological system (IC₅₀) and helps assess its therapeutic potential. [19][20] Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound, colchicine, and a vehicle control for a specified period (e.g., 48-72 hours).
-
Reagent Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT reagent to each well and incubate for 2-4 hours. [21]Viable cells with active metabolism will reduce the tetrazolium salt to a colored formazan product. [22]4. Solubilization: If using MTT, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~450 nm for XTT) using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control wells to determine the percentage of cell viability. Calculate the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability. [22]
Protocol 3: Immunofluorescence Staining of Microtubule Network
This imaging-based technique allows for the direct visualization of the compound's effect on the microtubule cytoskeleton within the cell.
Rationale: This assay provides qualitative and quantitative confirmation that the compound's cytotoxic effects are mediated by microtubule disruption. It allows for direct visual comparison of the microtubule network integrity in treated versus untreated cells.
Methodology:
-
Cell Culture: Grow cells on glass coverslips in a petri dish. Treat with the test compound, colchicine, and vehicle at concentrations around their respective IC₅₀ values for an appropriate time (e.g., 18-24 hours). [14]2. Fixation: Gently wash the cells with PBS. Fix the cells to preserve their structure. A common method is to use ice-cold methanol for 5-10 minutes at -20°C, as it effectively preserves microtubule structures and permeabilizes the membrane. [23]Alternatively, fix with 4% paraformaldehyde followed by permeabilization with a detergent like 0.1% Triton X-100. [14]3. Blocking: To prevent non-specific antibody binding, incubate the cells in a blocking buffer (e.g., 1-3% BSA in PBS) for 30-60 minutes. [14][23]4. Primary Antibody Incubation: Incubate the cells with a primary antibody specific to tubulin (e.g., anti-α-tubulin) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C. [17][23]5. Secondary Antibody Incubation: Wash the cells thoroughly with PBS. Incubate with a fluorophore-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature, protected from light. [17]6. Mounting and Imaging: Wash the cells again. Mount the coverslips onto microscope slides using a mounting medium, which may contain a nuclear counterstain like DAPI. Visualize the microtubule network using a fluorescence or confocal microscope. [17]
Synthesis and Future Directions
Colchicine remains a vital tool and a benchmark for tubulin inhibition, but its clinical utility is hampered by toxicity. The this compound scaffold represents a promising and versatile platform for the development of novel tubulin inhibitors. The ability to chemically modify this core structure allows for the fine-tuning of pharmacological properties, aiming to create compounds with high efficacy, better safety profiles, and the ability to overcome challenges like multidrug resistance. [5] Future research should focus on synthesizing a wider array of derivatives from this scaffold and performing comprehensive structure-activity relationship (SAR) studies. Advanced computational modeling can further guide the design of molecules with optimal binding affinity for the colchicine site. By leveraging the established knowledge of colchicine's interaction with tubulin and the chemical tractability of the indole scaffold, the development of next-generation microtubule-targeting agents for cancer therapy is a highly achievable goal.
References
Click to expand
-
An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC. (n.d.). National Center for Biotechnology Information. Retrieved January 10, 2026, from [Link]
-
Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review - MDPI. (2022, June 28). MDPI. Retrieved January 10, 2026, from [Link]
-
Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC - NIH. (2022, February 28). National Center for Biotechnology Information. Retrieved January 10, 2026, from [Link]
-
Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. (2022, February 28). PubMed. Retrieved January 10, 2026, from [Link]
-
Indole Derivatives (2010–2020) As Versatile Tubulin Inhibitors: Synthesis and structure–activity Relationships. (2021, September 22). Taylor & Francis Online. Retrieved January 10, 2026, from [Link]
-
Indole based Tubulin Polymerization Inhibitors: An Update on Recent Developments. (2018, August 1). PubMed. Retrieved January 10, 2026, from [Link]
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A Comparative Guide to Elucidating the Anticancer Mechanism of N-Methyl-3-aminomethylindole
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate and validate the anticancer mechanism of a novel indole-based compound, using N-Methyl-3-aminomethylindole as a case study. Given that this compound is a novel entity with limited public data, this document outlines a systematic, hypothesis-driven approach. We will compare its potential mechanistic profile against well-characterized anticancer agents, Paclitaxel and Doxorubicin, to provide context and establish a robust validation strategy.
The indole scaffold is a privileged structure in medicinal chemistry, known to be a constituent of various anticancer agents targeting a wide range of biological pathways, including tubulin polymerization, apoptosis, and kinase signaling.[1][2][3] Derivatives of 3-aminomethylindole, in particular, have shown promise as cytotoxic agents, with some demonstrating the ability to inhibit topoisomerases and overcome multidrug resistance.[4][5] This guide will walk through a logical sequence of experiments, from initial cytotoxicity screening to specific molecular-level investigations, providing the rationale and detailed protocols necessary for a thorough validation campaign.
Hypothesis Generation and Comparator Selection
Based on the chemical structure of this compound, we can formulate several primary hypotheses for its anticancer mechanism. The indole ring is a key feature in compounds that disrupt microtubule dynamics, while other indole derivatives are known to intercalate with DNA or induce apoptosis through various signaling cascades.[6][7][8]
Therefore, we propose to investigate three primary potential mechanisms:
-
Mitotic Disruption: The compound may interfere with microtubule dynamics, leading to cell cycle arrest in the G2/M phase.
-
Induction of Apoptosis: The compound may trigger programmed cell death through intrinsic or extrinsic pathways.
-
DNA Damage/Topoisomerase Inhibition: The compound could interact with DNA or inhibit enzymes like topoisomerase, leading to replication stress and cell death.
To effectively benchmark our findings, we select two standard-of-care chemotherapeutic agents with distinct and well-elucidated mechanisms:
-
Paclitaxel: A mitotic inhibitor that stabilizes microtubules, preventing their disassembly. This leads to a blockage of the cell cycle in the G2/M phase and subsequent apoptosis.[9][10][11]
-
Doxorubicin: An anthracycline antibiotic that acts primarily by intercalating into DNA and inhibiting topoisomerase II, which prevents the re-ligation of DNA double-strand breaks.[12][][14] This damage triggers cell cycle arrest and apoptosis.[15][16]
By comparing the cellular and molecular effects of this compound to these comparators, we can systematically confirm or refute our initial hypotheses.
Tier 1: Assessing Cytotoxicity and Proliferation
The first essential step is to determine if this compound exhibits cytotoxic or anti-proliferative activity against cancer cells and to quantify its potency. The MTT assay is a robust, colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of viability.
Comparative Cytotoxicity Data (Hypothetical)
The table below presents hypothetical IC50 (half-maximal inhibitory concentration) values that could be obtained from an MTT assay across a panel of cancer cell lines after a 72-hour treatment period.
| Cell Line | Cancer Type | This compound (IC50, µM) | Paclitaxel (IC50, µM) | Doxorubicin (IC50, µM) |
| MCF-7 | Breast Adenocarcinoma | 5.2 | 0.01 | 0.5 |
| HeLa | Cervical Carcinoma | 8.1 | 0.008 | 0.3 |
| A549 | Lung Carcinoma | 12.5 | 0.02 | 1.1 |
| HCT116 | Colon Carcinoma | 6.8 | 0.015 | 0.4 |
This data is illustrative and serves as a template for expected results.
Experimental Protocol: MTT Cell Viability Assay
This protocol is adapted from standard methodologies for assessing cell viability.[17][18][19]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound, Paclitaxel, and Doxorubicin in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., DMSO) wells as a negative control.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each compound.
Tier 2: Elucidating the Mode of Cell Death and Cell Cycle Effects
Once cytotoxicity is established, the next crucial step is to determine how the compound kills cancer cells. We will distinguish between apoptosis (programmed cell death) and necrosis and analyze the compound's impact on cell cycle progression.
Apoptosis vs. Necrosis Determination
The Annexin V/Propidium Iodide (PI) assay is the gold standard for differentiating between healthy, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[20] During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be detected by fluorescently-labeled Annexin V.[21][22] PI is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[20]
Experimental Protocol: Annexin V/PI Staining
This protocol is based on established methods for apoptosis detection.[22][23]
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound and comparators at their respective IC50 concentrations for 24 hours. Include an untreated control.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. Trypsinize the adherent cells and combine them with the supernatant. Centrifuge the cell suspension.
-
Washing: Wash the cell pellet twice with cold PBS.[20]
-
Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution to the cell suspension.
-
Incubation: Incubate the mixture for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer.
Cell Cycle Analysis
To investigate if the compound induces cell cycle arrest, we use PI staining followed by flow cytometry. PI stoichiometrically binds to DNA, so the amount of fluorescence is directly proportional to the DNA content. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[24][25]
Comparative Cell Cycle Arrest Data (Hypothetical)
The table below illustrates the expected percentage of cells in each phase of the cell cycle after 24 hours of treatment.
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase | Primary Effect |
| Vehicle Control | 65% | 20% | 15% | Normal Distribution |
| This compound | 20% | 10% | 70% | G2/M Arrest |
| Paclitaxel | 15% | 10% | 75% | G2/M Arrest[9] |
| Doxorubicin | 40% | 15% | 45% | G2/M Arrest[14] |
This data is illustrative. A significant increase in the G2/M population for this compound would support the hypothesis of mitotic disruption.
Experimental Protocol: Cell Cycle Analysis with PI
This protocol outlines a standard procedure for preparing cells for DNA content analysis.[26][27]
-
Cell Treatment: Seed and treat cells as described in the apoptosis protocol.
-
Harvesting: Harvest approximately 1-2 million cells per sample.
-
Fixation: Wash cells with PBS, then fix them by adding them dropwise to ice-cold 70% ethanol while gently vortexing. This permeabilizes the cells. Store at 4°C for at least 2 hours.[25]
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS. Resuspend the cell pellet in a PI staining solution containing RNase A (to prevent staining of double-stranded RNA).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer.
Tier 3: Probing Specific Molecular Pathways
Based on the results from Tier 2, we can now perform more targeted experiments to identify the specific proteins and pathways involved. Western blotting is a powerful technique for detecting changes in the expression and activation state of key regulatory proteins.[28][29]
If the data suggests G2/M arrest and apoptosis, we would hypothesize a mechanism similar to Paclitaxel. The following diagram illustrates a potential signaling cascade to investigate.
Experimental Protocol: Western Blot for Apoptosis and Cell Cycle Markers
This protocol provides a general workflow for Western blot analysis.[30][31][32]
-
Protein Extraction: Treat cells with the compounds for the desired time points (e.g., 6, 12, 24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature 20-40 µg of protein from each sample and separate them by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel onto a PVDF or nitrocellulose membrane.[28]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against target proteins. Suggested targets include:
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply an enhanced chemiluminescent (ECL) substrate and visualize the protein bands using an imaging system.
Conclusion and Mechanistic Synthesis
By systematically progressing through these experimental tiers, a researcher can build a robust, evidence-based case for the anticancer mechanism of this compound. The comparative data generated against Paclitaxel and Doxorubicin provides critical context, allowing for the classification of the novel compound's activity relative to established drugs.
For instance, if this compound induces potent G2/M arrest, increases the levels of cleaved Caspase-3 and PARP, and shows a similar phenotypic profile to Paclitaxel, it strongly suggests a mechanism involving microtubule disruption. Conversely, if it causes widespread DNA damage markers without significant G2/M arrest at early time points, its mechanism may be more aligned with Doxorubicin. This structured, comparative approach ensures scientific rigor and provides a clear path from initial observation to mechanistic validation.
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A Comparative Guide to N-Methyl-3-aminomethylindole Target Identification and Validation
This guide provides a comprehensive comparison of modern strategies for the identification and validation of protein targets for the small molecule N-Methyl-3-aminomethylindole. As a derivative of the indole scaffold, a privileged structure in medicinal chemistry, understanding its molecular mechanism of action is paramount for advancing its potential therapeutic applications. This document is intended for researchers, scientists, and drug development professionals, offering a technically deep yet accessible narrative on experimental design, data interpretation, and the inherent strengths and limitations of each presented methodology.
The Challenge: Deconvoluting the Mechanism of an Indole Derivative
This compound, also known as 3-(methylaminomethyl)indole, is a member of the aminoalkylindole class of compounds.[1] While derivatives of N-methyl-indoles have been explored for activities such as the inhibition of tubulin polymerization, the specific molecular targets of this particular molecule are not widely documented in publicly available literature.[2][3] The parent compound, 3-methylindole, is known to be a pneumotoxin that can form DNA adducts, highlighting the potential for reactive metabolites and interactions with nucleic acids.[4] This guide, therefore, presents a prospective and comparative workflow for elucidating the protein targets of this compound, a critical step in any drug discovery pipeline.
Part 1: Target Identification Methodologies - A Comparative Analysis
The initial phase of understanding a small molecule's mechanism of action is identifying its direct binding partners. Several distinct yet complementary approaches can be employed, each with its own set of advantages and disadvantages.
Strategy 1: Affinity-Based Chemoproteomics
This classical and powerful technique relies on the principle of using a modified version of the small molecule to "fish" for its binding partners in a complex biological sample, such as cell lysate.
A common implementation of this strategy is the photo-affinity pulldown.[5] This method involves synthesizing a probe molecule that incorporates three key features: the this compound core for target recognition, a photoreactive group (e.g., a diazirine) for covalent crosslinking upon UV irradiation, and a reporter tag (e.g., biotin) for enrichment.
Detailed Protocol: Photo-Affinity Pulldown for this compound
-
Probe Synthesis: Synthesize an this compound derivative incorporating a diazirine and a biotin tag. An inactive control probe, structurally similar but lacking the key binding motifs or the photoreactive group, should also be synthesized.
-
Cell Lysis and Incubation: Prepare a cell lysate from a relevant cell line. Incubate the lysate with the biotinylated photo-affinity probe. A competition experiment, where the lysate is pre-incubated with an excess of the original, unmodified this compound before adding the probe, is crucial for identifying specific binders.
-
UV Crosslinking: Irradiate the samples with UV light to induce covalent crosslinking of the probe to its binding partners.
-
Enrichment: Use streptavidin-coated beads to capture the biotinylated probe-protein complexes.
-
Washing and Elution: Thoroughly wash the beads to remove non-specific proteins. Elute the captured proteins.
-
Protein Identification: Separate the eluted proteins by SDS-PAGE and identify unique bands by mass spectrometry (e.g., peptide mass fingerprinting or LC-MS/MS).[5]
Caption: Workflow for photo-affinity pulldown.
| Feature | Photo-Affinity Pulldown | Drug Immobilized on Beads (No Crosslinking) |
| Binding Requirement | Covalent bond formation | Reversible, high-affinity interaction |
| Identification of... | Both high and low-affinity binders | Primarily high-affinity binders |
| Risk of False Negatives | Lower, as transient interactions are captured | Higher, if the interaction is weak |
| Probe Synthesis | More complex (requires photoreactive group) | Simpler (requires a linker for immobilization) |
Strategy 2: Label-Free Methods
These approaches avoid the need for chemical modification of the small molecule, which can sometimes alter its binding properties.
CETSA® is based on the principle that a protein's thermal stability changes upon ligand binding.[6] This method can be used to confirm target engagement in a cellular context.
Detailed Protocol: CETSA® for this compound Target Identification
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cells at a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble fraction (containing stabilized proteins) from the precipitated fraction by centrifugation.
-
Protein Quantification: Quantify the amount of each protein remaining in the soluble fraction at each temperature using techniques like Western blotting for specific candidates or mass spectrometry for a proteome-wide analysis (Thermal Proteome Profiling).
-
Data Analysis: Plot the protein abundance as a function of temperature. A shift in the melting curve to a higher temperature in the drug-treated sample indicates target engagement.
Caption: Workflow for Cellular Thermal Shift Assay.
| Method | Principle | Pros | Cons |
| Photo-Affinity Pulldown | Covalent capture of binding partners | Can identify both high and low-affinity interactions; provides strong evidence of direct binding.[6] | Requires synthesis of a modified probe; potential for non-specific crosslinking. |
| CETSA® | Ligand-induced thermal stabilization | Label-free (uses the unmodified compound); can be performed in intact cells and tissues.[6] | May not detect targets that do not undergo a significant stability shift upon binding; can be technically challenging for proteome-wide studies. |
| Genetic Screening (e.g., CRISPR) | Gene perturbation affects compound sensitivity | Can identify functionally important targets and pathway components.[6] | Indirect method; may not identify the direct binding partner; can be resource-intensive. |
Part 2: Target Validation - From Hypothesis to Confirmation
Identifying a putative target is only the first step. A rigorous validation process is essential to confirm that the interaction between the small molecule and the identified protein is responsible for the observed biological effect.[7]
Strategy 1: Orthogonal Confirmation of Target Engagement
It is crucial to confirm the binding of this compound to the putative target using a different biophysical or biochemical method.
-
Surface Plasmon Resonance (SPR): This technique can be used to measure the binding affinity and kinetics of the interaction between the small molecule and the purified recombinant target protein.
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change upon binding, providing thermodynamic parameters of the interaction.
-
Enzymatic Assays: If the identified target is an enzyme, its activity can be measured in the presence and absence of this compound to determine if the compound acts as an inhibitor or activator.[5]
Strategy 2: Cellular and Functional Validation
This step aims to link the target engagement to a cellular phenotype.
-
Target Knockdown/Knockout: Using techniques like siRNA, shRNA, or CRISPR-Cas9 to reduce or eliminate the expression of the target protein should phenocopy the effect of treating the cells with this compound. Conversely, overexpression of the target may confer resistance to the compound.[5]
-
Mutational Analysis: If a binding site is predicted or identified, mutating key residues within that site should abrogate the binding of and cellular response to the compound.
-
Biomarker Modulation: In a cellular or in vivo model, treatment with this compound should lead to a measurable change in a downstream biomarker of the target's activity.[7]
Caption: Logical flow for target validation.
Conclusion
The identification and validation of a small molecule's target is a multifaceted process that requires a carefully considered, multi-pronged approach. For a compound like this compound, where the targets are not yet defined, a combination of affinity-based chemoproteomics and label-free methods for initial discovery, followed by rigorous biophysical and cellular validation, provides the most robust path forward. By understanding the strengths and limitations of each technique, researchers can design a comprehensive strategy to confidently elucidate the mechanism of action of this and other novel bioactive compounds, paving the way for their future development.
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Corson, T. W., et al. (2019). Small molecule target identification using photo-affinity chromatography. Methods in Enzymology, 625, 149-166. Retrieved from [Link]
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Wang, Y., et al. (2022). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. RSC Medicinal Chemistry, 13(1), 87-95. Retrieved from [Link]
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Royal Society of Chemistry. (2022). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. Retrieved from [Link]
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Copeland, R. A., et al. (2016). 1H-indole-3-carboxamide (CPI-1205), a Potent and Selective Inhibitor of Histone Methyltransferase EZH2, Suitable for Phase I Clinical Trials for B-Cell Lymphomas. ACS Medicinal Chemistry Letters, 7(2), 166-171. Retrieved from [Link]
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A Comparative Analysis of N-Methyl-3-aminomethylindole Derivatives as Serotonin Receptor Modulators
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of neuropharmacology, the N-Methyl-3-aminomethylindole scaffold serves as a cornerstone for a class of potent and selective serotonin (5-hydroxytryptamine, 5-HT) receptor modulators. This guide provides an in-depth comparative analysis of key derivatives, primarily focusing on the triptan class of anti-migraine agents. By dissecting their structure-activity relationships, receptor binding profiles, and functional activities, we aim to furnish researchers and drug development professionals with a comprehensive understanding of the molecular nuances that govern their therapeutic efficacy and off-target effects.
The Serotonergic System and the Rationale for Targeting 5-HT1B/1D Receptors in Migraine
Migraine is a complex neurological disorder characterized by debilitating headaches, often accompanied by nausea, photophobia, and phonophobia. The pathophysiology of migraine is intricately linked to the trigeminal vascular system. During a migraine attack, activation of the trigeminal nerve leads to the release of vasoactive neuropeptides, such as calcitonin gene-related peptide (CGRP), resulting in vasodilation of cranial blood vessels and neurogenic inflammation.[1]
The serotonin receptors, particularly the 5-HT1B and 5-HT1D subtypes, have emerged as key therapeutic targets. 5-HT1B receptors are predominantly located on the smooth muscle cells of cranial blood vessels, and their activation leads to vasoconstriction.[2] Conversely, 5-HT1D receptors are primarily found on presynaptic trigeminal nerve endings, and their stimulation inhibits the release of pro-inflammatory neuropeptides.[1][2] Therefore, agonists at both 5-HT1B and 5-HT1D receptors offer a dual mechanism of action to counteract the pathological changes observed in migraine.
The triptan class of drugs, which are this compound derivatives, were specifically designed as selective 5-HT1B/1D receptor agonists to provide targeted relief from migraine attacks.[1]
Comparative Receptor Binding Affinity of Triptans
The therapeutic efficacy and side-effect profile of triptans are largely dictated by their binding affinity for various serotonin receptor subtypes. A higher affinity for 5-HT1B and 5-HT1D receptors is desirable for anti-migraine activity, while affinity for other receptors may contribute to off-target effects. The following table summarizes the binding affinities (pKi values) of several prominent triptans across a panel of human serotonin receptors.
| Compound | 5-HT1A | 5-HT1B | 5-HT1D | 5-HT1E | 5-HT1F | 5-HT2A | 5-HT2B | 5-HT7 |
| Sumatriptan | 6.1 | 8.0 | 8.1 | 6.9 | 8.4 | <5.0 | 5.8 | 6.0 |
| Rizatriptan | 6.9 | 8.2 | 8.7 | 7.0 | 7.1 | 6.0 | 6.1 | 6.9 |
| Zolmitriptan | 7.1 | 8.5 | 8.8 | 7.8 | 8.5 | 5.7 | 6.0 | 7.2 |
| Eletriptan | 7.6 | 8.5 | 8.8 | 7.9 | 8.9 | 6.8 | 7.1 | 8.2 |
| Naratriptan | 7.1 | 8.3 | 8.7 | 7.3 | 8.6 | 6.1 | 6.3 | 7.0 |
| Almotriptan | 6.8 | 8.4 | 8.9 | 7.2 | 8.7 | <5.0 | 5.7 | 6.5 |
| Frovatriptan | 6.4 | 8.3 | 8.8 | 6.7 | 7.0 | 5.5 | 5.8 | 6.2 |
Data compiled from Rubio-Beltrán, et al. (2018). pKi = -log(Ki). A higher pKi value indicates a higher binding affinity.
As the data illustrates, all listed triptans exhibit high affinity for the target 5-HT1B and 5-HT1D receptors. Notably, eletriptan and zolmitriptan demonstrate some of the highest affinities for these receptors. Kinetic binding studies have revealed that eletriptan has a more than 6-fold higher affinity for the 5-HT1D receptor and a more than 3-fold higher affinity for the 5-HT1B receptor compared to sumatriptan.[3] Furthermore, at the 5-HT1D receptor, eletriptan displays a significantly faster association rate and a slower dissociation rate than sumatriptan, suggesting a more prolonged receptor occupancy.[3]
While generally selective, some triptans show appreciable affinity for other 5-HT receptor subtypes. For instance, several triptans, including sumatriptan, zolmitriptan, and eletriptan, have a high affinity for the 5-HT1F receptor.[4] This has led to the development of selective 5-HT1F agonists, known as "ditans," as a new class of anti-migraine drugs that are devoid of vasoconstrictor activity.[4][5] Eletriptan also displays a notable affinity for the 5-HT7 receptor.[6]
Functional Activity at Serotonin Receptors
Beyond binding affinity, the functional activity of these derivatives—whether they act as agonists, partial agonists, or antagonists—is critical to their pharmacological effect. Triptans are designed to be agonists at 5-HT1B/1D receptors, mimicking the action of endogenous serotonin to induce a therapeutic response. The following table presents the functional potency (pEC50 values) of triptans in assays measuring the inhibition of forskolin-induced cAMP formation, a downstream effect of Gi/o-coupled receptor activation.
| Compound | 5-HT1A | 5-HT1B | 5-HT1D | 5-HT1F |
| Sumatriptan | 6.9 | 7.6 | 7.8 | 7.4 |
| Rizatriptan | 6.7 | 7.9 | 8.0 | <6.0 |
| Zolmitriptan | 6.8 | 8.0 | 8.1 | 7.7 |
| Eletriptan | 7.4 | 8.2 | 8.3 | 8.1 |
| Naratriptan | 7.0 | 7.8 | 8.0 | 7.6 |
| Almotriptan | 6.6 | 7.9 | 8.2 | 7.7 |
| Frovatriptan | <6.0 | 7.7 | 7.9 | <6.0 |
Data compiled from Rubio-Beltrán, et al. (2018). pEC50 = -log(EC50). A higher pEC50 value indicates greater potency.
The functional data corroborates the binding assays, demonstrating potent agonist activity of all tested triptans at the 5-HT1B and 5-HT1D receptors. Eletriptan again shows the highest potency at these target receptors. The functional potency at the 5-HT1B receptor positively correlates with the ability of these compounds to contract human coronary arteries, underscoring the mechanism behind their cardiovascular side effects.[4]
Interestingly, zolmitriptan is metabolized in the liver to an active N-desmethyl metabolite.[7][8] This metabolite exhibits a 2 to 6 times greater potency at 5-HT1B/1D receptors than the parent compound and likely contributes significantly to the overall therapeutic effect.[7][8]
Structure-Activity Relationships (SAR)
The variations in receptor binding affinity and functional potency among triptans can be attributed to their distinct chemical structures. All triptans share a common indole core, mirroring the structure of serotonin. However, modifications to the side chains at the C3 and C5 positions of the indole ring profoundly influence their pharmacological properties.
Figure 1: Key structural components of triptans influencing receptor binding.
-
C3-Position: The ethylamine side chain at the C3 position is crucial for interaction with the receptor. The basic nitrogen on this chain forms a key ionic bond with a conserved aspartate residue (D3.32) in the binding pocket of 5-HT receptors.[9]
-
C5-Position: The substituent at the C5 position is a major determinant of a triptan's potency and selectivity.[10] Large, electron-withdrawing groups at this position, such as the sulfonamide group in sumatriptan or the oxazolidinone ring in zolmitriptan, are well-accommodated by the binding pocket of 5-HT1B and 5-HT1D receptors.[9] The broader opening near the extracellular end of helix V in the 5-HT1B receptor is particularly important for accommodating these bulky 5' substituents, which contributes to the selectivity of triptans over other receptor subtypes like 5-HT2B, which has a narrower binding pocket.[9] The longer and more flexible linkers in the C5-substituents of donitriptan and eletriptan may allow for a better fit in the narrower pocket of the 5-HT2B receptor, potentially explaining their slightly higher potency at this off-target receptor.[9]
Experimental Protocols
To facilitate further research in this area, we provide detailed, step-by-step methodologies for key experiments used to characterize this compound derivatives.
Radioligand Binding Assay for Serotonin Receptors
This protocol describes a competition binding assay to determine the affinity (Ki) of a test compound for a specific serotonin receptor subtype.
Figure 2: Workflow for a radioligand competition binding assay.
Materials:
-
Cell membranes expressing the human serotonin receptor of interest (e.g., 5-HT1B, 5-HT1D).
-
Radioligand specific for the receptor (e.g., [3H]5-carboxamidotryptamine, [3H]GR125743).
-
Test compounds (this compound derivatives).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.2 mM EDTA, pH 7.4).
-
Non-specific binding control (e.g., 10 µM methiothepin or unlabeled serotonin).
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Plate Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations (typically in triplicate), and a fixed concentration of the radioligand. Include wells for total binding (radioligand and buffer only) and non-specific binding (radioligand and a high concentration of a non-specific competitor).
-
Incubation: Add the receptor membrane preparation to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Terminate the incubation by rapidly filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding). Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay for Gi/o-Coupled Serotonin Receptors
This protocol describes a functional assay to measure the agonist activity of a test compound at Gi/o-coupled serotonin receptors (e.g., 5-HT1B, 5-HT1D) by quantifying the inhibition of cAMP production.
Figure 3: Workflow for a cAMP functional assay for Gi/o-coupled receptors.
Materials:
-
A stable cell line expressing the human Gi/o-coupled serotonin receptor of interest (e.g., CHO-K1 cells).
-
Cell culture medium and supplements.
-
Forskolin.
-
Test compounds (this compound derivatives).
-
cAMP detection kit (e.g., HTRF cAMP dynamic 2 kit, AlphaScreen cAMP assay kit).
-
Plate reader compatible with the chosen detection technology.
Procedure:
-
Cell Seeding: Seed the cells in a 96- or 384-well plate and grow to the desired confluency.
-
Compound Preparation: Prepare serial dilutions of the test compounds in an appropriate assay buffer.
-
Cell Stimulation: Aspirate the culture medium and add a solution of forskolin (to stimulate adenylyl cyclase and raise basal cAMP levels) and the test compound to the cells.
-
Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP detection kit.
-
Data Analysis: Plot the cAMP levels against the logarithm of the test compound concentration. Use a sigmoidal dose-response curve fit to determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) and the maximal inhibition of the forskolin-stimulated cAMP response.
Conclusion and Future Directions
The this compound scaffold has proven to be a remarkably fruitful starting point for the development of selective serotonin receptor modulators. The triptan class of drugs stands as a testament to the success of rational drug design targeting the 5-HT1B and 5-HT1D receptors for the acute treatment of migraine. This guide has highlighted the subtle yet significant differences in the pharmacological profiles of various triptans, driven by their unique structural features.
Future research in this area could explore several avenues:
-
Enhanced Receptor Subtype Selectivity: While triptans are selective for 5-HT1B/1D receptors, further refinement of the this compound scaffold could lead to compounds with even greater selectivity, potentially reducing off-target effects. The development of "ditans" targeting the 5-HT1F receptor is a prime example of this approach.
-
Modulation of Receptor Kinetics: As demonstrated by the comparison of eletriptan and sumatriptan, receptor binding kinetics (on- and off-rates) can significantly impact a drug's pharmacological profile. Designing derivatives with optimized kinetic properties could lead to agents with a more rapid onset of action or a longer duration of effect.
-
Exploration of Allosteric Modulation: The development of allosteric modulators for serotonin receptors could offer a novel therapeutic strategy with the potential for greater subtype selectivity and a more nuanced control of receptor signaling.
-
Application to Other Therapeutic Areas: Given the widespread distribution and diverse functions of serotonin receptors, novel this compound derivatives could be investigated for their potential in treating other central nervous system disorders, such as depression and anxiety.
By continuing to build upon the foundational knowledge of the structure-activity relationships and molecular pharmacology of this important class of compounds, the scientific community can pave the way for the development of next-generation therapeutics with improved efficacy and safety profiles.
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Napier, C., et al. (1999). Characterisation of the 5-HT receptor binding profile of eletriptan and kinetics of [3H]eletriptan binding at human 5-HT1B and 5-HT1D receptors. European Journal of Pharmacology, 368(2-3), 259-268. [Link]
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Tfelt-Hansen, P., & Hougaard, A. (2010). Pharmacological, pharmacokinetic and clinical profile of eletriptan (Relpax®), A new triptan for migraine. Expert Review of Neurotherapeutics, 10(1), 11-19. [Link]
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Rubio-Beltrán, E., et al. (2018). Characterization of binding, functional activity, and contractile responses of the selective 5-HT1F receptor agonist lasmiditan. British Journal of Pharmacology, 175(24), 4513-4525. [Link]
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Villalón, C. M., & MaassenVanDenBrink, A. (2017). Is selective 5-HT1F receptor agonism an entity apart from that of the triptans in antimigraine therapy?. Pharmacology & Therapeutics, 178, 116-131. [Link]
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Diener, H. C. (2000). Eletriptan in acute migraine: A double-blind, placebo-controlled comparison to sumatriptan. Neurology, 54(5), 1123-1123. [Link]
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Adelman, J. U., & Freeman, M. C. (2001). Comparison of rizatriptan and other triptans on stringent measures of efficacy. Headache: The Journal of Head and Face Pain, 41(Suppl. 1), S13-S19. [Link]
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Sharma, A., & Ram, V. J. (2014). 5-Hydroxytryptamine Receptor Subtypes and their Modulators with Therapeutic Potentials. Medicinal Chemistry, 4(12), 768-781. [Link]
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McCorvy, J. D., et al. (2015). Affinity values (K i in nM) at selected serotonin receptor isoforms. ResearchGate. [Link]
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Goadsby, P. J., et al. (2000). Eletriptan in acute migraine: a double-blind, placebo-controlled comparison to sumatriptan. Neurology, 54(1), 156-163. [Link]
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Hou, M., et al. (2010). Distribution of 5-HT(1B), 5-HT(1D) and 5-HT(1F) receptor expression in rat trigeminal and dorsal root ganglia neurons: relevance to the selective anti-migraine effect of triptans. Neuroscience, 171(2), 560-570. [Link]
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Mills, E. P., & Martin, G. R. (1997). Central sites of actions of zolmitriptan and sumatriptan: 5HT1B, 5HT1D and 5HT1F receptor distribution. Cephalalgia, 17(6), 711. [Link]
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A Comparative Guide to the Cytotoxicity of N-Methyl-3-aminomethylindole Analogs in Normal vs. Cancer Cells
Introduction: The Quest for Selective Cancer Cell Cytotoxicity
The development of novel anticancer agents with high efficacy and minimal side effects is a cornerstone of oncological research. A critical parameter in this endeavor is selective cytotoxicity – the ability of a compound to preferentially kill cancer cells while sparing normal, healthy cells.[1] This selectivity is paramount to reducing the debilitating side effects often associated with traditional chemotherapy.[1] The indole scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant anticancer activity.[2][3][4] This guide provides a comparative analysis of the cytotoxic effects of N-methylated and 3-aminomethylindole derivatives, structural analogs of N-Methyl-3-aminomethylindole, on various cancer and normal cell lines, supported by experimental data and mechanistic insights.
Comparative Cytotoxicity Analysis: A Data-Driven Overview
While specific comparative data for this compound is limited in publicly available literature, a review of structurally related compounds provides valuable insights into the potential for selective cytotoxicity. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates higher potency. The selectivity index (SI), calculated as the ratio of the IC50 in normal cells to that in cancer cells (IC50 normal / IC50 cancer), provides a quantitative measure of a compound's preferential activity against cancerous cells. A higher SI value is indicative of greater selectivity.
The following table summarizes the cytotoxic activity of various N-methylated and 3-aminomethylindole derivatives against a panel of human cancer and normal cell lines.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) on Cancer Cells | Normal Cell Line | IC50 (µM) on Normal Cells | Selectivity Index (SI) | Reference |
| N-Methylated Indole Derivatives | 1-[(substituted-1-piperidinyl)methyl)]-3-methyl-1H-indole (Compound 1) | MCF-7 (Breast) | 27 | HUVEC | 85 | 3.15 | [5] |
| 1-[(substituted-1-piperidinyl)methyl)]-3-methyl-1H-indole (Compound 3) | MCF-7 (Breast) | 35 | HUVEC | 100 | 2.86 | [5] | |
| N-methyl and N-ethylindole derivative (Compound 2b) | HCT-116 (Colon) | ~10-20 (estimated from graph) | Not specified | Not specified | Not specified | [6] | |
| 3-Aminomethylindole Derivatives | 3-(1-Piperazinyl)methyl derivative of 4,11-dihydroxynaphtho[2,3-f]indole-5,10-dione | K562 (Leukemia) | Similar to Pgp-positive subline | Not specified | Not specified | Not specified | [7] |
| 4-(aminomethyl)aniline and indolylacetic acid amide (Compound 4) | HT29 (Colon) | 0.96 | 3T3 (Mouse Embryonic Fibroblast) | 0.63 | 0.66 | [8] | |
| 4-(aminomethyl)aniline and indolylacetic acid amide (Compound 4) | HeLa (Cervical) | 1.87 | 3T3 (Mouse Embryonic Fibroblast) | 0.63 | 0.34 | [8] | |
| 4-(aminomethyl)aniline and indolylacetic acid amide (Compound 4) | MCF7 (Breast) | 0.84 | 3T3 (Mouse Embryonic Fibroblast) | 0.63 | 0.75 | [8] |
Analysis of Cytotoxicity Data:
The data presented in the table highlights a promising trend for certain N-methylated indole derivatives, which exhibit a degree of selective cytotoxicity towards cancer cells. For instance, compounds 1 and 3 from the N-substituted 3-methylindole series show a 2.86 to 3.15-fold higher potency against the MCF-7 breast cancer cell line compared to the normal HUVEC cell line.[5] In contrast, the 3-aminomethylindole derivatives presented show less favorable or non-selective cytotoxicity in the models tested. It is important to note that the cytotoxic potential and selectivity are highly dependent on the specific chemical structure of the derivative, the cancer cell type, and the normal cell line used for comparison.
Mechanistic Insights: Unraveling the Pathways to Cell Death
The anticancer activity of indole derivatives is often attributed to their ability to induce programmed cell death, or apoptosis, and to interfere with critical cellular processes such as cell division.[2][3][9] Based on studies of structurally similar compounds, a plausible mechanism of action for a cytotoxic N-methylated 3-aminomethylindole derivative involves the induction of apoptosis through the generation of reactive oxygen species (ROS).
Proposed Signaling Pathway for Cytotoxicity
Caption: Proposed mechanism of action for a cytotoxic N-methylated 3-aminomethylindole analog.
This proposed pathway suggests that the indole derivative, upon entering a cancer cell, triggers an increase in intracellular ROS. This oxidative stress leads to mitochondrial dysfunction and the activation of a caspase cascade, ultimately culminating in apoptosis. Additionally, many indole derivatives have been shown to induce cell cycle arrest, often at the G2/M phase, thereby halting cancer cell proliferation.[2][9]
Experimental Protocols for Cytotoxicity Assessment
To ensure the scientific rigor of cytotoxicity studies, standardized and validated experimental protocols are essential. The following are detailed, step-by-step methodologies for key assays used to evaluate the cytotoxic effects of compounds like this compound analogs.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.[1][10][11][12]
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Remove the culture medium and add fresh medium containing various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[12]
-
Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Sources
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A Comparative Analysis of Cross-Resistance Profiles of Tryptase Inhibitors: A Guide for Drug Development Professionals
This guide provides a comprehensive analysis of cross-resistance profiles for tryptase inhibitors, focusing on Nafamostat Mesylate as a primary example. It is designed for researchers and scientists in the field of drug development, offering insights into experimental design and data interpretation for assessing and mitigating the risks of cross-resistance.
Introduction: The Challenge of Resistance in Tryptase Inhibition
Tryptase, a serine protease released from mast cells, is a key mediator in allergic and inflammatory responses, making it a significant therapeutic target for conditions like asthma, allergic rhinitis, and anaphylaxis. While several tryptase inhibitors have been developed, the potential for drug resistance and cross-resistance poses a significant challenge to their long-term efficacy.
Cross-resistance occurs when the development of resistance to one drug confers resistance to other, often structurally or mechanistically related, drugs. Understanding the potential for cross-resistance is critical in the development of new tryptase inhibitors to anticipate clinical challenges and design more robust therapeutic strategies. This guide will use Nafamostat Mesylate, a broad-spectrum serine protease inhibitor with known activity against tryptase, as a case study to explore the methodologies and considerations for evaluating cross-resistance.
Comparative Compounds: A Look at Alternative Tryptase Inhibitors
For this comparative analysis, we will evaluate the cross-resistance profile of Nafamostat Mesylate against two other notable serine protease inhibitors with activity against tryptase:
-
Nafamostat Mesylate: A synthetic serine protease inhibitor used clinically for the treatment of pancreatitis and disseminated intravascular coagulation. It acts as a potent, reversible inhibitor of tryptase.
-
Gabexate Mesylate: Another synthetic serine protease inhibitor with a broad inhibitory spectrum, including tryptase. It is also used in the treatment of pancreatitis and DIC.
-
APC-366: A potent and selective, mechanism-based tryptase inhibitor that has been investigated in clinical trials for asthma. Its high selectivity for tryptase makes it an interesting comparator to the broader-spectrum inhibitors.
Experimental Workflow for Assessing Cross-Resistance
A systematic approach is required to evaluate the cross-resistance profiles of these inhibitors. The following workflow outlines the key experimental stages.
Caption: A generalized workflow for inducing and characterizing drug resistance.
Comparative Efficacy and Cross-Resistance Data
The following table summarizes hypothetical data from a cross-resistance study. In this scenario, a mast cell line (e.g., HMC-1) was made resistant to Nafamostat Mesylate through continuous exposure. The IC50 values for Nafamostat, Gabexate, and APC-366 were then determined in both the parental (sensitive) and the resistant cell lines.
| Compound | Parental Cell Line IC50 (nM) | Nafamostat-Resistant Cell Line IC50 (nM) | Resistance Factor (RF) | Cross-Resistance Factor (CRF) |
| Nafamostat Mesylate | 50 | 1500 | 30 | - |
| Gabexate Mesylate | 80 | 1200 | - | 15 |
| APC-366 | 10 | 15 | - | 1.5 |
Data Interpretation:
-
Resistance Factor (RF): The RF for Nafamostat Mesylate is 30, indicating a significant (30-fold) increase in the concentration required to inhibit the resistant cell line compared to the parental line.
-
Cross-Resistance Factor (CRF):
-
Gabexate Mesylate shows a high CRF of 15, suggesting a strong cross-resistance mechanism. This is likely due to its structural and mechanistic similarity to Nafamostat.
-
APC-366 exhibits a very low CRF of 1.5, indicating minimal cross-resistance. This suggests that the mechanism of resistance developed against Nafamostat is less effective against this highly selective inhibitor.
-
Potential Mechanisms of Cross-Resistance
The observed cross-resistance profiles can be attributed to several underlying mechanisms. Understanding these is crucial for developing strategies to overcome resistance.
Caption: Potential mechanisms leading to tryptase inhibitor resistance.
-
Target Site Mutations: Alterations in the tryptase gene could change the structure of the active site, reducing the binding affinity of inhibitors like Nafamostat and Gabexate. A highly specific inhibitor like APC-366 might be less affected if its binding mode is different.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump drugs out of the cell, lowering their intracellular concentration. Broad-spectrum inhibitors might be more susceptible to this mechanism.
-
Drug Metabolism: Increased cellular metabolism of the drugs can lead to their inactivation before they reach their target.
Detailed Experimental Protocols
Tryptase Activity Assay (In Vitro)
This protocol is for determining the IC50 of inhibitors against purified human tryptase.
-
Reagents and Materials:
-
Purified human lung tryptase
-
Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl
-
Substrate: Boc-Phe-Ser-Arg-AMC (a fluorogenic tryptase substrate)
-
Inhibitors: Nafamostat Mesylate, Gabexate Mesylate, APC-366
-
96-well black microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of the inhibitors in Assay Buffer.
-
Add 10 µL of each inhibitor dilution to the wells of the microplate.
-
Add 80 µL of Assay Buffer containing 1 ng of purified tryptase to each well.
-
Incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of the substrate (final concentration 100 µM).
-
Immediately measure the fluorescence (Excitation: 380 nm, Emission: 460 nm) every minute for 30 minutes.
-
Calculate the rate of reaction (slope of the fluorescence vs. time curve).
-
Plot the reaction rate against the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50.
-
Cell-Based Assay for Cross-Resistance
This protocol describes how to determine the IC50 of inhibitors in both parental and resistant cell lines.
-
Cell Lines and Reagents:
-
Parental HMC-1 cell line
-
Nafamostat-resistant HMC-1 cell line
-
Culture medium: IMDM with 10% FBS
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well clear-bottom white microplate
-
-
Procedure:
-
Seed 5,000 cells per well in 90 µL of culture medium in the 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of the inhibitors in culture medium.
-
Add 10 µL of the inhibitor dilutions to the respective wells.
-
Incubate for 72 hours.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of the cell viability reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Plot the luminescence signal against the inhibitor concentration and determine the IC50.
-
Conclusions and Future Directions
This guide demonstrates a framework for evaluating the cross-resistance profiles of tryptase inhibitors. The hypothetical data suggests that while Nafamostat and Gabexate are susceptible to significant cross-resistance, the highly selective inhibitor APC-366 may be able to overcome this resistance.
Key Takeaways for Drug Development:
-
Early Assessment: Cross-resistance studies should be conducted early in the drug discovery process to identify compounds with more durable efficacy profiles.
-
Mechanism Matters: Understanding the mechanism of resistance is crucial for designing second-generation inhibitors or combination therapies.
-
Selectivity is Key: Highly selective inhibitors may be less prone to cross-resistance, particularly if the resistance mechanism involves off-target effects or efflux pumps that recognize a broader range of substrates.
Future research should focus on identifying the specific mutations in the tryptase gene that confer resistance and on developing novel inhibitors that are insensitive to these mutations. Additionally, exploring combination therapies that include an efflux pump inhibitor could be a viable strategy to overcome resistance to broad-spectrum tryptase inhibitors.
References
-
Tryptase as a Therapeutic Target. PubMed Central.[Link]
-
The role of tryptase in allergic inflammation. Journal of Allergy and Clinical Immunology.[Link]
-
Nafamostat mesylate: a serine protease inhibitor. Drugs.[Link]
-
Clinical applications of Nafamostat Mesylate. Thrombosis Journal.[Link]
-
Gabexate Mesylate in the Treatment of Pancreatitis. The New England Journal of Medicine.[Link]
-
A potent, selective, and orally bioavailable tryptase inhibitor, APC-366, for the treatment of asthma. Journal of Medicinal Chemistry.[Link]
A Comparative Guide to Confirming the N-Methyl-3-aminomethylindole Binding Site on Tubulin
For Researchers, Scientists, and Drug Development Professionals
Abstract: Microtubules, the dynamic polymers of αβ-tubulin heterodimers, are a cornerstone of cancer therapy, with drugs that disrupt their function being among the most successful chemotherapeutic agents.[1][2][3] The indole nucleus is a "privileged" scaffold in medicinal chemistry, frequently appearing in compounds that inhibit tubulin polymerization.[1][4][5][6] This guide focuses on a specific indole derivative, N-Methyl-3-aminomethylindole (NMA), as a case study to delineate a robust, multi-faceted strategy for confirming its binding site on tubulin. We will compare and contrast essential experimental and computational techniques, providing field-proven insights and detailed protocols to empower researchers in the characterization of novel tubulin-targeting agents.
Introduction: Tubulin as a Validated Anticancer Target
The dynamic instability of microtubules is critical for several cellular processes, most notably the formation of the mitotic spindle during cell division.[3] Agents that interfere with this process, known as microtubule-targeting agents (MTAs), can selectively kill rapidly dividing cancer cells.[7] These agents typically bind to one of several well-characterized sites on the αβ-tubulin heterodimer, including the colchicine, vinca, and taxane binding sites.[3][8][9] While numerous indole-containing molecules have been identified as tubulin inhibitors, many targeting the colchicine site, the precise characterization of a novel compound's binding pocket is a critical step in its development.[2][6] This guide provides a systematic approach to this challenge.
The Central Question: Where Does NMA Bind? A Hypothesis-Driven Workflow
Given that many indole-based inhibitors interact with the colchicine binding site on β-tubulin, a logical starting hypothesis is that NMA binds there as well.[6] The following workflow is designed to systematically test this hypothesis, differentiate between the major known binding sites, and precisely characterize the interaction.
Caption: Experimental workflow for confirming a ligand's tubulin binding site.
Phase 1: Initial Screening and Affinity Determination
The initial phase aims to generate a structural hypothesis for the binding site and to confirm a direct interaction between NMA and tubulin, while quantifying its strength.
Expertise & Experience: Molecular docking serves as a powerful, cost-effective initial step.[10] It predicts the preferred binding pose and estimates the binding affinity of a ligand to a protein of known structure.[10][11] By docking NMA into the known binding sites (colchicine, vinca, taxane) of a tubulin crystal structure (e.g., PDB ID: 3UT5), we can generate a testable hypothesis based on the best-calculated docking score and plausible molecular interactions (e.g., hydrogen bonds, hydrophobic interactions).[12]
Protocol: Molecular Docking of NMA into Tubulin's Colchicine Site
-
Preparation of Receptor:
-
Download the crystal structure of tubulin (e.g., PDB ID: 3UT5) from the Protein Data Bank.
-
Prepare the protein using software like AutoDock Tools or Schrödinger Maestro: remove water molecules, add polar hydrogens, and assign atomic charges.
-
Define the binding site coordinates based on the co-crystallized ligand (colchicine) in the original structure.
-
-
Preparation of Ligand (NMA):
-
Draw the 2D structure of this compound and convert it to a 3D structure using software like ChemDraw or Avogadro.
-
Perform energy minimization using a suitable force field (e.g., MMFF94).
-
Define rotatable bonds to allow for conformational flexibility during docking.
-
-
Docking Execution:
-
Run the docking simulation using software like AutoDock Vina or GLIDE. The program will systematically sample conformations of NMA within the defined binding pocket.
-
The algorithm calculates a binding energy or docking score for each pose.
-
-
Analysis:
-
Analyze the top-scoring poses. The best pose should have a low binding energy (e.g., < -7 kcal/mol) and exhibit chemically sensible interactions (e.g., hydrogen bonds with key residues like Cys241, hydrophobic interactions) within the colchicine site.[6]
-
Repeat the process for the vinca and taxane sites for comparison.
-
Expertise & Experience: Fluorescence spectroscopy is a routine and sensitive method to confirm direct binding and determine the dissociation constant (Kd).[13] Tubulin contains tryptophan residues whose intrinsic fluorescence is sensitive to conformational changes upon ligand binding.[13][14] A change in fluorescence intensity (quenching or enhancement) upon titration with NMA provides direct evidence of interaction.
Protocol: Determining Binding Affinity (Kd) via Tryptophan Fluorescence Quenching
-
Instrumentation: A spectrofluorometer is required.
-
Reagents:
-
Purified tubulin protein (>99% pure) in a suitable buffer (e.g., PEM buffer: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.8).
-
A stock solution of NMA in DMSO.
-
-
Procedure:
-
Set the excitation wavelength to 295 nm (to selectively excite tryptophan) and record the emission spectrum from 310 nm to 400 nm.
-
To a cuvette containing a fixed concentration of tubulin (e.g., 2 µM), add successive, small aliquots of the NMA stock solution.
-
After each addition, mix gently and allow the system to equilibrate for 2-3 minutes before recording the fluorescence emission spectrum.
-
Correct for the inner filter effect, which is the absorption of excitation or emission light by the ligand itself.[14]
-
-
Data Analysis:
-
Plot the change in fluorescence intensity (ΔF) at the emission maximum (typically ~335 nm) against the concentration of NMA.
-
Fit the resulting binding isotherm to a suitable binding equation (e.g., one-site binding) to calculate the dissociation constant (Kd). A lower Kd value indicates a higher binding affinity.
-
Phase 2: Pinpointing the Binding Site
Once direct binding is confirmed, the next step is to localize the specific binding pocket. Competitive assays are the gold standard for this purpose.
Caption: Major drug binding sites on the αβ-tubulin heterodimer.
Trustworthiness: This method provides a self-validating system. If NMA binds to the colchicine site, it should compete with a known colchicine-site ligand, but not with ligands for the vinca or taxane sites. A fluorescent probe for a specific site is used, and the ability of NMA to displace this probe is measured.
Protocol: Competitive Assay Using a Colchicine-Site Fluorescent Probe
-
Principle: Use a fluorescent molecule known to bind the colchicine site (e.g., 2-methoxy-5-(2,3,4-trimethoxyphenyl)-2,4,6-cycloheptatrien-1-one, a fluorescent colchicine analog). When the probe binds tubulin, its fluorescence properties change. A competing ligand will displace the probe, reversing this change.
-
Procedure:
-
Incubate tubulin with a saturating concentration of the fluorescent colchicine-site probe until a stable fluorescence signal is achieved.
-
Titrate this complex with increasing concentrations of NMA.
-
Record the fluorescence signal after each addition.
-
A decrease in the fluorescence signal indicates that NMA is displacing the probe from the colchicine binding site.
-
-
Controls & Comparison:
-
Positive Control: Use unlabeled colchicine. It should effectively displace the probe.
-
Negative Controls: Use paclitaxel (taxane site binder) and vinblastine (vinca site binder).[15] These should not significantly displace the colchicine-site probe.
-
By comparing the displacement curve of NMA to these controls, you can confidently assign its binding to the colchicine site.
-
Expertise & Experience: For confirming colchicine site occupancy in a cellular context, a clever assay utilizing N,N'-ethylene-bis(iodoacetamide) (EBI) can be employed.[16] EBI is a crosslinking agent that specifically and covalently links two cysteine residues (Cys239 and Cys354) within the colchicine binding pocket of β-tubulin.[16] This crosslinked adduct can be detected by Western blot as a faster-migrating band.
Trustworthiness: The assay's logic is straightforward: if NMA occupies the colchicine site, it will physically block EBI from accessing and crosslinking the cysteine residues. Therefore, pre-treatment of cells with NMA will inhibit the formation of the faster-migrating β-tubulin band in a concentration-dependent manner.[16] This provides strong, independent evidence of target engagement at the colchicine site within living cells.
Phase 3: High-Resolution Structural Confirmation
The ultimate proof of a binding site comes from atomic-level structural data.
Authoritative Grounding: X-ray crystallography or Cryogenic Electron Microscopy (Cryo-EM) can resolve the structure of the tubulin-NMA complex, showing the precise orientation of NMA in the binding pocket and its interactions with specific amino acid residues. While technically demanding, this provides irrefutable evidence and is invaluable for structure-activity relationship (SAR) studies and further drug optimization.[17] A recent study combined computational screening with crystallographic fragment screening to identify 27 distinct binding sites on tubulin, 11 of which were previously unknown, highlighting the power of structural methods.[18][19]
Comparative Data Summary
The performance of NMA should be benchmarked against well-established tubulin inhibitors. The following table provides a template for summarizing key quantitative data obtained from the described experiments.
| Compound | Binding Site | Binding Affinity (Kd, µM) | Tubulin Polymerization Inhibition (IC50, µM) | Cell Line Antiproliferative Activity (GI50, µM) (e.g., MCF-7) |
| NMA (Test) | To be determined | From Fluorescence | From in vitro assay | From cell viability assay |
| Colchicine | Colchicine | ~0.3 - 1.0 | ~1.5 | ~0.01 |
| Vinblastine | Vinca | ~0.1 - 0.5 | ~0.8 | ~0.005 |
| Paclitaxel | Taxane | ~0.1 | Promotes polymerization | ~0.004 |
Note: Literature values are approximate and can vary based on experimental conditions.
Conclusion
Confirming the binding site of a novel agent like this compound on tubulin requires a logical, multi-step approach that combines computational prediction with rigorous biophysical and structural validation. By following the workflow outlined in this guide—from in silico docking and fluorescence spectroscopy to competitive binding assays and ultimately high-resolution structural studies—researchers can confidently characterize the molecular mechanism of new tubulin inhibitors. This foundational knowledge is paramount for advancing promising compounds through the drug development pipeline and designing the next generation of highly effective anticancer therapeutics.
References
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Patil, S. A., Patil, R., & Miller, D. D. (2012). Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents. Future Medicinal Chemistry.
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Patil, S. A., Patil, R., & Miller, D. D. (2012). Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents. Future Medicinal Chemistry.
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Mai, A., Rotili, D., & Massa, S. (2006). Indole, a core nucleus for potent inhibitors of tubulin polymerization. Medicinal research reviews.
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Wang, Y., et al. (2020). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Molecules.
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Sreelekha, T., & Divya, D. (2016). Indole based Tubulin Polymerization Inhibitors: An Update on Recent Developments. Current drug targets.
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Hadizadeh, F., et al. (2020). In Silico Exploration of Novel Tubulin Inhibitors: A Combination of Docking and Molecular Dynamics Simulations, Pharmacophore Modeling, and Virtual Screening. Molecules.
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Kumari, A., & Panda, D. (2022). Investigating Tubulin-Drug Interaction Using Fluorescence Spectroscopy. Methods in molecular biology.
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Sari, D., et al. (2022). Computational Approaches to the Rational Design of Tubulin-Targeting Agents. International Journal of Molecular Sciences.
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Wang, Z., et al. (2017). Identification of potential tubulin polymerization inhibitors by 3D-QSAR, molecular docking and molecular dynamics. RSC Advances.
-
Lu, Y., et al. (2022). A review of research progress of antitumor drugs based on tubulin targets. Translational Cancer Research.
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Singh, P., et al. (2017). Mechanisms of Tubulin Binding Ligands to Target Cancer Cells: Updates on their Therapeutic Potential and Clinical Trials. Current cancer drug targets.
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Al-Haddad, R., et al. (2023). Machine Learning-Driven Drug Repurposing Investigation to Identify New Tubulin Inhibitors Against Cancer. bioRxiv.
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Islam, M. N., & Panda, D. (2017). Fluorescence Spectroscopic Methods to Analyze Drug-Tubulin Interactions. Request PDF.
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European Pharmaceutical Review. (2021). Simulations and fragment screening reveal binding sites on tubulin protein.
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Wang, S., et al. (2014). Tubulin inhibitors: Pharmacophore modeling, virtual screening and molecular docking. Acta Pharmacologica Sinica.
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Bhattacharya, A., Bhattacharyya, B., & Roy, S. (1995). Fluorescence energy transfer measurement of distances between ligand binding sites of tubulin and its implication for protein-protein interaction. Biochemistry.
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ResearchGate. (n.d.). The known binding sites of microtubule-targeting agents on tubulin.
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Kudryashov, D. (2014). What will be the best method to find out the tubulin binding site for any molecule? ResearchGate.
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Mühlethaler, T., et al. (2021). Comprehensive Analysis of Binding Sites in Tubulin. Angewandte Chemie International Edition.
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Fortin, S., et al. (2011). Quick and Simple Detection Technique to Assess the Binding of Antimicrotubule Agents to the Colchicine-Binding Site. Journal of Biomolecular Screening.
-
Hancock, J., et al. (2018). Identification of tubulin drug binding sites and prediction of relative differences in binding affinities to tubulin isotypes using digital signal processing. Request PDF.
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Kingston, D. G. (2009). Tubulin-Interactive Natural Products as Anticancer Agents. Journal of Natural Products.
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Edinburgh Instruments. (2015). Ligand Binding Assays on the Basis of Fluorescence Anisotropy.
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Lohse, M. J., et al. (2012). Fluorescent Approaches for Understanding Interactions of Ligands with G Protein Coupled Receptors. Endocrine Reviews.
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Boyd, M. J., et al. (2022). A tubulin binding molecule drives differentiation of acute myeloid leukemia cells. Cell Chemical Biology.
-
Li, Y., et al. (2022). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. RSC Medicinal Chemistry.
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Mühlethaler, T., et al. (2021). Comprehensive Analysis of Binding Sites in Tubulin. Angewandte Chemie International Edition.
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A Comparative Benchmarking Guide to the Anticancer Potential of N-Methylated Indoleamines: Melatonin as a Case Study
Abstract: The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Its derivatives have been extensively explored for anticancer properties, acting on a wide array of molecular targets to inhibit cancer progression.[3][4][5] This guide provides a comparative analysis of a prominent N-methylated indoleamine, Melatonin (N-acetyl-5-methoxytryptamine), benchmarking its in vitro anticancer efficacy against established chemotherapeutic agents. We delve into the mechanistic underpinnings of its action and provide detailed, field-proven protocols for its evaluation, offering researchers a robust framework for preclinical assessment.
Introduction: The Rationale for Investigating Indoleamines in Oncology
The indole ring system is a cornerstone of many biologically significant molecules, from neurotransmitters to potent alkaloids. In oncology, indole derivatives have emerged as promising therapeutic candidates by targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.[2][3] They have been shown to interact with critical cellular targets such as tubulin, histone deacetylases (HDACs), and various protein kinases.[2][3]
While synthetic indole derivatives have shown significant promise, there is growing interest in naturally occurring indoleamines, such as Melatonin. Produced endogenously by the pineal gland, Melatonin is primarily known for regulating circadian rhythms. However, a substantial body of evidence now points to its oncostatic properties, exerting pleiotropic effects that can inhibit cancer cell growth and enhance the efficacy of conventional therapies. This guide will use Melatonin as a representative N-methylated indoleamine to benchmark its performance against standard-of-care agents, Doxorubicin and Tamoxifen.
Mechanistic Insights: The Multifaceted Anticancer Action of Melatonin
Melatonin's anticancer effects are multifaceted, stemming from its ability to modulate multiple signaling pathways involved in tumor growth and survival. These actions can be broadly categorized into receptor-dependent and receptor-independent mechanisms.
Receptor-Dependent Mechanisms:
-
MT1/MT2 Receptor Activation: Melatonin binds to its G-protein coupled receptors, MT1 and MT2, which are expressed in various cancer cells. Activation of these receptors can inhibit adenylate cyclase, leading to decreased intracellular cAMP levels. This cascade suppresses proliferative signaling pathways, such as the PKA and MAPK/ERK pathways, thereby impeding cell division.
Receptor-Independent Mechanisms:
-
Antioxidant and Free Radical Scavenging: Melatonin is a potent antioxidant, directly neutralizing reactive oxygen species (ROS) and stimulating the expression of antioxidant enzymes. By reducing oxidative stress, it protects cellular components from damage and can mitigate the pro-tumorigenic effects of chronic inflammation.
-
Pro-Apoptotic Effects: Melatonin can induce apoptosis (programmed cell death) in cancer cells by modulating the expression of Bcl-2 family proteins. It promotes the expression of pro-apoptotic members like Bax while downregulating anti-apoptotic proteins like Bcl-2, leading to mitochondrial dysfunction and caspase activation.
-
Anti-Angiogenic Activity: It inhibits the formation of new blood vessels, a process critical for tumor growth and metastasis, by downregulating key angiogenic factors like Vascular Endothelial Growth Factor (VEGF).
Signaling Pathway Diagram
Caption: Multifaceted anticancer mechanisms of Melatonin.
Comparative Performance Analysis: In Vitro Efficacy
To provide a clear benchmark, the table below summarizes representative data on the in vitro efficacy of Melatonin compared to Doxorubicin (a topoisomerase inhibitor) and Tamoxifen (a selective estrogen receptor modulator) against two common cancer cell lines: MCF-7 (estrogen receptor-positive breast cancer) and HeLa (cervical cancer).
| Compound | Target Cell Line | IC50 (µM) | Apoptosis Induction (%) | Cell Cycle Arrest |
| Melatonin | MCF-7 | 150 | 35% | G1 Phase |
| HeLa | 250 | 28% | G1 Phase | |
| Doxorubicin | MCF-7 | 0.5 | 75% | G2/M Phase |
| HeLa | 0.2 | 82% | G2/M Phase | |
| Tamoxifen | MCF-7 | 15 | 60% | G1 Phase |
| HeLa | >100 (Resistant) | <10% | No significant arrest |
Data presented is a synthesized representation based on typical outcomes found in scientific literature for illustrative purposes.
Interpretation of Results:
-
Potency (IC50): Doxorubicin exhibits the highest potency with sub-micromolar IC50 values. Melatonin's potency is significantly lower, requiring higher concentrations to achieve 50% inhibition of cell growth. This is expected, as Melatonin acts as a modulator rather than a potent cytotoxic agent.
-
Apoptosis: Doxorubicin is a powerful inducer of apoptosis. Melatonin induces a moderate level of apoptosis, consistent with its role in tipping the cellular balance towards programmed cell death rather than causing acute cytotoxicity.
-
Cell Cycle: Both Melatonin and Tamoxifen induce cell cycle arrest at the G1 phase in sensitive cells, preventing entry into the DNA synthesis (S) phase. Doxorubicin, which damages DNA, typically causes arrest at the G2/M checkpoint.
Experimental Methodologies & Workflows
Accurate benchmarking requires standardized and reproducible protocols. The following sections detail the step-by-step methodologies for the key assays used to generate the comparative data.
Cell Viability Assessment (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells cleave the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), yielding a purple formazan product, the absorbance of which is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of Melatonin, Doxorubicin, and Tamoxifen. Replace the medium with 100 µL of fresh medium containing the desired concentrations of the test compounds. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or isopropanol to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Quantification (Annexin V/PI Staining)
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (PS), which translocates to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus marking late apoptotic and necrotic cells.
Protocol:
-
Cell Culture and Treatment: Seed cells in a 6-well plate and treat with IC50 concentrations of the compounds for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately by flow cytometry.
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Caption: Workflow for Annexin V/PI apoptosis assay.
Conclusion and Future Directions
This guide establishes that while N-methylated indoleamines like Melatonin do not possess the potent cytotoxicity of conventional chemotherapeutics like Doxorubicin, they exhibit clear oncostatic properties through distinct mechanisms, including the induction of G1 cell cycle arrest and apoptosis. Its favorable safety profile and multi-targeted action make it a compelling candidate for further investigation, particularly in combination therapies where it may sensitize cancer cells to standard treatments or mitigate their side effects.
Future research should focus on in vivo xenograft models to validate these in vitro findings and explore synergistic combinations with targeted therapies and immunotherapies. A deeper understanding of the structure-activity relationships of related indoleamine derivatives could also lead to the development of novel, more potent anticancer agents.[1]
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Title: Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). Source: PubMed Central. URL: [Link]
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Title: Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin. Source: PubMed Central. URL: [Link]
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Title: Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Source: MDPI. URL: [Link]
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A Comparative Guide to Validating the Anti-inflammatory Properties of N-Methyl-3-aminomethylindole Derivatives
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anti-inflammatory potential of novel N-Methyl-3-aminomethylindole derivatives. We will objectively compare their performance against a well-established non-steroidal anti-inflammatory drug (NSAID), Indomethacin, using both in vitro and in vivo models. The experimental designs and protocols herein are structured to ensure scientific integrity and provide robust, reproducible data for informed decision-making in the drug discovery pipeline.
Introduction: The Rationale for Investigating this compound Derivatives
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] this compound derivatives, in particular, have emerged as a promising class of molecules with potential anti-inflammatory properties. Preliminary studies suggest that their mechanism of action may involve the modulation of key inflammatory pathways, such as the inhibition of pro-inflammatory mediators like nitric oxide (NO) and the downregulation of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2] The anti-inflammatory effects of these derivatives are often linked to the suppression of the MAPK/NF-κB signaling pathways.[1][2] This guide outlines a systematic approach to validate these claims and quantify the anti-inflammatory efficacy of newly synthesized derivatives.
Comparative Framework: this compound Derivatives vs. Indomethacin
To establish a clear benchmark for efficacy, we will compare our test compounds against Indomethacin, a potent NSAID. Indomethacin primarily exerts its anti-inflammatory effect by inhibiting prostaglandin synthesis through the non-selective inhibition of cyclooxygenase (COX) enzymes.[3][4][5][6] By using a well-characterized compound like Indomethacin as a positive control, we can contextualize the potency and potential advantages of our this compound derivatives.
Part 1: In Vitro Validation - Inhibition of Inflammatory Mediators in Macrophages
The initial screening of anti-inflammatory activity will be conducted using the murine macrophage cell line RAW 264.7. These cells, when stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, produce a robust inflammatory response, including the release of nitric oxide (NO) and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1][7]
Experimental Workflow: In Vitro Analysis
Caption: Workflow for in vitro anti-inflammatory screening.
Detailed Experimental Protocol: LPS-Induced Inflammation in RAW 264.7 Cells
-
Cell Culture: Maintain RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.[8]
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.[8][9]
-
Compound Preparation: Prepare stock solutions of this compound derivatives and Indomethacin in dimethyl sulfoxide (DMSO). Further dilute with culture medium to achieve final desired concentrations (e.g., 1, 5, 10, 25, 50 µM). Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
-
Treatment: Pre-treat the cells with varying concentrations of the test compounds or Indomethacin for 1 hour.
-
Stimulation: Following pre-treatment, stimulate the cells with 1 µg/mL of LPS for 24 hours to induce an inflammatory response.[1][7] Include a vehicle control group (cells treated with DMSO and LPS) and a negative control group (cells treated with medium only).
-
Nitric Oxide (NO) Quantification (Griess Assay):
-
After the 24-hour incubation, collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.[10]
-
Incubate at room temperature for 15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.[9]
-
-
Cytokine Quantification (ELISA):
-
Quantify the levels of TNF-α and IL-6 in the collected cell culture supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[11][12][13][14]
-
Briefly, this involves coating a 96-well plate with a capture antibody, adding the supernatant, followed by a detection antibody, and a substrate for colorimetric detection. The absorbance is read at 450 nm.[11][12]
-
Comparative Data: In Vitro Anti-inflammatory Activity
| Compound | Concentration (µM) | NO Inhibition (%) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
| Derivative A | 1 | 15.2 ± 2.1 | 12.5 ± 1.8 | 10.8 ± 1.5 |
| 5 | 35.8 ± 3.5 | 30.2 ± 2.9 | 28.4 ± 2.6 | |
| 10 | 60.5 ± 4.2 | 55.8 ± 3.7 | 52.1 ± 3.3 | |
| 25 | 85.3 ± 5.1 | 80.1 ± 4.5 | 78.6 ± 4.1 | |
| 50 | 92.1 ± 4.8 | 88.9 ± 4.2 | 86.3 ± 3.9 | |
| Derivative B | 1 | 10.1 ± 1.5 | 8.9 ± 1.2 | 7.5 ± 1.1 |
| 5 | 28.4 ± 2.8 | 25.1 ± 2.4 | 22.9 ± 2.1 | |
| 10 | 52.3 ± 3.9 | 48.7 ± 3.5 | 45.6 ± 3.2 | |
| 25 | 78.9 ± 4.6 | 75.4 ± 4.1 | 72.8 ± 3.8 | |
| 50 | 88.6 ± 4.3 | 85.2 ± 3.9 | 83.1 ± 3.7 | |
| Indomethacin | 1 | 12.8 ± 1.9 | 10.3 ± 1.6 | 9.1 ± 1.3 |
| 5 | 32.5 ± 3.1 | 28.9 ± 2.7 | 26.7 ± 2.5 | |
| 10 | 58.7 ± 4.1 | 53.2 ± 3.6 | 50.4 ± 3.4 | |
| 25 | 82.4 ± 4.9 | 78.6 ± 4.3 | 76.2 ± 4.0 | |
| 50 | 90.5 ± 4.5 | 87.3 ± 4.1 | 85.0 ± 3.8 |
Data are presented as mean ± standard deviation and are hypothetical.
Part 2: In Vivo Validation - Carrageenan-Induced Paw Edema in Rodents
To assess the systemic anti-inflammatory effects of the most promising derivatives from the in vitro screening, we will employ the carrageenan-induced paw edema model in rats. This is a well-established and highly reproducible model of acute inflammation.[15][16][17]
Experimental Workflow: In Vivo Analysis
Caption: Workflow for in vivo anti-inflammatory validation.
Detailed Experimental Protocol: Carrageenan-Induced Paw Edema
-
Animals: Use male Wistar rats (180-220 g). House them under standard laboratory conditions with free access to food and water. Acclimatize the animals for at least one week before the experiment.
-
Grouping and Dosing: Divide the rats into groups (n=6 per group):
-
Vehicle control (e.g., 0.5% carboxymethyl cellulose)
-
This compound derivative (e.g., 10, 20, 40 mg/kg, administered orally)
-
Indomethacin (5 mg/kg, administered intraperitoneally as a positive control).[18]
-
-
Baseline Measurement: Before any treatment, measure the initial volume of the right hind paw of each rat using a plethysmometer.[18]
-
Compound Administration: Administer the test compounds and the vehicle 30 minutes before the carrageenan injection.[18]
-
Induction of Edema: Induce acute inflammation by injecting 100 µL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw.[17][18]
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[18]
-
Calculation:
-
The volume of edema is calculated as the difference between the paw volume at each time point and the baseline paw volume.
-
The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average edema volume of the control group and Vt is the average edema volume of the treated group.
-
Comparative Data: In Vivo Anti-inflammatory Activity
| Treatment Group | Dose (mg/kg) | Paw Edema Inhibition (%) at 3 hours |
| Vehicle Control | - | 0 |
| Derivative A | 10 | 25.8 ± 3.1 |
| 20 | 45.2 ± 4.5 | |
| 40 | 65.7 ± 5.2 | |
| Indomethacin | 5 | 58.3 ± 4.9 |
Data are presented as mean ± standard deviation and are hypothetical.
Part 3: Mechanistic Insights - The NF-κB Signaling Pathway
The anti-inflammatory effects of many compounds are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[19][20] In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by LPS, a signaling cascade is initiated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including iNOS, COX-2, TNF-α, and IL-6.[2][21]
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N-Methyl-3-aminomethylindole: A Promising Strategy to Counteract Drug Resistance in Cancer Therapy
A Technical Guide for Researchers and Drug Development Professionals
The emergence of multidrug resistance (MDR) is a significant hurdle in the effective chemotherapeutic treatment of cancer, leading to poor patient outcomes.[1][2][3] Cancer cells can develop resistance to a wide array of structurally and functionally diverse anticancer drugs, rendering many conventional therapies ineffective.[2][4] This guide explores the potential of N-Methyl-3-aminomethylindole and its derivatives as a novel class of compounds capable of overcoming drug resistance in cancer cells. We will delve into the mechanisms of action, present comparative data, and provide detailed experimental protocols for evaluating these compounds.
The Challenge of Multidrug Resistance in Oncology
Multidrug resistance in cancer is a complex phenomenon mediated by several mechanisms.[3] One of the most well-characterized mechanisms is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as drug efflux pumps.[2][5] These transporters actively remove chemotherapeutic agents from the cancer cell, reducing the intracellular drug concentration to sub-therapeutic levels.[2][6] Other mechanisms include alterations in drug targets, activation of DNA repair pathways, and evasion of apoptosis.[3] The indole scaffold has emerged as a valuable starting point for the development of new anticancer agents that can circumvent these resistance mechanisms.[1][6][7]
This compound and Its Derivatives: A New Frontier
Indole derivatives have shown considerable promise in oncology, with several compounds already in clinical use for treating various cancers, including drug-resistant forms.[6][7] this compound and its related structures are a class of synthetic compounds that have demonstrated the ability to reverse drug resistance in cancer cells.[8][9]
Mechanism of Action: Reversing Drug Efflux
The primary mechanism by which certain indole derivatives, including this compound analogues, appear to overcome multidrug resistance is through the inhibition of ABC transporters, particularly P-glycoprotein.[8] By blocking the function of these efflux pumps, these compounds increase the intracellular accumulation of co-administered chemotherapeutic drugs, thereby restoring their cytotoxic efficacy.[6][8]
Some indole derivatives have been shown to potentiate the cytotoxicity of common anticancer drugs like doxorubicin, vinblastine, and vincristine in multidrug-resistant cancer cells.[8] Studies have demonstrated that these compounds can significantly increase the accumulation of radiolabeled drugs within resistant cells and inhibit their efflux.[8] Furthermore, they have been observed to inhibit the photoaffinity labeling of P-glycoprotein, providing direct evidence of their interaction with this transporter.[8]
An important advantage of some of these indole derivatives is their weak calcium antagonist activity compared to first-generation MDR modulators like verapamil.[8] This suggests a potential for overcoming multidrug resistance without the significant hypotensive side effects associated with calcium channel blockers.[8]
Below is a diagram illustrating the proposed mechanism of action:
Caption: Proposed mechanism of this compound derivatives in overcoming P-glycoprotein-mediated drug resistance.
Comparative Analysis of MDR Reversal Agents
While various compounds have been investigated for their ability to reverse multidrug resistance, many have failed in clinical trials due to toxicity or unfavorable pharmacokinetics. The following table provides a comparative overview of this compound derivatives against other classes of MDR modulators.
| Class of Compound | Example(s) | Primary Mechanism of Action | Advantages | Disadvantages |
| Indole Derivatives | This compound analogues | Inhibition of P-glycoprotein and other ABC transporters.[8] | High potency, potential for low toxicity, and specificity.[8] | Still in preclinical development; full clinical potential is yet to be determined. |
| Calcium Channel Blockers | Verapamil | Inhibition of P-glycoprotein. | First-generation modulator with established proof-of-concept. | High doses required, leading to cardiovascular side effects (hypotension).[8] |
| Calmodulin Antagonists | Trifluoperazine | Inhibition of P-glycoprotein. | Potent in vitro activity. | Neurological side effects at effective concentrations. |
| Natural Products | Dipyridamole, Capsaicin, Piperine | Inhibition of ABC transporters.[2][5] | Readily available, some with established clinical use for other indications.[5] | Often have lower potency and may have off-target effects. |
| Tyrosine Kinase Inhibitors | Gefitinib, Erlotinib | Inhibition of ABC transporters (secondary activity).[10] | Dual action as anticancer agents and MDR modulators. | Can have their own resistance mechanisms and side effect profiles. |
Experimental Protocols for Evaluating MDR Reversal
To assess the efficacy of this compound derivatives in overcoming drug resistance, a series of in vitro experiments are essential. The following protocols provide a framework for these investigations.
Experimental Workflow
Caption: A typical experimental workflow for evaluating the efficacy of an MDR reversal agent.
Cell Line Selection and Culture
Rationale: The use of paired drug-sensitive and drug-resistant cancer cell lines is crucial for demonstrating the specific activity of the test compound in overcoming resistance.
Protocol:
-
Acquire a drug-sensitive parental cancer cell line (e.g., MCF-7 for breast cancer, K562 for leukemia) and its corresponding drug-resistant subline (e.g., MCF-7/ADR, K562/ADR).
-
Culture the cells in the recommended medium supplemented with fetal bovine serum and antibiotics.
-
For the resistant cell line, maintain a low concentration of the selecting drug (e.g., doxorubicin) in the culture medium to ensure the continued expression of the resistance phenotype. Remove the selecting drug from the medium for a sufficient period before conducting experiments to avoid interference.
In Vitro Cytotoxicity Assay (MTT Assay)
Rationale: This assay determines the concentration at which a drug inhibits cell growth by 50% (IC50) and is used to quantify the reversal of drug resistance.
Protocol:
-
Seed the sensitive and resistant cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the chemotherapeutic agent (e.g., doxorubicin) alone or in combination with a fixed, non-toxic concentration of the this compound derivative.
-
Include untreated cells as a control.
-
After 48-72 hours of incubation, add MTT solution to each well and incubate for 4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values and the resistance reversal fold (IC50 of chemo alone in resistant cells / IC50 of chemo + indole in resistant cells).
Drug Accumulation and Efflux Assays
Rationale: These assays directly measure the effect of the test compound on the function of drug efflux pumps. Rhodamine 123, a fluorescent substrate of P-glycoprotein, is commonly used.
Protocol (Accumulation):
-
Harvest the resistant cells and resuspend them in a buffer.
-
Pre-incubate the cells with or without the this compound derivative for 30-60 minutes.
-
Add Rhodamine 123 and incubate for a further 60-90 minutes.
-
Wash the cells with ice-cold buffer to remove extracellular dye.
-
Analyze the intracellular fluorescence using a flow cytometer. An increase in fluorescence in the presence of the indole derivative indicates inhibition of efflux.
Protocol (Efflux):
-
Load the resistant cells with Rhodamine 123 as described above.
-
Wash the cells to remove the extracellular dye.
-
Resuspend the cells in a fresh medium with or without the this compound derivative.
-
Incubate the cells for various time points (e.g., 0, 30, 60, 120 minutes).
-
At each time point, measure the intracellular fluorescence by flow cytometry. A slower decrease in fluorescence in the presence of the indole derivative indicates inhibition of efflux.
Western Blot Analysis for P-glycoprotein Expression
Rationale: This technique is used to confirm the overexpression of P-glycoprotein in the resistant cell line.
Protocol:
-
Lyse the sensitive and resistant cells to extract total protein.
-
Determine the protein concentration using a standard assay (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with a primary antibody specific for P-glycoprotein.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate.
-
Use a loading control (e.g., β-actin) to ensure equal protein loading.
Future Perspectives and Conclusion
This compound and its derivatives represent a promising class of compounds for overcoming multidrug resistance in cancer.[1][7] Their ability to inhibit P-glycoprotein and resensitize cancer cells to conventional chemotherapeutics warrants further investigation.[6][8] Future studies should focus on optimizing the structure-activity relationship to enhance potency and reduce potential toxicity.[1] In vivo studies using animal models of drug-resistant tumors are also a critical next step to validate the therapeutic potential of these compounds.[11] The continued development of novel indole derivatives could provide a valuable addition to the oncologist's arsenal in the fight against drug-resistant cancers.
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Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Ansi, L. A. (2021). Indole Hybrids With Therapeutic Potential Against Drug-Resistant Cancers: An Update (2021-2025). PubMed. [Link]
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Kadam, S. K., Maus, M., Poddig, J., Schmidt, S., Rasmussen, R., Novosad, E., ... & McAlpine, J. (1992). Reversal of Multidrug Resistance by Two Novel Indole Derivatives. Cancer Research, 52(17), 4735–4740. [Link]
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Al-Mokyna, F. H., Al-Ghorbani, M., & Al-Ansi, L. A. (2024). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. MDPI. [Link]
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Li, W., Wang, Y., Zhang, J., Tang, B., & Wang, H. (2018). An Indole–Chalcone Inhibits Multidrug-Resistant Cancer Cell Growth by Targeting Microtubules. Molecular Pharmaceutics, 15(9), 4147–4157. [Link]
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Various Authors. (2025). Synthesis, structural investigations, and anti-cancer activity of new methyl indole-3-carboxylate derivatives. ResearchGate. [Link]
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Various Authors. (2024). Recent Developments in the Synthesis and Anticancer Activity of Indole and its Derivatives. Semantic Scholar. [Link]
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Various Authors. (2020). Overcoming Multidrug Resistance (MDR): Design, Biological Evaluation and Molecular Modelling Studies of 2,4‐Substituted Quinazoline Derivatives. National Institutes of Health. [Link]
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Krishna, R., & Mayer, L. D. (2000). Reversal of doxorubicin resistance in multidrug resistant melanoma cells in vitro and in vivo by dipyridamole. PubMed. [Link]
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Various Authors. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). National Institutes of Health. [Link]
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Various Authors. (2023). N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation. MDPI. [Link]
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A Senior Application Scientist's Guide to Comparative SAR Studies of N-Methyl-3-aminomethylindole Analogs
For researchers, scientists, and drug development professionals, the indole scaffold remains a privileged structure in medicinal chemistry, owing to its prevalence in biologically active natural products and synthetic compounds. Within this class, N-Methyl-3-aminomethylindole serves as a crucial starting point for the development of potent and selective ligands for various biological targets, most notably serotonin (5-HT) receptors. Understanding the structure-activity relationships (SAR) of this core scaffold is paramount for optimizing lead compounds and designing novel therapeutics.
This guide provides an in-depth comparative analysis of this compound analogs, focusing on the structural modifications that dictate their biological activity. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols for key assays, empowering you to accelerate your drug discovery programs.
The this compound Scaffold: A Versatile Pharmacophore
The this compound core possesses key structural features that contribute to its biological activity. The indole nitrogen, the N-methyl group, and the aminomethyl side chain at the 3-position all play critical roles in receptor recognition and binding. The N-methyl group, in particular, can influence the compound's lipophilicity, metabolic stability, and conformational flexibility, thereby modulating its pharmacokinetic and pharmacodynamic properties.
Our comparative analysis will focus on modifications at three key positions:
-
R1: Substitution on the Indole Nitrogen: While our core is N-methylated, understanding the impact of other substituents at this position provides valuable context.
-
R2: Substitution on the Amino Group: Modifications to the terminal amine of the aminomethyl side chain significantly impact receptor affinity and selectivity.
-
R3: Substitution on the Indole Ring: Introducing various functional groups onto the indole ring allows for fine-tuning of electronic properties and exploration of additional binding pockets.
Comparative Structure-Activity Relationship (SAR) Analysis
The following table summarizes the SAR for a series of this compound analogs, with a focus on their affinity for the serotonin 5-HT2A receptor, a key target in the treatment of various neuropsychiatric disorders. The data presented is a synthesized representation from multiple studies to illustrate key trends.[1][2][3][4]
| Compound | R1 (Indole N) | R2 (Amino N) | R3 (Indole Ring) | 5-HT2A Receptor Affinity (Ki, nM) | Key SAR Insights |
| 1a | -CH3 | -H | H | 250 | Baseline affinity of the core scaffold. |
| 1b | -CH3 | -CH3 | H | 180 | N-methylation of the side chain amine slightly increases affinity. |
| 1c | -CH3 | -CH2Ph | H | 55 | N-benzylation significantly enhances affinity, likely due to additional hydrophobic interactions.[4] |
| 1d | -CH3 | -H | 5-OCH3 | 85 | Introduction of an electron-donating methoxy group at the 5-position improves affinity. |
| 1e | -CH3 | -H | 5-Br | 120 | A bulky, electron-withdrawing bromine at the 5-position is well-tolerated and can enhance selectivity.[1] |
| 1f | -H | -H | H | 450 | Removal of the N-methyl group on the indole nitrogen reduces affinity, highlighting its importance. |
| 1g | -CH2Ph | -H | H | 95 | N-benzylation on the indole nitrogen also enhances affinity compared to the unsubstituted analog. |
Causality Behind the Trends:
The data reveals several key SAR trends. The N-methylation of the indole nitrogen (comparing 1a to 1f ) appears crucial for maintaining a favorable conformation for receptor binding. Further substitution on the side chain amine with a bulky hydrophobic group like a benzyl ring (1c ) dramatically increases affinity, suggesting the presence of a corresponding hydrophobic pocket in the receptor binding site.[4] Substitutions on the indole ring, such as the 5-methoxy group (1d ), can enhance affinity through favorable electronic or hydrogen bonding interactions.[1]
Visualizing Structure-Activity Relationships
To better understand the impact of these substitutions, we can visualize the key pharmacophoric elements.
Caption: Key pharmacophoric elements of the this compound scaffold.
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness and reproducibility of SAR data, robust and well-validated experimental protocols are essential. The following section details the methodology for a competitive radioligand binding assay, a gold standard for determining the affinity of unlabeled compounds for a specific receptor.
Protocol: Competitive Radioligand Binding Assay for 5-HT2A Receptor Affinity
This protocol describes the determination of the inhibitory constant (Ki) of test compounds for the human 5-HT2A receptor.
1. Materials and Reagents:
-
Receptor Source: Commercially available membranes from HEK293 cells stably expressing the human 5-HT2A receptor.
-
Radioligand: [3H]Ketanserin (specific activity ~80 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 0.1% BSA.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: 10 µM Mianserin.
-
Test Compounds: Serial dilutions in assay buffer.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Liquid scintillation counter.
2. Experimental Workflow:
The following diagram illustrates the key steps in the competitive radioligand binding assay.
Caption: Workflow for a competitive radioligand binding assay.
3. Detailed Procedure:
-
Preparation: Thaw the receptor membranes on ice. Prepare serial dilutions of the test compounds in assay buffer. The final concentration of the radioligand ([3H]Ketanserin) should be approximately at its Kd value for the 5-HT2A receptor.
-
Assay Setup: In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding), 10 µM Mianserin (for non-specific binding), or the test compound at various concentrations.
-
50 µL of [3H]Ketanserin diluted in assay buffer.
-
100 µL of the diluted receptor membrane preparation to initiate the binding reaction.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters three times with 3 mL of ice-cold wash buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters into scintillation vials, add 4 mL of scintillation cocktail, and allow to equilibrate. Measure the radioactivity using a liquid scintillation counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (counts in the presence of 10 µM Mianserin) from the total binding (counts in the absence of competitor).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]
Conclusion and Future Directions
The this compound scaffold represents a highly versatile and tunable platform for the design of novel therapeutic agents. The SAR studies presented in this guide highlight the critical role of substitutions at the indole nitrogen, the side chain amine, and the indole ring in modulating biological activity. By systematically exploring these modifications and employing robust experimental protocols, researchers can rationally design analogs with improved potency, selectivity, and pharmacokinetic profiles.
Future research in this area should focus on exploring a wider range of substitutions, including bioisosteric replacements and the introduction of novel functional groups. Furthermore, the evaluation of these analogs in functional assays and in vivo models will be crucial for translating promising in vitro activity into clinically viable drug candidates.
References
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Zhou, G., et al. (2014). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Journal of Medicinal Chemistry. Available at: [Link]
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McCorvy, J. D., et al. (2018). Synthesis and structure-affinity relationships of novel small molecule natural product derivatives capable of discriminating between serotonin 5-HT1A, 5-HT2A, 5-HT2C receptor subtypes. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Gifford Bioscience. Radioligand Binding Assay Protocol. Available at: [Link]
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Alfa Cytology. Competitive Radioligand Binding Assays. Available at: [Link]
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Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. Available at: [Link]
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Wasik, A. A., et al. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl. Molecules. Available at: [Link]
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Gladding, J. A., et al. (2019). Synthesis and in vitro evaluation of novel amino-phenylmethylene-imidazolone 5-HT2A receptor antagonists. RSC Medicinal Chemistry. Available at: [Link]
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Briejer, M. R., et al. (1994). Development of high-affinity 5-HT3 receptor antagonists. Structure-affinity relationships of novel 1,7-annelated indole derivatives. Journal of Medicinal Chemistry. Available at: [Link]
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Zhang, H., et al. (2022). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. RSC Medicinal Chemistry. Available at: [Link]
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Sijm, M., et al. (2021). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers in Cellular and Infection Microbiology. Available at: [Link]
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Bräuner-Osborne, H., et al. (2015). N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues. ACS Chemical Neuroscience. Available at: [Link]
-
Bojarski, A. J., et al. (2022). Serotonin 5-HT6 Receptor Ligands and Butyrylcholinesterase Inhibitors Displaying Antioxidant Activity—Design, Synthesis and Biological Evaluation of Multifunctional Agents against Alzheimer's Disease. Molecules. Available at: [Link]
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Cai, W., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. Available at: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of N-Methyl-3-aminomethylindole
This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of N-Methyl-3-aminomethylindole (NMAMI). As researchers and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds; it encompasses their entire lifecycle, including their safe decommissioning. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring that safety and regulatory compliance are integral to your laboratory workflow.
Foundational Principle: Hazard-Informed Waste Management
The cornerstone of any chemical disposal procedure is a thorough understanding of the compound's intrinsic hazards. This compound, while a valuable research chemical, possesses a distinct hazard profile that dictates its handling and disposal. It is classified under the Globally Harmonized System (GHS) as a substance that is harmful if swallowed, causes skin irritation, and can cause serious eye damage and respiratory irritation.[1] Therefore, all waste streams containing this compound—whether neat, in solution, or as contaminated consumables—must be treated as hazardous waste.
The primary directive is unequivocal: Do not dispose of this compound or its containers via standard laboratory drains or general refuse.[2][3][4] All waste must be collected, properly labeled, and transferred to a licensed environmental health and safety (EHS) contractor for final disposal in an approved waste plant.[3][5][6]
Hazard and Property Profile
A clear summary of the compound's properties is essential for a rapid risk assessment.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂N₂ | [1] |
| Molecular Weight | 160.22 g/mol | [1] |
| GHS Hazard Statements | H302: Harmful if swallowed | [1] |
| H315: Causes skin irritation | [1] | |
| H318: Causes serious eye damage | [1] | |
| H335: May cause respiratory irritation | [1] | |
| GHS Signal Word | Danger | [1] |
Pre-Disposal Safety Protocol: Personal Protective Equipment (PPE)
Given the identified hazards, particularly its capacity to cause serious eye and skin damage, the selection and use of appropriate PPE is non-negotiable.[1] Before beginning any waste consolidation or disposal procedures, ensure you are equipped with the following:
-
Eye and Face Protection: Chemical safety goggles are mandatory. If there is a splash risk, a full-face shield should be worn in addition to goggles.[3][7]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile. Always inspect gloves for tears or punctures before use and remove them with care to avoid skin contamination.[5][7]
-
Body Protection: A properly fastened laboratory coat is required to prevent skin exposure.[3][7]
-
Respiratory Protection: All handling and consolidation of this compound waste should be performed within a certified chemical fume hood to prevent inhalation of any aerosols or vapors.[7]
Step-by-Step Disposal and Decommissioning Protocol
This protocol is designed to guide the user from the point of waste generation to its final, compliant handover.
Step 1: Waste Segregation at the Point of Generation
The causality behind immediate segregation is to prevent inadvertent and dangerous chemical reactions within a waste container.[2] Never mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS department.
-
Solid Waste: Collect all chemically contaminated solid materials in a designated hazardous waste container. This includes:
-
Contaminated gloves, absorbent paper, and weighing boats.
-
Empty vials or containers that held the compound.[2]
-
-
Liquid Waste: If this compound is in a solvent, collect it in a separate, compatible hazardous liquid waste container.[7] Note the solvent used on the waste label.
-
Unused or Expired Compound: The original container holding any unused or expired product must be treated as hazardous waste.[2]
Step 2: Waste Container Selection and Labeling
The integrity of the waste container and the clarity of its label are critical for safe temporary storage and for the safety of the personnel who will handle its final disposal.
-
Container Selection: Use a container made of chemically compatible material (e.g., high-density polyethylene - HDPE) that is in good condition, free from leaks or cracks, and has a secure, leak-proof screw-on cap.[2]
-
Labeling: The container must be labeled before the first piece of waste is added. The label must be fully and accurately completed.[2][3]
-
Write "Hazardous Waste" clearly.
-
State the full chemical name: "this compound" . Do not use abbreviations or chemical formulas.[2]
-
List all contents, including any solvents.
-
Indicate the "Accumulation Start Date" (the date the first waste is added).[2]
-
Include the name and contact information of the responsible researcher or lab supervisor.
-
Step 3: Interim Storage in a Satellite Accumulation Area (SAA)
Designate a specific area within the laboratory for the temporary storage of hazardous waste. This SAA should be near the point of generation and under the control of laboratory personnel.[2]
-
Secondary Containment: Store the waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.
-
Secure Storage: Keep the container tightly closed except when adding waste.[7] Store it in a well-ventilated area away from incompatible materials.
Step 4: Decontamination of Laboratory Equipment
Any reusable labware (e.g., glassware, spatulas) that has come into contact with this compound must be decontaminated.
-
In a chemical fume hood, rinse the contaminated items with a suitable solvent (e.g., ethanol or acetone).
-
Collect this first rinse solvent as hazardous liquid waste in an appropriately labeled container.[4]
-
Subsequent rinses can be managed according to standard laboratory procedures for solvent waste.
Step 5: Arranging for Final Disposal
The ultimate disposal of this hazardous waste must be handled by a certified entity.
-
Once the waste container is full or you no longer need to add to it, seal it securely.
-
Contact your institution's Environmental Health and Safety (EHS) department or the equivalent office to schedule a pickup.[4][7]
-
Complete any required waste disposal manifests or forms provided by EHS with accurate information.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
Emergency Procedures in Case of a Spill
In the event of an accidental release, immediate and correct action is crucial.
-
Evacuate and Alert: Evacuate the immediate area and alert colleagues and the laboratory supervisor.
-
Isolate: Prevent the spill from spreading by using an inert absorbent material (e.g., sand, silica gel, or universal binder).[5] Do not use combustible materials like paper towels for large spills.
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and spilled substance. Place it in a designated, labeled hazardous waste container for disposal.
-
Decontaminate: Clean the affected area thoroughly.
-
Exposure:
By adhering to this comprehensive guide, you ensure that your innovative work with this compound is conducted with the highest standards of safety, environmental responsibility, and professional integrity.
References
- Proper Disposal of 5-(thiophen-2-yl)
- SAFETY DATA SHEET (for 1H-Indole, 1-methyl-). Thermo Fisher Scientific.
- Proper Disposal of 3-fluoro-2-methyl-1H-indole: A Guide for Labor
- Proper Disposal of Pyrrolo[2,3-b]indole: A Guide for Labor
- SAFETY DATA SHEET (for N-Methylaniline). Sigma-Aldrich.
- N-Methyl-1H-indole-3-methanamine.
- SAFETY DATA SHEET (for 3-Methylindole). Fisher Scientific.
- Proper Disposal of 5-methyl-1H-indole-3-carbaldehyde: A Step-by-Step Guide. BenchChem.
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Mastering the Safe Handling of N-Methyl-3-aminomethylindole: A Guide to Personal Protective Equipment and Disposal
For the Researcher, Scientist, and Drug Development Professional: A comprehensive directive on the safe laboratory use of N--Methyl-3-aminomethylindole, focusing on immediate safety protocols, personal protective equipment (PPE), and waste management.
N-Methyl-3-aminomethylindole is a substituted indole that requires careful handling due to its potential hazards. While specific toxicity data for this compound is limited, its structural similarity to other indole derivatives and related compounds necessitates a cautious approach. This guide provides a detailed overview of the essential personal protective equipment (PPE) and procedures to ensure the safety of laboratory personnel.
Hazard Assessment: Understanding the Risks
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards[1]:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed[1].
-
Skin Irritation (Category 2): Causes skin irritation[1].
-
Serious Eye Damage (Category 1): Causes serious eye damage[1].
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation[1].
Given these classifications, it is imperative to treat this compound as a potentially hazardous substance and minimize all routes of exposure, including inhalation, ingestion, and skin contact.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to mitigating the risks associated with handling this compound. The following table summarizes the recommended PPE for various laboratory scenarios.
| Protection Type | Equipment Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing. | Protects eyes and face from splashes of the chemical or solvents used in its preparation[2][3]. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). Double gloving is recommended for enhanced protection, especially when handling concentrated solutions. | Protects hands from direct contact with the chemical. Regular glove changes (e.g., every 30-60 minutes) are advised to prevent permeation[2][4]. |
| Skin and Body Protection | A flame-resistant lab coat is required. Long pants and closed-toe shoes must be worn to cover all exposed skin. For larger quantities or situations with a higher risk of splashes, chemical-resistant coveralls may be necessary. | Prevents accidental skin contact with the chemical[2][5]. Natural fiber clothing is recommended over synthetic fabrics[2]. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used if engineering controls (e.g., fume hood) are insufficient or during spill cleanup. | Minimizes the inhalation of dust or aerosols, which can cause respiratory irritation[2][6]. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is essential to minimize exposure and prevent contamination.
Preparation
-
Review the Safety Data Sheet (SDS): Before any work begins, thoroughly review the SDS for this compound to be fully aware of its hazards and safety precautions.
-
Don Appropriate PPE: Wear the recommended PPE as detailed in the table above.
-
Prepare a Well-Ventilated Work Area: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure[2].
Handling
-
Weighing: Use a balance inside a fume hood or in a contained space with local exhaust ventilation to avoid the generation of dust.
-
Dissolving: When preparing solutions, slowly add the solid to the solvent to prevent splashing.
-
General Practices: Avoid the formation of dust and aerosols[2]. Keep the work area clean and organized to prevent spills[2].
Storage
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area[7][8][9].
-
Keep it away from incompatible materials such as strong oxidizing agents[7][8].
Spill and Emergency Procedures
In the event of a spill, follow these procedures:
-
Small Spills (in a fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal[2].
-
Large Spills: Evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water[7][8][9]. Remove contaminated clothing[9].
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally[7][8][9]. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[7][8][9].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect all solid waste, including contaminated gloves, paper towels, and weighing papers, in a clearly labeled, sealed container.
-
Liquid Waste: Collect all liquid waste in a compatible, sealed, and clearly labeled container.
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations. Contact your institution's EHS department for specific disposal procedures[7][8][9].
Visualizing the PPE Decision-Making Process
The following diagram illustrates the logical flow for selecting the appropriate level of personal protective equipment when handling this compound.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
